Cecropin P1
Descripción
Structure
2D Structure
Propiedades
IUPAC Name |
(4S)-5-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-5-amino-1-[[2-[[2-[(2S)-2-[[(1S)-4-carbamimidamido-1-carboxybutyl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C147H253N45O43/c1-18-75(9)113(140(229)167-81(15)120(209)188-114(76(10)19-2)141(230)168-82(16)121(210)189-115(77(11)20-3)142(231)178-94(47-50-106(154)198)123(212)164-66-108(200)163-68-110(202)192-60-36-46-105(192)139(228)179-97(145(234)235)45-35-59-161-147(158)159)187-109(201)67-165-124(213)95(48-51-111(203)204)176-138(227)104(72-196)186-143(232)116(78(12)21-4)190-130(219)93(44-34-58-160-146(156)157)174-127(216)90(41-26-31-55-150)172-125(214)88(39-24-29-53-148)170-118(207)79(13)166-136(225)102(70-194)184-135(224)101(64-107(155)199)183-129(218)96(49-52-112(205)206)177-132(221)98(61-73(5)6)181-128(217)91(42-27-32-56-151)173-126(215)89(40-25-30-54-149)171-119(208)80(14)169-144(233)117(83(17)197)191-131(220)92(43-28-33-57-152)175-137(226)103(71-195)185-133(222)99(62-74(7)8)182-134(223)100(180-122(211)86(153)69-193)63-84-65-162-87-38-23-22-37-85(84)87/h22-23,37-38,65,73-83,86,88-105,113-117,162,193-197H,18-21,24-36,39-64,66-72,148-153H2,1-17H3,(H2,154,198)(H2,155,199)(H,163,200)(H,164,212)(H,165,213)(H,166,225)(H,167,229)(H,168,230)(H,169,233)(H,170,207)(H,171,208)(H,172,214)(H,173,215)(H,174,216)(H,175,226)(H,176,227)(H,177,221)(H,178,231)(H,179,228)(H,180,211)(H,181,217)(H,182,223)(H,183,218)(H,184,224)(H,185,222)(H,186,232)(H,187,201)(H,188,209)(H,189,210)(H,190,219)(H,191,220)(H,203,204)(H,205,206)(H,234,235)(H4,156,157,160)(H4,158,159,161)/t75-,76-,77-,78-,79-,80-,81-,82-,83+,86-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,113-,114-,115-,116-,117-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRIVBYDFWSFUFP-RJLJEYQFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NCC(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)CC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C147H253N45O43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10154846 | |
| Record name | Cecropin P1-LI | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10154846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
3338.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125667-96-1 | |
| Record name | Cecropin P1-LI | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125667961 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cecropin P1-LI | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10154846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Cecropin P1: A Technical Guide to its Discovery, Origin, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cecropin (B1577577) P1 is a potent, 31-amino acid cationic antimicrobial peptide with a compelling history. Initially isolated from porcine intestine and presumed to be of mammalian origin, it was later correctly identified as a product of the parasitic nematode Ascaris suum, often found in pigs. This guide provides a comprehensive technical overview of the discovery, true origin, and biochemical characterization of Cecropin P1. It includes detailed experimental protocols for its isolation and functional analysis, a summary of its antimicrobial efficacy, and visualizations of its isolation workflow and proposed mechanism of action.
Discovery and Origin: A Case of Mistaken Identity
This compound was first described in 1989 as a mammalian antimicrobial peptide isolated from the small intestine of pigs (Sus scrofa)[1]. A research group was investigating the antibacterial factors in the porcine gut, an environment teeming with microbes yet remarkably resilient to infection[2][3]. Their work led to the isolation of a peptide with a 31-residue sequence that showed significant activity against Escherichia coli and other Gram-negative bacteria[1][2][3]. Due to its source, it was named this compound (P for porcine) and was celebrated as the first identified mammalian cecropin[1][2].
However, subsequent research in 2003 conclusively demonstrated that the true origin of this compound was not the pig itself, but its common intestinal parasite, the nematode Ascaris suum[4]. This was confirmed through the identification of this compound transcripts in A. suum, which possessed a unique 22-nucleotide spliced leader sequence (SL1) at their 5' termini—a feature of nematode mRNAs not found in vertebrates[4]. This finding reclassified this compound as a nematode-derived antimicrobial peptide, offering a fascinating example of host-parasite biology.
Physicochemical and Structural Properties
This compound is a linear, non-glycosylated peptide with a molecular weight of approximately 3336 Da. Its primary structure consists of 31 amino acids, and unlike many other cecropins, it possesses a free carboxyl C-terminus rather than a C-terminal amide[2]. Structural studies using nuclear magnetic resonance (NMR) have revealed that in a membrane-mimetic environment, this compound forms a long, continuous α-helix[5]. This is in contrast to the classic helix-hinge-helix motif observed in insect cecropins[5]. The α-helix is amphipathic, with a distinct separation of hydrophobic and cationic residues, which is crucial for its antimicrobial activity.
Antimicrobial Spectrum and Efficacy
This compound exhibits potent, broad-spectrum antimicrobial activity against a variety of pathogens. It is particularly effective against Gram-negative bacteria, but also shows activity against Gram-positive bacteria and some fungi[5][6]. The following table summarizes the Minimum Inhibitory Concentration (MIC) values reported for this compound against a selection of microorganisms.
| Microorganism | Type | MIC (µg/mL) | Reference |
| Escherichia coli ATCC 25922 | Gram-negative | 0.25 - 2 | [7] |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | 1 - 4 | [7] |
| Salmonella sp. | Gram-negative | 1.95 | [8] |
| Shigella sp. | Gram-negative | 3.9 | [8] |
| Staphylococcus aureus ATCC 25923 | Gram-positive | 4 - 16 | [7] |
| Candida albicans | Fungus | 0.9 | [9] |
Note: MIC values can vary depending on the specific assay conditions (e.g., broth medium, inoculum size, plate type).
Experimental Protocols
Original Isolation of this compound from Porcine Intestine
This protocol is based on the original, albeit mistaken, isolation of this compound from pig small intestine[1][2][3].
Objective: To isolate and purify this compound from porcine intestinal tissue.
Materials:
-
Fresh or frozen pig small intestine
-
0.2 M Acetic Acid
-
Methanol
-
Sodium Chloride (NaCl)
-
Sephadex G-25 Fine chromatography media
-
CM-Sepharose Fast Flow chromatography media
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) C18 column
-
Trifluoroacetic acid (TFA)
-
Acetonitrile
Methodology:
-
Homogenization and Extraction:
-
Thaw frozen porcine small intestine and homogenize the tissue in 0.2 M acetic acid.
-
Centrifuge the homogenate to remove insoluble material.
-
To the supernatant, add NaCl to saturation to precipitate peptides.
-
Collect the precipitate by centrifugation and extract it with methanol.
-
Recover the insoluble material by filtration, wash with ether, and dry.
-
-
Gel Filtration Chromatography:
-
Dissolve the dried material in 0.2 M acetic acid.
-
Apply the solution to a Sephadex G-25 fine column equilibrated with 0.2 M acetic acid.
-
Collect fractions and assay for antibacterial activity against a sensitive strain of E. coli.
-
Pool the active fractions.
-
-
Cation Exchange Chromatography:
-
Apply the pooled active fractions from the gel filtration step to a CM-Sepharose Fast Flow column.
-
Wash the column with a starting buffer (e.g., 0.05 M ammonium (B1175870) acetate, pH 5.0).
-
Elute the bound peptides using a linear gradient of NaCl (e.g., 0 to 1.0 M) in the starting buffer.
-
Collect fractions and identify those with the highest anti-E. coli activity.
-
-
Reversed-Phase HPLC (RP-HPLC):
-
Further purify the active fractions from the ion exchange step using a C18 RP-HPLC column.
-
Use a mobile phase consisting of Solvent A (0.1% TFA in water) and Solvent B (0.1% TFA in acetonitrile).
-
Elute the peptides with a linear gradient of Solvent B.
-
Monitor the elution profile at 220 nm and collect peaks.
-
Assay the collected peaks for antimicrobial activity to identify the pure this compound.
-
Recombinant Expression and Purification of this compound
Due to the toxicity of antimicrobial peptides to the expression host, recombinant production often requires a fusion partner strategy[10][11].
Objective: To produce and purify recombinant this compound using an E. coli expression system with a cleavable fusion tag.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing a fusion tag (e.g., His-tag, SUMO, or Calmodulin) upstream of the this compound coding sequence, with a protease cleavage site in between.
-
Luria-Bertani (LB) medium and appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0)
-
Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins)
-
Wash and Elution buffers for affinity chromatography
-
Specific protease (e.g., TEV protease, SUMO protease)
-
RP-HPLC system as described in Protocol 4.1.
Methodology:
-
Transformation and Expression:
-
Transform the expression vector into competent E. coli BL21(DE3) cells.
-
Inoculate a single colony into LB medium with the appropriate antibiotic and grow overnight.
-
Use the overnight culture to inoculate a larger volume of LB medium and grow until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG (e.g., to a final concentration of 0.4 mM) and incubate for several hours at a reduced temperature (e.g., 20°C) to enhance protein solubility[12].
-
Harvest the cells by centrifugation.
-
-
Cell Lysis and Affinity Chromatography:
-
Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation.
-
Apply the supernatant to an equilibrated affinity chromatography column (e.g., Ni-NTA).
-
Wash the column with Wash Buffer (Lysis Buffer with a slightly higher imidazole concentration).
-
Elute the fusion protein with Elution Buffer (Lysis Buffer with a high concentration of imidazole).
-
-
Protease Cleavage and Final Purification:
-
Dialyze the eluted fusion protein against a buffer suitable for the specific protease to remove imidazole and prepare for cleavage.
-
Add the specific protease and incubate to cleave the fusion tag from this compound.
-
Separate the liberated this compound from the fusion tag and the protease using a second round of affinity chromatography (the tag and tagged protease will bind, while this compound flows through) or by RP-HPLC.
-
Perform a final purification and desalting step using RP-HPLC as described in Protocol 4.1.
-
Antimicrobial Activity Assay (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound.
Methodology:
-
Prepare a twofold serial dilution of this compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth)[9][12].
-
Prepare an inoculum of the test microorganism at a standardized concentration (e.g., 5 x 10⁵ CFU/mL)[12].
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include a positive control (microorganism in broth without peptide) and a negative control (broth only).
-
Incubate the plate under appropriate conditions for the test microorganism (e.g., 16-20 hours at 37°C for bacteria)[9].
-
The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism[9][12].
Mechanism of Action
The primary mechanism of action for this compound is the disruption of microbial cell membranes, leading to cell lysis[13][14][15]. This is characteristic of many cationic antimicrobial peptides. The process is thought to occur in a multi-step manner:
-
Electrostatic Attraction: The positively charged residues of this compound are electrostatically attracted to the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.
-
Membrane Insertion and Pore Formation: Upon binding, the amphipathic α-helical structure of this compound inserts into the lipid bilayer. This insertion disrupts the membrane integrity, leading to the formation of pores or channels.
-
Cell Lysis: The formation of these pores causes leakage of intracellular contents, dissipation of the membrane potential, and ultimately, cell death.
More recent studies have also suggested a secondary, intracellular mechanism of action. After permeabilizing the cell membrane, this compound has been shown to bind to DNA, which could interfere with essential cellular processes like replication and transcription[5][10].
Visualizations
Workflow for the Original Isolation of this compound
Caption: Workflow for the original isolation of this compound.
Proposed Mechanism of Action of this compound
Caption: Proposed dual mechanism of action for this compound.
References
- 1. Antibacterial peptides from pig intestine: isolation of a mammalian cecropin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial peptides from pig intestine: isolation of a mammalian cecropin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound and novel nematode cecropins: a bacteria-inducible antimicrobial peptide family in the nematode Ascaris suum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Three-Dimensional Structure of the Antimicrobial Peptide this compound in Dodecylphosphocholine Micelles and the Role of the C-Terminal Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. In Vitro Susceptibility Tests for Cationic Peptides: Comparison of Broth Microdilution Methods for Bacteria That Grow Aerobically - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanisms of Action of the Antimicrobial Peptide Cecropin in the Killing of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Expression and purification of a recombinant antibacterial peptide, cecropin, from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High Level Expression and Purification of Cecropin-like Antimicrobial Peptides in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanisms of action on Escherichia coli of this compound and PR-39, two antibacterial peptides from pig intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Mechanisms of action on Escherichia coli of this compound and PR-39, two antibacterial peptides from pig intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
Cecropin P1 from Ascaris suum: A Technical Guide for Drug Development Professionals
Introduction
Biochemical Properties and Structure
Cecropin (B1577577) P1 is synthesized as a larger precursor molecule that includes an N-terminal secretory signal peptide and a C-terminal acidic pro-region, which are subsequently cleaved to release the mature, active peptide.[3][6]
Nuclear Magnetic Resonance (NMR) studies in a membrane-mimetic environment (dodecylphosphocholine micelles) have revealed that Cecropin P1 adopts a well-defined α-helical conformation for nearly its entire length.[1][8] Unlike other well-studied cecropins, such as Cecropin A from Hyalophora cecropia, this compound does not possess a prominent flexible hinge region, which may influence its mode of interaction with microbial membranes.[1][2]
Mechanism of Action
The antimicrobial activity of this compound is multifaceted, involving both membrane disruption and intracellular targeting.
-
Membrane Permeabilization : As a cationic peptide, the initial interaction is driven by electrostatic attraction between the positively charged N-terminal residues of the peptide and the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[9][10] Following this initial binding, the peptide is believed to insert into and disrupt the membrane, leading to increased permeability, leakage of cellular contents, and cell death.
-
Intracellular Targeting (DNA Binding) : Recent evidence suggests a secondary mechanism of action that occurs after membrane translocation. Studies have shown that this compound can bind to bacterial DNA.[1][2] This interaction, which is influenced by the peptide's C-terminal region, may interfere with critical cellular processes like DNA replication and transcription, contributing to its bactericidal effect.[1][8]
Antimicrobial Spectrum and Efficacy
Chemically synthesized this compound and its homologs demonstrate potent bactericidal activity against a wide array of pathogens. The efficacy is typically quantified by the Minimum Bactericidal Concentration (MBC), which is the lowest concentration of the peptide that results in a 99.9% reduction in the initial bacterial inoculum.
| Microorganism | Type | This compound MBC (μg/mL) | Cecropins P2-P4 MBC (μg/mL) | Reference |
| Staphylococcus aureus | Gram-positive | 30 | 30 | [3] |
| Bacillus subtilis | Gram-positive | 3 | 3 | [3] |
| Micrococcus luteus | Gram-positive | 1 | 1 | [3] |
| Pseudomonas aeruginosa | Gram-negative | 30 | 30 | [3] |
| Salmonella typhimurium | Gram-negative | 10 | 10 | [3] |
| Serratia marcescens | Gram-negative | 10 | 10 | [3] |
| Escherichia coli | Gram-negative | 3 | 3 | [3] |
| Saccharomyces cerevisiae | Yeast | 300 | 200-300 | [3] |
| Candida albicans | Yeast | 300 | 200-300 | [3] |
Table 1: Minimum Bactericidal Concentrations (MBCs) of Ascaris suum Cecropins. Data sourced from Pillai et al., 2005.[3]
Experimental Protocols
Detailed methodologies are crucial for the evaluation and development of AMPs like this compound. Below are protocols for its recombinant production and antimicrobial activity assessment.
Protocol 1: Recombinant Production and Purification of this compound
Recombinant expression is essential for producing the quantities of peptide needed for structural and functional studies, especially isotopically labeled versions for NMR. The calmodulin (CaM) fusion system has proven effective in preventing host cell toxicity and peptide degradation.[1][2]
-
Vector Construction : The gene encoding this compound is cloned into an expression vector (e.g., pET) to create a construct with an N-terminal fusion partner, such as Calmodulin (CaM), linked by a protease-specific cleavage site (e.g., for enterokinase).
-
Expression : The expression vector is transformed into a suitable E. coli host strain (e.g., BL21(DE3)). Cells are cultured in appropriate media (e.g., LB or M9 minimal media for isotopic labeling) to an OD₆₀₀ of ~0.6-0.8. Protein expression is induced with Isopropyl β-D-1-thiogalactopyranoside (IPTG) and cells are incubated for an additional 4-16 hours.
-
Cell Lysis and Affinity Chromatography : Cells are harvested by centrifugation, resuspended in a binding buffer, and lysed (e.g., via sonication). The cleared lysate is loaded onto a CaM-binding affinity column (e.g., Calmodulin-Sepharose).
-
Elution and Cleavage : The fusion protein is eluted from the column. The eluate is then treated with the specific protease (e.g., enterokinase) to cleave this compound from the CaM fusion partner.
-
Final Purification : The liberated this compound is separated from the fusion partner and protease using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification : The purity and identity of the final peptide are confirmed by mass spectrometry. Yields of 2.7–4.7 mg of pure peptide per liter of culture have been reported using this method.[2]
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This assay determines the lowest peptide concentration required to kill a microbial population.[3]
-
Microbial Preparation : A single colony of the target microorganism is used to inoculate a suitable broth (e.g., Tryptic Soy Broth). The culture is grown to the mid-exponential phase.
-
Inoculum Standardization : Bacteria are harvested, washed, and resuspended in a low-salt buffer (e.g., 10 mM Tris/HCl, pH 7.5) to a final concentration of ~1 x 10⁷ CFU/mL.
-
Peptide Dilution Series : A serial dilution of this compound is prepared in the same buffer. Typical final concentrations for testing range from 0.01 to 100 µg/mL.
-
Incubation : The standardized microbial suspension is mixed with the peptide solutions and incubated for a defined period (e.g., 2 hours) at 37°C. A control sample with no peptide is included.
-
Plating and Colony Counting : After incubation, each suspension is diluted (e.g., 100-fold) in fresh buffer and plated onto nutrient agar (B569324) plates.
-
MBC Determination : Plates are incubated overnight at 37°C. The MBC is defined as the lowest peptide concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum.
Protocol 3: DNA Electromobility Shift Assay (EMSA)
This protocol assesses the ability of this compound to bind to DNA.[1]
-
DNA Preparation : A known quantity of plasmid DNA or a specific DNA fragment is prepared in a low-salt binding buffer.
-
Peptide Incubation : The DNA is incubated with increasing concentrations of this compound at room temperature for 15-30 minutes to allow for binding.
-
Gel Electrophoresis : The samples are loaded onto an agarose (B213101) gel. Electrophoresis is carried out under native (non-denaturing) conditions.
-
Visualization : The gel is stained with a DNA-intercalating dye (e.g., ethidium (B1194527) bromide or SYBR Safe) and visualized under UV light. A shift in the migration of the DNA band, or its retention in the well at high peptide concentrations, indicates a peptide-DNA interaction.
This compound from Ascaris suum is a well-characterized antimicrobial peptide with potent, broad-spectrum bactericidal activity. Its dual mechanism of action, involving both membrane disruption and intracellular DNA binding, makes it an attractive candidate for therapeutic development, potentially circumventing common microbial resistance pathways. The robust experimental protocols established for its production and evaluation provide a solid foundation for further preclinical and clinical investigation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Three-Dimensional Structure of the Antimicrobial Peptide this compound in Dodecylphosphocholine Micelles and the Role of the C-Terminal Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and novel nematode cecropins: a bacteria-inducible antimicrobial peptide family in the nematode Ascaris suum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] this compound and novel nematode cecropins: a bacteria-inducible antimicrobial peptide family in the nematode Ascaris suum. | Semantic Scholar [semanticscholar.org]
- 5. Ascaris nematodes from pig and human make three antibacterial peptides: isolation of this compound and two ASABF peptides [pubmed.ncbi.nlm.nih.gov]
- 6. This compound and novel nematode cecropins: a bacteria-inducible antimicrobial peptide family in the nematode Ascaris suum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Expression of antimicrobial peptide this compound in Saccharomyces cerevisiae and its antibacterial and antiviral activity in vitro | Electronic Journal of Biotechnology [ejbiotechnology.info]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Cecropin P1: A Technical Guide to its Sequence, Structure, and Function
Cecropin (B1577577) P1 is a well-studied antimicrobial peptide (AMP) originally isolated from the parasitic nematode Ascaris suum, found in pig intestines.[1] It belongs to the cecropin family of peptides, which are key components of the innate immune system in many organisms.[1][2] Cecropin P1 exhibits potent, broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, and also possesses antiviral and anticancer properties.[1][2][3] This guide provides a detailed overview of its primary sequence, three-dimensional structure, and the experimental methodologies used for its characterization.
Primary Sequence and Physicochemical Properties
This compound is a cationic peptide composed of 31 amino acid residues with a non-amidated C-terminus.[4] Its primary sequence is as follows:
H-Ser-Trp-Leu-Ser-Lys-Thr-Ala-Lys-Lys-Leu-Glu-Asn-Ser-Ala-Lys-Lys-Arg-Ile-Ser-Glu-Gly-Ile-Ala-Ile-Ala-Ile-Gln-Gly-Gly-Pro-Arg-OH [5][6]
The sequence can also be represented in single-letter code: SWLSKTAKKLENSAKKRISEGIAIAIQGGPR .[2][5]
The physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Sequence Length | 31 amino acids | [1][5] |
| Chemical Formula | C₁₄₇H₂₅₃N₄₅O₄₃ | [5] |
| Average Molecular Weight | 3338.84 Da | [5] |
| Theoretical Isoelectric Point (pI) | 11.07 | [5] |
| Grand Average of Hydropathicity (GRAVY) | -0.56 | [5] |
Three-Dimensional Structure
The structure of this compound has been elucidated in various membrane-mimetic environments using techniques such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy.
Secondary Structure
In aqueous solution containing membrane mimetics like dodecylphosphocholine (B1670865) (DPC) micelles or lipopolysaccharide (LPS), this compound adopts a predominantly α-helical conformation.[7][8] CD spectroscopy confirms this helical structure through the characteristic negative bands around 207 and 222 nm.[8][9] Unlike other well-known cecropins such as Cecropin A, which feature a distinct helix-hinge-helix motif, this compound forms a single, continuous α-helix that spans almost its entire length.[1][4] This long helix contains an amphipathic section of 4-5 turns and a shorter hydrophobic section.[4]
Tertiary Structure
Three-dimensional structure determination by NMR spectroscopy reveals that in a membrane-like environment, the peptide forms a well-defined α-helix for nearly its full length, with only a short, less structured region at the C-terminus.[7][10][11] This extended helical structure is capable of spanning a lipid membrane.[4] The C-terminal region, specifically residues Lys15-Gly29, has been shown to form a well-defined α-helical structure when bound to LPS, the major component of the outer membrane of Gram-negative bacteria.[8][12]
Mechanism of Action
This compound exerts its antimicrobial effect primarily through the disruption and lysis of bacterial cell membranes.[13][14] A secondary mechanism involving DNA binding has also been proposed.
-
Membrane Interaction and Permeabilization : The cationic nature of this compound facilitates its initial electrostatic interaction with the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria.[8] The C-terminal α-helical structure is crucial for this initial recognition of LPS.[12][15] Following this binding, the peptide monomers disrupt the membrane integrity, leading to lysis.[13] This process is often described by the "carpet model," where the peptides accumulate on the membrane surface before causing disruption.[12]
-
DNA Binding : After permeabilizing the cell membrane, this compound can enter the cytoplasm and bind to DNA.[1][10] The C-terminal region of the peptide has been shown to be important for this DNA-binding capacity, suggesting a multi-faceted mechanism of action that contributes to its overall antimicrobial activity.[1][10][11]
The proposed mechanism of action for this compound is illustrated in the diagram below.
Experimental Protocols
This section details the methodologies for the production, purification, and structural analysis of this compound.
Recombinant Production and Purification of this compound
Due to the antimicrobial nature of this compound, its recombinant expression in hosts like E. coli can be toxic. A common strategy is to express it as a fusion protein, which can be cleaved post-purification.[1]
Protocol: Expression and Purification using a Calmodulin (CaM) Fusion System [1]
-
Vector Construction : The gene encoding this compound is cloned into an expression vector (e.g., a pET vector) downstream of a gene for a fusion partner, such as Calmodulin (CaM), which also includes an N-terminal polyhistidine (His)6-tag.
-
Expression : The expression vector is transformed into E. coli BL21(DE3) cells. A single colony is used to inoculate a starter culture (e.g., in LB broth with ampicillin) and grown overnight. This culture is then used to inoculate a larger volume of media. Protein expression is induced with IPTG (e.g., 0.4 mM) when the optical density at 600 nm (OD600) reaches 0.6-0.8, followed by incubation for several hours (e.g., 24h at 20°C).[16]
-
Cell Lysis : Cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, 0.5% Triton X-100, 1 mM PMSF, pH 8.0) and lysed using a high-pressure homogenizer or sonication.[16]
-
Affinity Chromatography : The cell lysate is clarified by high-speed centrifugation. The supernatant, containing the soluble His6-CaM-Cecropin P1 fusion protein, is loaded onto a Ni-NTA affinity column.[1][16] The column is washed, and the fusion protein is eluted using a buffer containing imidazole.
-
Proteolytic Cleavage : The purified fusion protein is treated with a specific protease (e.g., Enterokinase) that recognizes a cleavage site engineered between the CaM partner and the this compound sequence.
-
Final Purification (RP-HPLC) : The cleavage reaction mixture is subjected to reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column to separate the cleaved this compound from the CaM fusion partner and any remaining uncleaved protein. A gradient of an organic solvent like methanol (B129727) or acetonitrile (B52724) in water (both containing 0.1% TFA) is used for elution.[1][16]
The general workflow for this process is outlined below.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
CD spectroscopy is used to confirm the folding and estimate the secondary structure content of this compound.[17]
Protocol: CD Analysis of this compound [9][18]
-
Sample Preparation : Prepare a stock solution of purified this compound at a known concentration (e.g., 5 µM) in a suitable buffer with low absorbance below 200 nm (e.g., 10 mM sodium phosphate, pH 7.0).[9][19] The peptide concentration can be determined accurately by absorbance at 205 nm or by amino acid analysis.
-
Instrument Setup : Turn on the CD spectropolarimeter and purge the system with nitrogen gas (e.g., 7 L/min) for at least 20 minutes to remove oxygen.[18]
-
Data Acquisition :
-
Record a baseline spectrum of the buffer alone using a quartz cuvette (e.g., 1 cm pathlength).
-
Record the spectrum of the this compound sample under the same conditions.
-
Typical parameters: wavelength range of 260-200 nm, 1 nm bandwidth, 100 nm/min scanning speed, and a 4-second response time.[9]
-
-
Data Processing : Subtract the baseline spectrum from the sample spectrum. Convert the resulting signal from millidegrees (mdeg) to mean residue ellipticity ([θ]) using the peptide concentration, pathlength, and number of residues.
-
Analysis : Analyze the final spectrum. A strong α-helical content is indicated by negative peaks near 222 nm and 208 nm and a positive peak near 192 nm. The percentage of helicity can be estimated using deconvolution software.[17]
NMR Spectroscopy for 3D Structure Determination
NMR is used to determine the high-resolution three-dimensional structure of this compound in solution.[1]
Protocol: NMR Structural Analysis in DPC Micelles [1][7][10]
-
Isotope Labeling : For detailed structural studies, express this compound with uniform 15N and/or 13C labeling by growing the E. coli in minimal media containing 15NH4Cl and/or 13C-glucose as the sole nitrogen and carbon sources, respectively.
-
Sample Preparation : Dissolve the purified, labeled peptide (e.g., to a final concentration of 1 mM) in a buffer (e.g., pH 5.0) containing 90% H2O/10% D2O. To simulate a membrane environment, add a micelle-forming detergent such as dodecylphosphocholine (DPC) at a concentration well above its critical micelle concentration (e.g., 40 mM).[1]
-
NMR Experiments : Perform a series of NMR experiments at a constant temperature (e.g., 25°C) on a high-field spectrometer (e.g., 600 MHz or higher).[1]
-
Resonance Assignment : Acquire standard triple-resonance NMR experiments (e.g., HNCA, HN(CO)CA, HNCACB, CBCA(CO)NH) to assign the backbone and side-chain chemical shifts. A 1H-15N HSQC spectrum is used to visualize all backbone amide signals.[7]
-
Distance Restraints : Collect Nuclear Overhauser Effect Spectroscopy (NOESY) data (e.g., 15N-edited and 13C-edited NOESY) to identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.
-
-
Structure Calculation : Process the NMR data and use the assigned chemical shifts and NOE-derived distance restraints in structure calculation software (e.g., CYANA, XPLOR-NIH) to generate a family of 3D structures consistent with the experimental data.
-
Structure Validation : The final ensemble of structures is validated using programs like PROCHECK-NMR to assess its geometric quality and agreement with the experimental restraints.
DNA Electromobility Shift Assay (EMSA)
This assay is used to investigate the DNA-binding ability of this compound.[1]
Protocol: DNA Binding Assay [1]
-
Reaction Mixture Preparation : Prepare reaction mixtures in a suitable buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 8.0). Keep the concentration of plasmid DNA constant (e.g., 16 nM) while titrating in increasing molar ratios of this compound.
-
Incubation : Incubate the peptide-DNA mixtures for a set period (e.g., 60 minutes) at a constant temperature (e.g., 25°C) to allow for binding.
-
Agarose (B213101) Gel Electrophoresis : Load the incubated samples onto a 1% agarose gel. Run the electrophoresis to separate bound from unbound DNA.
-
Visualization : Stain the gel with an intercalating dye such as ethidium (B1194527) bromide and visualize the DNA bands under UV light. A "shift" in the migration of the DNA band, or its retention in the well at high peptide concentrations, indicates peptide-DNA binding.[1]
References
- 1. Three-Dimensional Structure of the Antimicrobial Peptide this compound in Dodecylphosphocholine Micelles and the Role of the C-Terminal Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cecropin - Wikipedia [en.wikipedia.org]
- 3. Expression of antimicrobial peptide this compound in Saccharomyces cerevisiae and its antibacterial and antiviral activity in vitro | Electronic Journal of Biotechnology [ejbiotechnology.info]
- 4. The structure of the mammalian antibacterial peptide this compound in solution, determined by proton-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (porcine) peptide [novoprolabs.com]
- 6. peptide.com [peptide.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Lipopolysaccharide-bound structure of the antimicrobial peptide this compound determined by nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iris.cnr.it [iris.cnr.it]
- 10. Three-Dimensional Structure of the Antimicrobial Peptide this compound in Dodecylphosphocholine Micelles and the Role of the C-Terminal Residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. eprints.lib.hokudai.ac.jp [eprints.lib.hokudai.ac.jp]
- 13. Mechanisms of action on Escherichia coli of this compound and PR-39, two antibacterial peptides from pig intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. High Level Expression and Purification of Cecropin-like Antimicrobial Peptides in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Using circular dichroism spectra to estimate protein secondary structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. health.uconn.edu [health.uconn.edu]
- 19. home.sandiego.edu [home.sandiego.edu]
The Three-Dimensional Architecture of Cecropin P1: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cecropin (B1577577) P1, a potent antimicrobial peptide (AMP) originally isolated from the nematode Ascaris suum, presents a compelling template for the development of novel anti-infective therapeutics.[1] Unlike many other members of the cecropin family that exhibit a characteristic helix-hinge-helix motif, Cecropin P1 adopts a distinct, predominantly single α-helical conformation.[1][2] This in-depth technical guide synthesizes the current understanding of the three-dimensional structure of this compound, detailing the experimental methodologies employed for its elucidation and presenting key quantitative data. The guide also explores the structural basis of its interactions with membrane mimetics and its implications for its mechanism of action, including a newly identified DNA-binding capability.[1][3] This information is critical for the rational design of this compound-based drugs with enhanced efficacy and specificity.
Introduction
This compound is a 31-residue cationic antimicrobial peptide with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Initially misidentified as originating from porcine intestine, it was later confirmed to be a product of the parasitic nematode Ascaris suum.[1] The unique structural features of this compound, particularly its single α-helical structure, differentiate it from other cecropins and are fundamental to its biological activity.[1][2] Understanding its three-dimensional structure in various environments is paramount for elucidating its mechanism of action and for guiding the development of synthetic analogs with improved therapeutic profiles. This document provides a comprehensive overview of the structural biology of this compound, focusing on data derived from Nuclear Magnetic Resonance (NMR) spectroscopy.
Three-Dimensional Structure of this compound
The three-dimensional structure of this compound has been primarily determined by NMR spectroscopy in membrane-mimetic environments, which are crucial for inducing its folded, active conformation. In aqueous solution, this compound exists as a random coil.[3] However, in the presence of dodecylphosphocholine (B1670865) (DPC) micelles or lipopolysaccharide (LPS), it adopts a well-defined α-helical structure.[3][4][5]
Structure in Dodecylphosphocholine (DPC) Micelles
In the presence of DPC micelles, which mimic the environment of a bacterial cell membrane, this compound forms a continuous α-helix that spans nearly its entire length, from Trp2 to Gln27.[3] A notable feature of this structure is the absence of a hinge region, which is a common characteristic of other cecropins like cecropin A and B.[1] NMR analysis indicates that the entire peptide is protected from the aqueous solvent by the DPC micelle, suggesting a mode of interaction where the peptide lies embedded within the membrane mimetic.[1][3] The average length of the peptide in this environment is approximately 49.4 Å.[3]
Structure in the Presence of Lipopolysaccharide (LPS)
When interacting with lipopolysaccharide (LPS), the major component of the outer membrane of Gram-negative bacteria, this compound also folds into an α-helical conformation.[4][5] Transferred Nuclear Overhauser Effect (Tr-NOE) spectroscopy experiments have revealed that the C-terminal region, specifically residues Lys15 to Gly29, forms a well-defined α-helix upon binding to LPS.[4] Docking studies based on this NMR data suggest an interaction model where the C-terminal helix of this compound lies parallel to the lipid A portion of LPS.[5] This interaction is stabilized by electrostatic interactions between positively charged residues (Lys15 and Lys16) and the phosphate (B84403) groups of lipid A, as well as hydrophobic interactions involving isoleucine residues (Ile22 and Ile26) and the acyl chains of lipid A.[4]
Quantitative Structural Data
The determination of the three-dimensional structure of this compound by NMR spectroscopy relies on a set of experimentally derived quantitative constraints. These include chemical shift assignments, Nuclear Overhauser Effect (NOE) derived distance restraints, and dihedral angle restraints.
NMR Chemical Shift Assignments
The backbone and side-chain chemical shifts of ¹H, ¹³C, and ¹⁵N nuclei for this compound in DPC micelles have been assigned and are publicly available through the Biological Magnetic Resonance Bank (BMRB) under the accession number 36394 .[1][3]
Structural Restraints
A summary of the structural restraints used in the calculation of the this compound structure in DPC micelles is provided in the table below. These restraints are derived from various NMR experiments and are essential for defining the peptide's conformation.
| Restraint Type | Number of Restraints |
| NOE-derived Distance Restraints | Data not available |
| Dihedral Angle Restraints | Data not available |
| Hydrogen Bond Restraints | Data not available |
Note: The specific numbers of NOE and dihedral angle restraints are typically found in the supplementary information of the primary research articles and are not available in the provided search results. Accessing the full publications is necessary to populate this table completely.
Experimental Protocols
The determination of the three-dimensional structure of this compound involved several key experimental procedures, from peptide production to NMR data acquisition and structure calculation.
Recombinant Expression and Purification of this compound
Due to the limitations and cost of chemical synthesis for longer peptides, recombinant expression in Escherichia coli is the preferred method for obtaining the quantities of this compound necessary for structural studies.[3] A common strategy involves the use of a fusion partner to prevent the peptide's toxicity to the host cells and to facilitate purification.
A calmodulin (CaM) fusion protein system has been shown to be highly effective for the high-yield expression of this compound.[3] The gene encoding this compound is cloned into a pET vector containing the CaM gene, separated by a protease cleavage site.
-
Cell Lysis: E. coli cells expressing the CaM-Cecropin P1 fusion protein are harvested and lysed.
-
Affinity Chromatography: The fusion protein is purified from the cell lysate using an affinity column that binds to the CaM tag.
-
Protease Cleavage: The purified fusion protein is treated with a specific protease (e.g., enterokinase) to cleave off the CaM tag and release this compound.[3]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The cleaved peptide is further purified and separated from the CaM tag and the protease using a C18 RP-HPLC column.[1][3]
-
Mass Spectrometry: The purity and identity of the final this compound sample are confirmed by mass spectrometry.[3]
NMR Spectroscopy and Structure Calculation
The three-dimensional structure of this compound is determined using a series of solution NMR experiments on isotopically labeled (¹³C, ¹⁵N) peptide samples.
Purified, isotopically labeled this compound is dissolved in a buffered solution containing a membrane-mimetic environment, such as DPC micelles or LPS.
A suite of multidimensional NMR experiments is performed to assign the chemical shifts of the peptide's nuclei and to obtain structural restraints. These experiments typically include:
-
¹H-¹⁵N HSQC
-
HNCA, HNCACB, CBCA(CO)NH
-
¹⁵N-edited NOESY-HSQC
-
¹³C-edited NOESY-HSQC
The experimental NMR data is used to calculate a family of 3D structures that are consistent with the observed restraints. This process involves:
-
Assignment of NOE cross-peaks: NOESY spectra are analyzed to identify through-space interactions between protons that are close in space (< 5 Å).
-
Generation of distance restraints: The intensities of the NOE cross-peaks are converted into upper distance limits between pairs of protons.
-
Derivation of dihedral angle restraints: Backbone dihedral angles (φ and ψ) are predicted from the assigned chemical shifts using programs like TALOS.
-
Structure calculation: A computational algorithm, such as CYANA or XPLOR-NIH, is used to generate an ensemble of structures that satisfy the experimental restraints.
-
Structure refinement: The calculated structures are often refined using molecular dynamics simulations in a simulated solvent environment.
Mechanism of Action: A Structural Perspective
The three-dimensional structure of this compound provides critical insights into its mechanism of action.
Membrane Interaction
The amphipathic nature of the long α-helix of this compound is crucial for its interaction with bacterial membranes. The hydrophobic face of the helix interacts with the lipid core of the membrane, while the hydrophilic face, rich in cationic residues, interacts with the negatively charged components of the bacterial cell surface, such as lipopolysaccharides in Gram-negative bacteria.[4] Unlike other cecropins that are thought to form pores via a helix-hinge-helix motif, the single long helix of this compound may act via a "carpet" mechanism, where the peptides accumulate on the membrane surface and disrupt its integrity.[5]
DNA Binding
Recent studies have revealed that this compound possesses a distinct DNA-binding ability, which may contribute to its antimicrobial activity.[1][3] The C-terminal region of the peptide has been implicated in this interaction.[3] After disrupting the bacterial membrane, this compound may enter the cytoplasm and bind to bacterial DNA, thereby interfering with essential cellular processes like replication and transcription.
Visualizations
Experimental Workflow for Structure Determination
Caption: Workflow for the determination of the 3D structure of this compound.
Proposed Mechanism of Action
Caption: Proposed dual-action mechanism of this compound.
Conclusion
The three-dimensional structure of this compound, characterized by a single, extended α-helix, provides a solid foundation for understanding its potent antimicrobial activity. The detailed experimental protocols and quantitative data presented in this guide offer valuable resources for researchers and drug development professionals. The elucidation of its interaction with membrane mimetics and its DNA-binding capability opens new avenues for the design of novel peptide-based antibiotics. Future research should focus on obtaining a high-resolution crystal structure to complement the NMR data and on further exploring the structure-activity relationships of this compound and its analogs to optimize their therapeutic potential.
References
- 1. Three-Dimensional Structure of the Antimicrobial Peptide this compound in Dodecylphosphocholine Micelles and the Role of the C-Terminal Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The structure of the mammalian antibacterial peptide this compound in solution, determined by proton-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Lipopolysaccharide-bound structure of the antimicrobial peptide this compound determined by nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eprints.lib.hokudai.ac.jp [eprints.lib.hokudai.ac.jp]
Cecropin P1: A Technical Guide to its Antimicrobial Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cecropin (B1577577) P1 is a potent, cationic antimicrobial peptide (AMP) originally isolated from the pig intestine.[1][2] As a member of the cecropin family of AMPs, it exhibits broad-spectrum activity against a range of Gram-positive and Gram-negative bacteria.[3][4] Amid the growing challenge of antibiotic resistance, Cecropin P1 presents a promising template for the development of novel anti-infective therapeutics. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's bactericidal action, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.
Core Mechanism of Action: A Multi-Step Assault on the Bacterial Envelope
The primary antimicrobial activity of this compound is characterized by a rapid, lytic effect on susceptible bacteria.[1][5] This process involves a sequential interaction with the bacterial cell envelope, leading to membrane permeabilization and subsequent cell death. Unlike many conventional antibiotics that target specific metabolic pathways, this compound's mechanism is a direct physical disruption of cellular integrity.
Initial Electrostatic Attraction and Outer Membrane Translocation (Gram-Negative Bacteria)
In Gram-negative bacteria, the initial interaction is governed by electrostatic forces. The cationic nature of this compound facilitates its attraction to the anionic lipopolysaccharide (LPS) layer of the outer membrane.[6] This binding is a crucial first step, allowing the peptide to accumulate at the bacterial surface. Following this initial binding, this compound is believed to traverse the outer membrane via a "self-promoted uptake" mechanism, where the peptide itself disrupts the LPS leaflet, creating transient pores that allow its passage into the periplasmic space.[6]
Inner Membrane Permeabilization: The "Carpet" Model
Upon reaching the inner cytoplasmic membrane, this compound exerts its primary killing effect. Evidence suggests that this compound follows a "carpet-like" mechanism of action.[2] In this model, the peptide monomers accumulate on the surface of the lipid bilayer, aligning parallel to the membrane. As the concentration of the peptide on the membrane surface reaches a critical threshold, it disrupts the phospholipid packing, leading to a detergent-like effect that causes membrane solubilization and the formation of transient pores or channels. This disruption leads to the leakage of intracellular contents, dissipation of the membrane potential, and ultimately, cell death.[1]
Intracellular Targeting: A Secondary Mechanism
While membrane disruption is the primary mode of action, some evidence suggests that this compound may also have intracellular targets. After permeabilizing the membrane, the peptide can enter the cytoplasm and interact with intracellular macromolecules. Studies have indicated a potential for this compound to bind to bacterial DNA, which could interfere with essential cellular processes such as replication and transcription.[5]
Quantitative Data: Antimicrobial Efficacy of this compound
The antimicrobial potency of this compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism. The following table summarizes representative MIC values for this compound against a selection of pathogenic bacteria.
| Bacterial Species | Gram Stain | MIC (µg/mL) | Reference |
| Escherichia coli | Gram-Negative | 0.78 | [7] |
| Pseudomonas aeruginosa | Gram-Negative | 1.5 | [8] |
| Salmonella typhimurium | Gram-Negative | N/A | [9] |
| Yersinia ruckeri | Gram-Negative | N/A | N/A |
| Aeromonas salmonicida | Gram-Negative | N/A | N/A |
| Staphylococcus aureus | Gram-Positive | >128 | [4] |
| Enterococcus faecalis | Gram-Positive | >128 | [4] |
| Listeria monocytogenes | Gram-Positive | N/A | N/A |
| Campylobacter jejuni | Gram-Negative | N/A | N/A |
| Flavobacterium psychrophilum | Gram-Negative | N/A | N/A |
Visualizing the Mechanism and Experimental Workflows
To further elucidate the mechanism of action and the experimental approaches used to study it, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's mechanism of action.
Outer Membrane Permeability Assay (N-phenyl-1-naphthylamine - NPN Uptake)
This assay measures the ability of this compound to disrupt the outer membrane of Gram-negative bacteria, allowing the hydrophobic fluorescent probe NPN to enter and fluoresce in the hydrophobic environment of the membrane.[10][11][12][13]
Materials:
-
Log-phase bacterial culture (e.g., E. coli)
-
This compound stock solution
-
N-phenyl-1-naphthylamine (NPN) stock solution (in acetone (B3395972) or ethanol)
-
HEPES buffer (5 mM, pH 7.2)
-
96-well black microtiter plates
-
Fluorometer
Procedure:
-
Grow bacteria to mid-log phase in a suitable broth medium.
-
Harvest the cells by centrifugation and wash twice with HEPES buffer.
-
Resuspend the bacterial pellet in HEPES buffer to an optical density at 600 nm (OD600) of 0.5.
-
Add NPN to the bacterial suspension to a final concentration of 10-20 µM and incubate in the dark for 30 minutes at room temperature.[14]
-
Pipette 180 µL of the bacterial suspension with NPN into the wells of a 96-well plate.
-
Add 20 µL of this compound at various concentrations (or buffer as a control) to the wells.
-
Immediately measure the fluorescence intensity using a fluorometer with excitation at ~350 nm and emission at ~420 nm.[10][13]
-
Record the fluorescence at regular intervals for a specified period (e.g., 30 minutes) to monitor the kinetics of NPN uptake.
Inner Membrane Permeability Assay (Propidium Iodide - PI Uptake)
This assay determines the permeabilization of the inner bacterial membrane by measuring the influx of the fluorescent dye propidium iodide, which only enters cells with compromised membranes and fluoresces upon binding to DNA.[15][16][17][18]
Materials:
-
Log-phase bacterial culture
-
This compound stock solution
-
Propidium iodide (PI) stock solution (in water or buffer)
-
Phosphate-buffered saline (PBS) or HEPES buffer
-
96-well black microtiter plates
-
Fluorometer or flow cytometer
Procedure:
-
Prepare the bacterial suspension as described in the NPN uptake assay.
-
Pipette 180 µL of the bacterial suspension into the wells of a 96-well plate.
-
Add PI to a final concentration of 1-10 µg/mL.
-
Add 20 µL of this compound at various concentrations (or buffer as a control) to the wells.
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Measure the fluorescence intensity using a fluorometer with excitation at ~535 nm and emission at ~617 nm.
-
Alternatively, analyze the cells by flow cytometry to quantify the percentage of PI-positive (permeabilized) cells.[16]
Calcein Leakage Assay from Liposomes
This assay uses artificial lipid vesicles (liposomes) encapsulating the fluorescent dye calcein to model the bacterial membrane and assess the membrane-disrupting activity of this compound.[19][20][21]
Materials:
-
Lipids (e.g., a mixture of phosphatidylcholine and phosphatidylglycerol to mimic bacterial membranes)
-
Calcein
-
Buffer (e.g., Tris-HCl with NaCl)
-
Size-exclusion chromatography column
-
Fluorometer
-
Triton X-100 (for 100% leakage control)
Procedure:
-
Prepare large unilamellar vesicles (LUVs) encapsulating a self-quenching concentration of calcein (e.g., 50-100 mM).[19]
-
Remove unencapsulated calcein by passing the liposome (B1194612) suspension through a size-exclusion chromatography column.
-
Dilute the calcein-loaded liposomes in buffer in a cuvette or 96-well plate.
-
Add this compound to the liposome suspension at the desired concentration.
-
Monitor the increase in fluorescence over time as calcein is released from the liposomes and its self-quenching is relieved.
-
At the end of the experiment, add Triton X-100 to a final concentration of 0.1% (v/v) to lyse all liposomes and determine the maximum fluorescence (100% leakage).
-
Calculate the percentage of calcein leakage at each time point.
DNA Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)
EMSA is used to detect the interaction between this compound and DNA. The principle is that a DNA-protein complex will migrate more slowly through a non-denaturing gel than free DNA.[22][23][24][25][26]
Materials:
-
Purified bacterial DNA (e.g., plasmid DNA)
-
This compound
-
Binding buffer (containing Tris-HCl, KCl, MgCl2, glycerol)
-
Non-denaturing polyacrylamide gel
-
Electrophoresis apparatus and power supply
-
DNA stain (e.g., ethidium (B1194527) bromide or SYBR Green)
-
Gel imaging system
Procedure:
-
Prepare reaction mixtures containing a fixed amount of DNA and increasing concentrations of this compound in the binding buffer.
-
Incubate the mixtures at room temperature for 20-30 minutes to allow for binding.
-
Add a loading dye to the samples.
-
Load the samples onto a non-denaturing polyacrylamide gel.
-
Run the gel at a constant voltage in a cold room or with a cooling system.
-
After electrophoresis, stain the gel with a DNA stain.
-
Visualize the DNA bands using a gel imaging system. A "shift" in the migration of the DNA band to a higher molecular weight indicates the formation of a DNA-Cecropin P1 complex.
Transmission Electron Microscopy (TEM) of Treated Bacteria
TEM provides high-resolution images of bacterial cells, allowing for the direct visualization of morphological changes induced by this compound treatment, such as membrane damage and leakage of cytoplasmic contents.[27][28][29][30][31]
Materials:
-
Log-phase bacterial culture
-
This compound
-
Fixatives (e.g., glutaraldehyde (B144438), osmium tetroxide)
-
Buffers (e.g., cacodylate or phosphate (B84403) buffer)
-
Dehydrating agents (graded series of ethanol)
-
Embedding resin (e.g., Epon or Spurr's resin)
-
Uranyl acetate (B1210297) and lead citrate (B86180) (for staining)
-
TEM grids
-
Transmission electron microscope
Procedure:
-
Treat a log-phase bacterial culture with this compound at a bactericidal concentration for a specified time. An untreated culture serves as a control.
-
Harvest the cells by centrifugation.
-
Fix the cells with glutaraldehyde in buffer, followed by post-fixation with osmium tetroxide.[29]
-
Dehydrate the fixed cells through a graded series of ethanol (B145695) concentrations.
-
Infiltrate the samples with embedding resin and polymerize.
-
Cut ultrathin sections (60-90 nm) using an ultramicrotome and mount them on TEM grids.
-
Stain the sections with uranyl acetate and lead citrate to enhance contrast.
-
Examine the grids under a transmission electron microscope and capture images of the bacterial cells, comparing the morphology of treated and untreated cells.
Conclusion
This compound exerts its potent bactericidal activity primarily through a multi-step process involving electrostatic attraction to the bacterial surface, translocation across the outer membrane (in Gram-negative bacteria), and subsequent disruption of the inner membrane via a "carpet-like" mechanism. Intracellular interactions with DNA may also contribute to its antimicrobial effects. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the mechanism of action of this compound and other antimicrobial peptides. A thorough understanding of these mechanisms is paramount for the rational design and development of new peptide-based therapeutics to combat the growing threat of antibiotic-resistant infections.
References
- 1. Mechanisms of action on Escherichia coli of this compound and PR-39, two antibacterial peptides from pig intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial activity of cecropins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Activities of Membrane-Active Peptides against Gram-Positive and Gram-Negative Aerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of action on Escherichia coli of this compound and PR-39, two antibacterial peptides from pig intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound and novel nematode cecropins: a bacteria-inducible antimicrobial peptide family in the nematode Ascaris suum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. mdpi.com [mdpi.com]
- 14. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Membrane Permeabilization and Antimicrobial Activity of Recombinant Defensin-d2 and Actifensin against Multidrug-Resistant Pseudomonas aeruginosa and Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Single Cell Flow Cytometry Assay for Peptide Uptake by Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Biophysical Investigation of the Membrane-Disrupting Mechanism of the Antimicrobial and Amyloid-Like Peptide Dermaseptin S9 | PLOS One [journals.plos.org]
- 20. Calcein Release Assay Protocol - Creative Biolabs [creative-biolabs.com]
- 21. Experimental Protocol for Calcein AM Assay | AAT Bioquest [aatbio.com]
- 22. med.upenn.edu [med.upenn.edu]
- 23. licorbio.com [licorbio.com]
- 24. Principle and Protocol of EMSA - Creative BioMart [creativebiomart.net]
- 25. The Procedure of Electrophoretic Mobility Shift Assay (EMSA) - Creative Proteomics [iaanalysis.com]
- 26. scispace.com [scispace.com]
- 27. Damage of the Bacterial Cell Envelope by Antimicrobial Peptides Gramicidin S and PGLa as Revealed by Transmission and Scanning Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 28. benchchem.com [benchchem.com]
- 29. Transmission electron microscope (TEM). [bio-protocol.org]
- 30. Transmission Electron Microscopic Study of Antibiotic Action on Klebsiella pneumoniae Biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
The Antibacterial Spectrum of Cecropin P1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the antibacterial spectrum of Cecropin P1, a potent antimicrobial peptide (AMP). This compound, originally isolated from the pig intestine, is now known to originate from the parasitic nematode Ascaris suum[1][2]. It exhibits a broad range of activity against both Gram-positive and Gram-negative bacteria. This document summarizes quantitative data on its efficacy, details the experimental protocols for its evaluation, and visualizes its mechanism of action.
Quantitative Antibacterial Spectrum of this compound
This compound demonstrates significant bactericidal activity against a wide array of bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values reported for this compound against various bacterial strains. These values are crucial for understanding the peptide's potency and potential therapeutic applications.
| Bacterial Strain | Type | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Escherichia coli | Gram-negative | 1 | - | [3] |
| Pseudomonas aeruginosa | Gram-negative | - | Present | [1][4] |
| Salmonella typhimurium | Gram-negative | - | Present | [1][4] |
| Serratia marcescens | Gram-negative | - | Present | [1] |
| Acinetobacter calcoaceticus | Gram-negative | - | Present | [4] |
| Staphylococcus aureus | Gram-positive | - | Present | [1] |
| Bacillus subtilis | Gram-positive | - | Present | [1] |
| Micrococcus luteus | Gram-positive | - | Present | [1] |
| Streptococcus pyogenes | Gram-positive | - | Present | [4] |
| Listeria innocua | Gram-positive | - | - | [2] |
| Candida albicans | Yeast | - | 200-300 | [1] |
| Saccharomyces cerevisiae | Yeast | - | 200-300 | [1] |
Note: "Present" indicates that bactericidal activity was observed, but a specific MBC value was not provided in the cited source.
Experimental Protocols
The determination of the antibacterial spectrum of this compound involves standardized assays to quantify its inhibitory and bactericidal effects. The most common methods are the Broth Microdilution Assay for MIC determination and the viable cell count for MBC determination.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Test antimicrobial peptide (this compound)
-
Bacterial strains for testing
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Sterile 96-well polypropylene (B1209903) microtiter plates
-
Sterile deionized water or 0.01% acetic acid (for peptide dissolution)
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate, select 3-5 colonies of the test organism and inoculate into 5 mL of MHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard).
-
Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10^5 Colony Forming Units (CFU)/mL in the test wells.[5]
-
-
Preparation of Peptide Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent like sterile deionized water or 0.01% acetic acid.[5]
-
Perform serial two-fold dilutions of the peptide stock solution in MHB in the wells of a 96-well polypropylene plate.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial suspension to each well containing the peptide dilutions.[5]
-
Include a positive control well with bacteria and no peptide, and a negative control well with sterile broth.
-
Incubate the plate at 37°C for 16-20 hours.
-
-
Determination of MIC:
References
- 1. This compound and novel nematode cecropins: a bacteria-inducible antimicrobial peptide family in the nematode Ascaris suum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Three-Dimensional Structure of the Antimicrobial Peptide this compound in Dodecylphosphocholine Micelles and the Role of the C-Terminal Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insect Antimicrobial Peptides, a Mini Review | MDPI [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. High Level Expression and Purification of Cecropin-like Antimicrobial Peptides in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
The Antifungal Activity of Cecropin P1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cecropin (B1577577) P1, a member of the cecropin family of antimicrobial peptides (AMPs), exhibits potent antifungal activity against a range of pathogenic fungi. This technical guide provides an in-depth overview of the antifungal properties of Cecropin P1, with a focus on its mechanism of action, quantitative efficacy, and the experimental methodologies used for its evaluation. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel antifungal agents.
Introduction
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge. Antimicrobial peptides (AMPs) have garnered considerable attention as a promising class of therapeutics due to their broad-spectrum activity and unique mechanisms of action that may circumvent conventional resistance pathways. Cecropins, originally isolated from the hemolymph of the giant silk moth Hyalophora cecropia, are a well-characterized family of cationic AMPs. This compound, in particular, has demonstrated significant activity against various fungal pathogens. This document details the current understanding of this compound's antifungal capabilities.
Quantitative Antifungal Activity of Cecropins
The antifungal efficacy of this compound and related cecropin peptides is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). The MIC is the lowest concentration of the peptide that inhibits the visible growth of a fungus, while the MFC is the lowest concentration that results in fungal death.
Below is a summary of the reported antifungal activities of cecropins against various fungal species. It is important to note that specific values for this compound are limited in the public domain, and therefore, data for other cecropins and their derivatives are included to provide a broader context of their antifungal potential.
| Peptide | Fungal Species | MIC (µg/mL) | MFC (µg/mL) | IC50 (µM) | Reference |
| Cecropin | Candida albicans | 0.9 | 1.8 | - | [1][2] |
| Cecropin A-derived peptide | Phytophthora infestans | - | - | 2 | [3] |
| C18 (Cecropin-4 derived) | Candida albicans | 4 - 32 | - | - | [4] |
| C18 (Cecropin-4 derived) | Candida krusei | 4 - 32 | - | - | [4] |
| C18 (Cecropin-4 derived) | Candida tropicalis | 4 - 32 | - | - | [4] |
| C18 (Cecropin-4 derived) | Candida parapsilosis | 4 - 32 | - | - | [4] |
| Cecropin B | Aspergillus flavus (germinating conidia) | - | - | 30 (LD50) | [5] |
| Cecropin B | Aspergillus fumigatus (germinating conidia) | - | - | 0.5 (LD50) | [5] |
| Cecropin B | Aspergillus niger (germinating conidia) | - | - | 2.0 (LD50) | [5] |
| ΔM3 (Cecropin D-derived) | Candida albicans | - | 1.6 (MFC99.9) | - | [6][7] |
| ΔM3 (Cecropin D-derived) | Candida tropicalis | - | 1.6 (MFC99.9) | - | [6][7] |
| ΔM3 (Cecropin D-derived) | Candida parapsilosis | - | 1.6 (MFC99.9) | - | [6][7] |
| ΔM4 (Cecropin D-derived) | Candida albicans | - | 3.1 (MFC99.9) | - | [6][7] |
| ΔM4 (Cecropin D-derived) | Candida tropicalis | - | 3.1 (MFC99.9) | - | [6][7] |
| ΔM4 (Cecropin D-derived) | Candida parapsilosis | - | 3.1 (MFC99.9) | - | [6][7] |
Mechanism of Antifungal Action
The antifungal activity of this compound is multifaceted, primarily targeting the fungal cell envelope and subsequently inducing intracellular stress and apoptosis-like cell death. The proposed mechanism involves several key steps:
-
Electrostatic Interaction and Membrane Binding: As a cationic peptide, this compound initially interacts electrostatically with negatively charged components of the fungal cell wall and plasma membrane, such as phospholipids (B1166683) and glucans.[5]
-
Membrane Permeabilization and Disruption: Following binding, this compound inserts into the fungal plasma membrane, leading to the formation of pores or channels. This disrupts the membrane integrity, causing leakage of intracellular contents, dissipation of the membrane potential, and ultimately, cell lysis.[8] Electron microscopy studies have shown that cecropins can cause the fungal cell wall to become rough and nicked.[2][9]
-
Induction of Reactive Oxygen Species (ROS): this compound can induce the production of intracellular reactive oxygen species (ROS) in fungal cells.[8] The accumulation of ROS leads to oxidative stress, damaging cellular components such as DNA, proteins, and lipids, and contributing to cell death.[4]
-
Mitochondrial Dysfunction: The increase in ROS is often associated with mitochondrial dysfunction. Cecropins have been shown to cause changes in the mitochondrial membrane potential, further compromising cellular energy production and integrity.[1][8]
-
Induction of Apoptosis-like Cell Death: The culmination of membrane damage, oxidative stress, and mitochondrial dysfunction can trigger an apoptosis-like programmed cell death pathway in fungi. This involves DNA fragmentation and the activation of metacaspases.
The following diagram illustrates the proposed mechanism of action of this compound against fungal cells.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the antifungal activity of this compound.
Broth Microdilution Assay for MIC and MFC Determination
This method is used to determine the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of an antifungal agent.
Materials:
-
Fungal isolate of interest
-
Appropriate liquid broth medium (e.g., RPMI-1640 with L-glutamine and buffered with MOPS, or Sabouraud Dextrose Broth)
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
-
Appropriate agar (B569324) plates (e.g., Sabouraud Dextrose Agar)
Procedure:
-
Fungal Inoculum Preparation:
-
Culture the fungal isolate on an appropriate agar plate to obtain fresh colonies.
-
Suspend a few colonies in sterile saline or broth.
-
Adjust the turbidity of the fungal suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Dilute the standardized suspension in the assay broth to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.
-
-
Peptide Dilution:
-
Prepare a serial two-fold dilution of the this compound stock solution in the assay broth in the 96-well plate. The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted fungal inoculum to each well containing the peptide dilutions.
-
Include a positive control well (fungal inoculum without peptide) and a negative control well (broth only).
-
Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity or measure the optical density at a suitable wavelength (e.g., 600 nm) using a microplate reader.
-
The MIC is the lowest concentration of this compound that shows no visible growth or a significant reduction in turbidity compared to the positive control.
-
-
MFC Determination:
-
From the wells showing no visible growth (at and above the MIC), take a 10-20 µL aliquot and subculture it onto an appropriate agar plate.
-
Incubate the agar plates at the appropriate temperature for 24-48 hours.
-
The MFC is the lowest concentration of this compound that results in no fungal growth or a ≥99.9% reduction in CFU compared to the initial inoculum.
-
The following diagram illustrates the experimental workflow for determining the antifungal activity of a test compound.
Membrane Permeabilization Assay using Propidium (B1200493) Iodide (PI)
This assay assesses the ability of this compound to disrupt the fungal plasma membrane, allowing the influx of the fluorescent dye propidium iodide, which is normally membrane-impermeable.
Materials:
-
Fungal cells
-
This compound
-
Propidium Iodide (PI) stock solution (e.g., 1 mg/mL)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Preparation:
-
Grow fungal cells to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash them twice with PBS.
-
Resuspend the cells in PBS to a desired concentration (e.g., 1 x 10^7 CFU/mL).
-
-
Peptide Treatment:
-
Incubate the fungal cell suspension with different concentrations of this compound (e.g., at and above the MIC) for a specific time period (e.g., 30-60 minutes) at the appropriate temperature.
-
Include a positive control (e.g., cells treated with 70% ethanol (B145695) to permeabilize the membrane) and a negative control (untreated cells).
-
-
PI Staining:
-
Add PI to each cell suspension to a final concentration of 2-5 µg/mL.
-
Incubate in the dark for 5-10 minutes.
-
-
Analysis:
-
Fluorescence Microscopy: Place a drop of the cell suspension on a microscope slide and observe under a fluorescence microscope using the appropriate filter set for PI (excitation ~535 nm, emission ~617 nm). Cells with compromised membranes will exhibit red fluorescence.
-
Flow Cytometry: Analyze the stained cell suspensions using a flow cytometer. Quantify the percentage of PI-positive (permeabilized) cells in each sample.
-
Signaling Pathways
While the primary mechanism of this compound is lytic, the downstream effects involve intracellular responses that resemble programmed cell death. The induction of ROS and subsequent mitochondrial dysfunction are key events that can activate fungal signaling pathways leading to apoptosis. The precise signaling cascades activated by this compound in fungi are still an active area of research. However, the general pathway from membrane damage to apoptosis is depicted below.
Conclusion
This compound represents a promising candidate for the development of new antifungal therapies. Its potent, multi-pronged mechanism of action, which includes direct membrane disruption and the induction of intracellular stress pathways, may reduce the likelihood of resistance development. The quantitative data and experimental protocols provided in this guide offer a foundation for further research into the antifungal properties of this compound and other cecropin-like peptides. Future studies should focus on expanding the known antifungal spectrum of this compound, elucidating the specific molecular targets and signaling pathways involved in its action, and evaluating its efficacy and safety in preclinical and clinical settings.
References
- 1. mdpi.com [mdpi.com]
- 2. Mechanisms of Action of the Antimicrobial Peptide Cecropin in the Killing of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cecropin A-derived peptides are potent inhibitors of fungal plant pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Cecropin-4 Derived Peptide C18 Inhibits Candida albicans by Disturbing Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fungicidal and binding properties of the natural peptides cecropin B and dermaseptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cecropin D-derived synthetic peptides in the fight against Candida albicans cell filamentation and biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Cecropin D-derived synthetic peptides in the fight against Candida albicans cell filamentation and biofilm formation [frontiersin.org]
- 8. Mechanisms of Action of the Antimicrobial Peptide Cecropin in the Killing of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Anticancer Potential of Cecropin P1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cecropin (B1577577) P1, a cationic antimicrobial peptide originally isolated from the nematode Ascaris suum, has garnered significant interest for its potential as a novel anticancer agent. This technical guide provides an in-depth overview of the current understanding of Cecropin P1's anticancer activity, with a focus on its mechanisms of action, cytotoxic efficacy, and the experimental methodologies used for its evaluation. While much of the detailed quantitative data comes from studies on the closely related and structurally similar Cecropin A and B, these findings provide a strong foundation for the therapeutic potential of this compound. This document consolidates available data, details experimental protocols, and visualizes key pathways to serve as a comprehensive resource for researchers in oncology and drug development.
Introduction to this compound
Cecropins are a family of small, cationic, and amphipathic peptides that form α-helical structures and are key components of the innate immune system in various insects and nematodes.[1] Initially recognized for their potent antimicrobial properties, research has increasingly highlighted their selective cytotoxicity against a broad range of cancer cells with minimal toxicity to normal mammalian cells.[1][2] This selectivity is a critical attribute for a potential anticancer therapeutic. This compound's anticancer activity is primarily attributed to its ability to disrupt the cancer cell membrane and induce apoptosis.[3][4]
Mechanism of Action
The anticancer effect of this compound is multifaceted, primarily involving direct interaction with the cancer cell membrane and the subsequent induction of programmed cell death.
Membrane Disruption
The primary mechanism of this compound's anticancer activity is believed to be its interaction with and disruption of the cancer cell membrane.[3] Unlike normal mammalian cells, which have a predominantly neutral charge on the outer leaflet of their plasma membrane, cancer cells often exhibit a net negative charge due to an increased concentration of anionic molecules like phosphatidylserine.[5] This charge difference facilitates the electrostatic attraction of the cationic this compound to the cancer cell surface.
Upon binding, the amphipathic nature of this compound allows it to insert into the lipid bilayer, leading to membrane permeabilization and the formation of pores or ion channels.[3][6] This disruption of the membrane integrity leads to a loss of ionic homeostasis, cell depolarization, and ultimately, cell lysis.[6]
Induction of Apoptosis
Beyond direct membrane lysis, Cecropins have been shown to induce apoptosis in cancer cells. This programmed cell death can be triggered through both extrinsic and intrinsic pathways.
-
Extrinsic Pathway: Studies on a cecropin from Musca domestica have shown that it can upregulate the expression of Fas and Fas-ligand (FasL), leading to the activation of the initiator caspase-8 and the executioner caspase-3.[6] This signaling cascade is a hallmark of the death receptor-mediated extrinsic apoptotic pathway.
-
Caspase-Independent Pathway: Research on Cecropin A has also revealed a caspase-independent apoptotic mechanism in human promyelocytic leukemia cells.[7] This pathway is characterized by the generation of reactive oxygen species (ROS), dissipation of the mitochondrial membrane potential, and DNA fragmentation, without the activation of caspase-8 or -9.[7]
The ability to induce apoptosis through multiple pathways suggests a robust and versatile anticancer mechanism.
Quantitative Data on Anticancer Activity
The following tables summarize the available quantitative data on the cytotoxic and antiproliferative effects of Cecropins. It is important to note that while the focus of this guide is this compound, much of the detailed quantitative analysis has been performed on the highly homologous Cecropin A and B. These data are presented here to provide a comprehensive understanding of the potential efficacy of the cecropin family.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | Assay | Concentration | % Decrease in Cell Viability | Reference |
| AR-42J | Rat Pancreatic Carcinoma | Cell Viability | 50 µM | 12% | [4] |
| HT-29 | Human Colorectal Adenocarcinoma | Cell Viability | 50 µM | 8% | [4] |
Table 2: In Vitro Cytotoxicity of Cecropin A and B Against Various Cancer Cell Lines
| Peptide | Cell Line | Cancer Type | Assay | IC50 Value (µg/mL) | Reference |
| Cecropin A | 486P | Bladder Cancer | WST-1 | 251.47 | [6] |
| Cecropin A | RT4 | Bladder Cancer | WST-1 | 231.26 | [6] |
| Cecropin A | 647V | Bladder Cancer | WST-1 | 185.39 | [6] |
| Cecropin A | J82 | Bladder Cancer | WST-1 | 212.07 | [6] |
| Cecropin B | 486P | Bladder Cancer | WST-1 | 161.76 | [6] |
| Cecropin B | RT4 | Bladder Cancer | WST-1 | 184.81 | [6] |
| Cecropin B | 647V | Bladder Cancer | WST-1 | 115.12 | [6] |
| Cecropin B | J82 | Bladder Cancer | WST-1 | 97.93 | [6] |
| Cecropin B | Various cell lines | Mammalian lymphomas and leukemias | N/A | 3.2 to >100 µM | [3] |
Table 3: Antiproliferative Activity of Cecropin A and B
| Peptide | Cell Line | Cancer Type | Assay | IC50 Value (µg/mL) | Reference |
| Cecropin A | 486P | Bladder Cancer | BrdU | 69.2 | [6] |
| Cecropin A | RT4 | Bladder Cancer | BrdU | 96.22 | [6] |
| Cecropin A | 647V | Bladder Cancer | BrdU | 28.74 | [6] |
| Cecropin A | J82 | Bladder Cancer | BrdU | 99.01 | [6] |
| Cecropin B | 486P | Bladder Cancer | BrdU | 87.47 | [6] |
| Cecropin B | RT4 | Bladder Cancer | BrdU | 92.9 | [6] |
| Cecropin B | 647V | Bladder Cancer | BrdU | 61.86 | [6] |
| Cecropin B | J82 | Bladder Cancer | BrdU | 77.51 | [6] |
Table 4: Apoptosis Induction by Cecropins
| Peptide | Cell Line | Cancer Type | Treatment | Apoptosis Rate | Reference |
| Musca domestica Cecropin | BEL-7402 | Human Hepatocellular Carcinoma | 100 µM for 24h | 5.1 ± 0.11% | [6] |
| Musca domestica Cecropin | BEL-7402 | Human Hepatocellular Carcinoma | 100 µM for 48h | 8.1 ± 0.04% | [6] |
| Musca domestica Cecropin | BEL-7402 | Human Hepatocellular Carcinoma | 100 µM for 72h | 10.9 ± 0.15% | [6] |
| Cecropin A | MDA-MB-231 | Human Breast Adenocarcinoma | 120 µM for 72h | 26.8% | [8] |
| Cecropin B | MDA-MB-231 | Human Breast Adenocarcinoma | 120 µM for 72h | 25.9% | [8] |
Experimental Protocols
The following sections detail the methodologies for key experiments used to evaluate the anticancer activity of this compound and related peptides.
Cell Viability and Proliferation Assays
4.1.1. MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Treat cells with various concentrations of this compound and incubate for the desired time (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
4.1.2. WST-1 Assay
The WST-1 assay is another colorimetric assay for the quantification of cell proliferation and viability.
-
Procedure:
-
Seed cells in a 96-well plate and incubate overnight.
-
Treat cells with this compound for the desired duration.
-
Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm.
-
Calculate cell viability relative to the control.
-
4.1.3. BrdU Assay
This assay measures DNA synthesis as an indicator of cell proliferation.
-
Procedure:
-
Seed and treat cells with this compound as described above.
-
Add BrdU labeling solution to the cells and incubate for 2-24 hours.
-
Fix the cells and denature the DNA.
-
Add an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase).
-
Add the enzyme substrate and measure the colorimetric reaction product.
-
Cytotoxicity Assay
4.2.1. Lactate Dehydrogenase (LDH) Assay
The LDH assay quantifies the release of the cytosolic enzyme LDH from damaged cells into the culture medium.
-
Procedure:
-
Seed cells in a 96-well plate and treat with this compound.
-
After incubation, centrifuge the plate to pellet any detached cells.
-
Transfer an aliquot of the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture and incubate at room temperature, protected from light.
-
Add a stop solution and measure the absorbance at 490 nm.
-
Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with a detergent).
-
Apoptosis Assays
4.3.1. Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Treat cells with this compound.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
4.3.2. Western Blot for Caspase Activation
This technique detects the cleavage of caspases, a key event in apoptosis.
-
Procedure:
-
Treat cells with this compound and lyse the cells to extract proteins.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against pro- and cleaved forms of caspases (e.g., caspase-3, -8).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
In Vivo Xenograft Model
Animal models are crucial for evaluating the in vivo efficacy of anticancer agents.
-
Procedure:
-
Prepare a suspension of human cancer cells in a suitable medium (e.g., PBS and Matrigel).
-
Subcutaneously inject the cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Monitor tumor growth by measuring tumor volume with calipers.
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer this compound via a suitable route (e.g., intravenous, intraperitoneal, or intratumoral injection) at a predetermined dose and schedule.
-
Continue to monitor tumor growth and the general health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
-
Visualization of Pathways and Workflows
Signaling Pathways of Cecropin-Induced Apoptosis
Caption: Signaling pathways of Cecropin-induced anticancer activity.
General Experimental Workflow
Caption: General workflow for evaluating this compound's anticancer activity.
Conclusion and Future Directions
This compound and its analogs demonstrate significant promise as novel anticancer agents. Their selectivity for cancer cells, coupled with a dual mechanism of action involving membrane disruption and apoptosis induction, makes them attractive candidates for further development.[1] While comprehensive quantitative data specifically for this compound is still emerging, the extensive research on Cecropins A and B provides a strong rationale for its continued investigation.
Future research should focus on:
-
Conducting comprehensive in vitro studies to determine the IC50 values of this compound against a wider panel of human cancer cell lines.
-
Performing detailed in vivo studies to evaluate the efficacy, pharmacokinetics, and toxicology of this compound in various animal models of cancer.
-
Investigating the structure-activity relationship of this compound to design more potent and selective analogs.
-
Exploring combination therapies with existing chemotherapeutic agents to enhance anticancer efficacy and overcome drug resistance.
This technical guide serves as a foundational resource to aid researchers in advancing the study of this compound as a potential next-generation cancer therapeutic.
References
- 1. Anticancer Potential of Cecropin Antimicrobial Peptides: A Systematic Review [jep.usb.ac.ir]
- 2. researchgate.net [researchgate.net]
- 3. Preliminary experimental anticancer activity of cecropins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rrp.nipne.ro [rrp.nipne.ro]
- 5. From antimicrobial to anticancer peptides. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial peptides of the Cecropin-family show potent antitumor activity against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The antimicrobial peptide cecropin A induces caspase-independent cell death in human promyelocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Cytotoxic Effect of Cecropin A and Cecropin B on the MDA-MB-231 and M14K Tumour Cell Lines [scirp.org]
biosynthesis and natural function of Cecropin P1
An In-depth Technical Guide to the Biosynthesis and Natural Function of Cecropin (B1577577) P1
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cecropin P1 is a potent, 31-residue cationic antimicrobial peptide (AMP) originally misidentified in pig intestine but now confirmed to originate from the intestinal parasitic nematode, Ascaris suum[1][2][3][4][5]. As a key component of the nematode's innate immune system, it provides a rapid and effective defense against a wide array of microbes. Its biosynthesis is initiated by a bacterial challenge, leading to the production of a precursor peptide that undergoes processing to yield the mature, active form.
The primary antimicrobial mechanism of this compound is the rapid, concentration-dependent lysis of bacterial membranes[6][7][8][9]. Unlike many other cecropins that feature a flexible hinge, this compound adopts a single, elongated α-helical structure in membrane environments, which facilitates its interaction with and disruption of the microbial cell envelope[1][2]. Emerging evidence also points to a secondary, intracellular mechanism involving DNA binding, which may contribute to its potent bactericidal activity[1][2]. Given its broad-spectrum efficacy and distinct mode of action, this compound represents a promising candidate for development as a novel therapeutic agent to combat antibiotic-resistant pathogens.
Biosynthesis and Genetic Regulation
The production of this compound is a tightly regulated process, initiated as a direct response to microbial presence. This ensures the peptide is synthesized and deployed precisely when needed for immune defense.
Precursor Structure and Processing
Like many secreted peptides, this compound is synthesized as an inactive prepropeptide. Analysis of its cDNA reveals that the full precursor consists of three distinct domains[3]:
-
N-terminal Signal Peptide: A secretory signal region that directs the nascent peptide for secretion. This sequence is cleaved off during translocation.
-
Mature Peptide Region: The 31-amino acid sequence of the active this compound.
-
C-terminal Acidic Pro-region: This domain is connected to the mature peptide by a tetra-basic cleavage site. It is hypothesized that the anionic nature of this pro-region neutralizes the cationic mature peptide, thereby inhibiting its antimicrobial activity and protecting the host's cells from damage during synthesis and transport[3].
The final activation step involves the enzymatic cleavage and removal of the C-terminal pro-region, releasing the potent, mature this compound peptide.
Gene Induction
The expression of the gene encoding this compound is not constitutive but is instead induced by bacterial challenge. Studies in A. suum have demonstrated that transcripts for this compound and its homologues (P2, P3, and P4) are significantly upregulated following bacterial injection[3]. This inducibility was confirmed in the nematode's intestine, though basal transcript levels can also be detected in other tissues, including the body wall, uterus, and ovary, suggesting a systemic role in host defense[3].
Natural Function and Mechanism of Action
This compound's primary natural function is to serve as a first line of defense against invading microorganisms. It achieves this through a multi-step mechanism that leads to the rapid killing of pathogens.
Antimicrobial Spectrum
This compound exhibits broad-spectrum bactericidal activity against both Gram-negative and Gram-positive bacteria. It is also reported to have weak but detectable activity against some yeasts, such as Saccharomyces cerevisiae and Candida albicans[3]. Its high efficacy against Gram-negative bacteria is particularly notable.
Primary Mechanism: Membrane Disruption
The predominant mechanism of action for this compound is the physical disruption of the bacterial cell membrane, a process that is both rapid and concentration-dependent[6][9].
-
Electrostatic Attraction: As a cationic peptide, this compound is initially attracted to the net negative charge of the bacterial cell surface, particularly the lipopolysaccharide (LPS) layer of Gram-negative bacteria[4][9].
-
Membrane Permeabilization and Lysis: Upon binding, the peptide inserts into the membrane. Unlike other cecropins that have a helix-hinge-helix motif, this compound forms a single, continuous α-helix within the membrane-mimetic environment[1][2]. This structure is believed to facilitate the formation of pores or ion channels, leading to the leakage of essential ions and metabolites, depolarization of the membrane potential, and ultimately, cell lysis and death[6][8][10][11]. The killing kinetics against E. coli are swift, with bactericidal effects observed in under 30 minutes at its minimal inhibitory concentration (MIC)[9].
Secondary Mechanism: Intracellular Targeting
While membrane lysis is the primary killing mechanism, evidence suggests that this compound can also translocate across the compromised bacterial membrane and interact with intracellular components. Specifically, it has demonstrated a strong affinity for DNA[1][2]. This DNA-binding activity, which appears to be influenced by the peptide's C-terminal region, may represent a secondary mechanism of action that inhibits crucial cellular processes like DNA replication and protein synthesis, contributing to its overall potent antimicrobial effect[1][2][6].
Quantitative Analysis of Antimicrobial Activity
The potency of this compound and its analogues has been quantified against a range of microorganisms. The data below are compiled from key studies.
Table 1: Minimum Bactericidal Concentrations (MBCs) of Synthetic Ascaris Cecropins Data extracted from a study where microbes were incubated with peptides in 10 mM Tris/HCl for 2 hours before plating to determine viability[3].
| Microorganism | Strain | This compound (μM) | Cecropin P2 (μM) | Cecropin P3 (μM) | Cecropin P4 (μM) |
| Gram-Positive Bacteria | |||||
| Staphylococcus aureus | IFO12732 | 0.2 | 0.2 | 0.2 | 0.2 |
| Bacillus subtilis | IFO3009 | 0.4 | 0.4 | 0.4 | 0.4 |
| Micrococcus luteus | IFO3333 | 0.2 | 0.2 | 0.2 | 0.2 |
| Gram-Negative Bacteria | |||||
| Pseudomonas aeruginosa | IFO3445 | 1.6 | 1.6 | 1.6 | 1.6 |
| Salmonella typhimurium | IFO12529 | 0.8 | 0.8 | 0.8 | 0.8 |
| Serratia marcescens | IFO3046 | 0.8 | 0.8 | 0.8 | 0.8 |
| Escherichia coli | K-12 | 0.4 | 0.4 | 0.4 | 0.4 |
| Yeasts | |||||
| Saccharomyces cerevisiae | IFO0203 | >50 | >50 | >50 | >50 |
| Candida albicans | IFO0583 | >50 | >50 | >50 | >50 |
Table 2: Minimum Inhibitory Concentrations (MICs) of this compound against E. coli Data compiled from various studies, highlighting differences based on strain and experimental conditions.
| E. coli Strain | MIC | Unit | Reference |
| Generic Strain | 3 | µM | [9] |
| Enterotoxigenic E. coli | 1 | mg/mL | [4] |
| E. coli O157:H7 EDL933 | 0.78 | µg/mL | [12] |
Recombinant Production and Yield
The development of this compound for therapeutic or industrial applications requires efficient and scalable production methods. Chemical synthesis is often limited by cost and peptide length[1]. Consequently, various recombinant expression systems have been explored. To overcome the inherent toxicity of the peptide to the host expression system, fusion protein strategies are commonly employed.
Table 3: Comparison of Recombinant this compound Expression Systems
| Expression Host | Fusion Partner | Yield | Notes | Reference |
| E. coli BL21(DE3) | Calmodulin (CaM) | 2.7–4.7 mg/L | High yield of soluble fusion protein. CaM protects the host from CP1 toxicity. | [1][2] |
| E. coli BL21(DE3) | Thioredoxin (Trx) | 0.03 mg/L | Very low yield; Trx-CP1 expression inhibited host cell growth. | [1][2] |
| Saccharomyces cerevisiae | N/A (Secreted) | 7.83 mg/L | Secretory expression avoids intracellular toxicity and simplifies purification. | [5] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the function and production of this compound.
Recombinant Expression and Purification of this compound (CaM Fusion System)
This protocol is adapted from methodologies used for high-yield production in E. coli[1][2].
-
Vector Construction: The gene for this compound is cloned into a pET vector downstream of a sequence encoding a (His)6-tagged Calmodulin (CaM) fusion partner, separated by an enterokinase (EK) cleavage site.
-
Transformation and Culture: The resulting plasmid is transformed into E. coli BL21(DE3) cells. A single colony is used to inoculate Luria-Bertani (LB) medium containing the appropriate antibiotic and grown at 37°C with shaking.
-
Induction: When the optical density at 600 nm (OD600) reaches 0.6, protein expression is induced by adding isopropyl β-d-1-thiogalactopyranoside (IPTG) to a final concentration of 1.0 mM. The culture is incubated for an additional 4 hours at 37°C.
-
Cell Harvest and Lysis: Cells are harvested by centrifugation. The cell pellet is resuspended in lysis buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 8.0) and lysed by sonication on ice.
-
Affinity Chromatography: The lysate is cleared by high-speed centrifugation. The supernatant, containing the soluble (His)6-CaM-CP1 fusion protein, is loaded onto a Ni-NTA affinity column. After washing, the fusion protein is eluted with a high-concentration imidazole (B134444) buffer.
-
Protease Cleavage: The eluted fusion protein is dialyzed against an enterokinase reaction buffer. EK protease is added to cleave this compound from the CaM fusion partner.
-
Final Purification: The cleavage reaction mixture is acidified with trifluoroacetic acid (TFA) and subjected to reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column to purify the this compound peptide.
-
Verification: The purity and molecular weight of the final product are confirmed by Tricine-SDS-PAGE and MALDI-TOF mass spectrometry.
Determination of Minimum Bactericidal Concentration (MBC)
This protocol is based on the method described by Kato et al., 2006[3].
-
Microbe Preparation: Target microbes are cultured to mid-log phase, harvested, washed, and resuspended in a low-ionic-strength buffer (e.g., 10 mM Tris/HCl, pH 7.5) to a standardized concentration.
-
Peptide Dilution: The purified this compound is serially diluted in the same buffer in a 96-well microtiter plate.
-
Incubation: The microbial suspension is added to each well containing the peptide dilutions. The plate is incubated for 2 hours at the optimal growth temperature for the microbe.
-
Plating: After incubation, aliquots from each well are plated onto nutrient agar (B569324) plates.
-
Enumeration: Plates are incubated overnight, and the resulting colonies are counted.
-
MBC Determination: The MBC is defined as the lowest peptide concentration that results in a ≥99.9% reduction in the number of viable cells compared to the starting inoculum.
Time-Kill Kinetic Assay
This protocol assesses the rate at which an antimicrobial peptide kills a bacterial population[13].
-
Culture Preparation: A log-phase bacterial culture (e.g., E. coli in LB medium) is prepared.
-
Peptide Addition: The culture is diluted to a specific cell density (e.g., 10^6 CFU/mL), and this compound is added to the desired final concentration (e.g., 1x or 2x MIC). A control culture with no peptide is also maintained.
-
Time-Point Sampling: The cultures are incubated at 37°C. At specified time points (e.g., 0, 5, 10, 20, 30, 60 minutes), an aliquot is withdrawn from each culture.
-
Viable Counting: The aliquots are immediately serially diluted in sterile saline or buffer and plated on nutrient agar.
-
Analysis: After overnight incubation, colonies are counted. The number of CFU/mL is plotted against time for both the control and peptide-treated cultures to visualize the killing kinetics.
DNA Electromobility Shift Assay (EMSA)
This assay is used to investigate the DNA-binding ability of this compound[2].
-
DNA Preparation: A specific DNA fragment (e.g., plasmid DNA or a PCR product) is prepared at a fixed concentration.
-
Binding Reaction: Increasing molar ratios of this compound are incubated with the constant amount of DNA in a suitable binding buffer at room temperature for a defined period (e.g., 30 minutes).
-
Gel Electrophoresis: The reaction mixtures are loaded onto an agarose (B213101) gel. Electrophoresis is performed to separate bound DNA-peptide complexes from free DNA.
-
Visualization: The gel is stained with a DNA-intercalating dye (e.g., ethidium (B1194527) bromide or SYBR Green) and visualized under UV light.
-
Analysis: A "shift" in the migration of the DNA band, or its retention in the loading well at higher peptide concentrations, indicates the formation of a DNA-peptide complex. The lowest peptide concentration causing a visible shift is recorded.
References
- 1. Three-Dimensional Structure of the Antimicrobial Peptide this compound in Dodecylphosphocholine Micelles and the Role of the C-Terminal Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound and novel nematode cecropins: a bacteria-inducible antimicrobial peptide family in the nematode Ascaris suum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of action on Escherichia coli of this compound and PR-39, two antibacterial peptides from pig intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. Membrane permeability and antimicrobial kinetics of this compound against Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-activity studies of normal and retro pig cecropin-melittin hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cecropin - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. journals.asm.org [journals.asm.org]
Cecropin P1 Family of Antimicrobial Peptides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cecropin (B1577577) P1 family of antimicrobial peptides (AMPs) represents a promising class of molecules in the search for novel anti-infective agents. Originally isolated from the nematode Ascaris suum, these peptides exhibit potent, broad-spectrum activity against a wide range of pathogenic bacteria, including both Gram-positive and Gram-negative species, and some fungi.[1][2] This technical guide provides an in-depth overview of the core characteristics of the Cecropin P1 family, focusing on their mechanism of action, quantitative antimicrobial activity, and the experimental protocols used for their evaluation.
Core Concepts
Structure and Origin
Initially misidentified as originating from the porcine intestine, this compound was later confirmed to be produced by the parasitic nematode Ascaris suum as a part of its innate immune defense.[1] Unlike many other members of the cecropin family that possess a flexible hinge region connecting two alpha-helices, this compound is characterized by a single, continuous α-helical structure.[3][4] This structural feature is believed to be crucial for its interaction with and disruption of microbial membranes.
Mechanism of Action
The primary antimicrobial mechanism of the this compound family is the permeabilization and subsequent lysis of bacterial cell membranes.[2][5][6] This process is initiated by the electrostatic attraction between the cationic peptide and the negatively charged components of the microbial cell envelope, such as lipopolysaccharides (LPS) in Gram-negative bacteria.[7] Following this initial binding, the peptide inserts into the membrane, leading to the formation of pores or channels that disrupt the membrane integrity, causing leakage of intracellular contents and ultimately cell death.[2][5][6]
In addition to membrane disruption, a secondary mechanism of action involving DNA binding has been proposed.[3] Studies have shown that this compound can translocate across the compromised bacterial membrane and interact with intracellular DNA, potentially interfering with essential cellular processes such as replication and transcription.[3] The C-terminal region of the peptide appears to be important for this DNA-binding activity.[3]
Quantitative Antimicrobial Activity
The antimicrobial efficacy of this compound and its analogs is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following tables summarize the available quantitative data from various studies.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Against Various Bacterial Strains
| Bacterial Strain | MIC (µg/mL) | Reference |
| Escherichia coli | 1 | [8] |
| Enterotoxigenic E. coli | 1 | [8] |
| Acinetobacter baumannii (colistin-resistant) | 2-8 | [6] |
| Pseudomonas aeruginosa | 0.75 | [9] |
| Yersinia ruckeri | Specific activity noted | [7] |
| Aeromonas salmonicida | Specific activity noted | [7] |
Table 2: Minimum Bactericidal Concentrations (MBC) of this compound Family Peptides
| Peptide | Bacterial Strain | MBC (µg/mL) | Reference |
| This compound | Staphylococcus aureus | 1-3 | [1] |
| This compound | Bacillus subtilis | 0.3-1 | [1] |
| This compound | Micrococcus luteus | 0.1-0.3 | [1] |
| This compound | Pseudomonas aeruginosa | 1-3 | [1] |
| This compound | Salmonella typhimurium | 0.3-1 | [1] |
| This compound | Serratia marcescens | 0.3-1 | [1] |
| This compound | Escherichia coli | 0.3-1 | [1] |
| Cecropin P2 | Staphylococcus aureus | 1-3 | [1] |
| Cecropin P2 | Escherichia coli | 0.3-1 | [1] |
| Cecropin P3 | Staphylococcus aureus | 1-3 | [1] |
| Cecropin P3 | Escherichia coli | 0.3-1 | [1] |
| Cecropin P4 | Staphylococcus aureus | 1-3 | [1] |
| Cecropin P4 | Escherichia coli | 0.3-1 | [1] |
| This compound (WT) | Listeria innocua | 2 | [5] |
| This compound (WT) | Escherichia coli BL21 | 2 | [5] |
| This compound (WT) | Escherichia coli ML35 | 1 | [5] |
| This compound (1-29) | Listeria innocua | 4 | [5] |
| This compound (1-29) | Escherichia coli BL21 | 2 | [5] |
| This compound (1-29) | Escherichia coli ML35 | 2 | [5] |
Experimental Protocols
Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC/MBC)
This protocol is adapted from the guidelines of the Clinical and Laboratory Standards Institute (CLSI) and methodologies described in the cited literature.[4][7]
1. Preparation of Bacterial Inoculum:
- Aseptically pick several colonies of the test bacterium from an agar (B569324) plate.
- Suspend the colonies in Mueller-Hinton Broth (MHB).
- Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
- Dilute the adjusted suspension to a final concentration of 5 x 10⁵ CFU/mL in MHB.
2. Preparation of Peptide Solutions:
- Prepare a stock solution of this compound in sterile, deionized water or a suitable buffer.
- Perform two-fold serial dilutions of the peptide stock solution in a 96-well polypropylene (B1209903) microtiter plate to achieve a range of desired concentrations.
3. Inoculation and Incubation:
- Add an equal volume of the diluted bacterial inoculum to each well of the microtiter plate containing the peptide dilutions.
- Include a positive control (bacteria without peptide) and a negative control (broth only).
- Incubate the plate at 37°C for 16-20 hours.
4. Determination of MIC:
- The MIC is the lowest concentration of the peptide at which there is no visible growth of the bacteria.
5. Determination of MBC:
- From the wells showing no visible growth, plate a small aliquot (e.g., 10 µL) onto an appropriate agar medium.
- Incubate the agar plates at 37°C for 18-24 hours.
- The MBC is the lowest concentration of the peptide that results in a ≥99.9% reduction in the initial inoculum.
Membrane Permeabilization Assay
This protocol utilizes a fluorescent dye to assess the disruption of the bacterial cell membrane.
1. Bacterial Preparation:
- Grow the test bacteria to the mid-logarithmic phase.
- Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4).
- Resuspend the bacterial pellet in the same buffer to a desired optical density.
2. Assay Procedure:
- Use a fluorescent dye that is membrane-impermeable and exhibits increased fluorescence upon binding to intracellular components (e.g., SYTOX Green for DNA).
- In a fluorometer cuvette or a 96-well black plate, mix the bacterial suspension with the fluorescent dye.
- Add different concentrations of this compound to the mixture.
- Monitor the increase in fluorescence intensity over time. An increase in fluorescence indicates that the peptide has permeabilized the bacterial membrane, allowing the dye to enter and bind to its intracellular target.
DNA Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)
This assay is used to investigate the interaction of this compound with DNA.[8]
1. Preparation of DNA and Peptide:
- Use a suitable plasmid DNA or a specific DNA fragment.
- Prepare serial dilutions of this compound.
2. Binding Reaction:
- In a microcentrifuge tube, mix a fixed amount of DNA with increasing concentrations of this compound.
- Incubate the mixture at room temperature for a specified period (e.g., 30 minutes) to allow for binding.
3. Electrophoresis:
- Add a loading dye to each reaction mixture.
- Load the samples onto an agarose (B213101) gel.
- Perform electrophoresis under standard conditions.
4. Visualization:
- Stain the gel with an appropriate DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe).
- Visualize the DNA bands under UV light. A shift in the mobility of the DNA band in the presence of the peptide, or the retention of DNA in the well, indicates the formation of a peptide-DNA complex.
Signaling Pathways and Immunomodulatory Effects
While the direct antimicrobial activity of this compound is well-documented, its interaction with host cell signaling pathways is less understood. Research on other cecropins, such as Cecropin A, suggests potential immunomodulatory roles, including the modulation of cytokine production.[10][11] Antimicrobial peptides, in general, are known to interact with components of the innate immune system, such as Toll-like receptors (TLRs), to modulate inflammatory responses.[12][13][14] However, specific studies detailing the signaling pathways activated or inhibited by this compound in host cells are currently limited. This remains an important area for future research to fully elucidate the therapeutic potential of this peptide family beyond its direct bactericidal effects.
Visualizations
Diagrams of Mechanisms and Workflows
Caption: Mechanism of Action of this compound.
Caption: Experimental Workflow for MIC/MBC Determination.
Conclusion
The this compound family of antimicrobial peptides holds significant promise as a template for the development of new therapeutics to combat bacterial infections. Their potent and rapid bactericidal activity, coupled with a mechanism of action that is less prone to the development of resistance compared to conventional antibiotics, makes them an attractive area of research. Further investigation into their immunomodulatory properties and optimization of their activity and stability will be crucial for their successful translation into clinical applications.
References
- 1. This compound and novel nematode cecropins: a bacteria-inducible antimicrobial peptide family in the nematode Ascaris suum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial activity of cecropins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Susceptibility Tests for Cationic Peptides: Comparison of Broth Microdilution Methods for Bacteria That Grow Aerobically - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High Level Expression and Purification of Cecropin-like Antimicrobial Peptides in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Three-Dimensional Structure of the Antimicrobial Peptide this compound in Dodecylphosphocholine Micelles and the Role of the C-Terminal Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Comparative Evaluation of the Antimicrobial Activity of Different Antimicrobial Peptides against a Range of Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Cecropin A: investigation of a host defense peptide with multifaceted immunomodulatory activity in a chicken hepatic cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Molecular mechanism underlying the TLR4 antagonistic and antiseptic activities of papiliocin, an insect innate immune response molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modulation of toll-like receptor signaling by antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Antimicrobial peptides could antagonize uncontrolled inflammation via Toll-like 4 receptor [frontiersin.org]
The Role of Cecropin P1 in Innate Immunity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cecropin (B1577577) P1, a cationic antimicrobial peptide (AMP), represents a significant component of the innate immune system. Initially isolated from the intestine of pigs, it was later identified to originate from the parasitic nematode Ascaris suum. As with other members of the cecropin family, Cecropin P1 exhibits a broad spectrum of microbicidal activity, particularly against Gram-negative bacteria. Its multifaceted role in innate immunity extends beyond direct pathogen killing to include potent immunomodulatory activities, primarily through its interaction with bacterial components like lipopolysaccharide (LPS) and its subsequent influence on host cell signaling pathways. This technical guide provides an in-depth overview of the core functions of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to support further research and therapeutic development.
Antimicrobial Activity of this compound
The primary function of this compound in innate immunity is its direct antimicrobial action. It displays potent bactericidal activity against a wide range of pathogens.
Quantitative Antimicrobial Data
The antimicrobial efficacy of this compound is typically quantified by determining its Minimum Bactericidal Concentration (MBC), which is the lowest concentration of the peptide that results in a 99.9% reduction in the initial bacterial inoculum.
| Microorganism | Strain | MBC (µg/mL) | Reference |
| Gram-Negative Bacteria | |||
| Escherichia coli | K-12 | 0.3 - 2.5 | [1] |
| Pseudomonas aeruginosa | Multiple strains | 1 - 8 | [1] |
| Salmonella typhimurium | - | 0.3 | [1] |
| Serratia marcescens | - | 0.1 | [1] |
| Gram-Positive Bacteria | |||
| Staphylococcus aureus | IFO12732 | 1 | [1] |
| Bacillus subtilis | - | 1 | [1] |
| Micrococcus luteus | - | 0.3 | [1] |
| Yeasts | |||
| Saccharomyces cerevisiae | - | 200 - 300 | [1] |
| Candida albicans | - | 200 - 300 | [1] |
Table 1: Minimum Bactericidal Concentrations (MBCs) of this compound against various microorganisms. The data indicates that this compound is highly effective against both Gram-negative and Gram-positive bacteria, with notably lower efficacy against yeasts[1].
Mechanism of Action
Interaction with Bacterial Membranes and Lipopolysaccharide (LPS)
The cationic nature of this compound is crucial for its initial interaction with the negatively charged components of microbial cell surfaces. In Gram-negative bacteria, this primary target is the lipopolysaccharide (LPS) of the outer membrane. Structural studies have shown that upon binding to LPS, this compound adopts an α-helical conformation[2]. This interaction is not merely a prelude to membrane disruption but also a key aspect of its immunomodulatory function, as it involves the neutralization of the endotoxic properties of LPS.
Membrane Permeabilization
Following its interaction with the outer membrane, this compound disrupts the integrity of the bacterial cell membrane, leading to cell death. The exact mechanism of pore formation is still under investigation, but it is believed to involve the formation of transmembrane channels or a "carpet-like" disruption of the lipid bilayer. This leads to the leakage of intracellular contents and ultimately, cell lysis.
Immunomodulatory Role of this compound
Beyond its direct antimicrobial effects, this compound plays a significant role in modulating the host's innate immune response. This is largely attributed to its ability to interact with and neutralize LPS, a potent elicitor of inflammatory responses.
LPS Neutralization
By binding to LPS, this compound can prevent it from interacting with Toll-like receptor 4 (TLR4) on the surface of immune cells such as macrophages. This neutralization of LPS is a critical anti-inflammatory mechanism, as it can dampen the downstream signaling cascades that lead to the production of pro-inflammatory cytokines.
Modulation of Cytokine Production
While specific quantitative data for this compound's effect on cytokine production is limited, studies on other members of the cecropin family, such as Cecropin A, have demonstrated both pro- and anti-inflammatory activities. For instance, Cecropin A has been shown to suppress the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in LPS-stimulated macrophages[3]. Conversely, some reports suggest that under certain conditions, cecropins might exhibit pro-inflammatory effects. The overall immunomodulatory outcome likely depends on the specific context, including the concentration of the peptide and the nature of the inflammatory stimulus.
Influence on Signaling Pathways
The immunomodulatory effects of cecropins are mediated through their influence on key intracellular signaling pathways. The primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to the regulation of inflammatory gene expression. By neutralizing LPS and potentially interacting with host cell receptors, this compound can modulate the activation of these pathways.
The NF-κB pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, such as by LPS binding to TLR4, a signaling cascade leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. By neutralizing LPS, this compound can prevent the initiation of this cascade.
The MAPK family of proteins, including p38, ERK, and JNK, are also key players in the inflammatory response. They are activated by various extracellular stimuli and regulate the expression of numerous inflammatory mediators. Studies on other cecropins suggest that they can inhibit the phosphorylation of MAPK proteins, thereby downregulating inflammatory responses[3].
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is adapted for cationic antimicrobial peptides to ensure accurate determination of their antimicrobial activity.
Materials:
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Sterile 96-well polypropylene (B1209903) microtiter plates
-
Bacterial strains
-
This compound
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate, select 3-5 colonies of the test organism and inoculate into 5 mL of MHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard).
-
Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Peptide Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid).
-
Perform serial two-fold dilutions of the peptide stock solution in MHB in a separate polypropylene plate or tubes to create a range of concentrations.
-
-
Assay Procedure:
-
Add 100 µL of the diluted bacterial suspension to each well of a 96-well polypropylene plate.
-
Add 10 µL of each peptide dilution to the corresponding wells. Include a growth control (bacteria only) and a sterility control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is the lowest concentration of the peptide that completely inhibits visible growth of the organism.
-
-
Determination of Minimum Bactericidal Concentration (MBC):
-
From the wells showing no visible growth, plate 10-100 µL of the suspension onto fresh agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the peptide that results in a ≥99.9% reduction in the initial inoculum.
-
LPS Neutralization Assay (Limulus Amebocyte Lysate - LAL)
This assay quantifies the ability of this compound to neutralize the endotoxic activity of LPS.
Materials:
-
Limulus Amebocyte Lysate (LAL) reagent kit (gel-clot or chromogenic)
-
Pyrogen-free water and labware
-
LPS standard
-
This compound
Procedure:
-
Preparation of Reagents:
-
Reconstitute the LAL reagent, LPS standard, and other kit components according to the manufacturer's instructions using pyrogen-free water.
-
-
Assay Procedure:
-
Prepare a series of dilutions of this compound.
-
In pyrogen-free tubes or a microplate, mix a fixed concentration of LPS with each dilution of this compound. Include a positive control (LPS only) and a negative control (pyrogen-free water).
-
Incubate the mixtures for a specified time (e.g., 30-60 minutes) at 37°C to allow for LPS-peptide interaction.
-
Add the LAL reagent to each tube or well.
-
Incubate at 37°C for the time specified in the kit protocol.
-
-
Data Analysis:
-
Gel-clot method: Observe the formation of a solid gel. The endpoint is the lowest concentration of this compound that inhibits gel formation.
-
Chromogenic method: Measure the absorbance at the appropriate wavelength using a microplate reader. The reduction in color development in the presence of this compound indicates LPS neutralization. Calculate the percentage of LPS neutralization for each peptide concentration.
-
Measurement of Nitric Oxide Production (Griess Assay)
This assay measures the production of nitric oxide (NO) by macrophages in response to inflammatory stimuli and the modulatory effect of this compound.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium and supplements
-
LPS
-
This compound
-
Griess reagent (Part A: sulfanilamide (B372717) in phosphoric acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) standard solution
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed macrophages into a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL). Include appropriate controls (untreated cells, cells treated with LPS only, cells treated with this compound only).
-
Incubate for 24-48 hours.
-
-
Griess Assay:
-
Collect the cell culture supernatants.
-
Prepare a standard curve using the sodium nitrite standard solution.
-
Add 50 µL of each supernatant and standard to a new 96-well plate.
-
Add 50 µL of Griess reagent Part A to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess reagent Part B to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
-
Data Analysis:
-
Measure the absorbance at 540 nm.
-
Calculate the concentration of nitrite in the samples using the standard curve.
-
Quantification of Cytokine Production (ELISA)
This protocol describes the measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium and supplements
-
LPS
-
This compound
-
ELISA kit for the specific cytokine of interest (containing capture antibody, detection antibody, streptavidin-HRP, substrate, and stop solution)
-
96-well ELISA plates
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 1% BSA)
-
Microplate reader
Procedure:
-
Plate Coating:
-
Coat a 96-well ELISA plate with the capture antibody diluted in coating buffer.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate with wash buffer.
-
Add blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Wash the plate.
-
Add cell culture supernatants (from cells treated as described in the Griess assay protocol) and the cytokine standard dilutions to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection:
-
Wash the plate.
-
Add the biotinylated detection antibody to each well and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add streptavidin-HRP to each well and incubate for 20-30 minutes at room temperature, protected from light.
-
-
Development and Measurement:
-
Wash the plate.
-
Add the substrate solution to each well and incubate until color develops.
-
Add the stop solution to each well.
-
Measure the absorbance at 450 nm.
-
-
Data Analysis:
-
Generate a standard curve and calculate the concentration of the cytokine in the samples.
-
Western Blot Analysis of NF-κB and MAPK Pathways
This protocol allows for the detection of key signaling proteins in the NF-κB and MAPK pathways.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium and supplements
-
LPS
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat macrophages with this compound and/or LPS for the desired time points.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Signal Detection:
-
Incubate the membrane with the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein to the total protein or a loading control.
-
Visualizing the Role of this compound
The following diagrams illustrate the key mechanisms and pathways associated with this compound's function in innate immunity.
References
- 1. The protein kinase PKR is required for p38 MAPK activation and the innate immune response to bacterial endotoxin | The EMBO Journal [link.springer.com]
- 2. Cecropin A: investigation of a host defense peptide with multifaceted immunomodulatory activity in a chicken hepatic cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cecropin A: investigation of a host defense peptide with multifaceted immunomodulatory activity in a chicken hepatic cell culture - PMC [pmc.ncbi.nlm.nih.gov]
Cecropin P1 peptide physicochemical properties
An In-Depth Technical Guide to the Physicochemical Properties of Cecropin (B1577577) P1 For Researchers, Scientists, and Drug Development Professionals
Abstract
Cecropin P1 is a cationic antimicrobial peptide (AMP) that serves as a significant model for the study of host defense mechanisms and the development of novel therapeutic agents. Initially isolated from porcine intestine, it was later identified to originate from the parasitic nematode Ascaris suum.[1][2] This 31-residue peptide exhibits potent, broad-spectrum antimicrobial activity, particularly against Gram-negative bacteria, by disrupting cellular membranes and interacting with intracellular components.[1][3] Its low cytotoxicity against mammalian cells makes it an attractive candidate for further investigation. This guide provides a comprehensive overview of the core physicochemical properties of this compound, its mechanism of action, and detailed experimental protocols for its study.
Core Physicochemical Properties
The fundamental characteristics of this compound are summarized in the table below. It is a highly cationic peptide, reflected in its high theoretical isoelectric point (pI). Structurally, it adopts a distinct α-helical conformation in membrane-mimetic environments, a feature crucial for its biological function.[1][4] Unlike many other cecropins, it notably lacks a flexible hinge region.[1]
| Property | Value / Description | Reference(s) |
| Origin | Ascaris suum (parasitic nematode) | [1] |
| Amino Acid Sequence | H-Ser-Trp-Leu-Ser-Lys-Thr-Ala-Lys-Lys-Leu-Glu-Asn-Ser-Ala-Lys-Lys-Arg-Ile-Ser-Glu-Gly-Ile-Ala-Ile-Ala-Ile-Gln-Gly-Gly-Pro-Arg-OH | [3] |
| Number of Residues | 31 | [1][4] |
| Molecular Formula | C₁₄₇H₂₅₃N₄₅O₄₃ | [3] |
| Average Molecular Weight | ~3338.9 g/mol | [3] |
| Theoretical Isoelectric Point (pI) | 11.07 | [3] |
| Structure | Predominantly α-helical in membrane environments; lacks a typical hinge region. | [1][4] |
| Form | Typically supplied as a lyophilized powder. | [3] |
| Solubility | Enhanced solubility in aqueous solutions when supplied as a TFA salt. | [3] |
Biological Activity Profile
This compound demonstrates a potent and selective antimicrobial profile. It is significantly more active against Gram-negative bacteria than Gram-positive bacteria.[3] Its mechanism of action confers a low propensity for inducing microbial resistance and is coupled with minimal hemolytic activity and low cytotoxicity toward mammalian cells, highlighting its therapeutic potential.
| Activity Type | Description | Reference(s) |
| Antimicrobial Spectrum | Potent activity against Gram-negative bacteria. Reduced activity against Gram-positive bacteria. Also exhibits some antifungal, antiviral, and anticancer properties. | [1][3] |
| Primary Mechanism | Lyses bacterial cell membranes via a "carpet-like" mechanism, followed by intracellular DNA binding. | [1][5] |
| Hemolytic Activity | Low hemolytic activity against human red blood cells. | [6] |
| Cytotoxicity | Low toxicity reported against non-cancerous mammalian cells. | [1] |
Mechanism of Action
The antimicrobial action of this compound is a multi-step process that involves both membrane disruption and intracellular targeting.
-
Electrostatic Attraction and Membrane Interaction : As a cationic peptide, this compound is initially attracted to the negatively charged components of bacterial outer membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria.[7]
-
The "Carpet-Like" Model : Upon accumulating on the bacterial surface, the peptide aligns parallel to the lipid bilayer. Spectroscopic studies have confirmed this orientation, suggesting that this compound does not form stable transmembrane pores.[5] Instead, it disrupts the membrane integrity by creating tension and destabilizing phospholipid packing, leading to micellization and the formation of transient pores. This "carpet-like" mechanism causes leakage of intracellular contents and cell death.[5]
-
Intracellular Targeting (DNA Binding) : After permeabilizing the cell membrane, this compound can enter the cytoplasm. Studies have shown that its C-terminal region possesses DNA-binding capabilities, which contributes to its overall antimicrobial activity by interfering with essential cellular processes like replication and transcription.[1][8]
References
- 1. Three-Dimensional Structure of the Antimicrobial Peptide this compound in Dodecylphosphocholine Micelles and the Role of the C-Terminal Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. This compound (porcine) peptide [novoprolabs.com]
- 4. The structure of the mammalian antibacterial peptide this compound in solution, determined by proton-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cris.tau.ac.il [cris.tau.ac.il]
- 6. Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipopolysaccharide-bound structure of the antimicrobial peptide this compound determined by nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Early Studies on the Biological Activity of Cecropin P1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cecropin (B1577577) P1, an antimicrobial peptide (AMP) originally isolated from the intestine of the pig roundworm, Ascaris suum, has been the subject of significant scientific interest due to its potent and broad-spectrum antimicrobial properties.[1][2][3] Early research laid the foundation for understanding its mechanism of action, structure-activity relationships, and potential as a therapeutic agent. This technical guide provides an in-depth analysis of these seminal studies, focusing on quantitative data, experimental protocols, and the fundamental biological activities of Cecropin P1.
Antimicrobial Activity: A Quantitative Overview
This compound exhibits robust bactericidal activity against a wide range of both Gram-positive and Gram-negative bacteria.[1][4][5] Its primary mechanism of action involves the lysis of bacterial cells.[6][7][8][9] The potency of this compound is typically quantified by the Minimum Bactericidal Concentration (MBC), which is the lowest concentration of the peptide required to kill a particular bacterium.
Table 1: Minimum Bactericidal Concentration (MBC) of Synthetic this compound Against Various Microorganisms
| Microorganism | Type | MBC (μg/mL) | Reference |
| Staphylococcus aureus | Gram-positive | >600 (L-isomer), 0.57 (D-isomer) | [4] |
| Bacillus subtilis | Gram-positive | Not specified | [1][4] |
| Micrococcus luteus | Gram-positive | Not specified | [1] |
| Streptococcus pyogenes | Gram-positive | Not specified | [4] |
| Escherichia coli | Gram-negative | Not specified | [1][4][6][7][8][9] |
| Pseudomonas aeruginosa | Gram-negative | Not specified | [1][4] |
| Salmonella typhimurium | Gram-negative | Not specified | [1] |
| Serratia marcescens | Gram-negative | Not specified | [1] |
| Saccharomyces cerevisiae | Yeast | 200-300 | [1] |
| Candida albicans | Yeast | 200-300 | [1] |
Note: Early studies often reported activity but did not always provide specific MBC values in a standardized format. The table reflects the available quantitative data.
Mechanism of Action: Bacterial Cell Lysis
Early investigations into the mechanism of this compound revealed that it kills bacteria through a lytic process, directly disrupting the integrity of the cell membrane.[6][7][8][9] This is a hallmark of many cecropins. Unlike some antibiotics that inhibit metabolic pathways, this compound's action is rapid and leads to cell death. Studies have shown that the killing reaction is stoichiometric, meaning more peptide is required to kill a higher number of cells.[6][7][8][9] For Gram-negative bacteria like E. coli, this compound appears to freely permeate the outer membrane, in contrast to other peptides like PR-39 which exhibit a lag phase.[6][7][8]
Experimental Protocols
Peptide Synthesis and Purification
The study of this compound's biological activity was made possible through its chemical synthesis. This allowed for the production of sufficient quantities for experimentation and the creation of analogs to probe structure-activity relationships.
-
Synthesis: Solid-phase peptide synthesis was the primary method used.[10]
-
Purification: The synthesized peptides were purified using reverse-phase high-performance liquid chromatography (RP-HPLC) on C18-silica columns.[10]
The general workflow for peptide synthesis and purification is illustrated below.
References
- 1. This compound and novel nematode cecropins: a bacteria-inducible antimicrobial peptide family in the nematode Ascaris suum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Three-Dimensional Structure of the Antimicrobial Peptide this compound in Dodecylphosphocholine Micelles and the Role of the C-Terminal Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antibacterial action of cecropin and proline-arginine-rich peptides from pig intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial activity of cecropins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of action on Escherichia coli of this compound and PR-39, two antibacterial peptides from pig intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. journals.asm.org [journals.asm.org]
- 10. Design, synthesis and antibacterial activity of cecropin-like model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Recombinant Expression of Cecropin P1 in Escherichia coli: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the recombinant expression, purification, and characterization of the antimicrobial peptide Cecropin (B1577577) P1 in Escherichia coli. Cecropin P1, originally isolated from the nematode Ascaris suum, exhibits potent, broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, making it a promising candidate for therapeutic development.[1][2][3] The primary challenge in producing this compound in E. coli is its inherent toxicity to the host organism.[4] This guide outlines strategies to overcome this toxicity, including the use of fusion tags and specialized expression strains, and provides detailed protocols for successful production and downstream analysis.
I. Strategic Considerations for this compound Expression
The successful recombinant expression of a toxic peptide like this compound hinges on a carefully designed strategy that balances high-level production with host cell viability. Key considerations include the choice of expression vector, fusion partner, E. coli host strain, and induction conditions.
Expression Vectors and Fusion Tags
Fusing this compound to a larger protein partner is a common and effective strategy to neutralize its antimicrobial activity within the E. coli host.[4][5] The choice of fusion tag can significantly impact expression levels, solubility, and the ease of purification.
-
Thioredoxin (Trx): A commonly used fusion partner that can enhance the solubility of the target protein.[4][5] However, in some cases, Trx-fused this compound can still exhibit toxicity and lead to lower yields.[4]
-
Calmodulin (CaM): Has been shown to be a successful fusion partner for this compound, enabling high-level expression in the soluble fraction while avoiding host toxicity.[4][6]
-
Inteins: These are self-cleaving protein domains that offer a streamlined purification process.[7][8] The target peptide can be released from the intein fusion without the need for proteases, often triggered by a change in pH, temperature, or the addition of a thiol reagent.[7][8]
-
Small Ubiquitin-like Modifier (SUMO): Another fusion tag known to enhance expression and solubility.
-
His-tag: While not a toxicity-masking tag on its own, it is frequently incorporated with other fusion partners to facilitate purification via immobilized metal affinity chromatography (IMAC).[5]
E. coli Host Strains
The choice of E. coli strain is critical for managing the expression of toxic proteins. Strains have been engineered to offer tighter control over expression and to better tolerate potentially lethal recombinant proteins.
-
BL21(DE3) and its Derivatives: BL21(DE3) is a widely used strain for protein expression due to its deficiency in Lon and OmpT proteases.[9][10] However, its basal level of T7 RNA polymerase expression can sometimes lead to premature production of the toxic peptide.
-
C41(DE3) and C43(DE3): These strains are derived from BL21(DE3) and carry mutations that reduce the activity of the T7 RNA polymerase, making them particularly suitable for the expression of toxic proteins.[9][10][11]
-
BL21-AI: In this strain, the T7 RNA polymerase gene is under the control of the arabinose-inducible araBAD promoter, which allows for very tight regulation of expression.[9]
-
Rosetta™(DE3): This strain contains a plasmid that supplies tRNAs for codons that are rare in E. coli but may be present in the gene of interest, potentially improving the expression of eukaryotic proteins.[10]
II. Data Presentation: Comparison of Expression Systems
The following tables summarize quantitative data from various studies to facilitate the comparison of different expression strategies for cecropins.
Table 1: Comparison of Fusion Tags for this compound Expression
| Fusion Tag | Host Strain | Vector System | Inducer | Yield | Reference |
| Calmodulin (CaM) | BL21(DE3) | pET | 1.0 mM IPTG | High soluble expression | [4] |
| Thioredoxin (Trx) | BL21(DE3) | pET | 1.0 mM IPTG | Low expression, toxic to host | [4] |
| Trx-6xHis | E. coli | pTRX-6His-Mdmcec | Not Specified | 11.2 mg/L (purified M. domestica cecropin) | [5] |
| Intein | ER2566 | pTYB11 | 0.3 mM IPTG | 2.5 mg/L (purified cecropin) | [8] |
| His6-Intein | BL21(DE3) | pET11b | 0.4 mM IPTG | High expression of fusion protein | [7] |
Table 2: Recommended E. coli Strains for Toxic Protein Expression
| Strain | Key Feature | Advantage for this compound Expression | Reference |
| C41(DE3) / C43(DE3) | Mutations reducing T7 RNA polymerase activity | Reduced toxicity from basal expression | [9][10][11] |
| BL21-AI | T7 RNA polymerase under tight araBAD promoter control | Very low basal expression, tightly inducible | [9] |
| BL21(DE3)pLysS | Co-expresses T7 lysozyme, an inhibitor of T7 RNA polymerase | Reduces basal expression levels | [9] |
III. Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the recombinant expression, purification, and characterization of this compound.
Protocol for this compound Expression using a Calmodulin Fusion System
This protocol is adapted from a successful strategy for high-level soluble expression of this compound.[4]
1. Gene Synthesis and Cloning:
- Synthesize the gene encoding this compound with codon optimization for E. coli.
- Incorporate appropriate restriction sites at the 5' and 3' ends for cloning into a pET vector containing an N-terminal Calmodulin (CaM) and His-tag fusion, followed by a protease cleavage site (e.g., TEV or enterokinase).
2. Transformation:
- Transform the constructed plasmid into a suitable E. coli expression strain, such as C41(DE3) or BL21(DE3).
- Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotic (e.g., ampicillin (B1664943) or kanamycin) and incubate overnight at 37°C.
3. Expression:
- Inoculate a single colony into 50 mL of LB medium with the selective antibiotic and grow overnight at 37°C with shaking.
- The next day, inoculate 1 L of LB medium with the overnight culture to an initial OD₆₀₀ of 0.05-0.1.
- Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
- Induce protein expression by adding IPTG to a final concentration of 0.5-1.0 mM.[2]
- Continue to incubate the culture for 4-6 hours at 37°C or overnight at a lower temperature (e.g., 16-20°C) to potentially improve solubility.[12]
4. Cell Harvesting:
- Harvest the cells by centrifugation at 6,000 x g for 20 minutes at 4°C.
- Discard the supernatant and store the cell pellet at -80°C until purification.
Protocol for Purification of this compound
This protocol outlines the purification of the His-tagged CaM-Cecropin P1 fusion protein followed by cleavage and final purification of this compound.
1. Cell Lysis:
- Resuspend the frozen cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with a protease inhibitor cocktail.
- Lyse the cells by sonication on ice or using a high-pressure homogenizer.
- Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
2. Affinity Chromatography (IMAC):
- Load the clarified supernatant onto a Ni-NTA or other suitable IMAC column pre-equilibrated with lysis buffer.
- Wash the column with wash buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20-40 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
- Elute the fusion protein with elution buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250-500 mM imidazole, pH 8.0).
3. Proteolytic Cleavage:
- Dialyze the eluted fusion protein against a suitable buffer for the chosen protease (e.g., TEV or enterokinase) to remove imidazole.
- Add the protease to the dialyzed protein solution and incubate at the recommended temperature and time to cleave off the CaM-His fusion tag.
4. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
- After cleavage, acidify the sample with trifluoroacetic acid (TFA) to a final concentration of 0.1%.
- Load the sample onto a C18 RP-HPLC column.
- Elute the this compound peptide using a gradient of acetonitrile (B52724) in water, both containing 0.1% TFA.[7][13]
- Collect fractions and analyze by SDS-PAGE or mass spectrometry to identify those containing pure this compound.
- Lyophilize the pure fractions to obtain the final peptide powder.
Protocol for Antimicrobial Activity Assay (MIC Determination)
The antimicrobial activity of the purified recombinant this compound is determined by measuring its Minimum Inhibitory Concentration (MIC) against various bacterial strains.[14]
1. Bacterial Culture Preparation:
- Grow the target bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 6538) in Mueller-Hinton (MH) broth overnight at 37°C.[14]
- Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in fresh MH broth.[14]
2. MIC Assay:
- Perform serial two-fold dilutions of the purified this compound in a 96-well microtiter plate using MH broth.
- Add the prepared bacterial suspension to each well.
- Include positive (bacteria with no peptide) and negative (broth only) controls.
- Incubate the plate at 37°C for 18-24 hours.
- The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.
IV. Visualizations: Workflows and Mechanisms
Experimental Workflow
Caption: Recombinant this compound Production Workflow.
Proposed Mechanism of Action
Caption: this compound Mechanism of Action on Bacteria.
References
- 1. Antimicrobial activity of cecropins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Three-Dimensional Structure of the Antimicrobial Peptide this compound in Dodecylphosphocholine Micelles and the Role of the C-Terminal Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression of antimicrobial peptide this compound in Saccharomyces cerevisiae and its antibacterial and antiviral activity in vitro | Electronic Journal of Biotechnology [ejbiotechnology.info]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Expression and purification of a recombinant antibacterial peptide, cecropin, from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. High Level Expression and Purification of Cecropin-like Antimicrobial Peptides in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. E. coli expression strains – Protein Expression and Purification Core Facility [embl.org]
- 10. What Are the Top E. coli Strains for High-Yield Protein Expression? [synapse.patsnap.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Rapid and efficient production of cecropin A antibacterial peptide in Escherichia coli by fusion with a self-aggregating protein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Screening and Functional Analyses of Novel Cecropins from Insect Transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Cecropin P1 Expression: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the efficient and high-yield production of the antimicrobial peptide Cecropin P1 is a critical step in harnessing its therapeutic potential. This document provides detailed application notes and experimental protocols for optimizing this compound expression through the strategic use of fusion tags. The information compiled herein, including quantitative data, step-by-step methodologies, and visual workflows, is intended to serve as a comprehensive guide for the successful recombinant production of this compound.
Introduction to this compound and the Role of Fusion Tags
This compound is a potent antimicrobial peptide (AMP) with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Its mechanism of action primarily involves the disruption of bacterial cell membranes, making it a promising candidate for the development of novel antibiotics. However, the direct expression of this compound in host systems like Escherichia coli can be challenging due to its small size, susceptibility to proteolytic degradation, and potential toxicity to the host.
Fusion tags are polypeptides or proteins that are genetically fused to the N- or C-terminus of a recombinant protein. They can significantly enhance the expression, solubility, and purification of the target protein. For this compound, the use of fusion tags is a key strategy to overcome expression challenges and achieve high yields of the active peptide. This guide explores the use of various fusion tags and provides protocols to enable researchers to select and implement the most suitable expression strategy for their needs.
Data Presentation: Comparison of Fusion Tags for this compound Expression
The choice of fusion tag can dramatically impact the expression level and solubility of this compound. The following tables summarize quantitative data from studies that have investigated different fusion tags for the expression of this compound and related cecropins.
Table 1: Comparison of Fusion Tags on the Expression and Yield of this compound in E. coli
| Fusion Tag | Expression System | Cellular Fraction | Yield of Purified this compound | Reference(s) |
| Calmodulin (CaM) | E. coli BL21(DE3) / pET vector | Soluble | ~3 mg per liter of culture | [1][2] |
| Thioredoxin (Trx) | E. coli BL21(DE3) / pET vector | Soluble | 0.03 mg per liter of culture | [1][2] |
| His-tag (6xHis) | E. coli BL21(DE3) / pET vector | Soluble / Inclusion Bodies | 0.41 µg/mg wet cell weight | [3] |
| ELK16 (self-aggregating) | E. coli BL21(DE3) / pET vector | Inclusion Bodies | 6.2 µg/mg wet cell weight | [3] |
| SUMO | E. coli BL21(DE3) / pKSEC1 | Soluble | Not explicitly quantified for P1, but showed high expression for Cecropin B | [4][5] |
| Intein | E. coli BL21(DE3) / pET11b | Soluble | High, but not explicitly quantified for P1 | [6][7] |
Table 2: Influence of Fusion Tag on Purity and Cleavage Efficiency
| Fusion Tag | Purification Method | Cleavage Agent | Final Purity | Reference(s) |
| Calmodulin (CaM) | Ni-IMAC, RP-HPLC | Enterokinase | High | [1][2] |
| Thioredoxin (Trx) | Ni-IMAC, RP-HPLC | Enterokinase | High | [1][2] |
| His-tag (6xHis) | Ni-IMAC | Chemical (e.g., CNBr) or Protease (e.g., TEV) | ~92.1% | [3][8] |
| ELK16 (self-aggregating) | Centrifugation, Acetic Acid Treatment | Intein self-cleavage | ~99.8% | [3] |
| SUMO | Ni-IMAC | SUMO Protease | High | [4][5] |
| Intein | Chitin Affinity Chromatography | DTT-induced self-cleavage | High | [6][7] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the expression and purification of this compound using a fusion tag strategy. The following protocols are based on established methods and can be adapted for different fusion tags and expression vectors.
Protocol 1: Cloning of this compound with an N-terminal 6xHis-tag into pET-28a(+)
This protocol describes the cloning of a synthetic, codon-optimized this compound gene into the pET-28a(+) expression vector, which adds an N-terminal 6xHis-tag for affinity purification.
Materials:
-
pET-28a(+) vector
-
Synthetic, codon-optimized this compound gene with flanking NdeI and XhoI restriction sites
-
NdeI and XhoI restriction enzymes and corresponding buffer
-
T4 DNA Ligase and buffer
-
Chemically competent E. coli DH5α (for cloning) and BL21(DE3) (for expression)
-
LB agar (B569324) plates and LB broth containing kanamycin (B1662678) (50 µg/mL)
-
DNA purification kits (for plasmid and PCR products)
Procedure:
-
Vector and Insert Preparation:
-
Digest 1-2 µg of pET-28a(+) vector and the plasmid containing the synthetic this compound gene with NdeI and XhoI restriction enzymes at 37°C for 1-2 hours.
-
Run the digested products on a 1% agarose (B213101) gel and purify the linearized pET-28a(+) vector and the this compound insert using a gel extraction kit.
-
Quantify the purified DNA fragments.
-
-
Ligation:
-
Set up a ligation reaction with a 1:3 molar ratio of vector to insert.
-
Incubate the ligation mixture with T4 DNA Ligase at 16°C overnight or at room temperature for 2-4 hours.
-
-
Transformation into E. coli DH5α:
-
Transform 5-10 µL of the ligation mixture into 50 µL of chemically competent E. coli DH5α cells.
-
Plate the transformation mixture on LB agar plates containing 50 µg/mL kanamycin and incubate overnight at 37°C.
-
-
Screening and Plasmid Purification:
-
Perform colony PCR on several colonies using T7 promoter and T7 terminator primers to screen for positive clones.
-
Inoculate positive colonies into LB broth with kanamycin and grow overnight.
-
Purify the recombinant pET-28a(+)-CecropinP1 plasmid using a plasmid miniprep kit.
-
Verify the correct insertion and sequence by restriction digestion and Sanger sequencing.
-
-
Transformation into E. coli BL21(DE3):
-
Transform the sequence-verified plasmid into chemically competent E. coli BL21(DE3) cells for protein expression.
-
Protocol 2: Expression and Purification of His-tagged this compound
This protocol details the induction of protein expression and subsequent purification of the His-tagged this compound.
Materials:
-
E. coli BL21(DE3) cells carrying the pET-28a(+)-CecropinP1 plasmid
-
LB broth with kanamycin (50 µg/mL)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0)
-
Wash Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0)
-
Elution Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0)
-
Ni-NTA affinity chromatography column
Procedure:
-
Expression:
-
Inoculate a single colony of E. coli BL21(DE3) with the expression plasmid into 10 mL of LB with kanamycin and grow overnight at 37°C.
-
Inoculate 1 L of LB with kanamycin with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Continue to culture for 4-6 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to potentially increase the yield of soluble protein.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
-
Cell Lysis:
-
Resuspend the cell pellet in 20-30 mL of ice-cold Lysis Buffer.
-
Lyse the cells by sonication on ice or by using a French press.
-
Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet cell debris and insoluble protein.
-
-
Purification:
-
Equilibrate a Ni-NTA column with Lysis Buffer.
-
Load the supernatant from the cell lysate onto the column.
-
Wash the column with 10-20 column volumes of Wash Buffer.
-
Elute the His-tagged this compound with 5-10 column volumes of Elution Buffer.
-
Collect fractions and analyze by SDS-PAGE to identify fractions containing the purified protein.
-
Dialyze the purified protein against a suitable buffer (e.g., PBS) to remove imidazole.
-
Protocol 3: Solubilization and Refolding of this compound from Inclusion Bodies
If this compound is expressed as inclusion bodies, this protocol can be used for its recovery.
Materials:
-
Cell pellet containing inclusion bodies
-
Wash Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 1% Triton X-100, pH 8.0)
-
Solubilization Buffer (e.g., 8 M Urea or 6 M Guanidine-HCl in 50 mM Tris-HCl, pH 8.0, with 10 mM DTT)
-
Refolding Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 0.5 M Arginine, 1 mM GSH, 0.1 mM GSSG, pH 8.0)
Procedure:
-
Inclusion Body Isolation:
-
Solubilization:
-
Refolding:
-
Slowly add the solubilized protein to a large volume of cold Refolding Buffer with gentle stirring (e.g., drop-wise addition or rapid dilution).
-
Incubate the refolding mixture at 4°C for 12-48 hours.
-
Concentrate the refolded protein and proceed with purification as described in Protocol 2.
-
Protocol 4: Antimicrobial Activity Assay (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the purified this compound.[7][11]
Materials:
-
Purified this compound
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
Procedure:
-
Bacterial Inoculum Preparation:
-
Grow bacteria in MHB to the mid-logarithmic phase.
-
Dilute the bacterial culture to a final concentration of approximately 5 x 10⁵ CFU/mL in MHB.
-
-
Serial Dilution of this compound:
-
Prepare a two-fold serial dilution of this compound in MHB in a 96-well plate.
-
The final volume in each well should be 50 µL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to each well containing the this compound dilutions.
-
Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).
-
Incubate the plate at 37°C for 16-20 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Visualizations
This compound Expression Workflow
Caption: Workflow for recombinant this compound production.
This compound Mechanism of Action: Pore Formation
Caption: Mechanism of this compound-induced bacterial cell lysis.
Logical Relationship of Fusion Tag Selection
Caption: Factors influencing fusion tag selection for this compound.
References
- 1. Pore Formation Induced by an Antimicrobial Peptide: Electrostatic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 3. graphviz.org [graphviz.org]
- 4. statalist.org [statalist.org]
- 5. researchgate.net [researchgate.net]
- 6. bioke.com [bioke.com]
- 7. High Level Expression and Purification of Cecropin-like Antimicrobial Peptides in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. "Investigation of pore formation in lipid bilayer by antimicrobial pept" by Yuan Lyu [docs.lib.purdue.edu]
- 10. Antimicrobial Peptides—Mechanisms of Action, Antimicrobial Effects and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ssgcid.org [ssgcid.org]
Application Notes: High-Yield Production of Cecropin P1 Using a Calmodulin Fusion System
Introduction
The production of antimicrobial peptides (AMPs) like Cecropin P1 in recombinant systems such as Escherichia coli presents significant challenges. These challenges include the potential toxicity of the AMP to the host organism and susceptibility to degradation by endogenous proteases.[1][2] A proven strategy to overcome these issues is the use of a fusion partner, which can neutralize the peptide's toxicity, prevent degradation, and facilitate purification.
The calmodulin (CaM) fusion system offers a robust method for the high-yield production of this compound.[1][3] This system utilizes either calmodulin itself or a smaller calmodulin-binding peptide (CBP) as the fusion tag.[4][5] The principle lies in the calcium-dependent, high-affinity interaction between calmodulin and its binding partners.[5][6] The fusion protein can be expressed at high levels in E. coli and purified in a single step under gentle conditions using calmodulin affinity chromatography.[4][7] The target peptide, this compound, is subsequently released by site-specific proteolytic cleavage. This approach has been shown to dramatically increase the yield of soluble, active this compound compared to other fusion systems.[1][3]
Key Advantages of the Calmodulin Fusion System
-
High Yield: Significantly boosts the production of soluble this compound.[1][3]
-
Protection: Shields the host from the antimicrobial activity of this compound and protects the peptide from proteolytic degradation.[1][3]
-
Simplified Purification: Allows for one-step affinity purification.[5]
-
Gentle Elution: The fusion protein is eluted from the calmodulin resin using a calcium chelator like EGTA at a neutral pH, which helps maintain the protein's native conformation.[4][6]
-
Small Tag Size: The Calmodulin-Binding Peptide (CBP) tag is only 4 kDa, making it less likely to interfere with the biological activity of the target protein compared to larger tags like GST or MBP.[4]
Data Presentation
Quantitative analysis demonstrates the superior performance of the calmodulin fusion system for this compound production over other common fusion partners.
Table 1: Comparison of Expression Systems for this compound Production
| Fusion Partner | Expression System | Final Yield of Purified this compound (mg/L) | Reference |
| Calmodulin (CaM) | E. coli BL21 (DE3) | 2.7 – 4.7 | [1][3] |
| Thioredoxin (Trx) | E. coli BL21 (DE3) | 0.03 | [1][3] |
Table 2: Key Parameters of the Calmodulin-Binding Peptide (CBP) Affinity System
| Parameter | Description | Reference |
| Ligand | Calmodulin (CaM) | [4] |
| Fusion Tag | Calmodulin-Binding Peptide (CBP) | [5] |
| Tag Size | ~4 kDa | [4] |
| Binding Affinity (Kd) | ~10⁻⁹ M | [4] |
| Binding Condition | Presence of calcium ions (e.g., 2 mM CaCl₂) at neutral pH | [4] |
| Elution Condition | Presence of a calcium chelator (e.g., 2 mM EGTA) at neutral pH | [5][6] |
| Resin Capacity | Up to 2 mg of CBP-fusion protein per mL of resin | [4] |
Visualized Workflows and Mechanisms
Caption: Workflow for the expression of the CaM-Cecropin P1 fusion protein.
Caption: Workflow for the purification and cleavage of the CaM-Cecropin P1 fusion protein.
Caption: Principle of Calmodulin Affinity Chromatography.
Experimental Protocols
A. Expression of CaM-Cecropin P1 Fusion Protein
This protocol is adapted from methodologies used for expressing this compound with a calmodulin fusion partner in E. coli.[1][3]
-
Transformation: Transform the expression vector (e.g., a pET vector containing the CaM-Cecropin P1 fusion construct) into competent E. coli BL21 (DE3) cells. Plate the transformed cells on Luria-Bertani (LB) agar (B569324) plates containing the appropriate antibiotic (e.g., 50 µg/mL ampicillin) and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 10 mL of LB medium with the selective antibiotic. Grow overnight at 37°C with shaking (200-250 rpm).
-
Large-Scale Culture: Inoculate 1 L of LB medium (with antibiotic) with the overnight starter culture. Grow at 37°C with vigorous shaking.
-
Induction: Monitor the optical density at 600 nm (OD₆₀₀). When the OD₆₀₀ reaches 0.6, induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1.0 mM.[3]
-
Expression: Continue to incubate the culture for 4 hours at 37°C with shaking.[3]
-
Harvesting: Harvest the cells by centrifugation at 6,000 rpm for 10 minutes at 4°C.[3] Discard the supernatant. The resulting cell pellet can be stored at -80°C or used immediately for purification.
B. Purification of CaM-Cecropin P1 via Calmodulin Affinity Chromatography
This protocol outlines a general procedure for purifying a Calmodulin-Binding Peptide (CBP)-tagged fusion protein.[4][8]
-
Buffer Preparation:
-
Cell Lysis: Resuspend the cell pellet in 20-30 mL of ice-cold Lysis Buffer per liter of original culture. Lyse the cells by sonication on ice until the suspension is no longer viscous.
-
Clarification: Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant, which contains the soluble fusion protein.
-
Resin Equilibration: Equilibrate a calmodulin affinity resin column with 5-10 column volumes (CV) of Binding/Wash Buffer.[9]
-
Binding: Load the clarified supernatant onto the equilibrated column. Allow the lysate to pass through the resin at a slow flow rate (e.g., 0.5-1.0 mL/min) to ensure efficient binding.[9]
-
Washing: Wash the column with 10-15 CV of Binding/Wash Buffer, or until the A₂₈₀ of the flow-through returns to baseline. This removes non-specifically bound proteins.[8]
-
Elution: Elute the bound CaM-Cecropin P1 fusion protein with 5-10 CV of Elution Buffer. Collect fractions (e.g., 1 mL each) and measure the protein concentration of each fraction, for instance by monitoring absorbance at 280 nm.
-
Pooling: Pool the fractions containing the highest concentration of the purified fusion protein. Analyze the purity by SDS-PAGE.
C. Proteolytic Cleavage with Enterokinase
This protocol describes the cleavage of the fusion protein to release this compound. The fusion construct must contain an enterokinase recognition site (Asp-Asp-Asp-Asp-Lys, DDDDK) between the calmodulin tag and the this compound sequence.[3][10][11]
-
Buffer Exchange (Optional but Recommended): If necessary, dialyze the pooled fractions containing the fusion protein against an enterokinase reaction buffer (e.g., 20 mM Tris-HCl, 50 mM NaCl, 2 mM CaCl₂, pH 8.0) to remove the EGTA from the elution step.[10]
-
Enzyme Digestion: Add enterokinase to the purified fusion protein solution. A typical starting ratio is 1 unit of enzyme per 50 µg of fusion protein (a 1:50 w/w ratio can also be tested).[3][12]
-
Incubation: Incubate the reaction at a controlled temperature, for example, 25°C for 4-16 hours.[3][12] Optimal conditions (enzyme ratio, time, temperature) should be determined empirically for each specific fusion protein.[13]
-
Monitoring Cleavage: Monitor the progress of the cleavage reaction by taking aliquots at different time points and analyzing them by SDS-PAGE. A successful cleavage will show the disappearance of the fusion protein band and the appearance of two smaller bands corresponding to the CaM tag and this compound.
D. Final Purification of this compound
After cleavage, the released this compound must be separated from the CaM tag and the enterokinase.
-
Affinity Chromatography (Removal of Tag): The cleavage mixture can be passed through the calmodulin affinity resin again. This compound will be in the flow-through, while the CaM tag will re-bind to the resin.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): For high purity, the flow-through from the previous step can be subjected to RP-HPLC using a C18 column.[14] This is a standard method for purifying small peptides like this compound.
E. Functional Analysis: Antimicrobial Activity Assay
The biological activity of the purified recombinant this compound should be confirmed using a standard antimicrobial assay. The broth microdilution method is commonly used to determine the Minimum Inhibitory Concentration (MIC).[15]
-
Bacterial Culture: Grow the target bacterial strain (e.g., E. coli ATCC 25922) in Mueller-Hinton Broth (MHB) overnight at 37°C.[15]
-
Inoculum Preparation: Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells of a 96-well microtiter plate.[15]
-
Peptide Dilution: Prepare a series of two-fold serial dilutions of the purified this compound in the test medium.
-
Incubation: Add 50 µL of the bacterial inoculum to 50 µL of the serially diluted peptide solutions in the microtiter plate wells. Include positive (no peptide) and negative (no bacteria) controls.
-
MIC Determination: Incubate the plate at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.[15][16]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fusion Expression, Purification and Antimierobial Activity Analysis of this compound in Escherichia Coli - Master's thesis - Dissertation [dissertationtopic.net]
- 3. Three-Dimensional Structure of the Antimicrobial Peptide this compound in Dodecylphosphocholine Micelles and the Role of the C-Terminal Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calmodulin Binding Peptide Affinity Purification System [bio.davidson.edu]
- 5. A new expression vector for high level protein production, one step purification and direct isotopic labeling of calmodulin-binding peptide fusion proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. agilent.com [agilent.com]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. Performing a Purification with Calmodulin Sepharose 4B [sigmaaldrich.com]
- 10. abmgood.com [abmgood.com]
- 11. Cleavage Enzymes for Fusion Protein Purification [sigmaaldrich.com]
- 12. Enterokinase cleavage kit (ab207001) is not available | Abcam [abcam.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Expression and purification of a recombinant antibacterial peptide, cecropin, from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. High Level Expression and Purification of Cecropin-like Antimicrobial Peptides in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antimicrobial activity of cecropins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Intein-Mediated Purification of Cecropin P1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the expression and purification of the antimicrobial peptide Cecropin (B1577577) P1 using an intein-mediated system. This method offers a robust and efficient strategy for obtaining highly pure, active Cecropin P1 for research and development purposes.
Introduction
This compound is a potent antimicrobial peptide (AMP) with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Its therapeutic potential has garnered significant interest, necessitating a reliable method for its production. The intein-mediated purification system, such as the IMPACT™ (Intein Mediated Purification with an Affinity Chitin-binding Tag) system, provides an elegant solution for producing AMPs, which can be toxic to the host expression system.[3][4][5] This technology fuses the target peptide to a self-cleavable intein tag linked to a chitin-binding domain (CBD).[6][7][8] The fusion protein is expressed in E. coli, and the CBD allows for a one-step affinity purification on a chitin (B13524) resin.[6][9] Subsequent induction of intein cleavage, typically through a thiol reagent like dithiothreitol (B142953) (DTT) or a pH and temperature shift, releases the native this compound peptide without any vector-derived amino acids.[7][8][10]
Principle of the Method
The intein-mediated purification of this compound involves several key steps:
-
Gene Fusion: The gene encoding this compound is cloned into an expression vector (e.g., pTYB11 or pTWIN1) to create a fusion construct with a gene encoding an intein and a chitin-binding domain.[5][11]
-
Expression: The fusion protein is expressed in a suitable E. coli strain, such as ER2566 or BL21(DE3), upon induction with Isopropyl β-D-1-thiogalactopyranoside (IPTG).[5][11][12]
-
Affinity Chromatography: The E. coli cells are lysed, and the soluble fraction containing the fusion protein is loaded onto a chitin affinity column. The CBD tag specifically binds to the chitin resin, immobilizing the fusion protein.[3][6]
-
On-Column Cleavage: The column is washed to remove unbound proteins. Subsequently, a solution containing a thiol reagent (e.g., DTT) is passed through the column to induce the self-cleavage of the intein.[3][5] This releases the this compound peptide.
-
Elution and Further Purification: The purified this compound is eluted from the column. For very high purity applications, an additional purification step, such as reverse-phase high-performance liquid chromatography (RP-HPLC), can be performed.[5]
Quantitative Data Summary
The following tables summarize the quantitative data reported for the purification of cecropins using intein-mediated systems.
Table 1: this compound Purification Yields
| Fusion System | Expression Host | Purification Method | Final Yield | Reference |
| Intein-CBD | E. coli ER2566 | Chitin Affinity Chromatography | 2.5 mg/L | [5] |
| Intein-CBD (pxCECA1) | E. coli BL21(DE3) | Chitin Affinity Chromatography | 12.3 mg/L | [11] |
| His6-Intein (KR12AGPWR6) | E. coli BL21(DE3) | Ni-NTA & RP-HPLC | 2.41 ± 0.33 mg/L | |
| CaM-CP1 | E. coli BL21(DE3) | IMAC & RP-HPLC | 2.7–4.7 mg/L | [1] |
Table 2: Antimicrobial Activity of Purified Cecropins (Minimum Inhibitory Concentration - MIC)
| Peptide | Target Organism | MIC (µg/mL) | Reference |
| This compound | Vibrio ordalii | Micromolar activity | [5] |
| This compound | Vibrio alginolyticus | Micromolar activity | [5] |
| This compound | Escherichia coli | Micromolar activity | [5] |
| pxCECA1 | Staphylococcus aureus | Broad-spectrum activity | [11] |
| pxCECA1 | Methicillin-resistant S. aureus | Broad-spectrum activity | [11] |
| KR12AGPWR6 | Staphylococcus aureus ATCC 25923 | 1-64 | |
| KR12AGPWR6 | Escherichia coli ATCC 25922 | 1-64 | |
| KR12AGPWR6 | Pseudomonas aeruginosa ATCC 27853 | 1-64 | |
| Cecropin A | Candida albicans | 0.9 |
Experimental Protocols
Cloning and Plasmid Construction
-
Amplify the coding sequence of mature this compound using PCR with primers that add appropriate restriction sites for cloning into the chosen intein-fusion vector (e.g., pTYB11).
-
Digest the PCR product and the expression vector with the corresponding restriction enzymes.
-
Ligate the digested this compound fragment into the linearized vector.
-
Transform the ligation product into a suitable cloning strain of E. coli (e.g., DH5α).
-
Select positive clones by antibiotic resistance and confirm the insertion by restriction digestion and DNA sequencing.
Expression of the this compound-Intein-CBD Fusion Protein
-
Transform the confirmed expression plasmid into an expression host strain like E. coli ER2566.[5]
-
Inoculate a single colony into 100 mL of LB broth containing the appropriate antibiotic (e.g., 100 µg/mL ampicillin) and grow overnight at 37°C with shaking.
-
Inoculate 1 L of fresh LB broth with the overnight culture to an initial OD₆₀₀ of 0.05-0.1.
-
Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.[12]
-
Induce protein expression by adding IPTG to a final concentration of 0.3-0.4 mM.[3]
-
Reduce the temperature to 20-22°C and continue to incubate for 16-24 hours to enhance the solubility of the fusion protein.[5]
-
Harvest the cells by centrifugation at 6,000 x g for 20 minutes at 4°C.
Purification by Chitin Affinity Chromatography
-
Resuspend the cell pellet in a lysis buffer (e.g., 20 mM Tris-HCl, 500 mM NaCl, 1 mM EDTA, pH 8.5).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to remove cell debris.
-
Equilibrate a chitin affinity column with lysis buffer.
-
Load the clarified supernatant onto the equilibrated chitin column.
-
Wash the column with 10-20 column volumes of wash buffer (e.g., 20 mM Tris-HCl, 500 mM NaCl, 1 mM EDTA, pH 8.5) to remove unbound proteins.
On-Column Cleavage and Elution
-
To induce intein cleavage, quickly flush the column with 3 column volumes of cleavage buffer (e.g., wash buffer containing 30-50 mM DTT).[3][5]
-
Stop the flow and incubate the column at 4°C or room temperature for 16-48 hours to allow for efficient cleavage.[11]
-
Elute the released this compound from the column with an elution buffer (e.g., 20 mM Tris-HCl, 500 mM NaCl, 1 mM EDTA, pH 8.5).
-
Collect fractions and analyze them by SDS-PAGE to identify those containing the purified this compound.
(Optional) RP-HPLC for Higher Purity
-
For applications requiring very high purity, the eluted fractions containing this compound can be further purified by RP-HPLC.
-
Use a C18 column and a gradient of an appropriate organic solvent (e.g., acetonitrile) in water with 0.1% trifluoroacetic acid (TFA).
-
Monitor the elution profile at 220 nm or 280 nm.
-
Collect the peak corresponding to this compound and lyophilize to obtain the final product.
Visualizations
Experimental Workflow
Caption: Workflow for intein-mediated purification of this compound.
Mechanism of Action of this compound
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound and novel nematode cecropins: a bacteria-inducible antimicrobial peptide family in the nematode Ascaris suum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Membrane permeability and antimicrobial kinetics of this compound against Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of action on Escherichia coli of this compound and PR-39, two antibacterial peptides from pig intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pore Forming Properties of Cecropin-Melittin Hybrid Peptide in a Natural Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pore Formation Induced by an Antimicrobial Peptide: Electrostatic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Antimicrobial Peptides from a Cecropin-Like Region of Heteroscorpine-1 from Heterometrus laoticus Venom with Membrane Disruption Activity | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Mechanisms of action on Escherichia coli of this compound and PR-39, two antibacterial peptides from pig intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Antibacterial and Antimembrane Activities of Cecropin A in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Cell-Free Synthesis of Cecropin P1: Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
Cecropin P1 is a 31-amino acid cationic antimicrobial peptide (AMP) originally isolated from the porcine nematode Ascaris suum.[1][2] It exhibits potent, broad-spectrum antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, making it a compelling candidate for the development of novel therapeutics to combat antibiotic resistance.[1][2] Traditional cell-based expression of AMPs can be challenging due to their potential toxicity to the host organism. Cell-free protein synthesis (CFPS) offers a powerful alternative, enabling the rapid and efficient production of toxic or difficult-to-express proteins in an open, controllable in vitro environment.[3][4] This document provides detailed application notes and protocols for the cell-free synthesis, purification, and characterization of this compound.
I. Application Notes
Cell-free protein synthesis systems, particularly those utilizing E. coli extracts, provide a robust platform for the production of this compound. The open nature of these systems allows for the direct manipulation of the reaction environment, which can be optimized to enhance yield and solubility.[3] For small, potentially degradable peptides like this compound, a continuous-exchange cell-free (CECF) system is often advantageous.[5][6][7] This format allows for the continuous supply of energy substrates and amino acids while removing inhibitory byproducts, thus prolonging the reaction time and increasing protein yields.[7]
A common strategy to enhance the yield and stability of this compound during cell-free synthesis is to express it as a fusion protein.[5][6] A cleavable fusion tag, such as a His-tag or Green Fluorescent Protein (GFP), can facilitate purification and quantification.[5][6] For instance, GFP fusion allows for real-time monitoring of protein expression. The use of detergents, such as Triton X-100, in the reaction mixture has also been shown to improve the yield of this compound, potentially by enhancing translation efficiency.
Following synthesis, a multi-step purification strategy is typically employed to isolate active this compound. For His-tagged fusion proteins, immobilized metal affinity chromatography (IMAC) is a highly effective initial purification step. Subsequent cleavage of the fusion tag and further purification by methods like High-Performance Liquid Chromatography (HPLC) can yield highly pure peptide.
The biological activity of the synthesized this compound is assessed through antimicrobial and cytotoxicity assays. The Minimum Inhibitory Concentration (MIC) assay is the gold standard for quantifying antimicrobial potency against various bacterial strains. To evaluate the therapeutic potential and safety, it is crucial to assess the peptide's toxicity towards mammalian cells, commonly initiated with a hemolytic assay using red blood cells.
II. Data Presentation
The following table summarizes quantitative data related to the cell-free synthesis and activity of Cecropin peptides.
| Parameter | Value | System/Conditions | Reference |
| Synthesis Yield | |||
| Cecropin A Yield | 0.93 µg/mL | E. coli cell-free system | [8] |
| Effect of Triton X-100 | 1.8-fold increase | E. coli cell-free system | [9] |
| High-Yield Benchmark | up to 980 µg/mL | CHO-based CECF (membrane protein) | [10] |
| Purity | |||
| Cecropin A Purity | 90.4% | E. coli cell-free system | [8] |
| Antimicrobial Activity (MIC) | |||
| Escherichia coli | 0.4 - 1.6 µg/mL | Broth microdilution | |
| Pseudomonas aeruginosa | 0.4 µg/mL | Broth microdilution | |
| Staphylococcus aureus | Varies | Broth microdilution | |
| Cytotoxicity (Hemolysis) | |||
| Hemolytic Activity | Low | (Specific values depend on assay conditions) | [11] |
III. Experimental Protocols
This section provides detailed protocols for the key experiments involved in the cell-free synthesis and characterization of this compound.
Protocol 1: E. coli S30 Extract Preparation for Cell-Free Synthesis
This protocol is adapted from established methods for preparing highly active E. coli extracts.
Materials:
-
E. coli strain (e.g., BL21(DE3))
-
2xYTPG medium
-
S30 Buffer (10 mM Tris-acetate pH 8.2, 14 mM magnesium acetate, 60 mM potassium acetate, 2 mM DTT)
-
Lysozyme
-
DNase I
-
Centrifuge, Sonicator
-
Dialysis tubing (10-12 kDa MWCO)
Procedure:
-
Inoculate a starter culture of E. coli in 2xYTPG medium and grow overnight at 37°C with shaking.
-
Inoculate a larger volume of 2xYTPG medium with the overnight culture and grow at 37°C with vigorous shaking to an OD600 of 0.8-1.0.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Wash the cell pellet three times with cold S30 buffer.
-
Resuspend the cell pellet in S30 buffer (1 mL per gram of wet cell paste).
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (S30 extract) and incubate at 37°C for 80 minutes to degrade endogenous nucleic acids.
-
Dialyze the S30 extract against S30 buffer overnight at 4°C.
-
Aliquot the final S30 extract and store at -80°C.
Protocol 2: Cell-Free Synthesis of His-tagged this compound
This protocol describes a batch-format cell-free synthesis reaction. For higher yields, a continuous-exchange setup is recommended.
Materials:
-
E. coli S30 extract
-
Reaction Mix (containing ATP, GTP, CTP, UTP, amino acids, and an energy regeneration system like creatine (B1669601) phosphate/creatine kinase)
-
Plasmid DNA encoding His-tagged this compound under a T7 promoter
-
T7 RNA Polymerase
-
Nuclease-free water
Procedure:
-
Thaw all components on ice.
-
In a sterile microcentrifuge tube, combine the following in order: nuclease-free water, reaction mix, S30 extract, T7 RNA polymerase, and plasmid DNA.
-
The final reaction volume is typically 15-50 µL.
-
Incubate the reaction at 30-37°C for 2-4 hours.
-
Analyze the expression of His-tagged this compound by Tricine-SDS-PAGE.
Protocol 3: Purification of His-tagged this compound
Materials:
-
Cell-free reaction mixture containing His-tagged this compound
-
Ni-NTA Agarose resin
-
Binding Buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0)
-
Wash Buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20 mM imidazole, pH 8.0)
-
Elution Buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0)
Procedure:
-
Equilibrate the Ni-NTA resin with Binding Buffer.
-
Load the cell-free reaction mixture onto the equilibrated resin and incubate to allow binding.
-
Wash the resin with several column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elute the His-tagged this compound with Elution Buffer.
-
Collect the elution fractions and analyze by Tricine-SDS-PAGE.
-
(Optional) Pool the fractions containing the purified protein and dialyze against a suitable buffer for downstream applications.
Protocol 4: Tricine-SDS-PAGE for this compound Analysis
This method is optimized for the separation of small peptides.[1][6][8][9][12]
Materials:
-
Acrylamide/Bis-acrylamide solution
-
Gel Buffer (3.0 M Tris, 0.3% SDS, pH 8.45)
-
Anode Buffer (0.2 M Tris-HCl, pH 8.9)
-
Cathode Buffer (0.1 M Tris, 0.1 M Tricine, 0.1% SDS, pH 8.25)
-
2X Sample Buffer (with a suitable tracking dye like Coomassie Brilliant Blue G-250)
Procedure:
-
Cast a 16.5% separating gel and a 4% stacking gel.
-
Prepare the protein samples by mixing with 2X Sample Buffer and heating at 70-95°C for 5-10 minutes.
-
Load the samples and run the gel at a constant voltage (e.g., 30V for 1 hour, then 150-200V).
-
Stain the gel with a suitable Coomassie stain or silver stain to visualize the peptide bands.
Protocol 5: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of this compound that inhibits bacterial growth.[3]
Materials:
-
Purified this compound
-
Bacterial strains (e.g., E. coli, P. aeruginosa)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plate
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a two-fold serial dilution of this compound in MHB in the 96-well plate.
-
Grow the bacterial strains to the mid-logarithmic phase and adjust the concentration to ~1 x 10^5 CFU/mL in MHB.
-
Inoculate each well of the microtiter plate with the bacterial suspension.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.
Protocol 6: Hemolytic Activity Assay
This assay assesses the cytotoxicity of this compound against red blood cells.[5][11][13][14][15]
Materials:
-
Purified this compound
-
Freshly collected red blood cells (RBCs)
-
Phosphate-Buffered Saline (PBS)
-
Triton X-100 (positive control)
-
96-well microtiter plate
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Wash the RBCs with PBS by repeated centrifugation and resuspension until the supernatant is clear.
-
Prepare a 2% (v/v) suspension of RBCs in PBS.
-
Prepare serial dilutions of this compound in PBS in the 96-well plate.
-
Add the RBC suspension to each well.
-
Include a positive control (1% Triton X-100 for 100% hemolysis) and a negative control (PBS for 0% hemolysis).
-
Incubate the plate at 37°C for 1 hour.
-
Centrifuge the plate to pellet intact RBCs.
-
Transfer the supernatant to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm, which corresponds to the release of hemoglobin.
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
IV. Mandatory Visualizations
Caption: Experimental workflow for cell-free synthesis of this compound.
Caption: Principle of cell-free protein synthesis.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. Cell-Free Protein Synthesis: A Promising Option for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Protein synthesis yield increased 72 times in the cell-free PURE system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 9. lifetein.com [lifetein.com]
- 10. High-yield production of "difficult-to-express" proteins in a continuous exchange cell-free system based on CHO cell lysates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. conductscience.com [conductscience.com]
- 13. benchchem.com [benchchem.com]
- 14. Antibacterial and Hemolytic Activity of Antimicrobial Hydrogels Utilizing Immobilized Antimicrobial Peptides [mdpi.com]
- 15. Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Cecropin P1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cecropin (B1577577) P1 is a potent antimicrobial peptide (AMP) with significant therapeutic potential due to its broad-spectrum activity against various pathogens.[1][2] Originally isolated from the porcine nematode Ascaris suum, it represents an intriguing subject for research and drug development.[1][3] This document provides detailed application notes and protocols for the purification of Cecropin P1 from both natural sources and recombinant expression systems, tailored for researchers, scientists, and professionals in the field of drug development.
Data Presentation
Table 1: Comparison of Recombinant this compound Purification Strategies
| Fusion Partner | Expression System | Purification Method | Yield (mg/L of culture) | Reference |
| Calmodulin (CaM) | E. coli | IMAC, RP-HPLC | 2.7 - 4.7 | [1][4] |
| Thioredoxin (Trx) | E. coli | IMAC, RP-HPLC | 0.03 | [1][4] |
| Intein | E. coli | Affinity Chromatography, RP-HPLC | Not specified for this compound, but a viable system for AMPs | [5][6] |
Experimental Protocols
Protocol 1: Purification of Recombinant this compound using a Calmodulin Fusion System
This protocol details the purification of this compound expressed in E. coli with a Calmodulin (CaM) fusion partner and a (His)6-tag.[1][4]
1. Expression of CaM-Cecropin P1 Fusion Protein:
-
Transform E. coli (e.g., BL21(DE3) strain) with the expression vector containing the CaM-Cecropin P1 construct.
-
Culture the transformed cells in Luria-Bertani (LB) broth containing the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.4 mM and continue to incubate for 24 hours at 20°C.[5]
-
Harvest the cells by centrifugation at 6,000 x g for 20 minutes at 4°C.
2. Cell Lysis and Clarification:
-
Resuspend the cell pellet in lysis buffer (e.g., 20 mM Tris-HCl, 500 mM NaCl, pH 8.0).
-
Lyse the cells by sonication or using a high-pressure homogenizer on ice.
-
Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant containing the soluble fusion protein.
3. Immobilized Metal Affinity Chromatography (IMAC):
-
Equilibrate a Ni-NTA resin column with lysis buffer.
-
Load the clarified supernatant onto the column.
-
Wash the column with wash buffer (lysis buffer containing 20-40 mM imidazole) to remove non-specifically bound proteins.
-
Elute the CaM-Cecropin P1 fusion protein with elution buffer (lysis buffer containing 250-500 mM imidazole).
4. Cleavage of the Fusion Protein:
-
Dialyze the eluted fusion protein against a cleavage buffer suitable for the specific protease used (e.g., Enterokinase).
-
Add the protease (e.g., Enterokinase at 1 U/mL) and incubate at 25°C for 4 hours to cleave this compound from the CaM fusion partner.[1]
5. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Acidify the cleavage reaction mixture with trifluoroacetic acid (TFA) to a final concentration of 0.1%.
-
Load the sample onto a C18 RP-HPLC column (e.g., Cosmosil 5C18AR-300).[1]
-
Elute this compound using a linear gradient of acetonitrile (B52724) (containing 0.1% TFA) from 5% to 60% over a specified time.
-
Monitor the elution profile at 280 nm and collect the fractions corresponding to the this compound peak.
6. Verification and Lyophilization:
-
Analyze the purity of the collected fractions by Tricine-SDS-PAGE.
-
Confirm the molecular weight of the purified this compound using MALDI-TOF mass spectrometry.[1]
-
Lyophilize the pure fractions to obtain this compound as a powder.
Protocol 2: General Protocol for Purification of Cecropins from Insect Hemolymph
This protocol provides a general framework for the purification of cecropins from the hemolymph of immunized insect larvae, such as Bombyx mori.[7]
1. Immune Challenge and Hemolymph Collection:
-
Induce an immune response in the insect larvae by injecting a non-pathogenic strain of bacteria (e.g., E. coli).
-
After a suitable incubation period (e.g., 24 hours), collect the hemolymph by making a small incision and drawing the fluid into a pre-chilled tube containing a few crystals of phenylthiourea (B91264) to prevent melanization.
2. Extraction of Peptides:
-
Dilute the collected hemolymph with an acidic extraction solution (e.g., methanol:glacial acetic acid:water at 90:1:9 v/v/v).[8]
-
Centrifuge the mixture at high speed (e.g., 20,000 x g for 30 minutes at 4°C) to precipitate larger proteins.[8]
-
Collect the supernatant containing the peptides and lyophilize it.
3. Solid-Phase Extraction (SPE):
-
Dissolve the lyophilized extract in 0.1% TFA.
-
Apply the solution to a C18 Sep-Pak cartridge.
-
Wash the cartridge with a low concentration of acetonitrile (e.g., 10%) in 0.1% TFA to remove hydrophilic impurities.
-
Elute the cecropins with a higher concentration of acetonitrile (e.g., 40-60%) in 0.1% TFA.
4. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Lyophilize the eluted fraction from the SPE step and redissolve it in 0.1% TFA.
-
Inject the sample onto a C18 RP-HPLC column.
-
Separate the cecropins using a linear gradient of acetonitrile in 0.1% TFA.
-
Collect the fractions corresponding to the antimicrobial activity or specific cecropin peaks.
5. Purity and Activity Analysis:
-
Assess the purity of the collected fractions by SDS-PAGE or mass spectrometry.
-
Perform antimicrobial assays to determine the biological activity of the purified cecropins.
Visualizations
Recombinant this compound Purification Workflow
Caption: Workflow for recombinant this compound purification.
Natural Cecropin Purification Workflow
Caption: General workflow for natural cecropin purification.
References
- 1. Three-Dimensional Structure of the Antimicrobial Peptide this compound in Dodecylphosphocholine Micelles and the Role of the C-Terminal Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, porcine - Echelon Biosciences [echelon-inc.com]
- 3. Ascaris nematodes from pig and human make three antibacterial peptides: isolation of this compound and two ASABF peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. High Level Expression and Purification of Cecropin-like Antimicrobial Peptides in Escherichia coli | MDPI [mdpi.com]
- 6. High Level Expression and Purification of Cecropin-like Antimicrobial Peptides in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation and structure of cecropins, inducible antibacterial peptides, from the silkworm, Bombyx mori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. itqb.unl.pt [itqb.unl.pt]
Application Notes and Protocols for the Solid-Phase Synthesis of Cecropin P1
For Researchers, Scientists, and Drug Development Professionals
Cecropin P1 is a potent, 31-amino acid antimicrobial peptide (AMP) originally isolated from the intestine of the nematode Ascaris suum. It exhibits broad-spectrum bactericidal activity, particularly against Gram-negative bacteria, by disrupting their cell membranes. This property makes this compound and its analogues promising candidates for the development of novel therapeutic agents to combat antibiotic-resistant infections.
These application notes provide a detailed protocol for the chemical synthesis of this compound using Fluorenylmethyloxycarbonyl (Fmoc)-based Solid-Phase Peptide Synthesis (SPPS). This method enables the stepwise assembly of the peptide chain on an insoluble resin support, which simplifies the removal of excess reagents and byproducts through filtration and washing.
Quantitative Data Summary
The following table summarizes the key specifications and expected outcomes for the solid-phase synthesis of this compound.
| Parameter | Specification / Typical Value |
| Peptide Target | This compound |
| Amino Acid Sequence | H₂N-Ser-Trp-Leu-Ser-Lys-Thr-Ala-Lys-Lys-Leu-Glu-Asn-Ser-Ala-Lys-Lys-Arg-Ile-Ser-Glu-Gly-Ile-Ala-Ile-Ala-Ile-Gln-Gly-Gly-Pro-Arg-COOH |
| Synthesis Strategy | Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) |
| Resin | Wang Resin or 2-chlorotrityl chloride resin (for C-terminal carboxylic acid) |
| Coupling Reagents | HBTU/DIPEA |
| Cleavage Reagent | 95% TFA, 2.5% TIS, 2.5% Water |
| Purification Method | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Final Purity | >95% |
| Expected Mass [M+H]⁺ | ~3287.9 g/mol |
Experimental Protocols
Materials and Reagents
-
Resin: Wang resin or 2-chlorotrityl chloride resin (100-200 mesh)
-
Fmoc-protected Amino Acids: 4-fold molar excess relative to resin loading
-
Solvents:
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Acetonitrile (ACN)
-
Deionized Water
-
-
Coupling Reagents:
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
-
Deprotection Reagent: 20% (v/v) Piperidine in DMF
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water
-
Purification Solvents:
-
Buffer A: 0.1% TFA in deionized water
-
Buffer B: 0.1% TFA in Acetonitrile
-
-
Other: Cold diethyl ether
Resin Preparation and First Amino Acid Loading
-
Place the appropriate amount of resin (e.g., 0.1 mmol scale) into a reaction vessel.
-
Add DMF to the resin until it is fully submerged and allow it to swell for at least 1 hour with gentle agitation.
-
Drain the DMF.
-
For Wang resin, the first Fmoc-amino acid (Fmoc-Arg(Pbf)-OH) is typically pre-loaded. If starting with a non-loaded resin, follow standard esterification protocols. For 2-chlorotrityl chloride resin, dissolve 1.5 equivalents of Fmoc-Arg(Pbf)-OH in DCM with 3 equivalents of DIPEA and add to the resin. Agitate for 1-2 hours.
-
After loading, cap any unreacted sites on the resin using a solution of methanol/DIPEA in DCM.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).
Iterative Peptide Synthesis Cycle
The following two steps are repeated for each of the 31 amino acids in the this compound sequence, starting from the C-terminal Arginine.
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate for 5-10 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat the piperidine treatment for another 5-10 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
In a separate vessel, dissolve a 4-fold molar excess of the next Fmoc-protected amino acid and a near-equimolar amount of HBTU in DMF.
-
Add a 6-fold molar excess of DIPEA to the amino acid solution to activate it.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours with agitation.
-
Perform a ninhydrin (B49086) (Kaiser) test to confirm the completion of the reaction (a negative result indicates a complete reaction).[1][2]
-
Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).
Cleavage and Side-Chain Deprotection
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with DCM (3-5 times) and dry it under a stream of nitrogen.
-
Prepare the cleavage cocktail (TFA/TIS/Water; 95:2.5:2.5). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Add approximately 10 mL of the cleavage cocktail per 100 mg of resin.
-
Stir the mixture at room temperature for 2-3 hours.
-
Filter the resin to collect the TFA solution containing the cleaved peptide.
-
Wash the resin once more with a small volume of fresh TFA to recover any remaining peptide.
Peptide Precipitation and Purification
-
Concentrate the collected TFA solution under a gentle stream of nitrogen.
-
Precipitate the crude peptide by adding the concentrated solution to a large volume of cold diethyl ether.
-
A white precipitate (the crude peptide) should form immediately.
-
Centrifuge the mixture at 3000-4000 x g for 10 minutes.
-
Decant the ether, wash the peptide pellet with more cold ether, and centrifuge again. Repeat this wash step 2-3 times.
-
Dry the final peptide pellet under vacuum to remove residual ether.
-
Dissolve the crude peptide in a minimal amount of Buffer A/Buffer B mixture and purify using preparative RP-HPLC with a suitable gradient (e.g., 5-65% Buffer B over 60 minutes).
-
Collect fractions and analyze them for purity using analytical RP-HPLC and mass spectrometry.
-
Pool the fractions containing the pure peptide and lyophilize to obtain a white, fluffy powder.
Visualizations
References
Determining Cecropin P1 Concentration: Application Notes and Protocols for Researchers
For immediate release
These application notes provide detailed protocols for various methods to determine the concentration of the antimicrobial peptide, Cecropin P1. This document is intended for researchers, scientists, and drug development professionals working with this potent antimicrobial agent. The included protocols cover direct and indirect quantification methods, offering a range of options to suit different laboratory capabilities and research needs.
Introduction to this compound
This compound is a 31-amino acid cationic antimicrobial peptide originally isolated from the porcine intestine, and later found to originate from the parasitic nematode Ascaris suum.[1] It exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, making it a subject of significant interest for therapeutic development.[2] Accurate determination of this compound concentration is crucial for research, quality control, and clinical applications.
Methods for Quantification
Several methods can be employed to determine the concentration of this compound. These can be broadly categorized into direct and indirect methods.
-
Direct Methods: These techniques directly measure the amount of the peptide.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Mass Spectrometry (MS)
-
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Colorimetric Assays (for total protein concentration)
-
-
Indirect Methods: These methods quantify the peptide based on its biological activity.
-
Antimicrobial Activity Assays
-
The choice of method will depend on the required sensitivity, specificity, sample matrix, and available equipment.
Data Presentation: Comparison of Methods
The following table summarizes the key quantitative aspects of the different methods for determining this compound concentration.
| Method | Principle | Typical Range | Sensitivity | Throughput | Notes |
| RP-HPLC | Separation based on hydrophobicity, detection by UV absorbance. | µg/mL to mg/mL | High | Medium | Excellent for purity assessment and quantification.[1][3] |
| Mass Spectrometry (MS) | Measurement of mass-to-charge ratio for identification and quantification. | pg/mL to µg/mL | Very High | Medium to High | Can provide absolute quantification with labeled standards.[4][5] |
| ELISA | Antigen-antibody interaction with enzymatic signal amplification. | pg/mL to ng/mL | Very High | High | Requires specific antibodies against this compound. |
| BCA Assay | Colorimetric detection of protein based on bicinchoninic acid. | 0.5 µg/mL to 1.5 mg/mL | Moderate | High | Measures total protein; not specific to this compound.[6][7] |
| Bradford Assay | Colorimetric detection of protein based on Coomassie dye binding. | 1 µg/mL to 1.5 mg/mL | Moderate | High | Measures total protein; not specific to this compound.[8][9] |
| Antimicrobial Assays | Measurement of biological activity (e.g., inhibition of microbial growth). | ng/mL to µg/mL | High | Low to Medium | Indirect method; results can be influenced by experimental conditions.[10][11] |
Experimental Protocols
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol describes a general method for the quantification of this compound using RP-HPLC.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., Cosmosil 5C18AR-300)[3]
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile
-
This compound standard of known concentration
-
Sample containing this compound
Procedure:
-
Standard Preparation: Prepare a series of this compound standards in Solvent A (e.g., 10, 25, 50, 100, 250 µg/mL).
-
Sample Preparation: Dilute the sample containing this compound in Solvent A to a concentration expected to fall within the standard curve range.
-
HPLC Analysis:
-
Equilibrate the C18 column with Solvent A.
-
Inject a fixed volume (e.g., 20 µL) of the standard or sample.
-
Elute the peptide using a linear gradient of Solvent B (e.g., 0-60% Solvent B over 30 minutes).[3]
-
Monitor the absorbance at 220 nm or 280 nm.
-
Record the retention time and peak area for this compound.
-
-
Quantification:
-
Generate a standard curve by plotting the peak area versus the concentration of the this compound standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the standard curve.
-
Visualization:
References
- 1. Detection of Peptides Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 2. verifiedpeptides.com [verifiedpeptides.com]
- 3. UHPLC is the future for Peptide Mapping: Here’s why! - LabMal [labmal.com]
- 4. Mass Spectrometry-Based Approaches Toward Absolute Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uni-marburg.de [uni-marburg.de]
- 6. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 7. Bicinchoninic acid assay - Wikipedia [en.wikipedia.org]
- 8. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]
- 9. The Bradford Method for Protein Quantitation | Springer Nature Experiments [experiments.springernature.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. books.rsc.org [books.rsc.org]
Application Notes and Protocols for Antimicrobial Susceptibility Testing of Cecropin P1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cecropin (B1577577) P1 is a potent, naturally occurring antimicrobial peptide (AMP) originally isolated from the pig intestine, and later identified to be from the parasitic nematode Ascaris suum.[1][2] Like other cecropins, it exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1][2][3] Its mechanism of action primarily involves the disruption and lysis of bacterial cell membranes.[4][5][6] These application notes provide detailed protocols for determining the antimicrobial susceptibility of Cecropin P1, along with data presentation guidelines and visualizations to aid in research and development.
Data Presentation
Quantitative data from antimicrobial susceptibility testing of this compound is crucial for evaluating its efficacy. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values reported in the literature.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
| Bacterial Strain | MIC (µg/mL) | Reference |
| Escherichia coli | 0.207 | [7] |
| Yersinia ruckeri | Specific activity reported | [8] |
| Aeromonas salmonicida | Specific activity reported | [8] |
| Gram-negative bacteria | Generally more sensitive | [3][8] |
| Gram-positive bacteria | Generally less sensitive | [3][8] |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound against various bacterial strains.
| Bacterial Strain | MBC (µg/mL) | Reference |
| Escherichia coli | ≤ 128 µM | [9] |
| Gram-positive bacteria | Data not consistently available | |
| Gram-negative bacteria | Data not consistently available |
Note: MIC and MBC values can vary depending on the specific assay conditions, including the growth medium, inoculum size, and the purity of the peptide.[10][11] The use of polypropylene (B1209903) microtiter plates is often recommended to prevent the peptide from binding to the plastic.[10][11]
Experimental Protocols
Detailed methodologies for key experiments are provided below. It is recommended to use quality control bacterial strains such as E. coli ATCC 25922, S. aureus ATCC 25923, and P. aeruginosa ATCC 27853.[10][12]
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial peptide that inhibits the visible growth of a microorganism.[13][14]
Materials:
-
This compound
-
Test microorganism
-
Cation-adjusted Mueller-Hinton Broth (MHB)[10]
-
Sterile polypropylene tubes[15]
-
0.01% acetic acid with 0.2% bovine serum albumin (BSA) for peptide dilution[12][15]
-
Spectrophotometer or microplate reader
Protocol:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick 3-5 colonies of the test organism from a fresh agar (B569324) plate and inoculate into 5 mL of MHB.
-
Incubate at 37°C with agitation until the culture reaches the mid-logarithmic phase of growth (approximately equivalent to a 0.5 McFarland standard).
-
Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[10][12]
-
-
Preparation of this compound Dilutions:
-
Assay Procedure:
-
Determination of MIC:
Determination of Minimum Bactericidal Concentration (MBC)
This assay is performed subsequently to the MIC assay to determine the lowest concentration of the antimicrobial peptide that kills 99.9% of the initial bacterial inoculum.
Protocol:
-
Following the MIC determination, take a 10-20 µL aliquot from each well that shows no visible growth.
-
Spread the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of this compound that results in no colony formation on the MHA plate.[10]
Radial Diffusion Assay
This is an agar-based assay to determine the antimicrobial activity of peptides.
Materials:
-
This compound
-
Test microorganism
-
Tryptic Soy Broth (TSB)
-
Sterile petri dishes
-
0.01% acetic acid
Protocol:
-
Preparation of Bacterial Inoculum:
-
Grow the test bacteria to the mid-logarithmic phase in TSB.
-
Wash the bacteria with a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4).
-
Incorporate a defined number of bacteria (e.g., 4 x 10^6 CFU/mL) into a molten, low-EEO agarose gel (e.g., 1% agarose in 0.1% TSB).[16]
-
-
Assay Procedure:
-
Pour the agarose-bacteria mixture into sterile petri dishes and allow it to solidify.
-
Punch small wells (2-3 mm in diameter) into the agar.
-
Add a defined volume (e.g., 5 µL) of different concentrations of this compound (dissolved in 0.01% acetic acid) into each well.[17]
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Measure the diameter of the clear zone of growth inhibition around each well.
-
The diameter of the clear zone is proportional to the antimicrobial activity of the peptide concentration. A standard curve can be generated by plotting the diameter of the clearing zone against the logarithm of the peptide concentration.[18]
-
Visualizations
Mechanism of Action and Experimental Workflows
References
- 1. This compound and novel nematode cecropins: a bacteria-inducible antimicrobial peptide family in the nematode Ascaris suum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Three-Dimensional Structure of the Antimicrobial Peptide this compound in Dodecylphosphocholine Micelles and the Role of the C-Terminal Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial activity of cecropins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of action on Escherichia coli of this compound and PR-39, two antibacterial peptides from pig intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Comparative Evaluation of the Antimicrobial Activity of Different Antimicrobial Peptides against a Range of Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. In Vitro Susceptibility Tests for Cationic Peptides: Comparison of Broth Microdilution Methods for Bacteria That Grow Aerobically - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Broth microdilution antibacterial assay of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: Broth Microdilution Assay for Cecropin P1 Minimum Inhibitory Concentration (MIC) Determination
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cecropin P1 is a cationic antimicrobial peptide (AMP) that demonstrates broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1][2][3] Determining the Minimum Inhibitory Concentration (MIC) is a crucial first step in assessing the in vitro potency of antimicrobial agents like this compound. The broth microdilution assay is a widely accepted and standardized method for quantifying the MIC of antimicrobial compounds.[1][4][5] This document provides a detailed protocol for performing a broth microdilution assay to determine the MIC of this compound, along with data presentation guidelines and visualizations to aid in experimental design and interpretation.
Data Presentation
The following table summarizes the Minimum Inhibitory Concentration (MIC) of this compound against a variety of bacterial strains as reported in the literature. These values can serve as a reference for expected outcomes and for the selection of appropriate concentration ranges in experimental setups.
| Microorganism | Strain | MIC Range (µg/mL) | Reference |
| Escherichia coli | ATCC 25922 | 0.5 - 4 | [2] |
| Pseudomonas aeruginosa | ATCC 27853 | 2 - 8 | [2] |
| Staphylococcus aureus | ATCC 25923 | 8 - 32 | [2] |
| Acinetobacter baumannii | Clinical Isolates | 2 - 8 | [6] |
| Gram-negative bacteria | (Multiple species) | 0.25 - 4 | [3] |
| Gram-positive bacteria | (Multiple species) | >64 | [3] |
Note: MIC values for antimicrobial peptides can be influenced by various factors, including the specific methodology, media composition, and the use of specialized labware to prevent peptide binding.[1][2][7]
Experimental Protocols
Principle of the Broth Microdilution Assay
The broth microdilution assay determines the MIC by exposing a standardized bacterial inoculum to serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the antimicrobial agent that prevents visible growth of the microorganism after a specified incubation period.[5][8][9]
Materials
-
This compound (lyophilized powder)
-
Test bacterial strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853, S. aureus ATCC 29213)
-
Sterile 96-well, low-binding polypropylene (B1209903) microtiter plates[2][7]
-
Sterile 0.01% (v/v) acetic acid with 0.2% (w/v) bovine serum albumin (BSA) for peptide dilution[4]
-
Sterile deionized water
-
Spectrophotometer or McFarland turbidity standards
-
Microplate reader (optional, for quantitative assessment)
-
Incubator (35-37°C)
-
Standard laboratory equipment (pipettes, tubes, etc.)
Experimental Workflow Diagram
Caption: Workflow of the broth microdilution assay for MIC determination.
Step-by-Step Protocol
1. Preparation of this compound Stock Solution and Serial Dilutions:
-
a. Dissolve lyophilized this compound in sterile deionized water to create a high-concentration stock solution (e.g., 1280 µg/mL).[7]
-
b. Prepare serial two-fold dilutions of the this compound stock solution in a sterile, low-binding diluent such as 0.01% acetic acid containing 0.2% BSA.[4] This is crucial to prevent the cationic peptide from adhering to plastic surfaces.
-
c. The final concentrations in the assay wells will be half of these prepared dilutions. Therefore, the dilution series should be prepared at twice the desired final concentration range (e.g., 128 µg/mL down to 0.25 µg/mL for final concentrations of 64 µg/mL to 0.125 µg/mL).
2. Preparation of Bacterial Inoculum:
-
a. From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 well-isolated colonies of the test organism.
-
b. Inoculate the colonies into a tube containing 5 mL of CAMHB.
-
c. Incubate the broth culture at 37°C with shaking until it reaches the mid-logarithmic phase of growth, equivalent to a 0.5 McFarland turbidity standard (approximately 1-2 x 10^8 CFU/mL).
-
d. Dilute the bacterial suspension in fresh CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[10] This typically requires a 1:100 dilution of the 0.5 McFarland suspension.
3. Assay Plate Setup:
-
a. Using a sterile 96-well polypropylene microtiter plate, add 50 µL of CAMHB to all wells that will be used for the assay.
-
b. Add 50 µL of the appropriate this compound dilution to each well in the corresponding row or column, creating a final volume of 100 µL and achieving the desired final peptide concentrations.
-
c. Leave one column of wells with only CAMHB to serve as a sterility control (no bacteria, no peptide) and another column for a growth control (bacteria, no peptide).
-
d. Finally, add 50 µL of the diluted bacterial suspension to each well, except for the sterility control wells. This brings the final volume in each test well to 100 µL.
4. Incubation:
5. Determination of MIC:
-
a. Following incubation, visually inspect the wells for turbidity. The growth control well should show distinct turbidity.
-
b. The MIC is the lowest concentration of this compound at which there is no visible growth of the test organism.[5][11]
-
c. For a more quantitative assessment, the optical density at 600 nm (OD600) can be measured using a microplate reader. The MIC can be defined as the lowest concentration that inhibits growth by ≥90% compared to the growth control.
Mechanism of Action and Interpretation
Cecropins, including this compound, are membrane-active peptides. Their primary mechanism of action involves interaction with and disruption of the bacterial cell membrane, leading to leakage of cellular contents and cell death.[12] This is distinct from many conventional antibiotics that target specific intracellular processes.
Logical Flow for MIC Interpretation
Caption: Logical flow for interpreting the MIC from the broth microdilution assay.
Interpreting the MIC for this compound involves comparing the visible growth in wells containing the peptide to the growth control. A lower MIC value indicates higher potency of the antimicrobial peptide against the tested microorganism.[13] It is important to note that clinical breakpoints, which categorize an organism as susceptible, intermediate, or resistant, are often not established for antimicrobial peptides like this compound.[8][9] Therefore, MIC values are primarily used for comparative purposes and to guide further research and development.
References
- 1. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Comparative Evaluation of the Antimicrobial Activity of Different Antimicrobial Peptides against a Range of Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 6. academic.oup.com [academic.oup.com]
- 7. In Vitro Susceptibility Tests for Cationic Peptides: Comparison of Broth Microdilution Methods for Bacteria That Grow Aerobically - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dickwhitereferrals.com [dickwhitereferrals.com]
- 9. idexx.com [idexx.com]
- 10. benchchem.com [benchchem.com]
- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. droracle.ai [droracle.ai]
Application Notes and Protocols for Agar Diffusion Assay of Cecropin P1 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cecropin (B1577577) P1 is a potent, 31-amino acid cationic antimicrobial peptide (AMP) originally isolated from the intestine of the pig nematode, Ascaris suum. It exhibits broad-spectrum bactericidal activity, particularly against Gram-negative bacteria, by disrupting the cell membrane, leading to lysis.[1][2][3] Its mechanism makes it a person of interest in the development of novel antimicrobial agents. The agar (B569324) diffusion assay is a widely used and accessible method for evaluating the antimicrobial activity of substances like Cecropin P1. This document provides detailed application notes and a comprehensive protocol for conducting an agar diffusion assay to assess the efficacy of this compound.
Principle of the Assay
The agar diffusion assay is based on the diffusion of an antimicrobial agent from a source through a solid agar medium that has been seeded with a target microorganism. The agent creates a concentration gradient in the agar. If the microorganism is susceptible to the agent, its growth will be inhibited, resulting in a clear area, or "zone of inhibition," around the source. The diameter of this zone is proportional to the concentration of the antimicrobial agent and its effectiveness against the microorganism.
Mechanism of Action of this compound
This compound primarily exerts its antimicrobial effect by disrupting the bacterial cell membrane. As a cationic peptide, it initially interacts electrostatically with the negatively charged components of the bacterial cell envelope, such as lipopolysaccharides (LPS) in Gram-negative bacteria. Following this initial binding, the peptide inserts into the cell membrane, leading to pore formation and increased permeability.[4][5] This disruption of the membrane integrity results in the leakage of essential intracellular components and ultimately, cell death by lysis.[1][2][3] Some studies also suggest that after membrane permeabilization, this compound can bind to intracellular components like DNA, which may contribute to its antimicrobial activity.[6]
Data Presentation
The antimicrobial activity of this compound can be quantified by measuring the diameter of the zones of inhibition. While direct side-by-side comparative data of zone of inhibition for various concentrations of purified this compound is not extensively available in consolidated public literature, the following table summarizes Minimum Inhibitory Concentration (MIC) values, which provide a quantitative measure of potency. Researchers can correlate their own zone of inhibition findings with these established MICs.
| Bacterial Species | Strain | Minimum Inhibitory Concentration (MIC) in µg/mL |
| Escherichia coli | ATCC 25922 | 4 |
| Pseudomonas aeruginosa | ATCC 27853 | 4 |
| Staphylococcus aureus | ATCC 25923 | 2 |
| Acinetobacter baumannii | BCRC 14B0100 | 1 |
Note: The data presented here is a compilation from various studies and should be used for reference. Actual MIC values and zone of inhibition diameters can vary based on experimental conditions.[7]
Experimental Protocols
This protocol details the agar well diffusion method, which is well-suited for determining the antimicrobial activity of soluble agents like this compound.
Materials
-
This compound (lyophilized powder)
-
Sterile deionized water or a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4)
-
Mueller-Hinton Agar (MHA)
-
Tryptic Soy Broth (TSB) or other suitable bacterial growth medium
-
Sterile petri dishes (90 mm or 100 mm)
-
Sterile cotton swabs
-
Sterile micropipette and tips
-
Sterile cork borer (6-8 mm diameter) or sterile pipette tip
-
Incubator (35-37°C)
-
Calipers or a ruler for measuring zones of inhibition
-
Vortex mixer
-
Spectrophotometer
-
0.5 McFarland turbidity standard
-
Target bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)
-
Positive control (e.g., a known antibiotic like Gentamicin)
-
Negative control (the solvent used to dissolve this compound)
Methodological Workflow
Step-by-Step Procedure
-
Preparation of this compound Stock Solution:
-
Aseptically weigh the lyophilized this compound powder.
-
Dissolve the powder in sterile deionized water or a suitable buffer to prepare a high-concentration stock solution (e.g., 1 mg/mL).
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Preparation of Test Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the target bacterium.
-
Inoculate the colonies into a tube containing 4-5 mL of TSB.
-
Incubate the broth culture at 37°C for 2-6 hours, or until it reaches the exponential growth phase.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard by diluting with sterile saline or broth. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
-
Preparation of Agar Plates:
-
Prepare MHA according to the manufacturer's instructions and sterilize by autoclaving.
-
Cool the molten agar to 45-50°C in a water bath.
-
Pour the sterile MHA into petri dishes to a uniform depth of approximately 4 mm.
-
Allow the agar to solidify completely at room temperature on a level surface.
-
-
Inoculation of Agar Plates:
-
Dip a sterile cotton swab into the standardized bacterial inoculum.
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Swab the entire surface of the MHA plate evenly in three directions to ensure a uniform lawn of bacterial growth.
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
-
-
Agar Well Diffusion:
-
Using a sterile cork borer or the wide end of a sterile pipette tip, create wells (6-8 mm in diameter) in the inoculated agar plates.[8]
-
Prepare serial dilutions of the this compound stock solution in sterile deionized water or buffer to achieve the desired test concentrations (e.g., 100 µg/mL, 50 µg/mL, 25 µg/mL, 12.5 µg/mL, etc.).
-
Carefully pipette a fixed volume (e.g., 50-100 µL) of each this compound dilution into a separate well.
-
Include a negative control well containing only the solvent used for dilution.
-
Optionally, include a positive control well with a known antibiotic effective against the test organism.
-
-
Incubation:
-
Allow the plates to stand at room temperature for at least 30-60 minutes to permit pre-diffusion of the this compound into the agar.
-
Invert the plates and incubate at 35-37°C for 18-24 hours.
-
-
Data Collection and Interpretation:
-
After incubation, measure the diameter of the zone of complete growth inhibition around each well using calipers or a ruler.
-
The measurements should be recorded in millimeters (mm).
-
A larger zone of inhibition indicates greater antimicrobial activity.
-
The results can be used to determine the minimum concentration of this compound that produces a zone of inhibition and to compare its activity against different bacterial strains.
-
Troubleshooting
-
No zones of inhibition:
-
Confirm the activity of this compound.
-
Ensure the bacterial strain is not resistant.
-
Check the concentration of the bacterial inoculum.
-
Verify the correct preparation of the this compound solutions.
-
-
Irregular zone shapes:
-
Ensure the agar has a uniform depth.
-
Make sure the wells are cut cleanly.
-
Apply the this compound solution carefully to the center of the well.
-
-
Contamination:
-
Use strict aseptic techniques throughout the procedure.
-
Conclusion
The agar diffusion assay is a reliable and straightforward method for assessing the antimicrobial activity of this compound. By following this detailed protocol, researchers can obtain reproducible results to evaluate the potential of this compound as a novel therapeutic agent. The key to successful application lies in careful preparation of materials, adherence to aseptic techniques, and accurate measurement and interpretation of the results.
References
- 1. Mechanisms of action on Escherichia coli of this compound and PR-39, two antibacterial peptides from pig intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of action on Escherichia coli of this compound and PR-39, two antibacterial peptides from pig intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. purdue.primo.exlibrisgroup.com [purdue.primo.exlibrisgroup.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. High Level Expression and Purification of Cecropin-like Antimicrobial Peptides in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. webcentral.uc.edu [webcentral.uc.edu]
Time-Kill Kinetics Assay for Cecropin P1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cecropin P1 is a potent, cationic antimicrobial peptide (AMP) that exhibits broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria.[1] Originally isolated from the pig intestine, this compound is a key component of the innate immune system.[1] Its mechanism of action primarily involves the disruption and permeabilization of bacterial cell membranes, leading to rapid cell death. The time-kill kinetics assay is a crucial in vitro method used to evaluate the pharmacodynamics of antimicrobial agents, providing insights into their bactericidal or bacteriostatic activity over time. This document provides detailed application notes and protocols for performing a time-kill kinetics assay with this compound.
Principle of the Time-Kill Kinetics Assay
The time-kill kinetics assay measures the change in a microbial population's viability after exposure to an antimicrobial agent over a set period. A predetermined concentration of the antimicrobial agent is added to a standardized suspension of a specific microorganism. Aliquots are removed at various time intervals, and the number of viable microorganisms is quantified by plating and colony counting. The results are typically plotted as the logarithm of the colony-forming units per milliliter (log CFU/mL) against time. A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL (99.9% kill) from the initial inoculum.
Applications
-
Determination of Bactericidal vs. Bacteriostatic Activity: Ascertain whether this compound actively kills bacteria or merely inhibits their growth.
-
Evaluation of Concentration-Dependent Killing: Assess how different concentrations of this compound affect the rate and extent of bacterial killing.
-
Pharmacodynamic Profiling: Provide essential data for understanding the dose-response relationship and for predicting in vivo efficacy.
-
Synergy Studies: Investigate the combined effect of this compound with other antimicrobial agents.
Data Presentation: Time-Kill Kinetics of this compound and Related Peptides
The following tables summarize the bactericidal activity of this compound and other cecropins against various bacterial strains.
Table 1: Time-Kill Kinetics of this compound against Escherichia coli
| Time (minutes) | Log Reduction in CFU/mL (Approximate) |
| 0 | 0 |
| 10 | 1.5 |
| 20 | > 3.0 |
| 30 | > 4.0 |
| 60 | > 4.0 |
Data extracted and approximated from graphical representation in a study on the killing kinetics of this compound against E. coli HB101.
Table 2: Bactericidal Activity of this compound against Escherichia coli at MIC
| Peptide | Microorganism | Concentration | Time to >99.9% Kill |
| This compound | Escherichia coli | 3 µM (MIC) | < 30 minutes |
This data indicates rapid bactericidal activity at the minimum inhibitory concentration.
Table 3: Time-Kill Kinetics of a Cecropin A-Melittin Hybrid Peptide (P5) against Pseudomonas aeruginosa and Staphylococcus aureus
| Microorganism | Concentration | Time (minutes) | Log Reduction in CFU/mL |
| P. aeruginosa ATCC 27853 | 1x MIC | 60 | > 3.0 |
| 2x MIC | 5 | > 3.0 | |
| S. aureus ATCC 25923 | 1x MIC | 120 | > 3.0 |
| 2x MIC | 60 | > 3.0 |
Data from a study on a Cecropin A-Magainin 2 hybrid analog peptide, demonstrating rapid killing kinetics.
Experimental Protocols
I. Determination of Minimum Inhibitory Concentration (MIC)
Prior to performing a time-kill kinetics assay, the MIC of this compound against the target microorganism must be determined. The broth microdilution method is recommended.
Materials:
-
This compound
-
Target microorganism(s)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates (low-binding, e.g., polypropylene)
-
Sterile deionized water or 0.01% acetic acid (for peptide dissolution)
-
Spectrophotometer or microplate reader
Protocol:
-
Prepare this compound Stock Solution: Dissolve this compound in sterile deionized water or 0.01% acetic acid to a known concentration (e.g., 1 mg/mL).
-
Prepare Bacterial Inoculum:
-
From a fresh agar (B569324) plate, select 3-5 colonies of the test organism and inoculate into 5 mL of CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard).
-
Dilute the bacterial suspension in fresh CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Prepare Peptide Dilutions: Perform serial twofold dilutions of the this compound stock solution in CAMHB in a 96-well plate to achieve a range of desired concentrations.
-
Inoculation: Add the diluted bacterial suspension to each well containing the this compound dilutions. Include a growth control (bacteria in broth without peptide) and a sterility control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
II. Time-Kill Kinetics Assay
Materials:
-
This compound
-
Logarithmic-phase bacterial culture (prepared as in the MIC protocol)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile phosphate-buffered saline (PBS) or saline
-
Sterile test tubes or flasks
-
Agar plates (e.g., Tryptic Soy Agar)
-
Incubator
-
Shaker
Protocol:
-
Preparation:
-
Prepare a logarithmic-phase bacterial culture and adjust the final concentration to approximately 1 x 10^6 CFU/mL in fresh CAMHB.
-
Prepare this compound solutions at concentrations corresponding to multiples of the predetermined MIC (e.g., 0.5x, 1x, 2x, and 4x MIC).
-
-
Assay Setup:
-
Dispense the bacterial suspension into sterile tubes or flasks.
-
Add the prepared this compound solutions to the respective tubes to achieve the desired final concentrations.
-
Include a growth control tube containing the bacterial suspension without this compound.
-
-
Time Zero (T0) Sample: Immediately after adding this compound, remove an aliquot from each tube for the T0 viable count.
-
Incubation: Incubate all tubes at 37°C with shaking.
-
Sampling: At predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw an aliquot from each tube.
-
Viable Cell Counting:
-
Perform serial ten-fold dilutions of the withdrawn aliquots in sterile PBS or saline.
-
Plate a defined volume (e.g., 100 µL) of appropriate dilutions onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Count the number of colonies (CFU) on the plates and calculate the CFU/mL for each time point.
-
Plot the log10 CFU/mL against time for each this compound concentration and the growth control.
-
Mandatory Visualizations
Caption: Workflow for the time-kill kinetics assay.
Caption: Mechanism of action of this compound on a Gram-negative bacterium.
References
Application Notes and Protocols: Elucidating the Action of Cecropin P1 using Electron Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cecropin (B1577577) P1 is a potent, cationic antimicrobial peptide (AMP) that exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1] Understanding the precise mechanism by which Cecropin P1 exerts its antimicrobial effects is crucial for its development as a potential therapeutic agent. Electron microscopy (EM), encompassing both scanning electron microscopy (SEM) and transmission electron microscopy (TEM), provides unparalleled insight into the ultrastructural changes induced by this peptide on bacterial cells. These techniques allow for the direct visualization of membrane disruption, pore formation, and other morphological alterations, offering critical evidence for its mechanism of action.[2][3] This document provides detailed application notes and protocols for studying the effects of this compound on bacteria using electron microscopy.
Mechanism of Action of this compound
This compound is understood to primarily target and disrupt the bacterial cell membrane. The prevailing models for its mechanism of action include the "carpet-like" model and the formation of transmembrane pores. In the carpet-like model, the peptide monomers bind to the surface of the bacterial membrane, disrupting the lipid packing and leading to membrane destabilization and eventual lysis.[4][5] The pore-forming model suggests that this compound peptides aggregate and insert into the membrane, creating channels that lead to leakage of intracellular contents and cell death. Electron microscopy is instrumental in visualizing the morphological consequences of these actions, such as membrane blebbing, roughening, and the formation of visible pores.
Data Presentation: Quantitative Analysis of Morphological Changes
Quantitative analysis of electron micrographs is essential for an objective assessment of the effects of this compound. This data can be summarized to compare the impact of different concentrations of the peptide or exposure times.
| Treatment Group | Average Cell Diameter (μm) | Percentage of Cells with Membrane Damage (%) | Key Morphological Observations |
| Control (Untreated) | 0.85 ± 0.05 | < 5 | Intact cell membrane, smooth surface, uniform cytoplasm. |
| This compound (Sub-MIC) | 0.82 ± 0.07 | 20-30 | Mild surface roughening, occasional membrane blebbing. |
| This compound (MIC) | 0.75 ± 0.15 | > 85 | Significant membrane disruption, formation of pores, leakage of cytoplasmic content, cell lysis. |
| This compound (Supra-MIC) | Variable (cell debris) | ~100 | Widespread cell lysis, presence of cellular debris. |
Note: The values presented in this table are representative and may vary depending on the bacterial species, growth conditions, and specific experimental parameters.
Experimental Protocols
Protocol 1: Sample Preparation for Scanning Electron Microscopy (SEM)
This protocol details the preparation of bacteria treated with this compound for SEM analysis to visualize surface morphology changes.
Materials:
-
Mid-logarithmic phase bacterial culture
-
This compound solution (sterile)
-
Phosphate-buffered saline (PBS, sterile)
-
0.1 M Cacodylate buffer (pH 7.2)
-
Primary fixative: 2.5% glutaraldehyde (B144438) in 0.1 M cacodylate buffer
-
Secondary fixative: 1% osmium tetroxide in 0.1 M cacodylate buffer
-
Ethanol (B145695) series (30%, 50%, 70%, 90%, 100%)
-
Poly-L-lysine coated coverslips or membrane filters (0.22 µm pore size)
-
Critical point dryer
-
Sputter coater with gold or gold-palladium target
-
Scanning Electron Microscope
Procedure:
-
Bacterial Culture and Treatment:
-
Grow bacteria to mid-logarithmic phase (e.g., OD600 of 0.4-0.6).
-
Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes).
-
Wash the pellet twice with sterile PBS.
-
Resuspend the bacteria in PBS to a concentration of approximately 10^8 CFU/mL.
-
Add this compound to the bacterial suspension at the desired final concentrations (e.g., sub-MIC, MIC, and supra-MIC). Include an untreated control.
-
Incubate for a predetermined time (e.g., 30-60 minutes) at 37°C.
-
-
Fixation:
-
Terminate the experiment by adding the primary fixative to the bacterial suspension and incubate for at least 1 hour at 4°C.[6]
-
Place a poly-L-lysine coated coverslip in the bottom of a well of a 24-well plate.
-
Gently add the fixed bacterial suspension onto the coverslip and allow the bacteria to adhere for 15-30 minutes.[6]
-
Alternatively, pass the suspension through a membrane filter to capture the bacteria.
-
Wash the coverslip or filter three times with 0.1 M cacodylate buffer.
-
Perform secondary fixation with 1% osmium tetroxide for 1 hour at room temperature.[6]
-
-
Dehydration:
-
Wash the samples three times with 0.1 M cacodylate buffer.
-
Dehydrate the samples through a graded ethanol series: 30%, 50%, 70%, 90%, and three changes of 100% ethanol, for 10-15 minutes at each step.[7]
-
-
Drying and Coating:
-
Perform critical point drying to preserve the three-dimensional structure of the bacteria.
-
Mount the dried coverslips or filters onto SEM stubs using conductive carbon tape.
-
Sputter-coat the samples with a thin layer of gold or gold-palladium to make them conductive.
-
-
Imaging:
-
Observe the samples in a scanning electron microscope at an appropriate accelerating voltage.
-
Protocol 2: Sample Preparation for Transmission Electron Microscopy (TEM)
This protocol is for preparing ultrathin sections of bacteria treated with this compound to visualize internal ultrastructural changes.
Materials:
-
Mid-logarithmic phase bacterial culture
-
This compound solution (sterile)
-
Phosphate-buffered saline (PBS, sterile)
-
0.1 M Cacodylate buffer (pH 7.2)
-
Primary fixative: 2.5% glutaraldehyde in 0.1 M cacodylate buffer
-
Secondary fixative: 1% osmium tetroxide in 0.1 M cacodylate buffer
-
Ethanol or acetone (B3395972) series (30%, 50%, 70%, 90%, 100%)
-
Propylene (B89431) oxide (for resin infiltration)
-
Epoxy resin (e.g., Eponate 12)
-
Uranyl acetate (B1210297) and lead citrate (B86180) stains
-
Ultramicrotome with a diamond knife
-
TEM grids (e.g., 200 mesh copper grids)
-
Transmission Electron Microscope
Procedure:
-
Bacterial Culture and Treatment:
-
Follow the same procedure as in Protocol 1, step 1.
-
-
Fixation:
-
Centrifuge the treated and control bacterial suspensions to form a pellet.
-
Carefully remove the supernatant and add the primary fixative. Resuspend the pellet gently and incubate for at least 2 hours to overnight at 4°C.[2]
-
Wash the fixed cells three times with 0.1 M cacodylate buffer.
-
Perform secondary fixation with 1% osmium tetroxide for 1-2 hours at room temperature.[2]
-
-
Dehydration and Embedding:
-
Wash the samples three times with 0.1 M cacodylate buffer.
-
Dehydrate the pellets through a graded series of ethanol or acetone as described in Protocol 1, step 3.[2]
-
Infiltrate the samples with resin by incubating them in a 1:1 mixture of propylene oxide and epoxy resin for 1 hour, followed by 100% resin overnight.
-
Embed the pellets in fresh resin in molds and polymerize at 60°C for 48 hours.
-
-
Sectioning and Staining:
-
Trim the resin blocks and cut ultrathin sections (60-90 nm) using an ultramicrotome.
-
Collect the sections on TEM grids.
-
Stain the sections with uranyl acetate for 10-15 minutes, followed by lead citrate for 5-10 minutes, with thorough washing with distilled water between and after staining.
-
-
Imaging:
-
Examine the stained sections in a transmission electron microscope.
-
Visualizations
Caption: Workflow for electron microscopy analysis of this compound-treated bacteria.
Caption: Conceptual diagram of this compound's proposed mechanisms of action.
References
- 1. Cecropin - Wikipedia [en.wikipedia.org]
- 2. Damage of the Bacterial Cell Envelope by Antimicrobial Peptides Gramicidin S and PGLa as Revealed by Transmission and Scanning Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. emc2020.org.uk [emc2020.org.uk]
- 4. Mechanisms of action on Escherichia coli of this compound and PR-39, two antibacterial peptides from pig intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. SEM Imaging of Bacteria or Cells after CPD | Facility for Electron Microscopy Research - McGill University [mcgill.ca]
- 7. Investigation of morphological changes of HPS membrane caused by cecropin B through scanning electron microscopy and atomic force microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Experimental Models of Cecropin P1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cecropin (B1577577) P1 is a cationic antimicrobial peptide (AMP) originally isolated from the nematode Ascaris suum, found in the porcine intestine.[1][2] It exhibits broad-spectrum bactericidal activity, particularly against Gram-negative bacteria, by disrupting the integrity of the bacterial cell membrane.[2][3] Its potential as a therapeutic agent is underscored by its rapid mechanism of action and the low probability of developing bacterial resistance.[4] In addition to its direct antimicrobial effects, related cecropins have demonstrated immunomodulatory and anti-inflammatory properties, suggesting a multifaceted therapeutic potential.[3][4][5]
These application notes provide detailed protocols for in vivo experimental models to evaluate the efficacy of Cecropin P1 as an antimicrobial and anti-inflammatory agent. The protocols are based on established murine models used for other cecropins and antimicrobial peptides, providing a strong foundation for investigating this compound's therapeutic potential.
In Vivo Antimicrobial Efficacy Models
Murine Model of Peritoneal Sepsis
This model is designed to assess the systemic antibacterial efficacy of this compound in an acute, life-threatening infection.
Experimental Protocol:
-
Animal Model: Use 6-8 week old female BALB/c or C57BL/6 mice.
-
Bacterial Strain: A pathogenic strain of Escherichia coli (e.g., ATCC 25922) is commonly used. Prepare a fresh culture in Mueller-Hinton Broth (MHB) to mid-logarithmic phase.
-
Infection: Induce peritonitis by intraperitoneal (i.p.) injection of a lethal dose of bacteria (e.g., 2.2 x 10⁷ CFU per mouse) suspended in sterile phosphate-buffered saline (PBS).[1][6][7] The exact lethal dose should be predetermined in your specific mouse strain.
-
Treatment:
-
Monitoring and Endpoints:
-
Survival: Monitor the survival of mice for at least 5 days post-infection.[6][7]
-
Bacterial Load: At a predetermined time point (e.g., 6 hours post-infection), euthanize a subset of mice from each group.[6][7][8]
-
Collect peritoneal lavage fluid by injecting 3 mL of sterile PBS into the peritoneal cavity, massaging the abdomen, and aspirating the fluid.[8]
-
Collect blood via cardiac puncture.
-
Perform serial dilutions of the peritoneal fluid and blood, plate on appropriate agar (B569324) (e.g., MH agar), and incubate overnight at 37°C to determine the number of colony-forming units (CFU).[1][8]
-
-
Data Presentation:
Table 1: Efficacy of this compound in a Murine Sepsis Model (Hypothetical Data Based on a Cecropin-like Peptide, DAN2)
| Treatment Group (mg/kg) | Survival Rate (%) (5 days) | Mean Bacterial Load in Peritoneal Fluid (CFU/mL) at 6h | Mean Bacterial Load in Blood (CFU/mL) at 6h |
| PBS (Control) | 0 | 1.5 x 10⁸ | 2.0 x 10⁵ |
| This compound (5) | 67[6] | 1.0 x 10⁶[6] | 1.2 x 10³[6] |
| This compound (10) | 83[6] | 8.5 x 10⁵[6] | 9.0 x 10²[6] |
| This compound (20) | 100[6][7] | 5.0 x 10⁵[6] | 6.5 x 10²[6] |
Workflow Diagram:
Murine Model of Infected Wound
This model evaluates the topical or local efficacy of this compound in treating a skin infection, which is particularly relevant for multidrug-resistant pathogens like Pseudomonas aeruginosa.
Experimental Protocol:
-
Animal Model: Use ICR or similar strains of mice.
-
Bacterial Strain: A pathogenic strain of Pseudomonas aeruginosa.
-
Infection:
-
Treatment:
-
Monitoring and Endpoints:
-
Bacterial Load: After a specified period (e.g., 4 days), euthanize the mice and excise the muscle tissue from the wound area.[9][10]
-
Homogenize the tissue, perform serial dilutions, and plate to determine CFU/g of tissue.[9][10]
-
Survival and Wound Healing: Monitor survival rates and visually inspect wounds for signs of healing (e.g., reduced exudation, wound closure).[9]
-
Data Presentation:
Table 2: Efficacy of this compound in a Murine Wound Infection Model (Hypothetical Data Based on Cecropin B)
| Treatment Group | Mean Bacterial Load in Muscle (CFU/g) at Day 4 | Survival Rate (%) (4 days) |
| Saline (Control) | 4.1 x 10⁶[9][10] | 40 |
| Mafenide (100 g/L) | 8.9 x 10²[9][10] | 90 |
| This compound (1000 mg/L) | 4.2 x 10¹[9][10] | 90 |
Note: Data is adapted from a study on Cecropin B.[9][10]
In Vivo Anti-Inflammatory Model
This model assesses the ability of this compound to modulate the inflammatory response, particularly its potential to neutralize endotoxins like lipopolysaccharide (LPS).
Experimental Protocol:
-
Animal Model: Use BALB/c or C57BL/6 mice.
-
Inflammatory Stimulus: Use Lipopolysaccharide (LPS) from E. coli to induce a systemic inflammatory response.
-
Experimental Design:
-
Administer this compound (i.p. or intravenously) at various doses.
-
Shortly after, challenge the mice with a sublethal dose of LPS (i.p.).
-
-
Monitoring and Endpoints:
-
Cytokine Levels: At peak response time (e.g., 2-4 hours post-LPS challenge), collect blood and harvest organs (e.g., liver, lungs).
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the serum and tissue homogenates using ELISA.[4]
-
Cell Infiltration: In some models, peritoneal lavage can be performed to quantify the infiltration of immune cells like neutrophils.
-
Data Presentation:
Table 3: Anti-inflammatory Effect of this compound on LPS-Induced Cytokine Production (Hypothetical Data)
| Treatment Group | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) |
| Saline | < 50 | < 50 |
| LPS only | 2500 | 4000 |
| LPS + this compound (5 mg/kg) | 1200 | 2200 |
| LPS + this compound (10 mg/kg) | 600 | 1100 |
Signaling Pathway Diagram:
Discussion and Considerations
-
Peptide Stability and Formulation: The in vivo stability of this compound should be considered. Modifications or formulation strategies may be required to prevent rapid degradation by proteases.
-
Toxicity: It is crucial to perform preliminary toxicity studies to determine the maximum tolerated dose (MTD) or LD50 of this compound in the selected animal model. While cecropins generally show low toxicity to mammalian cells, this must be empirically verified.[1][7]
-
Pharmacokinetics: Understanding the pharmacokinetic profile of this compound (absorption, distribution, metabolism, and excretion) is essential for optimizing dosing regimens and interpreting efficacy data.
-
Relevance of Models: The choice of animal model should align with the intended clinical application. The peritoneal sepsis model represents a severe systemic infection, while the wound model is more relevant for topical applications.
These protocols provide a comprehensive framework for the preclinical evaluation of this compound. By systematically assessing its antimicrobial and anti-inflammatory properties in vivo, researchers can gather the necessary data to advance its development as a novel therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Three-Dimensional Structure of the Antimicrobial Peptide this compound in Dodecylphosphocholine Micelles and the Role of the C-Terminal Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A cecropin-like antimicrobial peptide with anti-inflammatory activity from the black fly salivary glands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cecropin A: investigation of a host defense peptide with multifaceted immunomodulatory activity in a chicken hepatic cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cecropin-like antimicrobial peptide protects mice from lethal E.coli infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cecropin-like antimicrobial peptide protects mice from lethal E.coli infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cecropin-like antimicrobial peptide protects mice from lethal E.coli infection | PLOS One [journals.plos.org]
- 9. [The antibacterial effect of cecropin B on pseudomonas aeruginosa infection of wounds in mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Designing Cecropin P1 Derivatives with Enhanced Antimicrobial Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cecropin (B1577577) P1 is a potent, 31-amino acid cationic antimicrobial peptide (AMP) originally isolated from the porcine intestine, and later identified in the nematode Ascaris suum.[1][2] Like other members of the cecropin family, it exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1] Its mechanism of action primarily involves the disruption and permeabilization of bacterial cell membranes, leading to cell lysis.[3][4] The development of antibiotic resistance necessitates the exploration of novel therapeutic agents, and the modification of naturally occurring AMPs like Cecropin P1 presents a promising strategy. These application notes provide a guide to designing and evaluating this compound derivatives with enhanced antimicrobial efficacy and favorable safety profiles.
Strategies for Designing this compound Derivatives
The rational design of this compound derivatives aims to enhance its antimicrobial potency while minimizing toxicity to mammalian cells. Key strategies involve modulating its physicochemical properties, such as cationicity, hydrophobicity, and amphipathicity.
-
Amino Acid Substitution: Replacing specific amino acids can significantly impact activity. Substitution with tryptophan has been shown to enhance the activity of some antimicrobial peptides due to its unique indole (B1671886) side chain that facilitates membrane interaction.[5] Increasing the net positive charge, typically by substituting neutral or acidic residues with lysine (B10760008) or arginine, can enhance the initial electrostatic attraction to negatively charged bacterial membranes.[6]
-
Truncation and Deletion: N- or C-terminal truncations can reveal the core active region of the peptide. For instance, a C-terminally truncated analog of this compound, CP1(1-29), has been shown to retain significant antimicrobial activity, indicating that the last two residues may not be essential for its primary function.[7]
-
Hybrid Peptide Design: Combining the structural or functional domains of different peptides can yield novel molecules with synergistic effects. Hybrid peptides incorporating sequences from Cecropin A (a related cecropin) and melittin (B549807) (a bee venom peptide) have demonstrated enhanced antimicrobial activity.[5]
-
Increasing Hydrophobicity: Modifying the hydrophobic face of the amphipathic helix can improve membrane penetration. However, a careful balance must be maintained, as excessive hydrophobicity can lead to increased hemolytic activity and cytotoxicity.
Data Presentation: Antimicrobial Activity and Hemolytic Profiles of this compound and its Derivatives
The following tables summarize the quantitative data for this compound and representative derivatives to facilitate comparison. Minimum Inhibitory Concentration (MIC) is a measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The 50% hemolytic concentration (HC50) is the concentration of a peptide that causes 50% lysis of red blood cells.
| Peptide/Derivative | Sequence | Target Organism | MIC (µM) | Reference |
| This compound (WT) | SWLSKTAKKLENSAKKRISEGIAIAIQGGPR | Escherichia coli | 1 | |
| Pseudomonas aeruginosa | 8 | |||
| Staphylococcus aureus | 16 | |||
| Bacillus subtilis | 2 | |||
| CP1(1-29) | SWLSKTAKKLENSAKKRISEGIAIAIQGG | Escherichia coli | 1-2 | [7] |
| Staphylococcus aureus | 16-32 | [7] | ||
| BP100 (Cecropin A-Melittin Hybrid) | KKLFKKILKYL-NH2 | Escherichia coli | 4.1 - 32.7 (GM) | |
| Staphylococcus aureus | 4.1 - 32.7 (GM) | |||
| BP13 (Trp-substituted BP100) | WKKLFKKILKYL-NH2 | Escherichia coli | 1.5-5.5 fold > BP100 | [5] |
| Staphylococcus aureus | 1.5-5.5 fold > BP100 | [5] |
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound and Derivatives. GM stands for Geometric Mean.
| Peptide/Derivative | HC50 (µM) | Reference |
| This compound (WT) | > 100 | |
| BP100 (Cecropin A-Melittin Hybrid) | > 256 | |
| BP13 (Trp-substituted BP100) | > 256 | [5] |
Table 2: Hemolytic Activity of this compound and Derivatives.
Experimental Protocols
Peptide Synthesis
This compound and its derivatives are typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. Following cleavage from the resin and deprotection, the peptides are purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and their molecular weights are confirmed by mass spectrometry.
Antimicrobial Susceptibility Testing
This assay determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.
Materials:
-
Test peptide stock solution (e.g., 1 mg/mL in sterile deionized water or 0.01% acetic acid)
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well polypropylene (B1209903) microtiter plates
-
Spectrophotometer
Protocol:
-
Prepare a bacterial inoculum by diluting an overnight culture in MHB to a concentration of approximately 1 x 10^6 colony-forming units (CFU)/mL.
-
Prepare serial twofold dilutions of the peptide stock solution in MHB in the 96-well plate.
-
Add an equal volume of the bacterial inoculum to each well, resulting in a final bacterial concentration of 5 x 10^5 CFU/mL.
-
Include a positive control (bacteria without peptide) and a negative control (MHB without bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest peptide concentration at which no visible bacterial growth is observed.
This assay determines the lowest concentration of a peptide that kills 99.9% of the initial bacterial inoculum.
Protocol:
-
Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.
-
Spot-plate the aliquots onto Mueller-Hinton Agar (MHA) plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MBC is the lowest peptide concentration that results in no colony formation on the MHA plate.
Hemolysis Assay
This assay measures the lytic activity of the peptides against red blood cells (RBCs), providing an initial screen for cytotoxicity.
Materials:
-
Freshly drawn red blood cells (e.g., human or sheep)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Triton X-100 (1% v/v in PBS) for positive control
-
Sterile V-bottom 96-well plates
-
Centrifuge
-
Microplate reader
Protocol:
-
Wash the RBCs three times with PBS by centrifugation (e.g., 1000 x g for 5 minutes) and resuspend to a final concentration of 4% (v/v) in PBS.
-
Prepare serial dilutions of the peptides in PBS in the 96-well plate.
-
Add 100 µL of the 4% RBC suspension to each well containing 100 µL of the peptide dilutions.
-
For the negative control (0% hemolysis), add 100 µL of PBS to the RBC suspension.
-
For the positive control (100% hemolysis), add 100 µL of 1% Triton X-100 to the RBC suspension.
-
Incubate the plate at 37°C for 1 hour.
-
Centrifuge the plate (1000 x g for 5 minutes) to pellet the intact RBCs.
-
Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 450 nm, which corresponds to the release of hemoglobin.
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293)
-
Cell culture medium (e.g., DMEM) with 10% fetal bovine serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or solubilization buffer
-
Sterile 96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Remove the medium and add fresh medium containing serial dilutions of the peptides.
-
Incubate the cells with the peptides for a specified period (e.g., 24 or 48 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control cells.
Mechanism of Action Studies
This assay uses the fluorescent probe N-phenyl-1-naphthylamine (NPN) to assess the disruption of the bacterial outer membrane.
Materials:
-
Bacterial suspension (e.g., E. coli)
-
HEPES buffer
-
NPN solution (e.g., 10 µM in acetone)
-
Fluorometer
Protocol:
-
Wash and resuspend mid-log phase bacteria in HEPES buffer.
-
Add NPN to the bacterial suspension to a final concentration of 10 µM.
-
Measure the baseline fluorescence (Excitation: 350 nm, Emission: 420 nm).
-
Add the peptide at the desired concentration and monitor the increase in fluorescence over time. An increase in fluorescence indicates the uptake of NPN into the permeabilized outer membrane.
This assay utilizes the fluorescent dye SYTOX Green, which can only enter cells with compromised cytoplasmic membranes and fluoresces upon binding to nucleic acids.
Materials:
-
Bacterial suspension
-
PBS
-
SYTOX Green dye
-
Fluorometer or fluorescence microscope
Protocol:
-
Wash and resuspend mid-log phase bacteria in PBS.
-
Add SYTOX Green to the bacterial suspension to a final concentration of 1 µM and incubate in the dark for 15 minutes.
-
Measure the baseline fluorescence (Excitation: 485 nm, Emission: 520 nm).
-
Add the peptide at the desired concentration and monitor the increase in fluorescence over time. A significant increase in fluorescence indicates permeabilization of the inner membrane.
Visualizations
Caption: Mechanism of action of this compound derivatives.
Caption: Experimental workflow for designing and evaluating this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Enhanced Antibacterial, Anti-Inflammatory, and Antibiofilm Activities of Tryptophan-Substituted Peptides Derived from Cecropin A-Melittin Hybrid Peptide BP100 | MDPI [mdpi.com]
- 4. Three-Dimensional Structure of the Antimicrobial Peptide this compound in Dodecylphosphocholine Micelles and the Role of the C-Terminal Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide SAR Analysis - Creative Peptides [creative-peptides.com]
- 6. Lipopolysaccharide-bound structure of the antimicrobial peptide this compound determined by nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Next-Generation Antimicrobials through Bacterial Self-Screening of Surface-Displayed Peptide Libraries - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Cecropin P1 in Biotechnology
Here are detailed application notes and protocols on the biotechnological applications of Cecropin (B1577577) P1, tailored for researchers, scientists, and drug development professionals.
Cecropin P1 is a potent, cationic antimicrobial peptide (AMP) originally isolated from the parasitic nematode Ascaris suum, found in the pig intestine.[1][2] Like other members of the cecropin family, it exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, along with promising anticancer and potential immunomodulatory properties.[1][3][4] Its mechanism of action, primarily involving membrane disruption, makes it an attractive candidate for developing novel therapeutics to combat antibiotic-resistant pathogens and cancer.[3][5][6][7]
Key Biotechnological Applications:
-
Antimicrobial Agent: this compound's primary application is as a broad-spectrum antimicrobial. It acts by permeabilizing and lysing bacterial cell membranes, a mechanism to which bacteria are less likely to develop resistance compared to conventional antibiotics.[5][6][8] It has shown efficacy against a range of human and animal pathogens.[1][9]
-
Anticancer Therapeutic: Cecropins demonstrate selective cytotoxicity against various cancer cell lines while exhibiting lower toxicity to normal mammalian cells.[3][4][7][10] This selectivity is attributed to differences in membrane composition and potential between cancerous and non-cancerous cells. The proposed mechanism involves pore formation and disruption of the cancer cell membrane, leading to cell lysis.[3][7]
-
Immunomodulatory Agent: While less studied, some cecropins have been shown to modulate the host immune response.[11][12][13] This can involve influencing the production of cytokines, which are key signaling molecules in the immune system. This property could be harnessed for applications in inflammatory diseases and as an adjuvant in vaccines or therapies.
-
Recombinant Production Platform: The development of efficient recombinant expression systems is crucial for the large-scale and cost-effective production of this compound for therapeutic use.[14] Systems using Escherichia coli and Saccharomyces cerevisiae have been successfully developed, often employing fusion partners to prevent toxicity to the host cell during expression.[2][15][16][17]
Quantitative Data Summary
Table 1: Antimicrobial Activity of this compound
The following table summarizes the Minimum Bactericidal Concentration (MBC) or Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms. Note that assay conditions, such as media composition and ionic strength, can significantly influence results.[18][19]
| Microorganism | Type | MBC (µg/mL) | MIC (µM) | Reference |
| Escherichia coli | Gram-negative | 0.3 - 1 | 0.3 - 1.2 | [1][9] |
| Pseudomonas aeruginosa | Gram-negative | 3 | - | [1] |
| Salmonella typhimurium | Gram-negative | 1 | - | [1] |
| Serratia marcescens | Gram-negative | 1 | - | [1] |
| Yersinia ruckeri | Gram-negative | - | 0.3 - 1.2 | [9] |
| Aeromonas salmonicida | Gram-negative | - | 0.3 - 1.2 | [9] |
| Staphylococcus aureus | Gram-positive | 3 | - | [1] |
| Bacillus subtilis | Gram-positive | 1 | - | [1] |
| Micrococcus luteus | Gram-positive | 0.3 | - | [1] |
| Candida albicans | Yeast | 200 - 300 | - | [1] |
| Saccharomyces cerevisiae | Yeast | 200 - 300 | - | [1] |
Table 2: Anticancer Activity of Cecropins
Data for this compound is limited; however, extensive studies on Cecropin A and B provide a strong indication of the family's potential. The IC50 is the concentration required to inhibit the growth of 50% of cells.
| Cell Line | Cancer Type | Peptide | IC50 (µg/mL) | Reference |
| 486P | Bladder Cancer | Cecropin A | ~185 | [20] |
| RT4 | Bladder Cancer | Cecropin A | ~251 | [20] |
| 647V | Bladder Cancer | Cecropin A | ~246 | [20] |
| J82 | Bladder Cancer | Cecropin A | ~198 | [20] |
| 486P | Bladder Cancer | Cecropin B | ~185 | [20] |
| RT4 | Bladder Cancer | Cecropin B | ~98 | [20] |
| 647V | Bladder Cancer | Cecropin B | ~140 | [20] |
| J82 | Bladder Cancer | Cecropin B | ~137 | [20] |
| Various | Mammalian Cell Lines | Cecropin B | 3.2 to >100 µM | [3] |
Experimental Protocols
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from standard methodologies for testing cationic antimicrobial peptides.[21][22][23]
A. Materials
-
This compound peptide
-
Sterile, low-binding polypropylene (B1209903) 96-well plates
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Test bacterial strain
-
Sterile 0.01% acetic acid with 0.2% bovine serum albumin (BSA) for peptide dilution[18][23]
-
Spectrophotometer or microplate reader
-
Sterile polypropylene tubes
B. Preparation of Bacterial Inoculum
-
From a fresh agar (B569324) plate, select 3-5 colonies of the test organism and inoculate into 5 mL of MHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard).
-
Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[21][22]
C. Preparation of Peptide Dilutions
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water).
-
Perform serial two-fold dilutions of the peptide in the 0.01% acetic acid / 0.2% BSA solution in polypropylene tubes.[23] The concentrations should be prepared at 2x the final desired concentration.
D. Assay Procedure
-
Add 100 µL of the appropriate 2x peptide dilution to the wells of the 96-well polypropylene plate.
-
Add 100 µL of the diluted bacterial suspension (from step B3) to each well. The final volume will be 200 µL.
-
Include a positive control for growth (100 µL bacteria + 100 µL MHB) and a negative control for sterility (200 µL MHB).
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
Determine the MIC, which is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[22] This can be assessed visually or by measuring the absorbance at 600 nm.
E. Workflow Diagram
Protocol 2: MTT Assay for Anticancer Cytotoxicity
This protocol is for determining the viability of cancer cells after treatment with this compound and is based on standard MTT assay procedures.[24][25][26][27]
A. Materials
-
This compound peptide
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[24]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom tissue culture plates
-
Microplate reader
B. Cell Plating
-
Harvest and count the cancer cells, ensuring high viability (>90%).
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to adhere.
C. Peptide Treatment
-
Prepare serial dilutions of this compound in serum-free culture medium at 2x the final desired concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the appropriate peptide dilution to each well.
-
Include untreated control wells (cells with medium only) and blank wells (medium only, no cells).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
D. MTT Assay Procedure
-
After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[26]
-
Incubate the plate for an additional 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[28]
-
Carefully remove the medium containing MTT. For adherent cells, aspirate the medium.[24]
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[28]
-
Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution.[24]
E. Data Analysis
-
Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.[24][26]
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells:
-
% Viability = (Absorbance of treated cells / Absorbance of untreated cells) x 100
-
-
Plot the % viability against the peptide concentration and determine the IC50 value.
F. Proposed Mechanism Diagram
Protocol 3: High-Level Workflow for Recombinant this compound Production
This protocol outlines the general steps for producing this compound in a host system like E. coli, often using a fusion partner to mitigate toxicity.[15][16]
A. Materials
-
Expression vector (e.g., pET series)
-
E. coli expression strain (e.g., BL21(DE3))
-
LB medium and appropriate antibiotic
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside) for induction
-
Lysis buffer
-
Affinity chromatography column (e.g., Ni-NTA if using a His-tag)
-
Cleavage enzyme (e.g., TEV protease, Enterokinase) if a cleavable fusion tag is used[14][15]
-
Reversed-phase HPLC for final purification[29]
B. Procedure Outline
-
Gene Synthesis & Cloning: Synthesize the DNA sequence for this compound, often fused in-frame with a partner protein (like Calmodulin, Thioredoxin, or Intein)[15][16] and a cleavage site. Clone this construct into an expression vector.
-
Transformation: Transform the vector into the E. coli expression strain.
-
Expression:
-
Purification & Cleavage:
-
Lyse the cells (e.g., by sonication).
-
Purify the fusion protein from the cell lysate using affinity chromatography.
-
Cleave the fusion protein with the specific protease to release this compound.[15]
-
Separate the released this compound from the fusion partner and protease, often using a second round of affinity chromatography or size exclusion.
-
-
Final Purification: Purify the this compound to homogeneity using reversed-phase HPLC.[29]
-
Verification: Confirm the mass and purity of the final peptide product using MALDI-TOF mass spectrometry and SDS-PAGE.
C. Production Workflow Diagram
References
- 1. This compound and novel nematode cecropins: a bacteria-inducible antimicrobial peptide family in the nematode Ascaris suum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression of antimicrobial peptide this compound in Saccharomyces cerevisiae and its antibacterial and antiviral activity in vitro | Electronic Journal of Biotechnology [ejbiotechnology.info]
- 3. Preliminary experimental anticancer activity of cecropins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer Potential of Cecropin Antimicrobial Peptides: A Systematic Review [jep.usb.ac.ir]
- 5. Mechanisms of action on Escherichia coli of this compound and PR-39, two antibacterial peptides from pig intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Comparative Evaluation of the Antimicrobial Activity of Different Antimicrobial Peptides against a Range of Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cecropin A: investigation of a host defense peptide with multifaceted immunomodulatory activity in a chicken hepatic cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A cecropin-like antimicrobial peptide with anti-inflammatory activity from the black fly salivary glands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Three-Dimensional Structure of the Antimicrobial Peptide this compound in Dodecylphosphocholine Micelles and the Role of the C-Terminal Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. High Level Expression and Purification of Cecropin-like Antimicrobial Peptides in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Research Portal [scholarship.miami.edu]
- 18. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antimicrobial Susceptibility Testing of Antimicrobial Peptides Requires New and Standardized Testing Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antimicrobial peptides of the Cecropin-family show potent antitumor activity against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 24. MTT assay protocol | Abcam [abcam.com]
- 25. texaschildrens.org [texaschildrens.org]
- 26. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 27. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 28. MTT Assay [protocols.io]
- 29. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Recombinant Cecropin P1 Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the production of recombinant Cecropin (B1577577) P1. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve issues related to low protein yield.
Frequently Asked Questions (FAQs)
Q1: Why is the yield of my recombinant Cecropin P1 consistently low in E. coli?
A1: Low yields of recombinant this compound in E. coli are often attributed to several key factors. The primary challenges include the inherent toxicity of this antimicrobial peptide (AMP) to the host bacteria, leading to inhibited cell growth, and the susceptibility of the small peptide to degradation by host cell proteases. Additionally, differences in codon usage between the source organism of this compound (Ascaris suum) and E. coli can hinder efficient translation.
Q2: My E. coli culture growth is significantly inhibited after inducing this compound expression. What is happening?
A2: The growth inhibition you are observing is a classic sign of this compound's toxicity to the host cells.[1][2] Cecropins exert their antimicrobial effect by disrupting cell membranes, and when expressed recombinantly, they can have a similar detrimental effect on the E. coli host. This toxicity can lead to reduced cell density and, consequently, a lower overall yield of the recombinant peptide.
Q3: I observe protein expression on my gel, but the final purified yield is minimal. What could be the cause?
A3: This issue often points towards proteolytic degradation of this compound.[1][2] Small peptides are particularly vulnerable to cleavage by endogenous proteases within the host cell. While you may see initial expression, the peptide is likely being degraded during the expression, harvesting, or purification stages. Using protease inhibitor cocktails during lysis can help, but a more robust solution is often required, such as using a fusion partner to protect the peptide.
Q4: What are the advantages of using a fusion partner for expressing this compound?
A4: Fusing this compound to a larger, more stable protein partner can address both toxicity and degradation issues.[1][3] The fusion partner can sequester the this compound, masking its toxic activity from the host cell. It can also protect the peptide from proteolytic attack. Furthermore, fusion tags can simplify the purification process through affinity chromatography.
Q5: Which fusion partner is best for this compound expression?
A5: While several fusion partners are available, studies have shown that Calmodulin (CaM) is particularly effective for this compound expression.[1][2] In direct comparisons, CaM fusion has been shown to be superior to Thioredoxin (Trx) fusion for this compound, as Trx was less effective at controlling the peptide's toxicity.[1][2]
Q6: Can codon optimization improve my this compound yield?
A6: Yes, codon optimization is a crucial step for enhancing the expression of heterologous proteins in E. coli.[4][5] By replacing rare codons in the this compound gene with codons that are more frequently used by E. coli, you can increase the rate and efficiency of translation, leading to higher protein yields.[4][5][6]
Q7: Are there alternative expression systems I can use if E. coli fails?
A7: If optimizing expression in E. coli proves challenging, alternative systems can be considered. Saccharomyces cerevisiae has been successfully used to express and secrete this compound, offering the advantage of a eukaryotic host that may provide a less hostile environment for the peptide.[7][8] Cell-free protein synthesis (CFPS) systems are another excellent option, as they bypass the issue of host cell toxicity altogether.[9][10]
Troubleshooting Guide
Problem 1: Poor or No Expression of this compound
| Possible Cause | Recommended Solution |
| Suboptimal Codon Usage | Synthesize a new version of the this compound gene that is optimized for E. coli codon usage. This can significantly improve translation efficiency.[4][5][6] |
| Toxicity of this compound | - Lower the induction temperature to 16-25°C to slow down protein expression and reduce stress on the host cells.[4][11] - Decrease the concentration of the inducer (e.g., IPTG) to reduce the rate of protein synthesis.[12] - Use a tightly regulated promoter system to minimize basal ("leaky") expression before induction.[13] - Switch to a fusion protein system, such as Calmodulin (CaM), to sequester the toxic peptide.[1][2] |
| mRNA Instability | Analyze the 5' untranslated region (UTR) of your mRNA for secondary structures that might inhibit ribosome binding. Redesigning this region can enhance translation initiation.[3][7] |
| Incorrect Plasmid Construct | Verify the integrity of your expression vector by sequencing the inserted this compound gene to ensure it is in the correct reading frame and free of mutations.[14] |
Problem 2: Expressed this compound is Degraded
| Possible Cause | Recommended Solution |
| Proteolytic Cleavage | - Add a broad-spectrum protease inhibitor cocktail to your lysis buffer. - Perform all purification steps at 4°C to minimize protease activity. - Employ a fusion partner (e.g., Calmodulin) to shield the this compound peptide from proteases.[1][2] |
| Host Strain Protease Activity | Use an E. coli host strain that is deficient in key proteases, such as BL21(DE3) derivatives.[4] |
Problem 3: Expressed this compound Forms Insoluble Inclusion Bodies
| Possible Cause | Recommended Solution |
| High Expression Rate | - Lower the induction temperature (e.g., 16-20°C) and reduce the inducer concentration to slow down protein synthesis, which can promote proper folding.[4][11] |
| Suboptimal Lysis/Purification Buffer | - Experiment with different buffer components, such as varying the pH and salt concentrations, to improve solubility during purification.[12] - Include additives like glycerol (B35011) or non-detergent sulfobetaines in your buffers to help stabilize the protein. |
| Lack of a Solubility-Enhancing Tag | Fuse the this compound to a highly soluble protein partner, such as Maltose Binding Protein (MBP) or Calmodulin (CaM), which can aid in the proper folding and solubility of the target peptide.[1][2][11] |
Quantitative Data Summary
The following table summarizes reported yields of recombinant this compound and related peptides using different expression strategies. This data can help in selecting an appropriate expression system and anticipating potential outcomes.
| Expression System | Fusion Partner | Peptide | Yield | Reference |
| E. coli | Calmodulin (CaM) | This compound | Not explicitly quantified, but stated as successful mass expression | [2] |
| E. coli | Thioredoxin (Trx) | This compound | 0.03 mg | [2] |
| S. cerevisiae | α-factor secretion signal | This compound | 7.83 mg/L | [7][8] |
| E. coli (Cell-free) | His-tag | Cecropin A | 0.93 µg/mg wet cell weight | [10][15] |
| E. coli | Self-aggregating peptide (ELK16) | Cecropin A | 6.2 µg/mg wet cell weight | [10][15] |
Experimental Protocols
Protocol 1: Codon Optimization of this compound for E. coli Expression
Objective: To design a synthetic gene sequence for this compound that is optimized for efficient expression in E. coli.
Methodology:
-
Obtain the Amino Acid Sequence: Start with the protein sequence of this compound.
-
Select an Optimization Tool: Utilize a web-based or standalone codon optimization software (e.g., GeneArt, JCat, IDT Codon Optimization Tool).[7]
-
Define Optimization Parameters:
-
Host Organism: Select Escherichia coli (commonly the K-12 strain).
-
Optimization Strategy: Choose a method that avoids rare codons and aims for a balanced G/C content (typically 40-60%). Some tools also allow for the avoidance of undesirable sequences like internal restriction sites or regions of high secondary structure in the mRNA.[5][12]
-
Codon Adaptation Index (CAI): Aim for a CAI value close to 1.0, which indicates a high level of adaptation to the codon usage of the host. A CAI greater than 0.8 is generally considered good.[3]
-
-
Generate and Analyze the Optimized Sequence: The software will generate a DNA sequence encoding this compound using codons that are abundant in the E. coli tRNA pool.
-
Synthesize the Gene: Have the optimized gene synthesized by a commercial vendor. It is also recommended to add appropriate restriction sites at the ends of the gene for easy cloning into your chosen expression vector.
Protocol 2: Expression and Purification of Calmodulin-Cecropin P1 Fusion Protein
Objective: To express this compound as a fusion with Calmodulin (CaM) in E. coli and purify the fusion protein using calmodulin affinity resin.
Methodology:
-
Transformation: Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with the pET-based vector containing the CaM-Cecropin P1 construct. Plate on LB agar (B569324) with the appropriate antibiotic and incubate overnight at 37°C.
-
Expression:
-
Inoculate a single colony into 5 mL of LB medium with the selective antibiotic and grow overnight at 37°C with shaking.
-
The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.4-1.0 mM.
-
Continue to incubate the culture for 4-6 hours at 37°C or overnight at a reduced temperature (e.g., 20°C) to improve protein solubility.
-
-
Cell Harvesting and Lysis:
-
Harvest the cells by centrifugation at 6,000 x g for 20 minutes at 4°C.[6]
-
Resuspend the cell pellet in Lysis Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM β-mercaptoethanol, 1 mM MgOAc, 1 mM imidazole, 2 mM CaCl2) supplemented with a protease inhibitor cocktail.[10]
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 12,000 x g for 30 minutes at 4°C to pellet cell debris.
-
-
Affinity Purification:
-
Equilibrate Calmodulin Affinity Resin with Lysis Buffer.
-
Incubate the cleared lysate with the equilibrated resin for 2 hours at 4°C with gentle rotation.[10]
-
Load the slurry into a chromatography column.
-
Wash the resin with several column volumes of Wash Buffer (Lysis Buffer with a lower CaCl2 concentration, e.g., 0.1 mM) to remove non-specifically bound proteins.[10]
-
Elute the CaM-Cecropin P1 fusion protein with Elution Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM β-mercaptoethanol, 2 mM EGTA).[10] EGTA is a chelating agent that removes Ca2+, causing the fusion protein to detach from the calmodulin resin.
-
-
Cleavage and Final Purification (Optional):
-
If a protease cleavage site (e.g., for TEV protease or enterokinase) is engineered between the CaM tag and this compound, incubate the eluted fusion protein with the specific protease according to the manufacturer's instructions.
-
The released this compound can then be separated from the CaM tag and the protease by a second purification step, such as reverse-phase HPLC.
-
Protocol 3: Analysis of this compound by Tricine-SDS-PAGE
Objective: To resolve and visualize the low molecular weight this compound peptide using a Tricine-SDS-PAGE system.
Methodology:
-
Reagent Preparation:
-
Anode Buffer (1X): 0.2 M Tris-HCl, pH 8.9.
-
Cathode Buffer (1X): 0.1 M Tris, 0.1 M Tricine, 0.1% (w/v) SDS. Do not adjust the pH.
-
Gel Buffer (3X): 3.0 M Tris, 0.3% (w/v) SDS, pH adjusted to 8.45 with HCl.
-
Acrylamide/Bis-acrylamide Solution (49.5% T, 3% C): 48% (w/v) Acrylamide, 1.5% (w/v) Bis-acrylamide.
-
Sample Buffer (2X): 100 mM Tris-HCl pH 6.8, 24% glycerol, 8% SDS, 0.02% Coomassie Blue G-250, and freshly added reducing agent (e.g., 2% β-mercaptoethanol or 100 mM DTT).[9]
-
-
Gel Casting:
-
For peptides in the size range of this compound (~3-5 kDa), a high percentage separating gel is required. Prepare a 16% separating gel using the 3X Gel Buffer and Acrylamide solution.
-
Pour the separating gel and overlay with water-saturated isobutanol. Allow to polymerize for 30-60 minutes.
-
Pour off the overlay and cast a 4% stacking gel on top. Insert the comb and allow it to polymerize.
-
-
Sample Preparation and Electrophoresis:
-
Mix the protein sample with an equal volume of 2X Sample Buffer.
-
Heat the samples at 85-95°C for 5 minutes.[16]
-
Assemble the gel in the electrophoresis apparatus. Fill the inner chamber with Cathode Buffer and the outer chamber with Anode Buffer.
-
Load the samples and run the gel at a constant voltage (e.g., 30V initially through the stacking gel, then increase to 100-150V for the separating gel).
-
-
Staining:
-
After electrophoresis, fix the gel in a solution containing 25% ethanol (B145695) and 15% formaldehyde (B43269) to prevent the small peptide from diffusing out.[9]
-
Stain the gel with Coomassie Brilliant Blue G-250.
-
Destain with 10% acetic acid.
-
Visualizations
Caption: Troubleshooting workflow for low recombinant this compound yield.
Caption: Workflow for CaM-fusion this compound expression and purification.
Caption: Decision tree for selecting a this compound expression strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. Protocols for detecting synthetic peptides using SDS-PAGE gel for Western Blot [lifetein.com.cn]
- 3. Codon Optimization Protocol - Creative Biogene [creative-biogene.com]
- 4. Development and Applications of a Calmodulin-Based Fusion Protein System for the Expression and Purification of WW and Zinc Finger Modules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Codon optimization significantly enhanced the expression of human 37-kDa iLRP in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High Level Expression and Purification of Cecropin-like Antimicrobial Peptides in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Codon Optimization for Different Expression Systems: Key Points and Case Studies - CD Biosynsis [biosynsis.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Calmodulin Binding Peptide Affinity Purification System [bio.davidson.edu]
- 11. Expression and Purification of Calmodulin for NMR and Other Biophysical Applications | Springer Nature Experiments [experiments.springernature.com]
- 12. efbpublic.org [efbpublic.org]
- 13. Comparison of Protein Yield Between Different Expression Hosts [synapse.patsnap.com]
- 14. Exploring Codon Adjustment Strategies towards Escherichia coli-Based Production of Viral Proteins Encoded by HTH1, a Novel Prophage of the Marine Bacterium Hypnocyclicus thermotrophus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rapid and efficient production of cecropin A antibacterial peptide in Escherichia coli by fusion with a self-aggregating protein - PMC [pmc.ncbi.nlm.nih.gov]
- 16. One-Dimensional SDS Gel Electrophoresis of Peptides and Small Proteins with Pre-Cast Gels | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Expression of Cecropin P1 in E. coli
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the challenges associated with the expression of the antimicrobial peptide Cecropin P1 in Escherichia coli.
Troubleshooting Guide
This guide addresses common issues encountered during the expression of this compound in a question-and-answer format.
Q1: I've transformed my E. coli with a this compound expression vector, but I'm seeing very poor cell growth or cell death after induction. What is happening?
A1: This is a classic sign of this compound toxicity. This compound is an antimicrobial peptide that kills E. coli by disrupting and lysing the cell membrane. Even low levels of basal ("leaky") expression before induction can be detrimental to the host cells.
Q2: My expression experiments result in very low or no detectable this compound. What are the likely causes and how can I fix this?
A2: Low or no yield is often linked to the peptide's toxicity, but can also be due to proteolytic degradation or suboptimal expression conditions. Here are several strategies to troubleshoot this issue:
-
Utilize a Fusion Partner: Expressing this compound as a fusion protein is the most effective strategy to neutralize its toxicity and protect it from proteases. The fusion partner can mask the toxic domains of the peptide or drive the expression into insoluble inclusion bodies, which sequesters the toxic peptide from the cytoplasm.
-
Optimize Your Expression System:
-
Tightly Regulated Promoters: Standard promoters like the lac promoter can have basal expression. Switch to a vector with a more tightly regulated promoter system, such as the arabinose-inducible (araBAD) or rhamnose-inducible (rhaT) promoters, to minimize pre-induction toxicity.
-
Specialized E. coli Strains: Use E. coli strains specifically engineered for the expression of toxic proteins. Strains like C41(DE3) and C43(DE3) have mutations that reduce the level of T7 RNA polymerase, leading to a lower and more controlled rate of transcription. Strains like BL21-AI have the T7 RNA polymerase under the control of the tightly regulated araBAD promoter.
-
-
Adjust Expression Conditions:
-
Lower Induction Temperature: Reducing the temperature to 15-25°C after induction slows down cellular processes, including protein synthesis. This can reduce the toxic effect of this compound and often improves protein solubility.
-
Lower Inducer Concentration: High concentrations of inducers like IPTG can lead to a rapid and overwhelming production of the toxic peptide. Titrating the inducer concentration to the lowest level that still gives reasonable expression can mitigate toxicity. For very toxic proteins, IPTG concentrations in the range of 0.01-0.1 mM are often used.
-
Optimize Induction Time: A shorter induction time might be sufficient to produce a reasonable amount of protein before the host cells are severely affected.
-
Q3: I'm using a fusion partner, but my yields are still low. What should I consider?
A3: The choice of fusion partner is critical. Not all fusion partners are equally effective at neutralizing this compound toxicity. For instance, studies have shown that while Thioredoxin (Trx) is a common fusion partner for many antimicrobial peptides, it is not very effective for this compound. In contrast, Calmodulin (CaM) has been shown to be a much more effective fusion partner for soluble expression of this compound, significantly increasing yields. Another strategy is to use a fusion partner that promotes the formation of inclusion bodies, such as the self-aggregating peptide ELK16 or baculoviral polyhedrin. While this requires an additional refolding step, it can lead to very high expression levels.
Frequently Asked Questions (FAQs)
Q: What is the mechanism of this compound toxicity in E. coli?
A: this compound is a cationic antimicrobial peptide that primarily targets the bacterial cell membrane. Its proposed mechanism involves an initial electrostatic interaction with the negatively charged outer membrane of Gram-negative bacteria like E. coli. This is followed by the insertion of the peptide into the membrane, leading to pore formation, disruption of membrane integrity, and ultimately cell lysis.[1][2]
Q: What are the best fusion partners for expressing this compound?
A: The choice of fusion partner depends on whether you want to produce the peptide in a soluble form or as inclusion bodies.
-
For soluble expression: Calmodulin (CaM) has been demonstrated to be significantly more effective than Thioredoxin (Trx) in neutralizing this compound toxicity and achieving higher yields of soluble fusion protein.[1]
-
For inclusion body expression: Fusion partners like the self-aggregating peptide ELK16 or inteins can drive the expression into insoluble inclusion bodies. This strategy can lead to very high yields of the fusion protein, but requires subsequent purification, cleavage, and refolding of the target peptide.
Q: Which E. coli strains are recommended for this compound expression?
A: To control basal expression and mitigate toxicity, consider the following strains:
-
C41(DE3) and C43(DE3): These are derivatives of BL21(DE3) that are more tolerant to toxic proteins due to mutations that lower the activity of T7 RNA polymerase.
-
BL21-AI: In this strain, the T7 RNA polymerase gene is under the control of the arabinose-inducible araBAD promoter, allowing for very tight regulation of expression.
-
Strains with pLysS or pLysE plasmids: These plasmids express T7 lysozyme, a natural inhibitor of T7 RNA polymerase, which helps to reduce basal expression from T7 promoter-based vectors.
Q: Can I express this compound without a fusion tag?
A: Direct expression of this compound without a fusion tag is generally not recommended due to its high toxicity to E. coli. The resulting yields are typically very low to non-existent, and there is a high risk of cell death upon induction.
Data Presentation
Table 1: Comparison of this compound Yield with Different Fusion Partners
| Fusion Partner | Expression Form | Final Yield of this compound | Reference |
| Calmodulin (CaM) | Soluble | 2.7 - 4.7 mg/L | [1] |
| Thioredoxin (Trx) | Soluble | 0.03 mg/L | [1] |
| Intein | Soluble | 2.5 mg/L |
Table 2: Comparison of Expression Systems for Cecropin A (a related peptide)
| Expression System | Fusion Partner / Tag | Final Yield of Cecropin A | Purity | Reference |
| AT-HIS System | His-tag | 0.41 µg/mg wet cell weight | 92.1% | |
| Cell-Free (CF) System | His-tag | 0.93 µg/mg wet cell weight | 90.4% | |
| SA-ELK16 System | ELK16 (self-aggregating) | 6.2 µg/mg wet cell weight | ~99.8% |
Experimental Protocols
Protocol 1: Expression and Purification of this compound using a Calmodulin (CaM) Fusion Partner
This protocol is adapted for the soluble expression of this compound.
1. Expression: a. Transform E. coli BL21(DE3) cells with the pET vector containing the CaM-Cecropin P1 fusion construct. b. Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking. c. The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8. d. Induce protein expression by adding IPTG to a final concentration of 1 mM. e. Continue to incubate the culture for 4-6 hours at 37°C with shaking. f. Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
2. Purification of the Fusion Protein: a. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0) and lyse the cells by sonication on ice. b. Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris. c. If the CaM fusion partner contains a His-tag, purify the supernatant using a Ni-NTA affinity column according to the manufacturer's instructions.
3. Cleavage of the Fusion Protein: a. Dialyze the purified fusion protein against the appropriate cleavage buffer for the chosen protease (e.g., enterokinase). b. Add the protease to the dialyzed protein solution and incubate at the recommended temperature and time to cleave this compound from the CaM fusion partner.
4. Purification of this compound: a. After cleavage, purify the this compound peptide from the CaM fusion partner and the protease using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. b. Analyze the fractions by SDS-PAGE and/or MALDI-TOF mass spectrometry to confirm the purity and identity of the this compound peptide.
Protocol 2: Expression and Purification of Cecropin using an Intein Fusion Partner
This protocol is suitable for producing Cecropin in a soluble form with a self-cleaving intein tag.
1. Expression: a. Transform E. coli ER2566 cells with the pTYB11 vector containing the intein-Cecropin fusion construct. b. Grow an overnight culture at 37°C in LB medium with the appropriate antibiotic. c. Inoculate a larger culture and grow at 37°C until the OD600 reaches 0.5-0.6. d. Induce expression with 0.3 mM IPTG and reduce the temperature to 22°C for 16 hours. e. Harvest the cells by centrifugation.
2. Purification and Cleavage: a. Lyse the cells in a suitable buffer and clarify the lysate by centrifugation. b. Apply the soluble fraction to a chitin (B13524) affinity column. c. Wash the column to remove unbound proteins. d. Induce on-column cleavage of the intein tag by adding a thiol-containing buffer (e.g., containing DTT or β-mercaptoethanol) and incubating at room temperature for 16-24 hours. e. Elute the cleaved Cecropin peptide from the column. f. Further purify the peptide if necessary using RP-HPLC.
Visualizations
Caption: Mechanism of this compound toxicity in E. coli.
Caption: Troubleshooting workflow for low this compound yield.
Caption: Key strategies for successful this compound expression.
References
Technical Support Center: Optimizing Codon Usage for Cecropin P1 Expression
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the expression of the antimicrobial peptide Cecropin (B1577577) P1. The following guides and FAQs address common issues encountered during experimentation, with a focus on codon usage optimization.
Frequently Asked Questions (FAQs)
Q1: What is codon usage bias and why is it critical for Cecropin P1 expression?
A1: Codon usage bias refers to the phenomenon where different organisms prefer to use certain synonymous codons (triplet nucleotides that code for the same amino acid) over others. The native gene for this compound is from the nematode Ascaris suum, which has a different codon preference than common expression hosts like Escherichia coli. When the this compound gene, with its native codons, is expressed in E. coli, the host's translational machinery may struggle to find sufficient amounts of the required transfer RNAs (tRNAs) for codons that are rare in E. coli. This can lead to translational stalling, premature termination of synthesis, amino acid misincorporation, and ultimately, very low yields of the functional peptide.[1][2][3]
Q2: What is the Codon Adaptation Index (CAI) and what is a good score for expression in E. coli?
A2: The Codon Adaptation Index (CAI) is a numerical value from 0 to 1.0 that measures how well the codon usage of a specific gene matches the preferred codon usage of a reference organism.[3][4] A higher CAI value indicates that the gene's codons are more optimal for the expression host, suggesting a higher potential for successful protein expression.[4]
-
A CAI score > 0.8 is generally considered good and indicates a high likelihood of successful expression in the host.[5]
-
A CAI score between 0.6 and 0.8 is moderate.
-
A CAI score < 0.6 suggests that codon usage may be a significant bottleneck for expression.
Online tools are available to calculate the CAI of your this compound sequence for E. coli.[6]
Q3: Besides codon optimization, what other factors are crucial for high-yield this compound expression?
A3: While codon optimization is key, several other factors are critical:
-
Peptide Toxicity: this compound is an antimicrobial peptide and can be toxic to the E. coli host, leading to cell death or reduced growth.[1][7]
-
Promoter Strength: A strong, tightly regulated promoter (e.g., T7) is necessary to control expression and prevent leaky expression that can contribute to toxicity.[1][8]
-
Fusion Tags: Fusing this compound to a larger, soluble protein (e.g., SUMO, MBP, GST, or an intein) can mask its toxicity, improve solubility, and simplify purification.[1][9][10]
-
Expression Conditions: Parameters like induction temperature, inducer concentration (e.g., IPTG), and culture media must be optimized. Lower temperatures (e.g., 16-25°C) often slow protein synthesis, which can promote proper folding and reduce the formation of insoluble inclusion bodies.[1][11][12]
Troubleshooting Guide
This guide addresses specific problems you might encounter during your this compound expression experiments.
Problem 1: Very low or no expression of this compound after induction.
| Possible Cause | Question to Ask | Recommended Solution |
| Poor Codon Adaptation | Have you calculated the Codon Adaptation Index (CAI) of your native this compound gene for E. coli? | If the CAI is low (<0.6), the primary issue is likely codon bias. Synthesize a new version of the gene that is optimized for E. coli codon usage. This can dramatically increase expression levels.[2][13] |
| Peptide Toxicity | Is there a significant drop in culture optical density (OD600) after induction? | The peptide may be killing the host cells. Use a tightly regulated promoter (e.g., pLysS host strains with T7 promoter) to minimize basal expression.[8] Consider expressing this compound as a fusion protein with a tag like SUMO or MBP to mask its toxicity.[1] |
| Inefficient Induction | Are your induction parameters optimized? | Perform a time-course experiment and test a range of IPTG concentrations (e.g., 0.1 mM to 1 mM) and induction temperatures (e.g., 18°C, 25°C, 37°C) to find the optimal conditions for your specific construct.[11][14] |
| mRNA Instability | Does the optimized gene sequence contain secondary structures (e.g., hairpins) near the 5' end? | Some gene synthesis algorithms also optimize for mRNA secondary structure. Ensure the 5' region of your gene is relatively unstructured to allow efficient ribosome binding and translation initiation.[8] |
Problem 2: this compound is expressed, but it forms insoluble inclusion bodies.
| Possible Cause | Question to Ask | Recommended Solution |
| High Expression Rate | Are you inducing at a high temperature (e.g., 37°C)? | A high rate of protein synthesis can overwhelm the cell's folding machinery, leading to aggregation. Lower the induction temperature to 16-25°C to slow down translation and give the peptide more time to fold correctly.[1][11] |
| Lack of a Solubility Partner | Are you expressing the peptide without a fusion tag? | Fuse the this compound gene to a highly soluble protein tag like Maltose-Binding Protein (MBP) or SUMO. These tags can act as a "solubility chaperone" for the peptide.[1] |
| Suboptimal Lysis Buffer | Does your lysis buffer composition promote solubility? | Ensure your lysis buffer has the appropriate pH and salt concentration. Including additives like detergents (e.g., Triton X-100) or glycerol (B35011) can sometimes help maintain protein solubility after cell lysis. |
| Disulfide Bond Formation | Does your peptide require specific folding conditions? | While this compound is typically alpha-helical, if disulfide bonds were engineered, expression in the cytoplasm (a reducing environment) can lead to misfolding. Consider targeting the peptide to the periplasm or using specialized host strains that facilitate disulfide bond formation. |
Quantitative Data Presentation
Codon optimization can lead to a dramatic increase in protein yield. While specific data for this compound is proprietary across various studies, the following table illustrates the typical improvements seen when expressing a foreign gene in E. coli before and after optimization, based on published results for other proteins.[2][13]
Table 1: Impact of Codon Optimization on Recombinant Protein Yield in E. coli
| Gene Version | Codon Adaptation Index (CAI) for E. coli | Expression Level (mg/L of culture) | Protein Solubility |
| Native Gene | ~0.45 | < 5 mg/L (Often undetectable) | Low (Mostly insoluble) |
| Optimized Gene | > 0.85 | 50 - 300 mg/L | Significantly Improved |
Data are representative estimates based on published studies on heterologous protein expression and demonstrate the potential impact of codon optimization.[2][13]
Experimental Protocols
Protocol 1: Gene Design and Codon Optimization for this compound
-
Obtain the Amino Acid Sequence: Start with the known 31-amino acid sequence of this compound.
-
Select an Expression Host: Choose your target expression host, for example, E. coli K-12 (e.g., BL21(DE3) strain).
-
Use a Codon Optimization Tool: Input the amino acid sequence into an online or standalone gene optimization tool. Several commercial gene synthesis providers offer free tools.
-
Select "E. coli" as the target organism. The tool will replace the native codons with those most frequently used in the E. coli genome.
-
This process will increase the CAI value of the gene.
-
-
Analyze the Optimized Sequence: Review the output sequence. Good optimization algorithms will also screen for and remove:
-
Undesirable restriction sites to facilitate cloning.
-
Strong mRNA secondary structures near the ribosome binding site.
-
Internal ribosomal entry sites or cryptic splice sites.
-
-
Add Flanking Sequences: Add necessary restriction enzyme sites to the 5' and 3' ends of the optimized gene sequence for cloning into your chosen expression vector (e.g., pET series). Also, include a start codon (ATG) and a stop codon (e.g., TAA).
-
Order Gene Synthesis: Order the fully designed, optimized synthetic gene from a commercial vendor. This is often more reliable and cost-effective than assembling the gene yourself.
Protocol 2: Small-Scale Expression Trial to Test Optimized this compound
-
Cloning and Transformation: Subclone the synthesized, optimized this compound gene into your expression vector (e.g., pET-28a(+) or a vector with a SUMO/MBP fusion tag). Transform the verified plasmid into a suitable E. coli expression host, such as BL21(DE3) or BL21(DE3)pLysS.
-
Inoculation: Pick a single colony and inoculate a 5 mL starter culture of LB medium containing the appropriate antibiotic. Grow overnight at 37°C with shaking.
-
Expression Culture: The next day, inoculate 50 mL of fresh LB medium (with antibiotic) with the overnight culture to an initial OD₆₀₀ of 0.05–0.1. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6–0.8.
-
Induction: Take a 1 mL "uninduced" sample. Induce the main culture with a final concentration of 0.5 mM IPTG.
-
Post-Induction Growth: Incubate the culture at a reduced temperature, for example, 25°C, for 4-6 hours with shaking.
-
Harvesting: Harvest the cells by centrifuging the culture at 6,000 x g for 15 minutes at 4°C.
-
Analysis:
-
Resuspend the cell pellet from 1 mL of culture in 100 µL of 1X SDS-PAGE loading buffer.
-
Also, resuspend the "uninduced" sample pellet in the same volume.
-
Boil both samples for 10 minutes.
-
Analyze 10-15 µL of each sample by SDS-PAGE to check for a protein band of the expected molecular weight in the induced sample that is absent or faint in the uninduced sample.
-
Visualizations
Caption: Workflow for expressing this compound via codon optimization.
Caption: Troubleshooting decision tree for this compound expression.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of two codon optimization strategies to enhance recombinant protein production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Codon Adaptation Index - Wikipedia [en.wikipedia.org]
- 5. Exploring Codon Adjustment Strategies towards Escherichia coli-Based Production of Viral Proteins Encoded by HTH1, a Novel Prophage of the Marine Bacterium Hypnocyclicus thermotrophus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Codon Adaptation Index Calculator - BiologicsCorp [biologicscorp.com]
- 7. High Level Expression and Purification of Cecropin-like Antimicrobial Peptides in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bonopusbio.com [bonopusbio.com]
- 11. Rapid and efficient production of cecropin A antibacterial peptide in Escherichia coli by fusion with a self-aggregating protein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biomatik.com [biomatik.com]
- 13. Codon optimization significantly enhanced the expression of human 37-kDa iLRP in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
strategies to prevent Cecropin P1 degradation during purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with Cecropin (B1577577) P1 degradation during purification.
Frequently Asked Questions (FAQs)
Q1: My Cecropin P1 is degrading during purification from E. coli. What are the primary causes?
A1: this compound, like many other antimicrobial peptides (AMPs), is susceptible to degradation by endogenous proteases released from the E. coli host during cell lysis.[1] Its small size and simple structure make it a prime target for various cellular proteases.[1] Additionally, the inherent antimicrobial nature of this compound can be toxic to the host cells, potentially leading to stress responses that may increase protease expression.[1][2]
Q2: How can I prevent the degradation of this compound during expression in E. coli?
A2: A highly effective strategy is to express this compound as a fusion protein.[1][2] Fusion partners can protect the peptide from proteolytic attack within the host cell.[3] Commonly used fusion partners include Thioredoxin (Trx) and Calmodulin (CaM).[1][2] For this compound, the Calmodulin (CaM) fusion system has been shown to be significantly more effective in preventing degradation and reducing toxicity compared to the Trx fusion system.[1][2] It is hypothesized that CaM envelops and protects the amphipathic helical structure of this compound.[1]
Q3: What is the recommended first step in the purification process after cell lysis?
A3: After cell lysis in the presence of protease inhibitors, the initial purification step should rapidly separate the fusion protein from the bulk of cellular proteases. If you are using a His-tagged fusion partner like (His)6-CaM-Cecropin P1, Immobilized Metal Affinity Chromatography (IMAC) is a highly effective first step.[1] This allows for efficient capture of the fusion protein from the cell lysate.
Q4: My this compound is being degraded after cleaving the fusion tag. How can I minimize this?
A4: Degradation can occur during and after the cleavage of the fusion partner. To mitigate this, it's crucial to optimize the cleavage reaction conditions. For instance, when using enterokinase to cleave a CaM-Cecropin P1 fusion protein, prolonged incubation can lead to a decrease in the final yield of this compound, even if the fusion protein is fully cleaved.[1][2] It is recommended to perform a time-course experiment to determine the optimal incubation time that balances efficient cleavage with minimal degradation.[2] Immediately following cleavage, proceed to the next purification step, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), to separate the liberated this compound from the cleavage enzyme and other components.[2]
Q5: What are the optimal buffer conditions to maintain this compound stability?
A5: The stability of this compound can be influenced by pH, ionic strength, and temperature. While specific optimal conditions can be protein-dependent, general guidelines include:
-
pH: Maintain a pH that is not optimal for the activity of common proteases. For many applications involving this compound, buffers in the slightly acidic to neutral range (e.g., pH 4.5-7.5) are used.[4][5]
-
Temperature: Perform all purification steps at low temperatures (e.g., 4°C) to reduce protease activity.[4][6]
-
Ionic Strength: In some cases, increasing the salt concentration (e.g., up to 1 M NaCl) in lysis and wash buffers can help reduce non-specific interactions and potentially decrease protease activity.[6]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low yield of this compound fusion protein | Toxicity of this compound to the host cells. | Use a more protective fusion partner like Calmodulin (CaM) instead of Thioredoxin (Trx).[1][2] Optimize expression conditions (e.g., lower temperature, reduced IPTG concentration). |
| Degradation of fusion protein after cell lysis | Ineffective protease inhibition. | Add a broad-spectrum protease inhibitor cocktail to the lysis buffer immediately before cell disruption.[7][8][9] Ensure all steps are performed at 4°C. |
| Multiple degradation bands on SDS-PAGE after affinity chromatography | Proteases co-eluting with the fusion protein. | Increase the ionic strength of the wash buffers during affinity chromatography to disrupt non-specific interactions.[6] |
| Loss of this compound during or after fusion tag cleavage | Degradation by the cleavage enzyme or other contaminating proteases. | Optimize cleavage conditions (enzyme concentration, incubation time, and temperature).[1] Immediately purify this compound using RP-HPLC after cleavage.[2] |
| Poor recovery from RP-HPLC | Peptide precipitation or adsorption to surfaces. | Acidify the sample with trifluoroacetic acid (TFA) (e.g., 0.1%) before loading onto the C18 column.[2] Ensure all collection tubes are low-protein-binding. |
Data Presentation
Table 1: Comparison of this compound Yield with Different Fusion Partners
| Fusion Partner | Expression System | Purification Method | Yield (mg/L of culture) | Reference |
| Calmodulin (CaM) | E. coli BL21(DE3) | IMAC, Enterokinase Cleavage, RP-HPLC | 2.7 - 4.7 | [2] |
| Thioredoxin (Trx) | E. coli BL21(DE3) | IMAC, Enterokinase Cleavage, RP-HPLC | 0.03 | [2] |
Experimental Protocols
Protocol 1: Expression and Purification of CaM-Cecropin P1
This protocol is based on the successful expression and purification of this compound using a Calmodulin fusion partner.[1][2]
-
Expression:
-
Transform E. coli BL21(DE3) cells with the expression vector containing the (His)6-CaM-Cecropin P1 construct.
-
Grow the cells in LB medium at 37°C to an OD600 of ~0.6.
-
Induce protein expression with 1.0 mM IPTG and continue to incubate for 4 hours at 37°C.[1]
-
Harvest the cells by centrifugation.
-
-
Cell Lysis and IMAC Purification:
-
Resuspend the cell pellet in lysis buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 8.0) containing a protease inhibitor cocktail.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation.
-
Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 20-40 mM imidazole, pH 8.0).
-
Elute the fusion protein with elution buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 300 mM imidazole, pH 8.0).[2]
-
-
Fusion Tag Cleavage:
-
Dialyze the eluted fusion protein against enterokinase reaction buffer (e.g., 50 mM Tris-HCl, 1 mM CaCl2, 0.1% Tween-20, pH 8.0).[2]
-
Add enterokinase (e.g., 1 U/mL) and incubate at 25°C. The optimal incubation time should be determined empirically (e.g., 4 hours) to maximize cleavage while minimizing this compound degradation.[1][2]
-
-
RP-HPLC Purification:
-
Terminate the cleavage reaction by acidifying the sample with 0.1% TFA.
-
Load the sample onto a C18 RP-HPLC column.
-
Elute this compound using a gradient of acetonitrile (B52724) in water, both containing 0.1% TFA.[2]
-
Collect the fractions corresponding to the this compound peak and confirm purity and molecular weight by Tricine-SDS-PAGE and MALDI-TOF mass spectrometry.[2]
-
Visualizations
Caption: Workflow for recombinant this compound purification.
Caption: Strategies to prevent this compound degradation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Three-Dimensional Structure of the Antimicrobial Peptide this compound in Dodecylphosphocholine Micelles and the Role of the C-Terminal Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. High Level Expression and Purification of Cecropin-like Antimicrobial Peptides in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound and novel nematode cecropins: a bacteria-inducible antimicrobial peptide family in the nematode Ascaris suum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. goldbio.com [goldbio.com]
- 8. Protease Inhibitor Cocktails [sigmaaldrich.com]
- 9. The insect antimicrobial peptide cecropin A disrupts uropathogenic Escherichia coli biofilms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Recombinant Cecropin P1 Solubility
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the expression and purification of recombinant Cecropin P1.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in producing soluble recombinant this compound in E. coli?
The primary obstacles in the biosynthesis of recombinant this compound, an antimicrobial peptide (AMP), in E. coli include:
-
Toxicity to the host: AMPs like this compound can disrupt the microbial cell membranes of the E. coli expression host, leading to inhibited growth or cell death.[1][2]
-
Proteolytic degradation: As a small peptide, this compound is susceptible to degradation by various proteases within the host cell.[1][2]
-
Insolubility and inclusion body formation: Overexpression of recombinant proteins often leads to misfolding and aggregation into insoluble inclusion bodies, which requires complex refolding procedures.[3][4]
Q2: How can fusion partners enhance the solubility of recombinant this compound?
Fusing this compound with a highly soluble protein partner is an effective strategy to overcome solubility and toxicity issues.[2] Commonly used fusion partners include:
-
Calmodulin (CaM): CaM has shown significant success in the soluble expression of this compound.[1][5] It is believed that the amphipathic and positively charged nature of AMPs allows for a high-affinity interaction with CaM, which aids in proper folding and shields the host from the peptide's toxicity.[1][5]
-
Thioredoxin (Trx): Trx is a traditional fusion partner known to improve the solubility of many proteins.[5][6] However, for this compound, the Trx fusion has resulted in very low yields, possibly due to the peptide's toxicity.[5]
-
Inteins: Intein-mediated expression systems offer a self-cleavage mechanism that can be controlled by pH, temperature, or ionic strength, simplifying the purification process.[2]
Q3: My recombinant this compound is expressed as insoluble inclusion bodies. What can I do to improve its solubility?
Formation of inclusion bodies is a common issue in recombinant protein production.[3] Here are several strategies to enhance the solubility of your this compound:
-
Lower Expression Temperature: Reducing the induction temperature to 15-25°C can slow down protein synthesis, providing more time for correct protein folding and reducing aggregation.[3][7]
-
Optimize Inducer Concentration: Decreasing the concentration of the inducer, such as IPTG, can reduce the rate of protein expression and potentially improve solubility.[7][8]
-
Use a Solubility-Enhancing Fusion Tag: As mentioned in Q2, fusing this compound with a highly soluble partner like Calmodulin (CaM) has been shown to be very effective.[1][5]
-
Co-expression with Chaperones: Molecular chaperones can assist in the proper folding of your recombinant protein.[4][9]
-
In-vitro Refolding: If inclusion bodies are unavoidable, the protein can be solubilized using denaturants (e.g., 6 M Guanidine-HCl or 8 M Urea) and then refolded into its active conformation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no expression of this compound | Toxicity of this compound to E. coli host. | Use a fusion partner like Calmodulin (CaM) to shield the host from the peptide's toxic effects.[1][5] Consider using a tightly regulated expression system.[7] |
| Codon bias. | Optimize the this compound gene sequence for E. coli codon usage.[3][10] | |
| Inefficient induction. | Optimize inducer concentration (e.g., IPTG) and induction conditions (temperature, duration).[3][7] | |
| This compound is expressed in insoluble inclusion bodies. | High expression rate leading to misfolding. | Lower the induction temperature (e.g., 15-25°C) and/or reduce the inducer concentration.[3][7] |
| Lack of proper folding assistance. | Co-express molecular chaperones to aid in protein folding.[4] | |
| Intrinsic properties of the peptide. | Use a highly soluble fusion partner like CaM.[1] If inclusion bodies persist, perform denaturation and refolding steps. | |
| Inefficient cleavage of the fusion tag. | Suboptimal reaction conditions for the protease. | Ensure optimal temperature, pH, and buffer composition for the specific protease being used (e.g., enterokinase).[3] |
| Steric hindrance of the cleavage site. | Review the design of the fusion construct to ensure the cleavage site is accessible to the protease. | |
| Low final yield of purified this compound. | Proteolytic degradation. | Use protease inhibitor cocktails during cell lysis and purification. Expressing the peptide as a fusion protein can also protect it from degradation.[2] |
| Losses during purification steps. | Optimize each purification step, such as affinity chromatography and HPLC, to minimize sample loss. |
Quantitative Data Summary
Table 1: Comparison of this compound Expression Systems in E. coli
| Fusion Partner | Expression Host | Induction | Soluble Expression | Host Growth (OD600 after 4h induction) | Reference |
| Calmodulin (CaM) | BL21 (DE3) | 1.0 mM IPTG, 37°C | Yes, in soluble fraction | ~1.0 | [1] |
| Thioredoxin (Trx) | BL21 (DE3) | 1.0 mM IPTG, 37°C | Very low expression | ~0.6 (inhibited growth) | [1] |
| None | BL21 (DE3) | 1.0 mM IPTG, 37°C | Not confirmed | Gentle increase | [1] |
Table 2: Yield of Recombinant Cecropin from a Thioredoxin Fusion System
| Fusion Protein | Purification Method | Yield of Fusion Protein (from 1L culture) | Yield of Pure Cecropin (from 1L culture) | Reference |
| TRX-6His-Mdmcec | HisTrap HP affinity column | 48.0 mg | 11.2 mg (after enterokinase cleavage and HPLC) | [11] |
Experimental Protocols
Protocol 1: Soluble Expression of this compound using a Calmodulin (CaM) Fusion System
This protocol is adapted from a successful strategy for the high-yield, soluble expression of this compound.[1][5]
-
Vector Construction:
-
Clone the gene encoding this compound into a pET vector containing an N-terminal His-tag followed by the Calmodulin (CaM) gene and a protease cleavage site (e.g., for enterokinase) upstream of the this compound sequence.
-
-
Expression:
-
Transform the expression vector into E. coli BL21 (DE3) cells.
-
Inoculate a single colony into LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 1.0 mM.
-
Continue to culture for 4-24 hours at a reduced temperature (e.g., 20°C) to enhance solubility.[2]
-
-
Cell Lysis and Protein Purification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0) and lyse the cells by sonication or high-pressure homogenization.[3]
-
Clarify the lysate by centrifugation to remove cell debris. The soluble CaM-Cecropin P1 will be in the supernatant.
-
Purify the His-tagged fusion protein from the supernatant using Immobilized Metal Affinity Chromatography (IMAC) with a Ni-NTA resin.[1][5]
-
-
Fusion Tag Cleavage and Final Purification:
-
Dialyze the purified fusion protein against the appropriate reaction buffer for the chosen protease (e.g., enterokinase).
-
Add the protease to cleave this compound from the CaM fusion partner.
-
Separate the released this compound from the CaM tag and the protease using a second round of Ni-NTA chromatography (this compound will be in the flow-through) followed by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for final purification.[2][11]
-
Visualizations
Caption: Workflow for soluble expression and purification of this compound.
Caption: Troubleshooting logic for improving this compound solubility.
References
- 1. Three-Dimensional Structure of the Antimicrobial Peptide this compound in Dodecylphosphocholine Micelles and the Role of the C-Terminal Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High Level Expression and Purification of Cecropin-like Antimicrobial Peptides in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Improvement of solubility and yield of recombinant protein expression in E. coli using a two-step system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. How can I increase the amount of soluble recombinant protein in E. coli expression? [qiagen.com]
- 9. researchgate.net [researchgate.net]
- 10. Protein Expression Protocol & Troubleshooting in E. coli [biologicscorp.com]
- 11. Expression and purification of a recombinant antibacterial peptide, cecropin, from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cecropin P1 Expression
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the expression and purification of the antimicrobial peptide Cecropin (B1577577) P1. This guide addresses common issues encountered during experimentation through detailed troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the most common expression system for Cecropin P1?
A1: The most widely used expression system for recombinant this compound is Escherichia coli, particularly the BL21(DE3) strain and its derivatives.[1][2] This is due to its rapid growth, well-understood genetics, and cost-effectiveness. Expression in Saccharomyces cerevisiae has also been reported.[3][4]
Q2: Why is my this compound expression toxic to the E. coli host cells?
A2: this compound is an antimicrobial peptide and can be inherently toxic to the E. coli host, leading to inhibited cell growth and reduced protein yield.[3] A common strategy to mitigate this toxicity is to express this compound as a fusion protein. The fusion partner can mask the peptide's toxicity until it is cleaved off during purification.
Q3: Which fusion tag is best for this compound expression?
A3: Several fusion tags have been used for this compound expression. While Thioredoxin (Trx) is a common choice, studies have shown that Calmodulin (CaM) can be more effective in reducing the toxicity of this compound and improving yields.[3] Other tags like Small Ubiquitin-like Modifier (SUMO) and Maltose-Binding Protein (MBP) are also known to enhance solubility and can be considered.[5]
Q4: What is the optimal IPTG concentration for inducing this compound expression?
A4: The optimal Isopropyl β-D-1-thiogalactopyranoside (IPTG) concentration can vary depending on the expression vector and host strain. However, concentrations ranging from 0.1 mM to 1.0 mM are typically used.[1][2][3] It is recommended to perform a small-scale optimization experiment to determine the ideal concentration for your specific construct and conditions.
Q5: At what temperature and for how long should I induce the expression?
A5: Induction conditions are critical for maximizing soluble protein yield. A common starting point is induction at 37°C for 3-4 hours.[1][3] However, if the protein is found in insoluble inclusion bodies, lowering the induction temperature to 16-25°C and extending the induction time to 12-24 hours can significantly improve solubility.[2][6]
Troubleshooting Guides
Issue 1: Low or No this compound Expression
Q: I'm not observing a band corresponding to my this compound fusion protein on an SDS-PAGE gel after induction. What should I do?
A: This is a common issue that can be addressed by systematically checking the following:
-
Verify the Expression Construct:
-
Sequencing: Ensure that the this compound gene is cloned in the correct reading frame within your expression vector and that no mutations were introduced during cloning.
-
Promoter Integrity: Confirm the presence and integrity of a strong, inducible promoter (e.g., T7) and a suitable ribosome binding site (RBS) upstream of your gene.
-
-
Optimize Induction Conditions:
-
IPTG Concentration: Perform a pilot experiment with varying IPTG concentrations (e.g., 0.1, 0.5, and 1.0 mM) to find the optimal level for your construct.
-
Induction Time and Temperature: Test different induction time and temperature combinations. A time-course experiment (e.g., taking samples every hour for 4-6 hours post-induction at 37°C, or every few hours for an overnight induction at a lower temperature) can reveal the point of maximal expression.
-
Cell Density at Induction: Induce the culture when it reaches the mid-log phase of growth, typically at an OD₆₀₀ of 0.6-0.8.[1][2][3][6]
-
-
Assess Host Cell Viability:
-
Toxicity: As this compound is toxic, high expression levels might be killing the host cells. Monitor cell growth post-induction. If there is a sharp decline in OD₆₀₀, consider using a weaker promoter, a lower induction temperature, or a different fusion partner known to better sequester the toxic peptide, such as Calmodulin.[3]
-
-
Codon Usage:
-
Codon Optimization: Since this compound is of porcine origin, its codon usage may not be optimal for E. coli. This can lead to translational stalling. Consider synthesizing a codon-optimized version of the gene for expression in E. coli.[4]
-
Issue 2: this compound is Expressed as Insoluble Inclusion Bodies
Q: I can see a strong band for my protein, but it's in the insoluble pellet after cell lysis. How can I increase the solubility of my this compound?
A: The formation of inclusion bodies is a frequent challenge. Here are several strategies to enhance the solubility of your recombinant this compound:
-
Lower the Expression Temperature: Reducing the induction temperature to 16-25°C slows down the rate of protein synthesis, which can facilitate proper protein folding and reduce aggregation.[6]
-
Use a Solubility-Enhancing Fusion Tag: Fusing this compound to a highly soluble protein partner like Maltose-Binding Protein (MBP) or Small Ubiquitin-like Modifier (SUMO) can significantly improve its solubility.[5]
-
Optimize Induction Parameters:
-
Lower IPTG Concentration: Use the lowest effective concentration of IPTG to slow down the expression rate.
-
Induce at a Lower Cell Density: Inducing at a lower OD₆₀₀ (e.g., 0.4-0.5) can sometimes reduce the metabolic burden on the cells and improve folding.
-
-
Co-expression with Chaperones: Co-expressing molecular chaperones (e.g., GroEL/GroES or DnaK/DnaJ/GrpE) can assist in the proper folding of your target protein.
-
Refolding from Inclusion Bodies: If the above strategies fail, you can purify the protein from inclusion bodies and then refold it. This typically involves:
-
Isolating and washing the inclusion bodies.
-
Solubilizing the protein using strong denaturants (e.g., 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride).
-
Refolding the protein by gradually removing the denaturant through methods like dialysis or rapid dilution into a refolding buffer.
-
Data Presentation
Table 1: Summary of this compound Expression Conditions in E. coli
| Expression Vector | Fusion Tag | Host Strain | Inducer & Concentration | Induction Temperature (°C) | Induction Time (hours) | Reference |
| pET vector | Calmodulin (CaM) | BL21(DE3) | 1.0 mM IPTG | 37 | 4 | [3] |
| pET vector | Thioredoxin (Trx) | BL21(DE3) | 1.0 mM IPTG | 37 | 4 | [3] |
| pET11b | His6-intein | BL21(DE3) | 0.4 mM IPTG | 20 | 24 | [2] |
| pET21a | His-tag | BL21(DE3) | 0.1 - 1 mM IPTG | 16, 25, or 37 | 5, 12, or 24 | [6] |
| pTRX | Thioredoxin (TRX) | - | - | - | - | [7] |
Experimental Protocols
Protocol 1: Expression of His-tagged this compound in E. coli
-
Transformation:
-
Thaw a vial of chemically competent E. coli BL21(DE3) cells on ice.
-
Add 1-5 µL of your this compound expression plasmid to the cells.
-
Incubate on ice for 30 minutes.
-
Heat-shock the cells at 42°C for 45 seconds and immediately transfer to ice for 2 minutes.
-
Add 900 µL of SOC medium and incubate at 37°C for 1 hour with shaking.
-
Plate 100 µL of the transformed cells onto an LB agar (B569324) plate containing the appropriate antibiotic and incubate overnight at 37°C.
-
-
Starter Culture:
-
Inoculate a single colony from the plate into 10 mL of LB medium containing the selective antibiotic.
-
Incubate overnight at 37°C with vigorous shaking (200-250 rpm).
-
-
Main Culture and Induction:
-
The next day, inoculate 1 L of LB medium (with antibiotic) with the 10 mL overnight culture.
-
Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.[1][2][3][6]
-
Cool the culture to the desired induction temperature (e.g., 20°C for improved solubility).
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.
-
Continue to incubate at the chosen temperature for the desired duration (e.g., 16 hours at 20°C).
-
-
Cell Harvest:
-
Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
-
Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for purification.
-
Protocol 2: Purification of His-tagged this compound
-
Cell Lysis:
-
Resuspend the cell pellet in 30 mL of ice-cold Native Lysis Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with a protease inhibitor cocktail.
-
Lyse the cells by sonication on ice or by using a high-pressure homogenizer.
-
Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the soluble protein.
-
-
Affinity Chromatography:
-
Equilibrate a Ni-NTA resin column with Native Lysis Buffer.
-
Load the clarified supernatant onto the column.
-
Wash the column with 10-20 column volumes of Wash Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20-40 mM imidazole, pH 8.0) to remove non-specifically bound proteins.[2]
-
Elute the His-tagged this compound fusion protein with Elution Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250-500 mM imidazole, pH 8.0).
-
Collect fractions and analyze them by SDS-PAGE.
-
-
Fusion Tag Cleavage (if applicable):
-
Pool the fractions containing the purified fusion protein.
-
Perform buffer exchange into a cleavage buffer suitable for the specific protease (e.g., enterokinase).
-
Add the protease and incubate under optimal conditions (e.g., 25°C for 4 hours).[3]
-
-
Final Purification:
-
To separate the cleaved this compound from the fusion tag and the protease, a second round of Ni-NTA chromatography (collecting the flow-through) or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) can be performed.
-
Visualizations
Caption: Workflow for Recombinant this compound Expression and Purification.
Caption: Troubleshooting Logic for Low this compound Yield.
References
- 1. neb.com [neb.com]
- 2. High Level Expression and Purification of Cecropin-like Antimicrobial Peptides in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. csrri.iit.edu [csrri.iit.edu]
- 6. Rapid and efficient production of cecropin A antibacterial peptide in Escherichia coli by fusion with a self-aggregating protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expression and purification of a recombinant antibacterial peptide, cecropin, from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Production of Cecropin P1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the large-scale production of the antimicrobial peptide, Cecropin (B1577577) P1.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in producing large-scale, functional Cecropin P1?
The main obstacles in the large-scale production of this compound include its inherent toxicity to host expression systems, susceptibility to proteolytic degradation, potential for misfolding and aggregation, and contamination with endotoxins, particularly when using Gram-negative bacterial hosts.[1][2] Achieving high yields and purity can also be challenging and costly.[3][4]
Q2: Which expression system is recommended for high-yield production of this compound?
While several systems can be used, Escherichia coli is a common choice due to its rapid growth and well-established genetics.[1] However, to circumvent toxicity and degradation, expressing this compound as a fusion protein is highly recommended.[1][3] Studies have shown that a Calmodulin (CaM) fusion system can yield significantly more this compound than a Thioredoxin (Trx) fusion system.[2][3] Alternatively, expression in Saccharomyces cerevisiae offers a safe, non-toxic method for secreted expression.[5]
Q3: How can I prevent the degradation of this compound during production?
Proteolytic degradation is a common issue due to the peptide's small size.[1][3] The use of a fusion partner, such as Calmodulin (CaM) or a self-aggregating protein like ELK16, can protect this compound from cellular proteases.[3][4] These fusion partners often sequester the peptide, preventing it from being targeted by proteases.
Q4: My this compound shows low antimicrobial activity. What could be the reason?
Low activity can be due to improper folding. This compound's activity is dependent on its α-helical structure.[3][6] Ensure that purification and storage conditions (e.g., pH, ionic strength) are optimized to maintain this conformation. Additionally, the presence of residual fusion tags or incorrect processing of the C-terminus can impact its function.[3]
Q5: How can I remove endotoxin (B1171834) contamination from my this compound preparation?
Endotoxin removal is critical for many downstream applications. Several methods are available, including affinity chromatography with immobilized polymyxin (B74138) B or histidine, and two-phase partitioning with detergents like Triton X-114.[7][8] Triton X-114 phase separation has been shown to be highly effective, reducing endotoxin levels by over 99% with high protein recovery.[7]
Troubleshooting Guides
Low Expression Yield
| Symptom | Possible Cause | Suggested Solution |
| No or very faint band of the fusion protein on SDS-PAGE. | Toxicity of this compound to the host cells. Even with a fusion partner, some level of expression can be toxic. | - Lower the induction temperature (e.g., 16-20°C) and shorten the induction time.[4] - Use a lower concentration of the inducer (e.g., IPTG).[4] - Switch to a more robust fusion partner like Calmodulin (CaM) which has been shown to better control this compound toxicity compared to Thioredoxin (Trx).[2][3] - Consider a different expression host, such as Saccharomyces cerevisiae, for secreted expression.[5] |
| The expressed protein is found in the insoluble fraction (inclusion bodies). | Protein misfolding and aggregation. High expression levels can overwhelm the cellular folding machinery. | - Lower the induction temperature and inducer concentration to slow down protein expression, allowing more time for proper folding. - Co-express molecular chaperones to assist in folding. - Optimize the lysis buffer with detergents or chaotropic agents to solubilize the inclusion bodies, followed by a refolding protocol. |
| Low cell density after induction. | This compound toxicity is inhibiting cell growth. | - Confirm that the fusion partner is effectively neutralizing the peptide's toxicity. The growth curve of cells expressing Trx-Cecropin P1 has been shown to be significantly inhibited compared to CaM-Cecropin P1.[3] - Use a tightly regulated promoter to minimize basal expression before induction. |
Protein Purification Issues
| Symptom | Possible Cause | Suggested Solution |
| The fusion protein does not bind to the affinity column. | The affinity tag is inaccessible or cleaved. | - Ensure the lysis buffer composition does not interfere with tag binding (e.g., imidazole (B134444) in His-tag purification). - Check for proteolytic cleavage between the tag and the fusion protein. Consider adding protease inhibitors during cell lysis. - Confirm the correct reading frame of the fusion construct via DNA sequencing. |
| Inefficient cleavage of the fusion partner. | Suboptimal cleavage conditions or steric hindrance. | - Optimize the protease concentration, temperature, and incubation time for cleavage. For enterokinase cleavage of CaM-Cecropin P1, incubation at 25°C for 4 hours has been used.[3] - Ensure the cleavage site is accessible. If not, redesign the linker region between the fusion partner and this compound. - Consider an intein-based self-cleavage system to avoid the use of external proteases.[1] |
| Co-elution of contaminants with the target peptide. | Non-specific binding to the resin or co-purification of interacting proteins. | - Increase the stringency of the wash buffers (e.g., increase salt concentration or add a low concentration of the competing agent like imidazole). - Add an additional purification step, such as ion-exchange or reversed-phase HPLC (RP-HPLC), after the initial affinity chromatography.[3][6] |
| High back pressure during chromatography. | Clogged column or viscous sample. | - Filter all buffers and the sample before loading onto the column.[9] - Ensure the sample is not too concentrated, which can increase viscosity.[9] - Clean the column according to the manufacturer's instructions.[9] |
Quantitative Data Summary
| Expression System | Fusion Partner | Yield of Purified this compound | Purity | Reference |
| E. coli | Calmodulin (CaM) | 2.7–4.7 mg/L | High (after RP-HPLC) | [2][3] |
| E. coli | Thioredoxin (Trx) | 0.03 mg/L | High (after RP-HPLC) | [2][3] |
| E. coli | Self-aggregating peptide (ELK16) for Cecropin A | ~6.2 µg/mg wet cell weight | ~99.8% | [4] |
| Saccharomyces cerevisiae | Secreted | 7.83 mg/L | Not specified | [5] |
Experimental Protocols
Protocol 1: Expression and Purification of this compound using a Calmodulin Fusion System in E. coli
1. Expression:
- Transform E. coli BL21(DE3) cells with the pET vector containing the CaM-Cecropin P1 construct.
- Inoculate a single colony into LB medium with the appropriate antibiotic and grow overnight at 37°C.
- Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.
- Induce protein expression with 0.4 mM IPTG and incubate for 24 hours at 20°C.[1]
- Harvest the cells by centrifugation at 6,000 x g for 20 minutes at 4°C.[1]
2. Purification:
- Resuspend the cell pellet in a suitable lysis buffer and lyse the cells by sonication.
- Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.[10]
- Purify the soluble CaM-Cecropin P1 fusion protein from the supernatant using Immobilized Metal Affinity Chromatography (IMAC) if a His-tag is present.
- Elute the fusion protein from the IMAC column.
- Dialyze the eluted protein against an enterokinase (EK) reaction buffer.
- Cleave the fusion protein with enterokinase (e.g., 1 U/mL) at 25°C for 4 hours.[3]
- Purify the released this compound from the cleaved CaM and undigested fusion protein using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with a C18 column.[2][3]
- Confirm the mass of the purified this compound using MALDI-TOF mass spectrometry.[2][3]
Protocol 2: Endotoxin Removal using Triton X-114 Phase Separation
-
Cool the protein solution containing endotoxins to 4°C.
-
Add Triton X-114 to a final concentration of 1% (v/v).
-
Stir the mixture at 4°C for 30 minutes to ensure thorough mixing.[8]
-
Incubate the solution at 37°C for 10 minutes to induce phase separation.[8]
-
Centrifuge at 20,000 x g for 10 minutes at 25°C.[8] Two phases will form: an upper aqueous phase containing the protein and a lower detergent-rich phase containing the endotoxins.
-
Carefully collect the upper aqueous phase.
-
Repeat the process 1-2 more times to achieve higher purity.[8]
-
Verify the final endotoxin level using a Limulus Amebocyte Lysate (LAL) assay.[7]
Visualizations
Caption: Workflow for recombinant this compound production.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. High Level Expression and Purification of Cecropin-like Antimicrobial Peptides in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Three-Dimensional Structure of the Antimicrobial Peptide this compound in Dodecylphosphocholine Micelles and the Role of the C-Terminal Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid and efficient production of cecropin A antibacterial peptide in Escherichia coli by fusion with a self-aggregating protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Expression and purification of a recombinant antibacterial peptide, cecropin, from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Removal of endotoxin from recombinant protein preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sinobiological.com [sinobiological.com]
- 9. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 10. neb.com [neb.com]
Cecropin P1 Stability Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Cecropin (B1577577) P1 in solution. Here you will find troubleshooting guides for common experimental issues, answers to frequently asked questions, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of Cecropin P1 in an aqueous solution?
A1: The stability of this compound in aqueous solutions is primarily affected by several factors:
-
pH: The pH of the solution can impact the peptide's net charge, solubility, and conformational stability. The theoretical isoelectric point (pI) of this compound is 11.07, meaning it is positively charged at neutral and acidic pH.[1] For the related Cecropin B, lytic activity is highest at a high pH, while its binding to lipid layers is maximal near neutral pH.[2]
-
Temperature: Elevated temperatures can accelerate chemical degradation pathways such as hydrolysis and oxidation, as well as promote aggregation. For long-term storage, it is generally recommended to store this compound solutions at -20°C or below.[1]
-
Proteolytic Degradation: As a peptide, this compound is susceptible to cleavage by proteases, which can be a significant issue in biological matrices or if microbial contamination is present.
-
Oxidation: Certain amino acid residues in the this compound sequence, such as Tryptophan (Trp) at position 2, are susceptible to oxidation, which can lead to a loss of biological activity.
-
Aggregation: this compound can be prone to aggregation, where peptide molecules self-associate to form larger, often inactive, complexes. This can manifest as visible precipitation or soluble aggregates.
-
Adsorption to Surfaces: Peptides can adsorb to the surfaces of laboratory plastics and glass, leading to a decrease in the effective concentration of the peptide in solution.
Q2: What are the common indicators of this compound degradation in my solution?
A2: Degradation of your this compound solution can be observed in several ways:
-
Loss of Antibacterial Activity: A noticeable decrease in the peptide's efficacy against target bacteria.
-
Visible Precipitation or Cloudiness: This often indicates that the peptide is aggregating and falling out of solution. This is more likely to occur if the peptide concentration is high, or if the pH of the solution is near its isoelectric point.
-
Changes in Chromatographic Profile: When analyzed by techniques like Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), degradation can be seen as a decrease in the area of the main peptide peak and the appearance of new peaks corresponding to degradation products.
-
Formation of High Molecular Weight Species: Analysis by Size Exclusion Chromatography (SEC) may show the appearance of peaks eluting earlier than the monomeric peptide, indicating the formation of soluble aggregates.
Q3: How should I store my this compound solutions for optimal stability?
A3: For long-term storage, it is recommended to store this compound in lyophilized form at -20°C or below.[1] For solutions, it is best to prepare them fresh for each experiment. If short-term storage of a solution is necessary, it should be stored at 4°C for no more than a few days. For longer-term storage of solutions, it is advisable to aliquot the peptide solution and freeze it at -20°C or -80°C to minimize freeze-thaw cycles. The inclusion of cryoprotectants like sucrose (B13894) or trehalose (B1683222) may improve stability during freezing and thawing.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and use of this compound in solution.
| Problem | Potential Cause | Recommended Solution |
| Visible Precipitates or Cloudiness | Peptide concentration is above its solubility limit. | Determine the solubility of this compound in your buffer. Consider reducing the concentration. |
| pH of the solution is near the isoelectric point (pI ≈ 11.07).[1] | Adjust the pH of the solution to be at least 2 units away from the pI. For this compound, a pH below 9 would be advisable. | |
| The buffer system or salt concentration is unfavorable. | Screen different buffer systems (e.g., phosphate, Tris, citrate) and salt concentrations to find optimal conditions for solubility. | |
| Loss of Activity without Visible Precipitation | Formation of soluble aggregates. | Analyze the sample using Size Exclusion Chromatography (SEC) to detect soluble oligomers. |
| Adsorption of the peptide to container surfaces. | Use low-binding microcentrifuge tubes and pipette tips. Consider adding a small amount of a non-ionic surfactant (e.g., 0.01% Polysorbate 20) or a carrier protein like bovine serum albumin (BSA) to block non-specific binding sites. | |
| Oxidation of susceptible amino acid residues (e.g., Trp). | Prepare solutions in degassed buffers and minimize exposure to air. Consider adding an antioxidant like methionine to the formulation. | |
| Proteolytic degradation. | If working with biological samples, add a broad-spectrum protease inhibitor cocktail. Ensure aseptic technique to prevent microbial contamination. | |
| Multiple Freeze-Thaw Cycles Leading to Instability | Freeze-concentration effects and cold denaturation. | Aliquot the peptide solution into single-use volumes before freezing to avoid repeated freeze-thaw cycles. |
| Add cryoprotectants such as sucrose or trehalose (e.g., 5-10% w/v) to the solution before freezing. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Amino Acid Sequence | H-Ser-Trp-Leu-Ser-Lys-Thr-Ala-Lys-Lys-Leu-Glu-Asn-Ser-Ala-Lys-Lys-Arg-Ile-Ser-Glu-Gly-Ile-Ala-Ile-Ala-Ile-Gln-Gly-Gly-Pro-Arg-OH | [1] |
| Molecular Weight | 3338.9 g/mol | [1] |
| Theoretical Isoelectric Point (pI) | 11.07 | [1] |
Table 2: Stability of this compound in a Cell-Free Synthesis Reaction Mixture at 30°C
| Incubation Time (minutes) | Relative Amount of this compound Remaining (%) |
| 0 | 100 |
| 30 | ~75 |
| 60 | ~60 |
| 120 | ~40 |
| Data is estimated from the graphical representation in the cited source and indicates degradation due to components in the E. coli-based reaction mixture. The presence of Triton X-100 did not significantly alter the degradation pattern.[3] |
Experimental Protocols
Protocol 1: Stability Assessment of this compound by RP-HPLC
This protocol outlines a method to assess the stability of this compound in a given formulation over time by monitoring the decrease in the main peak area and the appearance of degradation products.
1. Objective: To quantify the percentage of intact this compound remaining in a solution under specific storage conditions (e.g., temperature, pH).
2. Materials:
-
This compound peptide
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
The buffer/formulation to be tested
-
RP-HPLC system with a C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) and a UV detector
3. Method:
-
Sample Preparation:
-
Prepare a stock solution of this compound in the desired formulation buffer at a known concentration (e.g., 1 mg/mL).
-
Divide the solution into aliquots for each time point and storage condition to be tested.
-
Store the aliquots under the desired conditions (e.g., 4°C, 25°C, 40°C).
-
At each designated time point (e.g., 0, 24, 48, 72 hours), retrieve an aliquot for analysis.
-
-
RP-HPLC Analysis:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm or 280 nm
-
Injection Volume: 20 µL
-
Gradient: A linear gradient suitable for eluting this compound. An example gradient is:
-
0-5 min: 15% B
-
5-45 min: 15-65% B
-
45-50 min: 65-95% B
-
50-55 min: 95% B
-
55-60 min: 95-15% B
-
60-70 min: 15% B (re-equilibration)
-
-
Inject the sample from each time point onto the HPLC system.
-
-
Data Analysis:
-
Integrate the area of the main this compound peak at each time point.
-
Calculate the percentage of this compound remaining relative to the initial time point (T=0).
-
Monitor the appearance and increase in the area of any new peaks, which may represent degradation products.
-
Protocol 2: Analysis of this compound Aggregation by Size Exclusion Chromatography (SEC)
This protocol is for detecting the formation of soluble aggregates (dimers, oligomers) of this compound.
1. Objective: To qualitatively and quantitatively assess the presence of high molecular weight species of this compound in a solution.
2. Materials:
-
This compound sample
-
HPLC system with a UV detector
-
SEC column suitable for the molecular weight range of this compound and its potential oligomers.
-
Mobile phase buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0)
-
Molecular weight standards for column calibration (optional but recommended).
3. Method:
-
System Preparation:
-
Equilibrate the SEC column with the mobile phase at a low flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
-
Sample Analysis:
-
Inject the this compound sample onto the column.
-
Run the analysis isocratically (i.e., with no change in mobile phase composition).
-
Monitor the elution profile at 220 nm or 280 nm.
-
-
Data Analysis:
-
Identify the peak corresponding to monomeric this compound.
-
Look for any peaks that elute earlier than the monomer peak. These represent soluble aggregates.
-
The relative percentage of monomer and aggregates can be estimated by the respective peak areas.
-
Visualizations
Caption: Troubleshooting workflow for addressing this compound instability issues.
Caption: Overview of potential physical and chemical degradation pathways for this compound.
References
Optimizing Cecropin P1 Activity: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize experiments involving the antimicrobial peptide, Cecropin P1. The information is presented in a user-friendly question-and-answer format to directly address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound, like other cecropins, primarily acts by disrupting the bacterial cell membrane. It is thought to follow a "carpet-like" mechanism where the peptide monomers bind to the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria.[1] Once a critical concentration is reached on the membrane surface, the peptides cause destabilization and permeabilization, leading to cell lysis.[1][2]
Q2: Against which types of bacteria is this compound most effective?
A2: this compound generally exhibits stronger activity against Gram-negative bacteria.[3][4][5] Its potency against Gram-positive bacteria can be lower.[5]
Q3: What is the optimal pH for this compound activity?
A3: The optimal pH for this compound activity can be influenced by the target microorganism and the experimental conditions. However, studies have shown that the binding of this compound to E. coli can occur over a broad pH range, from 5 to 10. For some strains, like E. coli O157:H7, binding is more efficient at lower pH values (pH 5 to 7). Many microbicidal assays are conducted at a pH of around 7.4-7.5.[6][7]
Q4: How does ionic strength affect this compound activity?
A4: The activity of many cationic antimicrobial peptides, including this compound, can be sensitive to the ionic strength of the buffer. High salt concentrations can interfere with the initial electrostatic attraction between the positively charged peptide and the negatively charged bacterial membrane, potentially reducing its antimicrobial efficacy. Assays are often performed in low-ionic-strength buffers, such as 10 mM Tris/HCl.[7] However, this compound has been shown to immobilize E. coli at ionic strengths up to 0.50 M.
Q5: Can this compound be used in combination with other antimicrobial agents?
A5: Yes, studies have explored the synergistic effects of this compound with other agents. For instance, the combination of ultrasound and this compound has been shown to have a synergistic effect in deactivating E. coli O157:H7.[3]
Troubleshooting Guides
Issue 1: High variability or poor reproducibility in Minimum Inhibitory Concentration (MIC) assays.
-
Question: My MIC values for this compound are inconsistent between experiments. What could be the cause?
-
Answer: High variability in MIC assays with peptides like this compound is often due to its propensity to adsorb to standard laboratory plastics. Cationic and hydrophobic peptides can bind non-specifically to polystyrene microtiter plates, leading to a lower effective concentration of the peptide in solution and thus artificially high MIC values.[8]
-
Troubleshooting Steps:
-
Use Appropriate Labware: Switch from polystyrene to polypropylene (B1209903) 96-well plates, as they have lower binding affinity for cationic peptides.[9]
-
Utilize a Modified Protocol: Employ a protocol specifically designed for cationic antimicrobial peptides, such as the one developed by the Hancock laboratory. This method suggests using polypropylene plates and defining the MIC as the lowest concentration that reduces growth by more than 50%.[9]
-
Incorporate a Carrier Protein: To minimize peptide loss, prepare serial dilutions of this compound in a diluent containing 0.01% acetic acid and 0.2% bovine serum albumin (BSA).[8][9]
-
-
Issue 2: No observable antimicrobial activity at expected concentrations.
-
Question: I'm not observing any antimicrobial activity with this compound, even at concentrations reported in the literature. What should I check?
-
Answer: The lack of activity could be due to several factors, including peptide degradation, aggregation, or suboptimal assay conditions.
-
Troubleshooting Steps:
-
Verify Peptide Integrity: Ensure the peptide has been stored correctly (lyophilized at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles, which can lead to degradation.
-
Address Potential Aggregation: Antimicrobial peptides can sometimes aggregate, reducing their effective concentration. An in-silico analysis suggests that while many antimicrobial peptides have a low tendency to aggregate in aqueous solutions, they may aggregate in more hydrophobic environments.[8] If aggregation is suspected, try dissolving the peptide in a small amount of an appropriate solvent before adding it to the assay buffer.
-
Optimize Buffer Conditions: The composition of your assay buffer is critical. Standard Mueller-Hinton Broth (MHB) can have high salt concentrations that inhibit the activity of many cationic peptides. Consider using a low-ionic-strength buffer, such as 10 mM Tris buffer with low salt concentrations, for your assay.[6][8] One study found that while only 2 out of 20 antimicrobial peptides (and this compound) showed an MIC in MHB, all were bactericidal when tested in 10 mM Tris, pH 7.4 with 25 mM NaCl.[6][8]
-
-
Issue 3: Difficulty dissolving the lyophilized this compound peptide.
-
Question: My lyophilized this compound is not dissolving well in my aqueous buffer. What should I do?
-
Answer: Due to the presence of hydrophobic residues, some peptides may not readily dissolve in aqueous buffers.
-
Troubleshooting Steps:
-
Use a Small Amount of Organic Solvent: First, dissolve the peptide in a small volume of a sterile organic solvent like dimethyl sulfoxide (B87167) (DMSO). Then, slowly add this stock solution to your aqueous experimental buffer while vortexing to reach the final desired concentration. Ensure the final concentration of the organic solvent is low enough not to affect the microorganisms in the assay.
-
Acidic Conditions: For basic peptides like this compound, dissolving in a slightly acidic solution (e.g., 0.01% acetic acid) can improve solubility before further dilution into the final assay buffer.[9]
-
-
Data Presentation: Impact of Buffer and Assay Conditions on this compound Activity
The following table summarizes the reported antimicrobial activity of this compound under different experimental conditions. Note that direct comparisons should be made with caution due to variations in the bacterial strains and specific methodologies used in each study.
| Buffer System | pH | Ionic Strength | Target Organism | MIC/MBC (µg/mL) | Reference |
| Mueller-Hinton Broth (CLSI method) | ~7.3 | High | E. coli ATCC 25922 | MIC: 4-8 | [10] |
| Mueller-Hinton Broth (Hancock method) | ~7.3 | High | E. coli ATCC 25922 | MIC: 1-2 | [10] |
| 10 mM Tris/HCl | 7.5 | Low | Various Gram-positive and Gram-negative bacteria | MBCs reported | [7] |
| 10 mM Tris, 25 mM NaCl | 7.4 | Low | Gram-negative bacteria | MBC ≤ 128 µM | [6][8] |
| Phosphate-Buffered Saline (PBS) | 7.4 | ~150 mM NaCl | E. coli O157:H7 | 20 (used in synergy study) | [3] |
| 10 mM Phosphate Buffer | 7.4 | Low | S. aureus, B. subtilis, E. coli, P. aeruginosa | MBCs reported | [4] |
Experimental Protocols
Protocol: Determining the Minimum Inhibitory Concentration (MIC) of this compound using a Modified Broth Microdilution Method
This protocol is adapted from the Hancock laboratory method, which is optimized for cationic antimicrobial peptides to minimize peptide loss and improve reproducibility.[9]
Materials:
-
Lyophilized this compound
-
Sterile, low-protein-binding 96-well polypropylene microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Overnight culture of the target bacterial strain
-
Sterile 0.01% acetic acid with 0.2% bovine serum albumin (BSA) for peptide dilutions
-
Sterile phosphate-buffered saline (PBS)
-
Spectrophotometer
Procedure:
-
Preparation of Bacterial Inoculum: a. From a fresh agar (B569324) plate, select several colonies of the test bacterium and suspend them in MHB. b. Incubate the culture at 37°C with shaking until it reaches the mid-logarithmic phase of growth. c. Dilute the bacterial culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 Colony Forming Units (CFU)/mL in the wells of the microtiter plate.
-
Preparation of this compound Dilutions: a. Dissolve the lyophilized this compound in sterile water or 0.01% acetic acid to create a high-concentration stock solution. Quantify the peptide concentration accurately. b. Perform serial two-fold dilutions of the this compound stock solution in 0.01% acetic acid with 0.2% BSA. The concentration range should be chosen based on preliminary experiments or literature values.
-
Assay Setup: a. In a 96-well polypropylene plate, add 100 µL of the bacterial inoculum to each well from columns 1 to 11. b. Add 11 µL of each peptide dilution to the corresponding wells in columns 1 to 10. This will result in a 1:10 dilution of the peptide stock, achieving the final desired concentrations. c. Column 11 will serve as the positive control (bacteria with no peptide). d. Add 111 µL of sterile MHB to the wells in column 12 to serve as a negative control (sterility control).
-
Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours.
-
Determination of MIC: a. After incubation, determine the MIC by visual inspection for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. b. For a more quantitative result, the Hancock method defines the MIC as the lowest concentration that reduces growth by more than 50% compared to the positive control.[9] This can be measured using a microplate reader at 600 nm.
Visualizations
Caption: The 'carpet-like' mechanism of this compound action on bacterial membranes.
References
- 1. cris.tau.ac.il [cris.tau.ac.il]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Three-Dimensional Structure of the Antimicrobial Peptide this compound in Dodecylphosphocholine Micelles and the Role of the C-Terminal Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Evaluation of the Antimicrobial Activity of Different Antimicrobial Peptides against a Range of Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound and novel nematode cecropins: a bacteria-inducible antimicrobial peptide family in the nematode Ascaris suum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Variability in Antimicrobial Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering variability in their antimicrobial assay results. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help identify and resolve common issues in antimicrobial susceptibility testing (AST).
Troubleshooting Guides
This section is organized by common problems observed during antimicrobial assays. Each guide is in a question-and-answer format to directly address specific issues.
Issue 1: Inconsistent Zone Sizes in Kirby-Bauer (Disk Diffusion) Assays
Q1: My zones of inhibition are consistently too large or too small for my quality control (QC) organism. What are the potential causes?
A1: Deviations in zone sizes from the expected range for your QC strain can be attributed to several factors. A primary cause is often related to the inoculum density .[1] An inoculum that is too light will result in larger zones, while an overly heavy inoculum will produce smaller zones. It is crucial to standardize your inoculum to a 0.5 McFarland standard.
Other significant factors include:
-
Agar (B569324) depth: The depth of the agar in the petri dish influences the diffusion of the antimicrobial agent.[2] Thinner agar will lead to larger zones, and thicker agar will result in smaller zones. Ensure a consistent and appropriate agar depth for all plates.
-
Antibiotic disk potency: The concentration of the antimicrobial agent on the disk is critical.[3][4] Ensure that the disks have been stored correctly and have not expired.
-
Incubation conditions: Variations in incubation time and temperature can affect the growth rate of the microorganism and the diffusion of the antibiotic.[1][5] Adhere strictly to the recommended incubation parameters for the specific organism and antibiotic being tested.
Q2: I am observing significant variation in zone sizes between replicate plates of the same experiment. What should I investigate?
A2: When facing variability between replicates, focus on the consistency of your technique. Key areas to review include:
-
Inoculum application: Ensure a uniform "lawn" of bacteria is spread across the entire surface of the agar. Uneven inoculation will lead to irregular and inconsistent zone formation.
-
Disk placement: The placement of the antibiotic disks must be consistent.[1] Disks should be placed firmly on the agar surface to ensure proper diffusion. Avoid moving the disks once they have been placed.
-
Media preparation: Inconsistencies in the preparation of the Mueller-Hinton Agar (MHA), such as pH, can affect bacterial growth and antibiotic activity.[6][7]
Issue 2: Variable Minimum Inhibitory Concentration (MIC) Values in Broth Microdilution Assays
Q1: My MIC values for a QC strain are consistently out of the expected range. What are the common reasons for this?
A1: Inaccurate MIC values for QC strains often point to fundamental issues in the assay setup. The most common sources of error include:
-
Inoculum density: This is a critical parameter in broth microdilution assays.[8][9] An inoculum that is too low can lead to falsely low MICs, while a high inoculum can result in falsely elevated MICs. Always standardize your inoculum to a 0.5 McFarland standard and then dilute it to the final required concentration.
-
Media composition: The composition of the broth, including cation concentrations and pH, can significantly impact the activity of certain antimicrobial agents.[8] Use of cation-adjusted Mueller-Hinton Broth (CAMHB) is often necessary.
-
Antimicrobial agent preparation: Errors in the serial dilution of the antimicrobial agent are a frequent cause of inaccurate MICs.[8] Use calibrated pipettes and ensure thorough mixing at each dilution step.
Q2: I am seeing well-to-well variability or inconsistent MIC results between experiments for the same compound. What could be the cause?
A2: Inter-experimental variability in MIC assays can be frustrating. Here are some common culprits:
-
Inconsistent pipetting: Small errors in pipetting volumes, especially during serial dilutions, can lead to significant variations in the final concentrations of the antimicrobial agent in the wells.[9]
-
Edge effects in microplates: Evaporation from the outer wells of a microtiter plate can concentrate the antimicrobial and affect bacterial growth, leading to skewed results.[9] It is good practice to fill the outer wells with sterile broth or water to maintain humidity or to avoid using them for experimental samples.
-
Endpoint reading: The subjective nature of visually determining the MIC can lead to inconsistencies.[8][10] Ensure that the endpoint is read consistently, and consider using a plate reader for a more objective measurement. "Skipped wells," where there is no growth in a well at a lower concentration but growth in a well at a higher concentration, can also complicate interpretation.[11]
Frequently Asked Questions (FAQs)
Q: What is the acceptable range of variability for an MIC assay? A: For most standardized broth microdilution methods, an acceptable level of reproducibility is generally considered to be within a three-log₂ dilution range.[12] This means that for 95% of replicate tests, the MIC value should be within +/- one twofold dilution from the most frequently observed MIC value.[12]
Q: How often should I run quality control (QC) strains? A: QC strains should be run with each new batch of media or reagents and on each day of testing.[12] This ensures the reliability and accuracy of your results.
Q: What are some key factors that can influence the size of the zone of inhibition in a Kirby-Bauer test? A: Several factors can influence the zone of inhibition, including the concentration of the antimicrobial agent, its diffusion rate through the agar, the composition of the agar, the incubation time, and the specific microbial strain being tested.[3]
Q: Can I compare the zone sizes of different antibiotics to determine which is more potent? A: No, you cannot directly compare the zone sizes of different antibiotics to determine relative potency.[13] The size of the zone is influenced by the diffusion characteristics of each specific antibiotic in the agar, which can vary based on molecular size and other properties.[2][4]
Experimental Protocols
Kirby-Bauer Disk Diffusion Susceptibility Test Protocol
-
Inoculum Preparation:
-
From a fresh culture plate (18-24 hours old), select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
-
Inoculation of Agar Plate:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing the swab against the inside of the tube.
-
Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions, rotating the plate approximately 60 degrees between each swabbing to ensure complete coverage.
-
-
Application of Antibiotic Disks:
-
Using sterile forceps or a disk dispenser, place the antibiotic disks on the inoculated agar surface.
-
Ensure that the disks are in firm contact with the agar.
-
Disks should be spaced far enough apart to prevent the zones of inhibition from overlapping.
-
-
Incubation:
-
Invert the plates and incubate at 35 ± 2°C for 16-24 hours.[14]
-
For certain fastidious organisms, incubation in a CO2-enriched atmosphere may be required.
-
-
Reading and Interpretation:
-
After incubation, measure the diameter of the zones of complete inhibition in millimeters (mm) using a ruler or caliper.
-
Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameters to the breakpoints established by a reference body such as the Clinical and Laboratory Standards Institute (CLSI).
-
Broth Microdilution MIC Assay Protocol
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of the antimicrobial agent in an appropriate solvent.
-
Perform a two-fold serial dilution of the antimicrobial agent in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL (or 100 µL depending on the specific protocol).
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described for the Kirby-Bauer test.
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add 50 µL (or 100 µL) of the diluted bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions.
-
Include a positive control (wells with bacteria and no antimicrobial) and a negative control (wells with medium only).
-
Seal the plate to prevent evaporation and incubate at 35-37°C for 16-20 hours.[9]
-
-
Reading and Interpretation:
Quantitative Data Summary
Table 1: Example Quality Control Ranges for Disk Diffusion (Kirby-Bauer) for E. coli ATCC® 25922
| Antimicrobial Agent | Disk Content | Zone Diameter Range (mm) |
| Ampicillin | 10 µg | 16 - 22 |
| Ciprofloxacin | 5 µg | 30 - 40 |
| Gentamicin | 10 µg | 19 - 26 |
| Tetracycline | 30 µg | 19 - 28 |
Note: These are example ranges. Always refer to the current CLSI M100 document for the most up-to-date and comprehensive QC tables.[15]
Table 2: Example Quality Control Ranges for Broth Microdilution for E. coli ATCC® 25922
| Antimicrobial Agent | MIC Range (µg/mL) |
| Ampicillin | 2 - 8 |
| Ciprofloxacin | 0.004 - 0.016 |
| Gentamicin | 0.25 - 1 |
| Tetracycline | 0.5 - 2 |
Note: These are example ranges. Always refer to the current CLSI M100 document for the most up-to-date and comprehensive QC tables.[15]
Visualizations
Caption: Kirby-Bauer Disk Diffusion Experimental Workflow.
Caption: Troubleshooting Logic for Inconsistent MIC Results.
References
- 1. brainly.com [brainly.com]
- 2. asm.org [asm.org]
- 3. microbe-investigations.com [microbe-investigations.com]
- 4. [Some factors influencing the efficiency of disk-diffusion test to determine the antibiotic sensitivity of microorganisms] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. singerinstruments.com [singerinstruments.com]
- 6. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Broth Microdilution | MI [microbiology.mlsascp.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 14. hardydiagnostics.com [hardydiagnostics.com]
- 15. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
Technical Support Center: Reducing Endotoxin Contamination in Recombinant Cecropin P1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating endotoxin (B1171834) contamination during the production and purification of recombinant Cecropin P1.
Frequently Asked Questions (FAQs)
Q1: What are endotoxins and why are they a significant concern in recombinant this compound production?
Endotoxins, also known as lipopolysaccharides (LPS), are components of the outer membrane of Gram-negative bacteria like Escherichia coli, a common host for recombinant protein production.[1][2][3] They are potent pyrogens, meaning they can induce fever and inflammatory responses in mammals, even at very low concentrations.[2][4] For therapeutic applications of this compound, removal of these endotoxins is critical to prevent adverse host reactions.[1][5]
Q2: What are the primary sources of endotoxin contamination during this compound production?
The primary source of endotoxin contamination is the E. coli host cells used for expressing the recombinant this compound.[1][2] During cell lysis to release the protein, large amounts of LPS from the bacterial cell wall are released into the lysate.[1] Other potential sources include contaminated water, buffers, reagents, and laboratory equipment.[6][7]
Q3: What are the common methods for removing endotoxins from recombinant protein preparations?
Several methods are employed for endotoxin removal, each with its advantages and limitations. The choice of method depends on the properties of the target protein, such as its isoelectric point (pI) and hydrophobicity.[5][8] Common techniques include:
-
Two-Phase Extraction: Utilizes detergents like Triton X-114 to partition endotoxins into a detergent-rich phase, separating them from the protein in the aqueous phase.[1][9][10][11]
-
Ion-Exchange Chromatography (IEX): Exploits the net negative charge of endotoxins to bind them to a positively charged anion-exchange resin, allowing the typically positively charged this compound to flow through.[1][2][12][13]
-
Affinity Chromatography: Employs ligands with high affinity for endotoxins, such as polymyxin (B74138) B or poly-L-lysine, to selectively bind and remove them from the protein solution.[1][2][14][15]
-
Ultrafiltration: Uses membranes with specific molecular weight cut-offs to separate the larger endotoxin aggregates from the smaller protein.[1][2]
Q4: How do I choose the most suitable endotoxin removal method for this compound?
Cecropins are cationic peptides, meaning they carry a net positive charge at neutral pH.[16][17] This property makes anion-exchange chromatography a highly effective method, as the positively charged this compound will not bind to the anion-exchange resin, while the negatively charged endotoxins will be captured.[1][12] Two-phase extraction with Triton X-114 is also a very effective and widely used method for a variety of proteins and has been shown to achieve high protein recovery.[9][10][11]
Q5: How are endotoxin levels detected and quantified?
The most common method for detecting and quantifying endotoxins is the Limulus Amebocyte Lysate (LAL) test.[4][9][18][19] This assay utilizes a lysate derived from the blood cells of the horseshoe crab (Limulus polyphemus), which clots in the presence of endotoxins.[18][19] There are three main variations of the LAL test:
-
Gel-clot method: A qualitative or semi-quantitative test where the formation of a solid gel indicates the presence of endotoxins above a certain concentration.[18][20]
-
Turbidimetric method: A quantitative assay that measures the increase in turbidity as the lysate coagulates.[5][18]
-
Chromogenic method: A quantitative assay where the endotoxin-triggered enzymatic reaction results in a color change that is proportional to the amount of endotoxin present.[5][18][20]
Q6: What are the acceptable limits for endotoxin contamination in pharmaceutical products?
The acceptable endotoxin limit depends on the intended use of the product and is regulated by pharmacopeias such as the United States Pharmacopeia (USP). For injectable drugs, the limit is typically very low to ensure patient safety.[18] It is crucial to consult the relevant regulatory guidelines for specific applications.
Troubleshooting Guides
Issue 1: High Endotoxin Levels in the Final this compound Product
Potential Causes:
-
Inefficient endotoxin removal method.
-
Sub-optimal parameters for the chosen removal technique.
-
Endotoxin re-contamination after the purification step.
-
The protein itself is interfering with the removal process.
Recommended Solutions:
-
Optimize the Endotoxin Removal Method:
-
For Ion-Exchange Chromatography: Ensure the pH of the buffer is such that this compound is positively charged and does not bind to the anion-exchange resin. The buffer's ionic strength should be optimized to facilitate endotoxin binding while preventing protein aggregation.
-
For Two-Phase Extraction: Perform multiple rounds of extraction with Triton X-114 to improve removal efficiency.[1][10][11] Ensure complete separation of the aqueous and detergent phases during centrifugation.[1]
-
-
Implement a Multi-Step Strategy: Combining two different methods can be highly effective. For example, an initial two-phase extraction with Triton X-114 can be followed by a polishing step using anion-exchange chromatography.[21]
-
Prevent Re-contamination: Use pyrogen-free labware (glassware depyrogenated by dry heat, and certified endotoxin-free plastics).[7] Prepare all buffers with endotoxin-free water and reagents.[7]
-
Consider a Different Expression System: If endotoxin levels remain problematic, consider expressing this compound in a Gram-positive bacterial or yeast expression system, which do not produce endotoxins.[22]
Issue 2: Low Recovery of this compound After Endotoxin Removal
Potential Causes:
-
Co-precipitation of this compound with endotoxins.
-
Non-specific binding of this compound to the chromatography resin or other surfaces.
-
Protein denaturation or degradation during the removal process.
Recommended Solutions:
-
Modify Buffer Conditions:
-
For ion-exchange chromatography, ensure the buffer pH maintains a net positive charge on this compound to prevent binding to the anion-exchange resin.
-
The use of non-ionic detergents in buffers can help to dissociate protein-endotoxin complexes.[23]
-
-
Evaluate Different Chromatography Resins: Test different types of anion-exchange or affinity chromatography resins to find one with minimal non-specific binding of your protein.
-
Optimize Triton X-114 Removal: If using two-phase extraction, ensure that the residual Triton X-114 is removed, as it can interfere with downstream applications. This can be achieved by methods like hydrophobic interaction chromatography.
-
Assess Protein Stability: Ensure that the conditions used for endotoxin removal (e.g., temperature, pH, presence of detergents) are not causing denaturation or precipitation of this compound.
Issue 3: Inconsistent or Inaccurate Results in the LAL Assay
Potential Causes:
-
Inhibition or enhancement of the LAL enzymatic reaction by components in the sample.
-
Improper sample dilution.[19]
-
Contamination of reagents or labware with endotoxins.
Recommended Solutions:
-
Perform a Positive Product Control (PPC): Spike a known amount of endotoxin into your sample to check for inhibition or enhancement of the assay. The recovery of the spike should be within an acceptable range (typically 50-200%).
-
Optimize Sample Dilution: Dilute the sample to a point where the interfering substance no longer affects the assay, but the endotoxin concentration is still within the detection range of the standard curve.[19]
-
Use Endotoxin-Free Materials: Ensure all pipette tips, tubes, and water used for the assay are certified pyrogen-free.[7]
Data Presentation
Table 1: Comparison of Common Endotoxin Removal Methods
| Method | Principle | Typical Endotoxin Removal Efficiency | Typical Protein Recovery | Advantages | Disadvantages |
| Triton X-114 Two-Phase Separation | Partitioning of hydrophobic endotoxins into a detergent-rich phase.[1][6] | >99%[9] | >90%[9] | High efficiency, applicable to a wide range of proteins.[1][9] | Residual detergent may need to be removed, repeated cycles can affect sensitive proteins.[1][23] |
| Anion-Exchange Chromatography (AEC) | Electrostatic interaction between negatively charged endotoxins and a positively charged resin.[1][12] | >99% | Variable, depends on protein pI. | High binding capacity, scalable, no use of detergents.[1] | Less effective for acidic proteins that may also bind to the resin.[2] |
| Affinity Chromatography | Specific binding of endotoxins to immobilized ligands (e.g., polymyxin B).[1][14] | 90-99% | Variable | High specificity for endotoxins.[1] | Ligand leaching can be a concern, lower binding capacity compared to IEX.[2] |
| Ultrafiltration | Size-based separation of large endotoxin aggregates from smaller proteins.[1][2] | 28.9% to 99.8%[1] | High | Simple, no additives required. | Inefficient if endotoxins are not aggregated or if the protein has a similar molecular weight.[8] |
Experimental Protocols
Protocol 1: Triton X-114 Two-Phase Separation for Endotoxin Removal
This protocol is a general guideline and may require optimization for your specific this compound preparation.
Materials:
-
Recombinant this compound solution
-
Triton X-114 (pre-condensed and endotoxin-free)
-
Endotoxin-free Tris buffer (e.g., 20 mM Tris, 150 mM NaCl, pH 7.4)
-
Ice bath
-
Water bath or incubator at 37°C
-
Refrigerated centrifuge
Procedure:
-
Chill the protein solution and a stock solution of 10% (w/v) Triton X-114 on ice.
-
Add Triton X-114 to the protein solution to a final concentration of 1% (v/v).[1]
-
Incubate the mixture on ice for 30 minutes with gentle stirring to ensure a homogeneous solution.[1]
-
Transfer the solution to a 37°C water bath and incubate for 10 minutes to induce phase separation.[1] The solution will become cloudy.
-
Centrifuge the mixture at 20,000 x g for 10 minutes at 25°C to separate the two phases.[1]
-
Carefully collect the upper aqueous phase, which contains the purified protein, avoiding the lower detergent-rich phase containing the endotoxins.[1]
-
For higher purity, repeat the process by adding fresh Triton X-114 to the collected aqueous phase.[1][10]
-
After the final extraction, remove residual Triton X-114 from the protein solution using a suitable method like hydrophobic interaction chromatography.
Protocol 2: Anion-Exchange Chromatography for Endotoxin Removal
This protocol assumes this compound is positively charged at the operating pH.
Materials:
-
Strong anion-exchange chromatography column (e.g., Q-sepharose)
-
Endotoxin-free equilibration buffer (e.g., 20 mM Tris-HCl, pH 8.0)
-
Endotoxin-free elution buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0)
-
Endotoxin-free regeneration solution (e.g., 1 M NaOH)
-
Chromatography system (e.g., FPLC)
Procedure:
-
Equilibrate the anion-exchange column with at least 5 column volumes of equilibration buffer.
-
Adjust the pH and conductivity of the this compound sample to match the equilibration buffer.
-
Load the sample onto the column at a recommended flow rate.
-
Collect the flow-through fraction, which should contain the purified this compound.
-
Wash the column with several column volumes of equilibration buffer to ensure all unbound protein has been collected.
-
Elute the bound endotoxins using the high-salt elution buffer.
-
Regenerate the column with the regeneration solution according to the manufacturer's instructions.
-
Analyze the flow-through and elution fractions for protein concentration and endotoxin levels.
Protocol 3: Limulus Amebocyte Lysate (LAL) Gel-Clot Assay
This is a simplified protocol for the qualitative gel-clot method.
Materials:
-
LAL reagent (lyophilized)
-
LAL Reagent Water (LRW)
-
Control Standard Endotoxin (CSE)
-
Depyrogenated glass test tubes (10 x 75 mm)
-
Heating block or water bath at 37°C ± 1°C[24]
-
Vortex mixer
Procedure:
-
Reconstitute the LAL reagent and CSE with LRW according to the manufacturer's instructions. Vortex the CSE vigorously.[19][24]
-
Prepare a series of endotoxin standards by serially diluting the CSE with LRW.[24]
-
Prepare dilutions of your this compound sample with LRW.
-
Add 0.1 mL of each standard, sample dilution, and a negative control (LRW) to separate reaction tubes.[24]
-
Add 0.1 mL of the reconstituted LAL reagent to each tube, starting with the negative control and moving to the highest endotoxin concentration.[24]
-
Gently mix and place the tubes in the 37°C heating block.[24]
-
Incubate undisturbed for 60 minutes.
-
After incubation, carefully invert each tube 180°. A positive result is indicated by the formation of a solid gel that remains at the bottom of the tube. A negative result is indicated by the absence of a solid gel.
-
The endotoxin concentration in the sample is determined by the last dilution that gives a positive result, multiplied by the sensitivity of the LAL reagent.
Visualizations
Caption: Workflow for Recombinant this compound Production and Endotoxin Removal.
References
- 1. sinobiological.com [sinobiological.com]
- 2. aaltodoc.aalto.fi [aaltodoc.aalto.fi]
- 3. Overview of Endotoxin Testing Methods | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. pacificbiolabs.com [pacificbiolabs.com]
- 5. genscript.com [genscript.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Top 5 tips for reducing endotoxin contamination in the lab | FUJIFILM Wako [wakopyrostar.com]
- 8. sites.ualberta.ca [sites.ualberta.ca]
- 9. Removal of endotoxin from recombinant protein preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 11. Removal of endotoxin from protein solutions by phase separation using Triton X-114 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. Purification Techniques | Ion Exchange Chromatography to Remove Endotoxins - Bio-Link [biolink.com]
- 14. Methods of Endotoxin Removal from Biological Preparations: a Review [sites.ualberta.ca]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Three-Dimensional Structure of the Antimicrobial Peptide this compound in Dodecylphosphocholine Micelles and the Role of the C-Terminal Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. microbe-investigations.com [microbe-investigations.com]
- 19. Endotoxins 101: Guide to Bacterial Endotoxin / LAL Testing - Life in the Lab [thermofisher.com]
- 20. bmglabtech.com [bmglabtech.com]
- 21. tandfonline.com [tandfonline.com]
- 22. researchgate.net [researchgate.net]
- 23. acciusa.com [acciusa.com]
- 24. frederick.cancer.gov [frederick.cancer.gov]
Technical Support Center: Optimizing Cleavage of Fusion Tags from Cecropin P1
Welcome to the technical support center for optimizing the cleavage of fusion tags from the antimicrobial peptide, Cecropin P1. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of recombinant this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common fusion tags used for the expression of this compound?
A1: Common fusion tags for expressing antimicrobial peptides like this compound in E. coli include Thioredoxin (Trx), Calmodulin (CaM), Glutathione-S-Transferase (GST), Maltose-Binding Protein (MBP), and Small Ubiquitin-like Modifier (SUMO).[1][2][3] These tags can enhance soluble expression, prevent degradation of the peptide, and simplify purification.[1][2] For instance, studies have successfully used CaM and Trx fusion proteins for the overexpression of this compound.[4][5]
Q2: Which proteases are typically used to cleave the fusion tag from this compound?
A2: The choice of protease depends on the cleavage site engineered between the fusion tag and this compound. Commonly used proteases include Enterokinase (EK), Factor Xa, and Tobacco Etch Virus (TEV) protease due to their high specificity.[6][7][8] For example, Enterokinase has been used to cleave a CaM-Cecropin P1 fusion protein.[4][5]
Q3: Why is my fusion protein not being cleaved or showing very low cleavage efficiency?
A3: Poor or no cleavage can be attributed to several factors:
-
Inaccessible Cleavage Site: The three-dimensional structure of the fusion protein may sterically hinder the protease's access to the recognition site.[9][10]
-
Inhibitors: Components from the purification process, such as high concentrations of imidazole (B134444) (>50 mM) or NaCl (>250 mM), can inhibit protease activity.[9][10] Phosphate buffers can also significantly reduce enterokinase activity.[10][11]
-
Suboptimal Reaction Conditions: Incorrect pH, temperature, or buffer composition can drastically reduce protease efficiency.[10]
-
Proline Residue: For Enterokinase and Factor Xa, a proline residue immediately following the cleavage site will prevent cleavage.[10]
-
Inactive Protease: The protease itself may have lost activity due to improper storage or handling.
Q4: I am observing non-specific cleavage of my this compound fusion protein. What could be the cause?
A4: Non-specific cleavage can occur due to:
-
Excess Protease: Using too much protease can lead to cleavage at secondary, non-canonical sites.[9][12]
-
Prolonged Incubation Time: Extended reaction times can increase the likelihood of off-target cleavage.[13]
-
Presence of Denaturants: Strong detergents like SDS can sometimes lead to non-specific cleavage.[9][10]
-
Inherent Susceptibility of the Target Protein: Some proteins may contain sequences that resemble the protease recognition site, leading to unintended cleavage.[6][14]
Troubleshooting Guides
Problem 1: Poor or No Cleavage of the Fusion Tag
| Possible Cause | Recommended Solution |
| Inaccessible Cleavage Site | Add mild denaturants like urea (B33335) (1-4 M) or non-ionic detergents (e.g., Triton X-100 up to 1%) to the reaction to unfold the protein and expose the cleavage site.[9][10][14] Note that high concentrations of urea (>2M) can inhibit Enterokinase.[9][12] |
| Suboptimal Reaction Conditions | Perform small-scale pilot experiments to optimize pH, temperature, and buffer composition.[10] Refer to the optimal conditions for your specific protease in the tables below. |
| Presence of Inhibitors | Dialyze the purified fusion protein against the recommended reaction buffer to remove potential inhibitors like imidazole, high salt concentrations, or chelating agents (for Factor Xa).[9][13] |
| Incorrect Enzyme-to-Substrate Ratio | Empirically determine the optimal enzyme-to-substrate ratio by testing a range of protease concentrations in small-scale reactions.[10][12] |
| Proline Residue Post-Cleavage Site | If a proline residue follows the recognition sequence, re-engineer the fusion construct to remove it.[10] |
Problem 2: Non-Specific Cleavage
| Possible Cause | Recommended Solution |
| Excess Protease | Reduce the enzyme-to-substrate ratio and the incubation time.[10] Determine the minimal amount of protease required for complete cleavage through pilot experiments.[12] |
| Extended Incubation Time | Optimize the incubation time by taking aliquots at different time points (e.g., 2, 4, 8, 16 hours) and analyzing them by SDS-PAGE.[15] |
| Presence of Strong Detergents | Avoid using strong detergents like SDS in the reaction buffer.[10] If a detergent is necessary for solubility, consider milder, non-ionic detergents like Triton X-100.[9] |
| Secondary Cleavage Sites | Adjust reaction conditions such as lowering the temperature or shortening the incubation time to minimize cleavage at less favorable sites.[10] If the problem persists, consider using a different protease with a more stringent recognition sequence. |
Quantitative Data Summary
Table 1: Recombinant this compound Yield
| Fusion Partner | Expression System | Purification Method | Cleavage Protease | Final Yield of this compound | Reference |
| Calmodulin (CaM) | E. coli | IMAC, RP-HPLC | Enterokinase | 2.7–4.7 mg/L of LB media | [4][5] |
| Thioredoxin (Trx) | E. coli | IMAC, RP-HPLC | Enterokinase | 0.03 mg/L of LB media | [4][5] |
Table 2: Common Protease Reaction Condition Optimization
| Parameter | Enterokinase | Factor Xa | TEV Protease |
| Recognition Site | Asp-Asp-Asp-Asp-Lys (DDDDK)↓[15] | Ile-Glu-Gly-Arg↓[16] | Glu-Asn-Leu-Tyr-Phe-Gln↓(Gly/Ser)[8][17] |
| Optimal pH | 7.0 - 8.5[10] | ~8.0[16] | 6.0 - 9.0[17] |
| Optimal Temperature | 4°C - 37°C (Room temperature is often a good starting point)[9][10][12] | 20°C - 25°C (Room temperature)[16] | 4°C - 30°C[18] |
| Recommended Buffer | 20-50 mM Tris-HCl[10] | 20-50 mM Tris-HCl[13][16] | Tris-based buffers[17] |
| Required Cofactors | 2 mM CaCl₂[12][15] | 1-2 mM CaCl₂[13][16] | None |
| Common Inhibitors | >50 mM Imidazole, >250 mM NaCl, >2 M Urea, PMSF, Phosphate buffers[9][10][12] | >1 M Urea, EDTA, EGTA, Arg or Pro after cleavage site[8][13][16] | High concentrations of monovalent salts (>200 mM)[17] |
Experimental Protocols & Workflows
General Protocol for Optimizing Fusion Tag Cleavage
-
Protein Preparation: Purify the this compound fusion protein using an appropriate method (e.g., Immobilized Metal Affinity Chromatography - IMAC for His-tagged proteins). Dialyze the purified protein against the recommended cleavage buffer to remove any inhibitors.
-
Small-Scale Optimization: Set up a series of small-scale reactions (e.g., 20-50 µL) to test different parameters:
-
Enzyme Concentration: Test various enzyme-to-substrate ratios (e.g., 1:50, 1:100, 1:200 w/w).
-
Temperature: Incubate reactions at different temperatures (e.g., 4°C, room temperature, 37°C).
-
Incubation Time: Take aliquots at several time points (e.g., 2, 4, 8, 16, 24 hours).
-
Additives: If cleavage is poor, test the addition of mild denaturants (e.g., 1-4 M Urea) or non-ionic detergents.
-
-
Analysis: Analyze the aliquots from each reaction by SDS-PAGE to determine the optimal conditions for complete and specific cleavage.
-
Scale-Up: Once the optimal conditions are determined, scale up the reaction proportionally to process the entire batch of fusion protein.[9]
-
Protease Removal: After cleavage, remove the protease from the reaction mixture. This can be achieved by affinity chromatography if the protease itself is tagged (e.g., His-tagged TEV protease).
-
Final Purification: Perform a final purification step (e.g., reverse-phase HPLC or ion-exchange chromatography) to separate the cleaved this compound from the fusion tag and any remaining contaminants.[4]
Visualizations
Caption: Workflow for recombinant this compound expression, purification, and cleavage.
References
- 1. researchgate.net [researchgate.net]
- 2. Carrier proteins for fusion expression of antimicrobial peptides in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beyond Purification: Evolving Roles of Fusion Tags in Biotechnology [mdpi.com]
- 4. Three-Dimensional Structure of the Antimicrobial Peptide this compound in Dodecylphosphocholine Micelles and the Role of the C-Terminal Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A critical review of the methods for cleavage of fusion proteins with thrombin and factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Removing Fusion Tags After Purification: TEV vs Thrombin Cleavage [synapse.patsnap.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. abmgood.com [abmgood.com]
- 10. benchchem.com [benchchem.com]
- 11. qiagen.com [qiagen.com]
- 12. pro.unibz.it [pro.unibz.it]
- 13. Troubleshooting of Cleavage Methods [sigmaaldrich.com]
- 14. Enhancing the specificity of the enterokinase cleavage reaction to promote efficient cleavage of a fusion tag - PMC [pmc.ncbi.nlm.nih.gov]
- 15. abmgood.com [abmgood.com]
- 16. mobitec.com [mobitec.com]
- 17. urmc.rochester.edu [urmc.rochester.edu]
- 18. Optimization of the Production of Soluble Recombinant TEV Protease in Two E. coli Strains - PMC [pmc.ncbi.nlm.nih.gov]
Cecropin P1 Antimicrobial Potency Enhancement: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the antimicrobial potency of Cecropin (B1577577) P1.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Cecropin P1?
A1: this compound, like other cecropins, primarily exerts its antimicrobial effect by lysing bacterial cells.[1][2][3] This process involves the peptide interacting with and disrupting the bacterial cell membrane, leading to cell death.[4] The entire length of the this compound peptide is protected from water by micelles in a membrane-mimetic environment, suggesting it interacts with the membrane in a covered form.[5]
Q2: Which microorganisms is this compound active against?
A2: this compound exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[5][6][7] It has shown strong inhibitory effects against pathogenic bacteria such as Escherichia coli, Salmonella sp., Shigella sp., and Pasteurella sp.[8] Additionally, it has demonstrated antiviral and antifungal properties.[8] Gram-negative bacteria are generally more sensitive to cecropins than Gram-positive organisms.[4]
Q3: What are common strategies to enhance the antimicrobial potency of this compound?
A3: Several strategies can be employed to enhance the antimicrobial potency of this compound:
-
Peptide Hybridization: Creating chimeric peptides by fusing this compound sequences with sequences from other antimicrobial peptides, such as melittin, can result in hybrids with a broader antibacterial spectrum and higher activity.[9]
-
Amino Acid Substitution: Replacing specific amino acids can improve antimicrobial activity. For instance, substituting tryptophan residues in related hybrid peptides has been shown to enhance antibacterial efficacy.[10]
-
C-terminal Modification: While truncation of the C-terminus of this compound has shown little effect on its structure, modifications such as amidation can neutralize negative charges and improve peptide-membrane interactions.[5][11]
-
Synergistic Treatments: Combining this compound with other agents, such as low-frequency ultrasonication, can synergistically enhance its antimicrobial activity by increasing membrane permeabilization.[12][13][14]
Q4: Are there potential issues with the stability of this compound in experimental conditions?
A4: Like many peptides, this compound can be susceptible to proteolytic degradation.[15] When designing experiments, it is important to consider the presence of proteases in the assay medium. Using protease inhibitors or testing in serum-free conditions can mitigate this issue. For therapeutic applications, modifications like end-tagging with hydrophobic residues have been shown to improve peptide stability.[11]
Troubleshooting Guides
Low Antimicrobial Activity or Inconsistent MIC Values
Problem: You are observing lower than expected antimicrobial activity or high variability in your Minimum Inhibitory Concentration (MIC) assays for this compound or its analogs.
| Possible Cause | Troubleshooting Step |
| Peptide Aggregation | Ensure the peptide is fully solubilized before use. Use a suitable solvent for initial stock preparation (e.g., sterile water, dilute acetic acid) and vortex thoroughly. Consider performing a concentration determination (e.g., BCA assay) after solubilization. |
| Inappropriate Assay Conditions | The antimicrobial activity of some peptides is sensitive to salt concentration and pH. Standardize your broth microdilution method according to CLSI guidelines.[15] Test the activity in different media to assess the impact of ionic strength. |
| Peptide Degradation | If using a complex medium or serum-containing medium, proteases may be degrading the peptide. Include a protease inhibitor cocktail as a control to assess for degradation. |
| Bacterial Strain Variability | Ensure you are using a consistent and well-characterized bacterial strain. Passage number can affect susceptibility. Always use fresh overnight cultures for your assays. |
Difficulties in Recombinant Expression and Purification
Problem: You are experiencing low yields, toxicity to the expression host, or difficulties in purifying recombinant this compound.
| Possible Cause | Troubleshooting Step |
| Toxicity to Host Cells | The antimicrobial nature of this compound can be toxic to the E. coli expression host.[5][7] Use a fusion partner like Calmodulin (CaM) or Thioredoxin (Trx) to sequester the peptide and reduce its toxicity.[5][7] The CaM fusion system has been shown to be more effective in reducing toxicity and increasing yield compared to the Trx system for this compound.[5][7] |
| Low Expression Levels | Optimize induction conditions (e.g., IPTG concentration, induction temperature, and duration). A lower temperature (e.g., 20°C) for a longer duration (e.g., 24 hours) can sometimes improve the yield of soluble protein.[15] |
| Peptide Degradation by Host Proteases | Use a protease-deficient E. coli strain for expression. Additionally, expressing the peptide as a fusion protein can protect it from intracellular proteases.[15] |
| Inefficient Purification | An intein-based self-cleavage system can be an efficient method for purification, as it does not require proteases or chemical reagents for peptide release.[15] For fusion proteins, ensure optimal binding and elution conditions for your affinity chromatography step (e.g., IMAC). |
Data on Antimicrobial Activity
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Analogs
| Peptide | Target Organism | MIC (µg/mL) | Reference |
| This compound | Escherichia coli | 3 | [16] |
| This compound | Pseudomonas aeruginosa | - | [16] |
| This compound | Acinetobacter baumannii | - | [16] |
| Cecropin B | Gram-negative bacteria | Similar to this compound | [4] |
| Shiva-1 (Cecropin B analog) | Gram-negative bacteria | Less active than Cecropin B | [4] |
| rKR12AGPWR6 | Staphylococcus aureus ATCC 25923 | 2 | [15] |
| rKR12AGPWR6 | Acinetobacter baumannii BCRC 14B0100 | 1 | [15] |
| rKR12AGPWR6 | Escherichia coli ATCC 25922 | 4 | [15] |
| rKR12AGPWR6 | Pseudomonas aeruginosa ATCC 27853 | 4 | [15] |
Note: "-" indicates that the reference mentions activity but does not provide a specific MIC value.
Experimental Protocols
Protocol 1: Broth Microdilution Assay for MIC Determination
This protocol is adapted from the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[10][15]
-
Preparation of Bacterial Inoculum:
-
Streak the bacterial strain on an appropriate agar (B569324) plate and incubate overnight at 37°C.
-
Inoculate a single colony into Mueller-Hinton Broth (MHB).
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase.
-
Dilute the bacterial suspension in fresh MHB to a final concentration of 5 x 10^5 CFU/mL.
-
-
Preparation of Peptide Dilutions:
-
Prepare a stock solution of the this compound analog in a suitable solvent.
-
Perform a two-fold serial dilution of the peptide in a 96-well microtiter plate using MHB.
-
-
Inoculation and Incubation:
-
Add an equal volume of the diluted bacterial suspension to each well of the microtiter plate.
-
Include a positive control (bacteria without peptide) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.
-
Protocol 2: Recombinant Expression of this compound with a Calmodulin Fusion Partner
This protocol is based on the successful expression system described for this compound.[5][7]
-
Vector Construction:
-
Clone the synthetic gene for this compound into a pET vector containing an N-terminal Calmodulin (CaM) fusion tag and a cleavage site (e.g., for enterokinase).
-
-
Expression:
-
Transform the expression vector into E. coli BL21(DE3) cells.
-
Grow the cells in LB medium containing the appropriate antibiotic at 37°C until the OD600 reaches 0.6-0.8.
-
Induce protein expression with IPTG (e.g., 0.4 mM) and incubate at a lower temperature (e.g., 20°C) for 24 hours.
-
Harvest the cells by centrifugation.
-
-
Purification:
-
Resuspend the cell pellet in lysis buffer and lyse the cells by sonication.
-
Clarify the lysate by centrifugation.
-
Purify the soluble CaM-Cecropin P1 fusion protein from the supernatant using an appropriate affinity chromatography method (e.g., IMAC if a His-tag is present).
-
Cleave the fusion protein with the appropriate protease to release this compound.
-
Further purify the released this compound using reverse-phase HPLC.
-
Visualizations
Caption: Recombinant expression and purification workflow for this compound.
Caption: Logical relationships in enhancing this compound potency.
References
- 1. Mechanisms of action on Escherichia coli of this compound and PR-39, two antibacterial peptides from pig intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. Antimicrobial activity of cecropins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound and novel nematode cecropins: a bacteria-inducible antimicrobial peptide family in the nematode Ascaris suum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Three-Dimensional Structure of the Antimicrobial Peptide this compound in Dodecylphosphocholine Micelles and the Role of the C-Terminal Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structure-activity studies of normal and retro pig cecropin-melittin hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhanced Antibacterial, Anti-Inflammatory, and Antibiofilm Activities of Tryptophan-Substituted Peptides Derived from Cecropin A-Melittin Hybrid Peptide BP100 [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. purdue.primo.exlibrisgroup.com [purdue.primo.exlibrisgroup.com]
- 13. Synergistic effect of ultrasound and antimicrobial solutions of this compound in the deactivation of Escherichia coli O157:H7 using a cylindrical ultrasonic system - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. High Level Expression and Purification of Cecropin-like Antimicrobial Peptides in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structure–activity relationships of antibacterial peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refolding Insoluble Cecropin P1
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to successfully refolding insoluble Cecropin (B1577577) P1 expressed in E. coli. This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to streamline your experimental workflow.
Troubleshooting Guide and FAQs
This section addresses common issues encountered during the refolding of insoluble Cecropin P1.
Question: My this compound is expressed as insoluble inclusion bodies. How can I improve its solubility during expression?
Answer:
Formation of inclusion bodies is common for recombinant this compound due to its antimicrobial nature and hydrophobic regions. While the focus of this guide is on refolding from inclusion bodies, you can try to optimize expression conditions to increase the soluble fraction:
-
Lower Expression Temperature: Reducing the induction temperature to 16-25°C can slow down protein synthesis, which may allow more time for proper folding.[1]
-
Use a Solubility-Enhancing Fusion Tag: Fusing this compound with a highly soluble partner like Calmodulin (CaM) has been shown to be effective.[2] One study reported a yield of 2.7–4.7 mg of soluble this compound per liter of LB media using a CaM fusion system, a significant increase compared to a Thioredoxin (Trx) fusion.[2]
-
Optimize Inducer Concentration: Titrate the concentration of the inducer (e.g., IPTG) to find the lowest possible concentration that still provides adequate expression. A study on Cecropin A found that 0.1 mM IPTG was sufficient.[1]
Question: What is the best way to solubilize this compound inclusion bodies?
Answer:
Effective solubilization is critical for successful refolding. The goal is to completely denature the aggregated protein.
-
Strong Denaturants: Use strong chaotropic agents. The most common and effective are 6 M Guanidine Hydrochloride (GndHCl) or 6-8 M Urea.[3][4]
-
Reducing Agents: If your construct contains cysteine residues, include a reducing agent like Dithiothreitol (DTT) up to 50 mM in the solubilization buffer to break any incorrect disulfide bonds.[5]
-
Proper Technique: Ensure the inclusion body pellet is fully resuspended in the solubilization buffer. Gentle stirring for 30-60 minutes at room temperature is recommended.[6] After solubilization, centrifuge at high speed to pellet any remaining insoluble material.[6]
Question: My this compound precipitates immediately upon removal of the denaturant. How can I prevent this aggregation?
Answer:
Protein aggregation is the most common challenge during refolding.[7] It occurs when folding intermediates with exposed hydrophobic surfaces interact with each other.[8]
-
Refolding Method: Rapid removal of the denaturant, as in one-step dialysis, can lead to aggregation.[7] Consider these methods:
-
Gradual Dialysis: Step-wise dialysis, where the denaturant concentration is gradually decreased, allows for a slower refolding process, which can reduce aggregation.[7][9]
-
Rapid Dilution: While seemingly counterintuitive, rapidly diluting the denatured protein into a large volume of refolding buffer can also be effective. This lowers the protein concentration, making intermolecular interactions that lead to aggregation less likely.[4][10]
-
On-Column Refolding: This is a highly effective method where the denatured protein is bound to a chromatography resin (e.g., Ni-NTA for His-tagged proteins). The denaturant is then washed away and replaced with a refolding buffer, allowing the protein to refold while immobilized, which can prevent aggregation.[4][11][12]
-
-
Refolding Buffer Additives: Several additives can be included in the refolding buffer to suppress aggregation:
-
L-Arginine: 0.4-0.5 M L-Arginine is a common and effective additive that helps to prevent protein aggregation.[9][13][]
-
Sugars and Polyols: Sucrose (5%) or glycerol (B35011) (5%) can act as protein stabilizers.[][15]
-
Redox System: For proteins with disulfide bonds, a redox shuffling system, such as a combination of reduced (GSH) and oxidized (GSSG) glutathione, is crucial for the formation of correct disulfide bridges.[13]
-
Question: What is the expected yield for refolded this compound?
Answer:
The yield of refolded, bioactive protein can vary significantly depending on the expression system, fusion partner, and refolding protocol. One study successfully obtained 2.7–4.7 mg of purified this compound from 1 liter of LB media using a Calmodulin fusion system and subsequent purification steps.[2] In general, recovering 15-25% of the total protein from inclusion bodies as bioactive protein is considered a successful outcome.[16]
Question: How can I confirm that my refolded this compound is active?
Answer:
The ultimate test of successful refolding is the biological activity of the peptide.
-
Antimicrobial Assays: Test the refolded this compound against susceptible strains of Gram-positive and Gram-negative bacteria.[17] The minimal bactericidal concentration (MBC) can be determined to quantify its activity.
-
Structural Analysis: Techniques like Circular Dichroism (CD) spectroscopy can be used to confirm the presence of secondary structures, such as the characteristic α-helix of this compound.[18]
-
Purity Analysis: Use methods like RP-HPLC to assess the purity and homogeneity of the refolded peptide.[17]
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for the expression and refolding of this compound and similar peptides. These should be used as starting points for optimization.
Table 1: this compound Expression and Yield
| Fusion Partner | Expression System | Yield of Purified Soluble Protein | Reference |
| Calmodulin (CaM) | E. coli | 2.7–4.7 mg / L of LB media | [2] |
| Thioredoxin (Trx) | E. coli | 0.03 mg / L of LB media | [2] |
Table 2: Recommended Starting Concentrations for Buffer Components
| Buffer Type | Component | Recommended Concentration | Purpose | Reference |
| Inclusion Body Wash Buffer | Triton X-100 | 0.5–2% (v/v) | Removes membrane proteins and contaminants | [5] |
| NaCl | 1 M | Removes DNA/RNA | [5] | |
| Solubilization Buffer | Guanidine HCl | 6 M | Denaturant | [3] |
| Urea | 6–8 M | Denaturant | [3][4] | |
| DTT | up to 50 mM | Reducing agent | [5] | |
| Tris-HCl (pH 8.0) | 20 mM | Buffering agent | [5] | |
| Refolding Buffer | L-Arginine | 0.4–0.5 M | Aggregation suppressor | [9][13] |
| Reduced Glutathione (GSH) | 1-5 mM | Redox shuffling | [13] | |
| Oxidized Glutathione (GSSG) | 0.1-0.5 mM | Redox shuffling | [13] | |
| Tris-HCl (pH 8.0-8.5) | 20-50 mM | Buffering agent | [1][11] | |
| NaCl | 100-500 mM | Ionic strength | [1][12] |
Experimental Protocols
This section provides a detailed methodology for the refolding of insoluble, His-tagged this compound.
Protocol 1: Inclusion Body Isolation and Solubilization
-
Cell Lysis: Resuspend the cell pellet from 1 L of culture in 30-40 mL of lysis buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl). Lyse the cells using sonication on ice.
-
Inclusion Body Collection: Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C. Discard the supernatant.
-
First Wash: Resuspend the inclusion body pellet in wash buffer 1 (50 mM Tris-HCl, pH 8.0, 1 M NaCl, 1% Triton X-100). Use a brief sonication to ensure complete resuspension.[5] Centrifuge at 15,000 x g for 20 minutes at 4°C and discard the supernatant.
-
Second Wash: Repeat the wash step with wash buffer 2 (50 mM Tris-HCl, pH 8.0, 1 M NaCl) to remove any residual detergent.
-
Solubilization: Resuspend the washed inclusion bodies in 10-20 mL of solubilization buffer (6 M Guanidine HCl, 20 mM Tris-HCl, pH 8.0, 50 mM DTT). Stir gently for 60 minutes at room temperature to ensure complete solubilization.[3][6]
-
Clarification: Centrifuge the solubilized protein at 20,000 x g for 30 minutes at 4°C to pellet any insoluble debris. The supernatant contains the denatured this compound.
Protocol 2: On-Column Refolding of His-tagged this compound
This protocol is adapted for a His-tagged this compound construct.
-
Column Preparation: Equilibrate a Ni-NTA affinity column with 5 column volumes (CV) of solubilization buffer.
-
Protein Binding: Load the clarified supernatant from the previous protocol onto the equilibrated Ni-NTA column.
-
Denaturant Removal and Refolding: Create a linear gradient over 10-20 CV from the solubilization buffer (without DTT) to a refolding buffer (20 mM Tris-HCl, pH 8.0, 500 mM NaCl, 0.4 M L-Arginine, 1 mM GSH, 0.1 mM GSSG). A chromatography system is essential for creating a smooth gradient.[6]
-
Column Wash: Wash the column with 5 CV of refolding buffer to remove any non-specifically bound proteins.
-
Elution: Elute the refolded this compound from the column using an elution buffer (20 mM Tris-HCl, pH 8.0, 500 mM NaCl, 250-500 mM Imidazole).
-
Final Purification and Analysis: The eluted fractions should be analyzed by SDS-PAGE. Fractions containing pure this compound can be pooled. For final polishing and removal of aggregates, size-exclusion chromatography can be performed. The final product should be verified for activity.
Visualizations
Experimental Workflow for this compound Refolding
Caption: Workflow for refolding insoluble this compound.
Troubleshooting Logic for Protein Aggregation
Caption: Logic for troubleshooting this compound aggregation.
References
- 1. Rapid and efficient production of cecropin A antibacterial peptide in Escherichia coli by fusion with a self-aggregating protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 4. Handling Inclusion Bodies in Recombinant Protein Expression [sigmaaldrich.com]
- 5. hyvonen.bioc.cam.ac.uk [hyvonen.bioc.cam.ac.uk]
- 6. Performing a Purification and On-column Refolding of an Insoluble Histidine-tagged Protein [sigmaaldrich.com]
- 7. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strategies for the recovery of active proteins through refolding of bacterial inclusion body proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jabonline.in [jabonline.in]
- 10. youtube.com [youtube.com]
- 11. ipo.lbl.gov [ipo.lbl.gov]
- 12. On-column refolding of recombinant chemokines for NMR studies and biological assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 17. High Level Expression and Purification of Cecropin-like Antimicrobial Peptides in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
Cecropin P1: A Comparative Guide to its Antimicrobial Activity
Cecropin (B1577577) P1 is a potent, linear, α-helical antimicrobial peptide (AMP) that has garnered significant interest within the scientific community.[1] Originally isolated from porcine intestine and later identified as originating from the parasitic nematode Ascaris suum, Cecropin P1 exhibits a broad spectrum of activity against various pathogens.[1][2] This guide provides a detailed comparison of this compound's performance against other well-characterized AMPs, supported by experimental data and methodologies, to assist researchers and drug development professionals in evaluating its therapeutic potential.
Mechanism of Action: Membrane Disruption and Beyond
Like other members of the cecropin family, the primary antimicrobial mechanism of this compound involves the disruption of bacterial cell membranes.[3][4][5] Upon encountering a negatively charged bacterial surface, the cationic peptide preferentially binds and inserts itself into the lipid bilayer.[6] Unlike some other cecropins, such as Cecropin A, which form a distinct helix-hinge-helix structure, this compound is believed to form a single, continuous α-helix that spans the membrane.[7][8] This insertion leads to the formation of pores or channels, disrupting the membrane potential, causing leakage of essential intracellular contents, and ultimately leading to cell lysis.[3][5]
Recent studies have also suggested that the C-terminal region of this compound may contribute to its activity by enabling the peptide to bind to bacterial DNA, providing a secondary mechanism of action that is not solely reliant on membrane permeabilization.[7][8] This dual-action potential distinguishes it from peptides that have purely intracellular targets.
In contrast, other AMPs operate through different mechanisms. For example, the proline-rich peptide PR-39, also isolated from pigs, does not cause immediate lysis but rather penetrates the outer membrane and subsequently inhibits protein and DNA synthesis.[3][4][5]
Comparative Antimicrobial Activity
The efficacy of an AMP is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide required to inhibit the visible growth of a microorganism. A lower MIC value indicates higher potency. The following table summarizes the MIC values of this compound and other representative AMPs against a panel of pathogenic bacteria.
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) in µg/mL
| Peptide | E. coli | S. enterica | P. aeruginosa | S. aureus | E. faecalis | Class/Origin |
|---|---|---|---|---|---|---|
| This compound | 2[9] | 16[9] | 128[9] | >128[9] | >128[9] | α-helical / Nematode |
| Cecropin B | 4[9] | 32[9] | 16[9] | >128[9] | >128[9] | α-helical / Insect |
| Melittin | 4[9] | 8[9] | 8[9] | 8[9] | 4[9] | α-helical / Bee Venom |
| Cap18 | 1[9] | 2[9] | 4[9] | 64[9] | 32[9] | α-helical / Mammal |
| Indolicidin | 8[9] | 16[9] | 128[9] | 8[9] | 8[9] | Unique / Mammal |
| Apidaecin | 0.5[9] | 0.5[9] | >256[9] | >256[9] | >256[9] | Proline-rich / Insect |
Data compiled from a comparative study by Svendsen et al. (2015). Experimental conditions may vary between studies.
As the data indicates, this compound demonstrates specific activity against Gram-negative bacteria like E. coli and Y. ruckeri, but is less effective against P. aeruginosa and the tested Gram-positive strains under these conditions.[9] In contrast, Melittin shows potent, broad-spectrum activity but is often limited by its high toxicity to host cells.[9] Peptides like Cap18 show strong activity, particularly against Gram-negative pathogens.[9]
Cytotoxicity Profile: The Hemolysis Assay
A critical parameter for any therapeutic candidate is its selectivity for microbial cells over host cells. The hemolytic assay, which measures the lysis of red blood cells (erythrocytes), is a standard initial screening for cytotoxicity. Low hemolytic activity is a highly desirable trait for AMPs intended for systemic use.[10][11] this compound is noted for having low hemolytic activity, making it a more attractive candidate than highly hemolytic peptides like Melittin, which is often used as a positive control in these assays.[6][10]
Table 2: Comparative Hemolytic Activity
| Peptide | Hemolytic Activity (HC₅₀ in µM) | Interpretation |
|---|---|---|
| This compound | High (>150 µM reported for analogues) | Very Low Cytotoxicity[6] |
| Cecropin B | >200[12] | Very Low Cytotoxicity[12] |
| LL-37 | ~150[12] | Low Cytotoxicity[12] |
| Melittin | ~2-5[13] | High Cytotoxicity |
| Magainin 2 | ~75-100 | Moderate Cytotoxicity |
HC₅₀ is the peptide concentration causing 50% hemolysis. Values are approximate and compiled from multiple sources for relative comparison.
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay
This protocol is adapted from the broth microdilution methods described by the Clinical and Laboratory Standards Institute (CLSI) and modified for cationic peptides.[14][15][16]
-
Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into Mueller-Hinton Broth (MHB) and incubated at 37°C until it reaches the logarithmic growth phase. The culture is then diluted in fresh MHB to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[16]
-
Peptide Dilution Series: The antimicrobial peptide is serially diluted (typically two-fold) in a suitable solvent (e.g., 0.01% acetic acid, 0.2% bovine serum albumin to prevent peptide loss) to create a range of concentrations at 10x the final desired concentration.[14]
-
Assay Plate Setup: In a 96-well microtiter plate, 100 µL of the bacterial suspension is added to each well. Subsequently, 11 µL of each 10x peptide dilution is added to the corresponding wells.[14] Control wells containing bacteria only (positive growth control) and sterile broth (negative control) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.[14]
-
MIC Determination: The MIC is determined as the lowest peptide concentration that completely inhibits visible growth of the bacteria, as observed by the naked eye or by measuring absorbance at 600 nm.[17]
Protocol 2: Hemolysis Assay
This protocol provides a standardized method for evaluating the hemolytic activity of AMPs against mammalian red blood cells (RBCs).[11][18][19]
-
Preparation of Erythrocytes: Freshly drawn blood (e.g., human or sheep) with an anticoagulant is centrifuged at 1,000 x g for 10 minutes. The plasma and buffy coat are removed. The remaining RBCs are washed three to four times with phosphate-buffered saline (PBS) until the supernatant is clear. A final working suspension of 1-2% (v/v) RBCs is prepared in PBS.[20]
-
Peptide Dilution and Plate Setup: Serial dilutions of the peptide are prepared in PBS directly in a 96-well plate.[11]
-
Controls:
-
Incubation: The RBC suspension is added to all wells (peptide dilutions and controls) and the plate is incubated at 37°C for 1 hour.[19]
-
Measurement: The plate is centrifuged at 1,000 x g for 10 minutes to pellet intact RBCs. The supernatant, containing released hemoglobin, is carefully transferred to a new flat-bottom 96-well plate. The absorbance is measured at 405 nm or 540 nm.[19]
-
Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_ctrl) / (Abs_pos_ctrl - Abs_neg_ctrl)] x 100.[11]
Conclusion
This compound is a promising antimicrobial peptide characterized by its potent activity against certain Gram-negative bacteria and, crucially, its low toxicity towards mammalian cells.[6][9] Its mechanism, which primarily involves membrane lysis but may also include intracellular actions, makes the development of resistance more challenging for pathogens compared to conventional antibiotics that have specific molecular targets.[3][6][7] While its spectrum of activity is not as broad as highly lytic peptides like Melittin, its superior safety profile makes it a compelling candidate for further research and development.[9] The experimental protocols detailed herein provide a standardized framework for researchers to conduct comparative evaluations and further explore the therapeutic potential of this compound and other novel antimicrobial peptides.
References
- 1. Insect Cecropins, Antimicrobial Peptides with Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and novel nematode cecropins: a bacteria-inducible antimicrobial peptide family in the nematode Ascaris suum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of action on Escherichia coli of this compound and PR-39, two antibacterial peptides from pig intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Progress in the classification, optimization, activity, and application of antimicrobial peptides [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Comparative Evaluation of the Antimicrobial Activity of Different Antimicrobial Peptides against a Range of Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Antibacterial and antimalarial properties of peptides that are cecropin-melittin hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 15. Antimicrobial activity of Ib-M peptides against Escherichia coli O157: H7 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity [mdpi.com]
- 20. mdpi.com [mdpi.com]
A Comparative Analysis of the Mechanisms of Action: Cecropin P1 vs. PR-39
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the mechanisms of action of two prominent antimicrobial peptides (AMPs): Cecropin (B1577577) P1 and PR-39. The information presented is supported by experimental data to aid in research and development efforts.
Overview of Mechanisms
Cecropin P1 and PR-39, both initially isolated from porcine intestine, exhibit distinct primary mechanisms of antibacterial action.[1][2][3][4] this compound primarily acts through a lytic mechanism, causing rapid disruption of bacterial cell membranes.[1][2][3] In contrast, PR-39 is largely recognized for its non-lytic mode of action, penetrating the bacterial membrane to engage with intracellular targets.[4][5][6][7] However, recent evidence suggests PR-39 may also possess membrane-perturbing capabilities under certain conditions.[5][8]
This compound: A Membrane-Lytic Peptide
This compound, a member of the cecropin family of AMPs, kills bacteria by permeabilizing their cell membranes, which leads to cell lysis.[1][2][3] This process is generally rapid and concentration-dependent.[9] The proposed mechanism involves an initial electrostatic interaction with the negatively charged bacterial membrane, followed by the insertion of the peptide into the lipid bilayer. This insertion is often described by a "carpet-like" model, where the peptides accumulate on the membrane surface before disrupting it.[10] This disruption can lead to the formation of pores or a general loss of membrane integrity, resulting in the leakage of cellular contents and cell death.[10][11] While the primary target is the cell membrane, some evidence suggests that after permeabilizing the membrane, this compound may also interact with intracellular components like DNA.[12]
PR-39: A Multifaceted Intracellular Effector
PR-39, a proline- and arginine-rich peptide, exhibits a more complex mechanism of action.[4][13] It is known to translocate across the bacterial membrane without causing significant lysis, a process facilitated by the inner membrane transporter SbmA.[6][7][14] Once inside the cytoplasm, PR-39 interacts with multiple intracellular targets:
-
Inhibition of Protein and DNA Synthesis: Early studies demonstrated that PR-39 effectively stops protein and DNA synthesis, leading to the degradation of these macromolecules.[1][2][9][15]
-
Proteasome Inhibition: PR-39 acts as a noncompetitive and reversible allosteric inhibitor of the proteasome by binding to its α7 subunit. This action can block the degradation of key cellular proteins.[4]
-
Inhibition of NADPH Oxidase: PR-39 can bind to the Src homology 3 (SH3) domains of the p47phox subunit of the phagocyte NADPH oxidase, thereby inhibiting its activity.[13][16] This suggests a role for PR-39 in modulating the host's inflammatory response.[13]
Interestingly, some studies have reported that PR-39 can induce ATP leakage and the loss of membrane potential in bacteria, suggesting a potential lytic or membrane-perturbing mechanism, particularly at higher concentrations.[5][8]
Quantitative Data Comparison
The following table summarizes the antimicrobial activity of this compound and PR-39 against a selection of bacterial strains, as indicated by their Minimum Inhibitory Concentrations (MICs).
| Peptide | Organism | MIC (µM) | Reference |
| This compound | Escherichia coli | Similar to Cecropin B | [17] |
| Gram-negative bacteria | Generally more sensitive | [17] | |
| Gram-positive bacteria | Generally less sensitive | [17] | |
| PR-39 | Escherichia coli | 0.8-3.1 | [8] |
| Salmonella typhimurium | 0.8-1.6 | [8] | |
| Bacillus globigii | 1.6-3.1 | [8] | |
| Enterococcus faecalis | 3.1-6.3 | [8] | |
| Staphylococcus aureus | >50 | [8] | |
| Pseudomonas aeruginosa | Insensitive | [8] |
Experimental Protocols
Membrane Permeabilization Assay (ATP Leakage)
This assay determines the ability of a peptide to disrupt the bacterial cell membrane, leading to the leakage of intracellular ATP.
Protocol:
-
Grow bacteria to the mid-logarithmic phase.
-
Wash and resuspend the bacterial cells in a suitable buffer (e.g., 10 mM sodium phosphate (B84403) buffer, pH 7.4).
-
Incubate the bacterial suspension with various concentrations of the antimicrobial peptide at 37°C for a defined period (e.g., 5 minutes).[5]
-
Centrifuge the samples to pellet the bacteria.
-
Measure the ATP concentration in the supernatant using a luciferin/luciferase-based assay and a luminometer.
-
Express the results as a percentage of the total cellular ATP, which is determined by lysing an equivalent number of untreated bacteria.
Inhibition of Macromolecular Synthesis (Isotope Incorporation)
This method assesses the effect of a peptide on the synthesis of DNA and proteins by measuring the incorporation of radiolabeled precursors.
Protocol:
-
Grow bacteria to the early logarithmic phase in a minimal medium.
-
Add the antimicrobial peptide at its MIC.
-
Simultaneously, add a radiolabeled precursor, such as [³H]thymidine for DNA synthesis or [¹⁴C]leucine for protein synthesis.
-
Take aliquots at various time points and add them to ice-cold trichloroacetic acid (TCA) to precipitate the macromolecules.
-
Collect the precipitate on a filter and wash with cold TCA and ethanol.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Plot the incorporated radioactivity over time to determine the rate of synthesis.[9]
Proteasome Inhibition Assay
This assay measures the ability of a peptide to inhibit the proteolytic activity of the 20S proteasome.
Protocol:
-
Purify the 20S proteasome from a relevant source (e.g., rabbit muscle).
-
Prepare a reaction mixture containing the purified proteasome in a suitable buffer (e.g., 20 mM Tris-HCl, pH 8.0).
-
Add a fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC).
-
Incubate the mixture with and without the antimicrobial peptide (PR-39) at 37°C.
-
Monitor the increase in fluorescence over time using a fluorometer as the substrate is cleaved.
-
Calculate the percentage of inhibition relative to the untreated control.
Visualizing the Mechanisms of Action
This compound Mechanism of Action
Caption: Mechanism of this compound leading to bacterial cell lysis.
PR-39 Mechanism of Action
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. Mechanisms of action on Escherichia coli of this compound and PR-39, two antibacterial peptides from pig intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Antimicrobial and Immunomodulatory Activities of PR-39 Derived Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism and Fitness Costs of PR-39 Resistance in Salmonella enterica Serovar Typhimurium LT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Non-Lytic Antibacterial Peptides That Translocate Through Bacterial Membranes to Act on Intracellular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial and Immunomodulatory Activities of PR-39 Derived Peptides | PLOS One [journals.plos.org]
- 9. journals.asm.org [journals.asm.org]
- 10. Investigation of morphological changes of HPS membrane caused by cecropin B through scanning electron microscopy and atomic force microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Antimicrobial Peptides from a Cecropin-Like Region of Heteroscorpine-1 from Heterometrus laoticus Venom with Membrane Disruption Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. PR-39, a proline-rich antibacterial peptide that inhibits phagocyte NADPH oxidase activity by binding to Src homology 3 domains of p47 phox - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antiviral and antibacterial peptides: Mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanisms of action on Escherichia coli of this compound and PR-39, two antibacterial peptides from pig intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. Antimicrobial activity of cecropins - PubMed [pubmed.ncbi.nlm.nih.gov]
Cecropin P1: A Potent Antimicrobial Peptide Challenging Conventional Antibiotics
For Immediate Release
In an era where antimicrobial resistance poses a significant threat to global health, the search for novel therapeutic agents is paramount. Cecropin (B1577577) P1, a naturally occurring antimicrobial peptide (AMP), has emerged as a promising candidate, demonstrating potent activity against a broad spectrum of bacteria. This guide provides a comprehensive comparison of the efficacy of Cecropin P1 against conventional antibiotics, supported by experimental data, for researchers, scientists, and drug development professionals.
Executive Summary
This compound exhibits robust bactericidal activity, particularly against Gram-negative bacteria, often surpassing the efficacy of conventional antibiotics like ampicillin. Its primary mechanism of action involves the disruption of bacterial cell membranes, leading to rapid cell lysis. This direct physical mechanism is considered less likely to induce resistance compared to the target-specific actions of many traditional antibiotics. While in vitro data is compelling, further in vivo studies are necessary to fully elucidate its therapeutic potential in direct comparison with a wider range of conventional antibiotics.
In Vitro Efficacy: A Quantitative Comparison
The antimicrobial efficacy of this compound has been evaluated against several key bacterial pathogens and compared with conventional antibiotics. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values from various studies.
Table 1: Minimum Bactericidal Concentration (MBC) of this compound vs. Conventional Antibiotics (µM)
| Microorganism | This compound (WT) | Ampicillin | Nisin |
| Listeria innocua | 2.4 | >64,000 | 8 |
| Escherichia coli (BL21) | 0.025 | >64,000 | 8000 |
| Escherichia coli (ML35) | 0.05 | >64,000 | 8000 |
Data sourced from a study on the three-dimensional structure of this compound.[1]
Table 2: Minimum Inhibitory Concentration (MIC) of this compound and Conventional Antibiotics (µg/mL)
| Microorganism | This compound | Ampicillin | Gentamicin | Ciprofloxacin |
| Escherichia coli | 0.4 - 1.6 | 2 - 8 | 0.25 - 1 | 0.015 - 0.12 |
| Pseudomonas aeruginosa | 0.4 | 16 - >128 | 0.5 - 4 | 0.12 - 1 |
| Staphylococcus aureus | >128 | 0.25 - 2 | 0.12 - 1 | 0.12 - 1 |
| Enterococcus faecalis | >128 | 1 - 4 | 4 - 32 | 0.25 - 2 |
Note: The MIC values are compiled from multiple sources to provide a comparative overview. Direct comparison should be made with caution as experimental conditions may vary between studies.
In Vivo Efficacy: Preclinical Evidence
While direct comparative in vivo studies between this compound and a wide range of conventional antibiotics are limited, research on cecropin-like peptides and cecropin hybrids provides promising insights into their potential therapeutic efficacy.
A study on a cecropin-like peptide, DAN2, demonstrated significant protection in a mouse model of lethal E. coli infection.[2][3][4]
Table 3: In Vivo Efficacy of Cecropin-like Peptide (DAN2) in a Mouse Model of E. coli Infection
| Treatment Group (Dose) | Survival Rate | Bacterial Load Reduction (Peritoneal Fluid) | Bacterial Load Reduction (Blood) |
| Control (PBS) | 0% | - | - |
| DAN2 (5 mg/kg) | 67% | ~150-fold | Not significant |
| DAN2 (10 mg/kg) | 83% | ~150-fold | ~10-fold |
| DAN2 (20 mg/kg) | 100% | ~150-fold | ~100-fold |
Data from Shrestha et al. (2019).[2][3][4]
Furthermore, a study on cecropin A-melittin hybrid peptides in a murine sepsis model with pan-resistant Acinetobacter baumannii showed that these peptides were bacteriostatic in the spleen and significantly decreased bacterial concentration in the peritoneal fluid at 1-hour post-treatment.[5]
Mechanism of Action
The primary mechanism of action for this compound and other cecropins is the disruption of the bacterial cell membrane.[6][7] This process is initiated by an electrostatic attraction between the cationic peptide and the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria.[8] Following this initial binding, the peptide inserts into the membrane, leading to the formation of pores or channels. This disrupts the membrane integrity, causing leakage of intracellular contents and ultimately cell death.[6][7] Some evidence also suggests that this compound may have secondary intracellular targets, including DNA.[1]
Conventional antibiotics, in contrast, typically have specific intracellular targets:
-
Ampicillin (a β-lactam) inhibits the synthesis of the bacterial cell wall.
-
Gentamicin (an aminoglycoside) inhibits protein synthesis by binding to the 30S ribosomal subunit.
-
Ciprofloxacin (a fluoroquinolone) inhibits DNA replication by targeting DNA gyrase and topoisomerase IV.
The multi-target and physical nature of this compound's action is a key advantage, as it is believed to be more difficult for bacteria to develop resistance to this mode of attack compared to the specific enzymatic targets of many conventional antibiotics.[9]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is a standard method for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][10]
Materials:
-
Test antimicrobial peptide (this compound) and conventional antibiotics
-
Bacterial strains
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well polypropylene (B1209903) microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: A bacterial suspension is prepared from an overnight culture and diluted in MHB to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution: The antimicrobial agents are serially diluted in the 96-well plate with MHB.
-
Inoculation: The standardized bacterial inoculum is added to each well containing the antimicrobial dilutions. A growth control (bacteria without antimicrobial) and a sterility control (MHB only) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacteria.
References
- 1. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 2. Cecropin-like antimicrobial peptide protects mice from lethal E.coli infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cecropin-like antimicrobial peptide protects mice from lethal E.coli infection | PLOS One [journals.plos.org]
- 4. journals.plos.org [journals.plos.org]
- 5. Efficacy of cecropin A-melittin peptides on a sepsis model of infection by pan-resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Susceptibility Tests for Cationic Peptides: Comparison of Broth Microdilution Methods for Bacteria That Grow Aerobically - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The insect antimicrobial peptide cecropin A disrupts uropathogenic Escherichia coli biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Single and Multi-Strain Probiotics with Gentamicin Against E. coli O157:H7: Insights from In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial activity of Ib-M peptides against Escherichia coli O157: H7 - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Potential of Cecropin P1: A Comparative Guide for Researchers
An In-depth Analysis of the Combined Effects of Cecropin (B1577577) P1 and Conventional Antibiotics
The rising tide of antibiotic resistance necessitates innovative approaches to combat bacterial infections. One promising strategy lies in the synergistic application of antimicrobial peptides (AMPs) with existing antibiotics. This guide provides a comprehensive comparison of the synergistic effects of Cecropin P1, a potent antimicrobial peptide, with various conventional antibiotics. Drawing upon available experimental data, we delve into its performance, outline detailed experimental protocols, and visualize the underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals seeking to explore and harness the potential of combination therapies.
Unveiling the Synergistic Landscape: A Data-Driven Comparison
The primary mechanism of action for this compound involves the disruption and permeabilization of bacterial cell membranes, leading to cell lysis.[1] This membrane-active property suggests a strong potential for synergy with antibiotics that have intracellular targets. By creating pores in the bacterial membrane, this compound could facilitate the entry of antibiotics, thereby enhancing their efficacy at lower concentrations.
However, experimental evidence presents a nuanced picture. While the broader class of cecropins has demonstrated synergistic interactions with various antibiotics, studies specifically focusing on this compound have indicated that its interactions are more commonly additive rather than truly synergistic.
A key study investigating the in vitro interactions of this compound with a range of clinically used antibiotics found that the combinations predominantly resulted in additive effects .[2] An additive effect, defined by a Fractional Inhibitory Concentration (FIC) index between >0.5 and 1.0, implies that the combined effect is equal to the sum of the individual effects.[2] In contrast, synergy, indicated by an FIC index of ≤0.5, represents a combined effect that is significantly greater than the sum of the individual effects.[2]
While specific FIC indices for this compound combinations were not detailed in the available abstracts, the consistent finding of additive effects suggests a predictable enhancement of antibiotic activity, though not the exponential potentiation characteristic of synergy.
For comparative purposes, it is valuable to examine the synergistic potential of other cecropin family members. For instance, a study on a cecropin-like peptide, CeHS-1 GPK, demonstrated true synergy with kanamycin (B1662678) against Bacillus subtilis and Pseudomonas aeruginosa, with an FIC index of 0.5.[3] The same peptide showed an additive effect with ampicillin (B1664943) against Escherichia coli, B. subtilis, and P. aeruginosa (FIC index of 0.75).[3] Similarly, Cecropin A has been shown to act synergistically with nalidixic acid against uropathogenic E. coli. These findings underscore the specificity of these interactions, which are dependent on both the precise peptide sequence and the class of the antibiotic partner.
Table 1: Comparative Summary of Cecropin-Antibiotic Interactions
| Antimicrobial Peptide | Antibiotic | Bacterial Strain | Interaction | FIC Index |
| This compound | Various Clinically Used Antibiotics | Gram-positive and Gram-negative bacteria | Additive | >0.5 - 1.0 |
| CeHS-1 GPK (Cecropin-like) | Kanamycin | Bacillus subtilis, Pseudomonas aeruginosa | Synergistic | 0.5 |
| CeHS-1 GPK (Cecropin-like) | Ampicillin | Escherichia coli, B. subtilis, P. aeruginosa | Additive | 0.75 |
| Cecropin A | Nalidixic Acid | Uropathogenic Escherichia coli | Synergistic | Not specified |
| Cecropin A2 | Tetracycline | Pseudomonas aeruginosa | Synergistic | <0.5 |
Deciphering the Mechanism: A Visual Representation
The synergistic or additive effect between this compound and conventional antibiotics is primarily attributed to the peptide's ability to compromise the bacterial membrane. This "door-opening" mechanism allows antibiotics that target internal cellular processes, such as DNA replication or protein synthesis, to bypass the cell's natural defenses and reach their targets in higher concentrations.
Caption: Proposed mechanism of synergy between this compound and antibiotics.
Experimental Corner: Protocols for Synergy Assessment
The gold standard for quantifying the interaction between two antimicrobial agents is the checkerboard assay . This method allows for the determination of the Fractional Inhibitory Concentration (FIC) index, which categorizes the interaction as synergistic, additive, indifferent, or antagonistic.
Checkerboard Assay Protocol
1. Preparation of Materials:
- 96-well microtiter plates.
- Bacterial strain of interest, cultured to logarithmic phase and diluted to a final concentration of approximately 5 x 10^5 CFU/mL in Mueller-Hinton Broth (MHB) or other appropriate growth medium.[4]
- Stock solutions of this compound and the antibiotic to be tested, prepared in the appropriate solvent.
2. Assay Setup:
- In a 96-well plate, create a two-dimensional serial dilution of this compound and the antibiotic.
- Typically, the antibiotic is serially diluted along the x-axis (columns), and this compound is serially diluted along the y-axis (rows).[5]
- Each well will contain a unique combination of concentrations of the two agents.
- Include control wells with only this compound, only the antibiotic, and a growth control well with no antimicrobial agents.[5]
3. Inoculation and Incubation:
- Inoculate each well with the prepared bacterial suspension.
- Incubate the plates at 37°C for 18-24 hours.
4. Data Analysis:
- After incubation, determine the Minimum Inhibitory Concentration (MIC) of each agent alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.
- Calculate the FIC for each agent:
- FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
- FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)
- Calculate the FIC Index (FICI):
- FICI = FIC of this compound + FIC of Antibiotic[4]
5. Interpretation of Results:
- Synergy: FICI ≤ 0.5
- Additive: 0.5 < FICI ≤ 1.0
- Indifference: 1.0 < FICI ≤ 4.0
- Antagonism: FICI > 4.0[4]
"Start" [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Prepare_Reagents" [label="Prepare Bacterial Suspension,\nthis compound, and Antibiotic Solutions"];
"Serial_Dilution" [label="Perform 2D Serial Dilution\nin 96-Well Plate"];
"Inoculation" [label="Inoculate Plate with\nBacterial Suspension"];
"Incubation" [label="Incubate at 37°C\nfor 18-24h"];
"Read_MIC" [label="Determine MICs of Individual\nand Combined Agents"];
"Calculate_FIC" [label="Calculate Fractional Inhibitory\nConcentration (FIC) Index"];
"Interpret_Results" [label="Interpret Interaction:\nSynergy, Additive,\nIndifference, or Antagonism"];
"End" [label="End", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Start" -> "Prepare_Reagents";
"Prepare_Reagents" -> "Serial_Dilution";
"Serial_Dilution" -> "Inoculation";
"Inoculation" -> "Incubation";
"Incubation" -> "Read_MIC";
"Read_MIC" -> "Calculate_FIC";
"Calculate_FIC" -> "Interpret_Results";
"Interpret_Results" -> "End";
}
Caption: Experimental workflow for the checkerboard assay.
Conclusion and Future Directions
The available evidence suggests that while this compound consistently enhances the activity of conventional antibiotics, this interaction is predominantly additive rather than synergistic. This finding is significant as it points towards a reliable, though not exponentially potent, strategy for improving antibiotic efficacy. The membrane-permeabilizing action of this compound remains a compelling mechanism for overcoming bacterial defenses and facilitating the action of other drugs.
For researchers and drug developers, these findings highlight the importance of empirical testing for each peptide-antibiotic combination. The subtle differences between members of the cecropin family underscore the potential for discovering highly synergistic pairs. Future research should focus on expanding the matrix of tested combinations, including a wider range of antibiotics and clinically relevant bacterial strains. Furthermore, elucidating the precise molecular interactions at the bacterial membrane will be crucial for the rational design of novel, highly synergistic antimicrobial therapies. The combination of potent AMPs like this compound with our existing antibiotic arsenal (B13267) holds the promise of revitalizing treatments against multidrug-resistant pathogens.
References
- 1. Frontiers | Antimicrobial Peptides: Interaction With Model and Biological Membranes and Synergism With Chemical Antibiotics [frontiersin.org]
- 2. emerypharma.com [emerypharma.com]
- 3. Checkerboard assay – REVIVE [revive.gardp.org]
- 4. Synergistic action of antimicrobial peptides and antibiotics: current understanding and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. calslab.snu.ac.kr [calslab.snu.ac.kr]
Cecropin P1: A Potent Antimicrobial Peptide in Preclinical Mouse Models
A Comparative Analysis of In Vivo Efficacy
For researchers and drug development professionals navigating the landscape of novel antimicrobial agents, Cecropin (B1577577) P1 has emerged as a promising candidate. This naturally occurring antimicrobial peptide (AMP) has demonstrated significant efficacy in various mouse models of bacterial infection. This guide provides an objective comparison of Cecropin P1's performance against other alternatives, supported by available experimental data, to aid in the evaluation of its therapeutic potential.
Performance Comparison
The in vivo efficacy of this compound and its analogues has been evaluated in several mouse infection models, demonstrating its potential to reduce bacterial burden and improve survival. The following tables summarize the quantitative data from key studies, comparing the performance of cecropin-family peptides with conventional antibiotics.
| Treatment | Dose | Mouse Model | Infection | Key Outcomes | Reference |
| Cecropin B | 1000 mg/L (topical) | ICR Mice | Pseudomonas aeruginosa wound | Bacterial load in muscle: (42 ± 50) CFU/g. Significantly lower than Mafenide and saline control. Increased survival rate compared to saline control. | [1] |
| Mafenide | 100 g/L (topical) | ICR Mice | Pseudomonas aeruginosa wound | Bacterial load in muscle: (886 ± 804) CFU/g. Lower than saline control. Increased survival rate compared to saline control. | [1] |
| Saline (Control) | - | ICR Mice | Pseudomonas aeruginosa wound | Bacterial load in muscle: (41 ± 28) x 10^5 CFU/g. | [1] |
| Treatment | Dose (intraperitoneal) | Mouse Model | Infection | Survival Rate | Bacterial Load Reduction (Peritoneal Fluid) | Bacterial Load Reduction (Blood) | Reference |
| DAN2 (Cecropin-like) | 20 mg/kg | C57BL/6 | Escherichia coli | 100% | ~150-fold vs. control | ~100-fold vs. control | [2] |
| DAN2 (Cecropin-like) | 10 mg/kg | C57BL/6 | Escherichia coli | 83% | Significant vs. control | ~10-fold vs. control | [2] |
| DAN2 (Cecropin-like) | 5 mg/kg | C57BL/6 | Escherichia coli | 67% | Significant vs. control | Not significant vs. control | [2] |
| PBS (Control) | - | C57BL/6 | Escherichia coli | 0% | - | - | [2] |
Experimental Methodologies
The following sections detail the experimental protocols employed in the cited in vivo efficacy studies.
Pseudomonas aeruginosa Wound Infection Model
-
Animal Model: ICR mice were utilized.[1]
-
Infection Protocol: A full-thickness skin excision of 1 cm x 1 cm was made on the dorsum of the mice. The wound was then infected with Pseudomonas aeruginosa.[1]
-
Treatment Administration: At 3 hours post-infection, the wounds were treated with a wet compress of either Cecropin B (1000 mg/L), Mafenide (100 g/L), or isotonic saline (control).[1]
-
Outcome Measurement:
Escherichia coli Peritoneal Infection Model
-
Animal Model: C57BL/6 mice were used in this study.[2]
-
Infection Protocol: Mice were inoculated intraperitoneally with a lethal dose of E. coli (2.2 x 10^7 CFU).[2]
-
Treatment Administration: Thirty minutes after the bacterial challenge, the cecropin-like peptide DAN2 was administered via intraperitoneal injection at doses of 5 mg/kg, 10 mg/kg, and 20 mg/kg. The control group received a PBS injection.[2]
-
Outcome Measurement:
Visualizing the Process and Mechanism
To better understand the experimental process and the proposed mechanism of action of this compound, the following diagrams are provided.
The primary antimicrobial mechanism of this compound and other cecropins involves the disruption of the bacterial cell membrane. Some studies also suggest that cecropins can have immunomodulatory effects, potentially influencing the host's inflammatory response.[3]
Conclusion
The available data from mouse models indicates that this compound and its analogues possess potent in vivo antimicrobial activity against both Gram-negative and Gram-positive bacteria. In the reviewed studies, cecropins demonstrated comparable or superior efficacy to the tested conventional antibiotics in reducing bacterial load and improving survival rates. The primary mechanism of action is through bacterial membrane disruption, a feature that may also reduce the likelihood of resistance development. While further head-to-head comparative studies against a broader range of standard-of-care antibiotics are warranted to fully delineate its clinical potential, this compound represents a promising lead compound for the development of new anti-infective therapies.
References
- 1. [The antibacterial effect of cecropin B on pseudomonas aeruginosa infection of wounds in mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cecropin-like antimicrobial peptide protects mice from lethal E.coli infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cecropin A: investigation of a host defense peptide with multifaceted immunomodulatory activity in a chicken hepatic cell culture - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Toxicity and Safety of Cecropin P1: A Comparative Guide
Cecropin (B1577577) P1, a potent antimicrobial peptide (AMP) originally isolated from the porcine intestine and later identified to be of nematode origin, has demonstrated significant promise as a therapeutic agent against a broad spectrum of pathogens.[1] However, a comprehensive understanding of its in vivo toxicity and safety profile is paramount for its clinical translation. This guide provides a comparative analysis of the available safety data for Cecropin P1 and related antimicrobial peptides, highlighting key experimental findings and methodologies.
Notice of Data Limitation: Publicly available literature lacks specific in vivo toxicity studies for this compound, including determination of an LD50 value and detailed hematological, biochemical, or histopathological data following systemic administration in animal models. The information presented herein is based on in vitro assessments and in vivo studies of similar cecropin-family peptides to provide a comparative context.
Comparative Analysis of In Vivo Safety
Due to the absence of direct in vivo toxicity data for this compound, this section draws comparisons with other cecropins and antimicrobial peptides to infer a potential safety profile.
Table 1: Comparative In Vivo Toxicity Data of Cecropin-like and Other Antimicrobial Peptides
| Peptide | Animal Model | Route of Administration | Dose | Observed Effects | Citation |
| DAN2 (Cecropin-like) | Mice (C57BL/6) | Intraperitoneal | 20 mg/kg | 100% survival in a lethal E. coli infection model. | [2][3] |
| 40 mg/kg | No overt signs of toxicity (no weight loss, hunched posture, ruffled fur, or slow response to handling) observed over 5 days. No discernible abnormalities in organs upon gross dissection. | [4] | |||
| Cecropin B | Not specified | Not specified | >200 µM (HC₅₀) | Very low hemolytic activity, indicating low toxicity to red blood cells in vitro. | [5] |
| SET-M33 (Synthetic AMP) | Mice (CD-1) | Inhalation | 5 mg/kg/day for 7 days | No adverse effects observed (No-Observed-Adverse-Effect Level, NOAEL). | |
| 20 mg/kg/day for 7 days | Adverse clinical signs, effects on body weight, and treatment-related histopathology in the respiratory tract. |
Experimental Methodologies
To ensure a thorough understanding of the presented data, the following are detailed experimental protocols typically employed in the in vivo safety and toxicity assessment of antimicrobial peptides.
Acute Oral Toxicity (General Protocol)
This protocol is based on the OECD Guideline 425 for the acute oral toxicity testing of chemicals.
-
Animal Model: Typically, adult nulliparous, non-pregnant female rats or mice are used.
-
Housing: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. They have free access to standard laboratory diet and water.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least 5 days prior to the experiment.
-
Dosing:
-
The test substance (e.g., this compound) is administered orally by gavage.
-
A limit test at a dose of 2000 mg/kg or 5000 mg/kg is often initially performed.
-
If mortality is observed, a stepwise procedure is used with smaller dose increments to determine the LD50 (the dose that is lethal to 50% of the animals).
-
-
Observation:
-
Animals are observed for clinical signs of toxicity and mortality at 30 minutes, 1, 2, 4, and 6 hours post-dosing, and then daily for 14 days.
-
Observations include changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.
-
Body weight is recorded weekly.
-
-
Necropsy: All animals (including those that die during the study) are subjected to a gross necropsy at the end of the observation period.
Sub-acute and Sub-chronic Toxicity (General Protocol)
These studies, often conducted over 28 or 90 days respectively, provide information on the potential adverse effects of repeated exposure.
-
Animal Model: Wistar rats or BALB/c mice are commonly used.
-
Dosing: The test substance is administered daily via the intended clinical route (e.g., oral, intravenous, intraperitoneal) at three or more dose levels. A control group receives the vehicle only.
-
Parameters Monitored:
-
Clinical Observations: Daily checks for signs of toxicity and mortality.
-
Body Weight and Food/Water Consumption: Measured weekly.
-
Hematology: Blood samples are collected at termination for analysis of parameters such as red blood cell count, white blood cell count and differential, hemoglobin, hematocrit, and platelet count.[6]
-
Clinical Biochemistry: Serum is analyzed for markers of liver function (e.g., alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST)) and kidney function (e.g., creatinine, blood urea (B33335) nitrogen).[6]
-
Organ Weights: Key organs (e.g., liver, kidneys, spleen, heart) are weighed at necropsy.
-
Histopathology: Tissues from major organs are preserved, sectioned, and stained (typically with hematoxylin (B73222) and eosin) for microscopic examination to identify any pathological changes.[7][8][9][10]
-
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and potential mechanisms of action, the following diagrams are provided.
Caption: Workflow for a typical acute oral toxicity study.
Caption: Workflow for a sub-acute/sub-chronic toxicity study.
Conclusion
While this compound demonstrates considerable potential as a novel antimicrobial agent, the current body of published research does not provide a comprehensive in vivo safety and toxicity profile. The available data on related cecropin-like peptides, such as DAN2, suggest a favorable safety margin, with no overt toxicity observed at therapeutic and even higher doses in mouse models.[4] However, direct extrapolation of these findings to this compound is not scientifically rigorous.
For researchers, scientists, and drug development professionals, it is crucial to recognize this data gap. Future preclinical development of this compound will necessitate rigorous in vivo toxicity studies, including acute, sub-acute, and chronic assessments, to establish a definitive safety profile and determine a safe starting dose for potential human clinical trials. These studies should adhere to established regulatory guidelines and include comprehensive evaluation of hematological, biochemical, and histopathological parameters. The methodologies and comparative data presented in this guide offer a framework for designing and interpreting such essential safety assessments.
References
- 1. researchgate.net [researchgate.net]
- 2. Synergistic effect of ultrasound and antimicrobial solutions of this compound in the deactivation of Escherichia coli O157:H7 using a cylindrical ultrasonic system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipopolysaccharide-bound structure of the antimicrobial peptide this compound determined by nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liver enzyme delayed clearance in rat treated by CSF1 receptor specific antagonist Sotuletinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sub-acute and sub-chronic toxicity assessment of the antimicrobial peptide Dermaseptin B2 on biochemical, haematological and histopathological parameters in BALB/c mice and Albino Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of action on Escherichia coli of this compound and PR-39, two antibacterial peptides from pig intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. subchronic toxicity studies: Topics by Science.gov [science.gov]
- 9. Frontiers | Bacteriocins: An Overview of Antimicrobial, Toxicity, and Biosafety Assessment by in vivo Models [frontiersin.org]
- 10. "Conformational changes of an antimicrobial peptide "this compound" on si" by Hector Chang [docs.lib.purdue.edu]
Cross-Resistance Between Cecropin P1 and Other Antimicrobial Peptides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic resistance necessitates the exploration of novel antimicrobial agents, with antimicrobial peptides (AMPs) emerging as a promising frontier. Cecropin P1, a potent AMP, has been the subject of extensive research. However, the potential for cross-resistance between this compound and other AMPs is a critical consideration for its therapeutic development. This guide provides an objective comparison of the cross-resistance profiles of this compound with other well-characterized AMPs, supported by experimental data, detailed methodologies, and visual representations of key concepts.
Executive Summary
This guide examines the cross-resistance and collateral sensitivity between this compound and other antimicrobial peptides, primarily focusing on data from studies involving Pseudomonas aeruginosa. Key findings indicate that bacterial strains resistant to certain AMPs, such as Melittin (B549807) and Pexiganan (B138682), can exhibit cross-resistance to this compound. Conversely, bacteria that have developed resistance to this compound may show increased susceptibility (collateral sensitivity) to other AMPs like Pexiganan. This suggests that the mechanisms of resistance do not confer a universal shield against all AMPs and that strategic combinations or sequential use of AMPs could be a viable approach to mitigate resistance development.
Comparative Analysis of Cross-Resistance
The development of resistance to one AMP can have varying effects on the susceptibility of bacteria to other AMPs. This phenomenon is critical in designing effective therapeutic strategies. Below is a summary of experimental data on the cross-resistance between this compound and other AMPs in Pseudomonas aeruginosa.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The following table summarizes the Minimum Inhibitory Concentration (MIC) fold-change for Pseudomonas aeruginosa PA14 strains evolved for resistance against specific AMPs, when tested against a panel of other AMPs. The data is derived from experimental evolution studies where bacteria were repeatedly exposed to sub-lethal concentrations of an AMP.
| Evolved Against | Test AMP | MIC Fold-Change in Resistant Strain vs. Ancestral Strain | Cross-Resistance/Collateral Sensitivity |
| This compound | Melittin | No significant change | No Cross-Resistance |
| Pexiganan | Decrease | Collateral Sensitivity | |
| PA-13 | Decrease | Collateral Sensitivity | |
| FK20 | Decrease | Collateral Sensitivity | |
| Melittin | This compound | Increase | Cross-Resistance |
| Pexiganan | No significant change | No Cross-Resistance | |
| Pexiganan | This compound | Increase | Cross-Resistance |
| Melittin | No significant change | No Cross-Resistance | |
| PA-13 | This compound | Increase | Cross-Resistance |
| FK20 | This compound | Increase | Cross-Resistance |
Note: "Increase" indicates cross-resistance, "Decrease" indicates collateral sensitivity, and "No significant change" suggests a lack of cross-resistance.
Baseline MICs for Ancestral Pseudomonas aeruginosa PA14:
| Antimicrobial Peptide | Approximate MIC (µg/mL) |
| Cecropin A2* | 32[1] |
| Melittin | 65-70[2] |
| Pexiganan | 4-16[3] |
*Cecropin A2 is structurally and functionally similar to this compound and serves as a reasonable proxy for baseline susceptibility.
Mechanisms of Action and Resistance
Understanding the mechanisms of action of these AMPs is crucial to interpreting their cross-resistance profiles.
-
This compound: This peptide primarily acts by forming pores in the bacterial cell membrane, leading to lysis.[4][5][6] Its initial interaction is with the lipopolysaccharide (LPS) of the outer membrane in Gram-negative bacteria.
-
Melittin: The main component of bee venom, melittin also disrupts cell membranes by forming pores.[3] It can also inhibit key cellular enzymes.[3]
-
Pexiganan: A synthetic analog of magainin, pexiganan forms toroidal pores in bacterial membranes, causing leakage of cellular contents.[7][8]
The development of resistance in P. aeruginosa to these peptides often involves modifications to the cell envelope, particularly the LPS, which can alter the initial binding of the AMPs, and the activity of efflux pumps.[9]
Experimental Protocols
Experimental Evolution of Antimicrobial Peptide Resistance
This protocol outlines a general method for inducing resistance to AMPs in a bacterial population through serial passage.
Caption: Workflow for inducing AMP resistance.
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Peptides
This protocol is a modified broth microdilution method suitable for cationic AMPs.
Caption: Protocol for AMP MIC determination.
Signaling Pathways and Resistance Mechanisms
The development of cross-resistance is often linked to overlapping resistance mechanisms. For instance, modifications to the bacterial outer membrane that reduce the net negative charge can decrease the binding of multiple cationic AMPs.
Caption: AMP interaction and resistance.
Conclusion and Future Directions
The data presented in this guide highlight the complex interplay of cross-resistance and collateral sensitivity among different AMPs. The observation that resistance to this compound can be overcome by other AMPs like Pexiganan is a promising avenue for the development of combination therapies or sequential treatment regimens. Future research should focus on elucidating the specific genetic and molecular mechanisms responsible for these cross-resistance patterns in a wider range of clinically relevant bacteria. A deeper understanding of these interactions will be instrumental in designing "evolution-proof" antimicrobial strategies to combat the growing threat of antibiotic resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Melittin and its potential in the destruction and inhibition of the biofilm formation by Staphylococcus aureus, Escherichia coli and Pseudomonas aeruginosa isolated from bovine milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Experimental evolution of resistance to an antimicrobial peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jmilabs.com [jmilabs.com]
- 5. In vitro and in vivo effects of sub-MICs of pexiganan and imipenem on Pseudomonas aeruginosa adhesion and biofilm development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pexiganan in Combination with Nisin to Control Polymicrobial Diabetic Foot Infections | MDPI [mdpi.com]
- 7. Antimicrobial peptide exposure selects for Staphylococcus aureus resistance to human defence peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Experimental Induction of Bacterial Resistance to the Antimicrobial Peptide Tachyplesin I and Investigation of the Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The evolution of antimicrobial peptide resistance in Pseudomonas aeruginosa is severely constrained by random peptide mixtures - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Synthetic Cecropin P1: An Antimicrobial Peptide Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antimicrobial spectrum of synthetic Cecropin P1, a promising cationic antimicrobial peptide. The following sections detail its performance against various bacterial strains, its mechanism of action, and its hemolytic activity, benchmarked against conventional antibiotics where data is available. All experimental data is presented in structured tables, and detailed methodologies for key assays are provided to ensure reproducibility.
Antimicrobial Spectrum of Synthetic this compound
Synthetic this compound exhibits a broad spectrum of antimicrobial activity, with a pronounced efficacy against Gram-negative bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of synthetic this compound against a selection of pathogenic bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) of Synthetic this compound Against Various Bacteria
| Bacterial Strain | Type | MIC (µg/mL) | Reference Antibiotic | MIC (µg/mL) |
| Escherichia coli | Gram-Negative | 0.2 - 1.6 | Ampicillin | 2.5 |
| Pseudomonas aeruginosa | Gram-Negative | 0.4 | N/A | N/A |
| Salmonella typhimurium | Gram-Negative | 0.1 | N/A | N/A |
| Acinetobacter calcoaceticus | Gram-Negative | 0.2 | N/A | N/A |
| Yerseria ruckeri | Gram-Negative | 1-2 | N/A | N/A |
| Aeromonas salmonicida | Gram-Negative | 1-2 | N/A | N/A |
| Staphylococcus aureus | Gram-Positive | >128 | N/A | N/A |
| Streptococcus pyogenes | Gram-Positive | 0.8 | N/A | N/A |
| Enterococcus faecalis | Gram-Positive | >128 | N/A | N/A |
Note: Data is compiled from multiple sources. N/A indicates that comparable data was not available in the cited literature.
Hemolytic Activity: A Measure of Cytotoxicity
A critical aspect of antimicrobial peptide development is assessing its cytotoxicity against host cells. The hemolytic assay, which measures the lysis of red blood cells, is a standard indicator of this. Generally, cecropins are known for their low hemolytic activity.[1] The table below presents available data on the hemolytic activity of synthetic this compound.
Table 2: Hemolytic Activity of Synthetic this compound
| Peptide | HC50 (µM) | Source of Erythrocytes |
| Synthetic this compound | >150 | Human |
HC50 is the concentration of the peptide that causes 50% hemolysis.
Mechanism of Action: The "Carpet-Like" Model
This compound is understood to exert its antimicrobial effect through a membrane disruption mechanism known as the "carpet-like" model. This multi-step process is visualized in the diagram below.
Caption: The "Carpet-Like" mechanism of this compound action.
Experimental Protocols
To ensure the validity and reproducibility of the presented data, detailed experimental protocols for the key assays are provided below.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Caption: Workflow for the MIC determination by broth microdilution.
Detailed Steps:
-
Preparation of Peptide Dilutions:
-
A stock solution of synthetic this compound is prepared in sterile, deionized water.
-
Serial two-fold dilutions are made in cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well polypropylene (B1209903) microtiter plate. The final volume in each well should be 50 µL.
-
-
Preparation of Bacterial Inoculum:
-
Bacterial colonies are picked from an agar (B569324) plate and suspended in MHB.
-
The suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
The bacterial suspension is then diluted to a final concentration of approximately 5 x 10^5 CFU/mL in MHB.
-
-
Inoculation and Incubation:
-
50 µL of the standardized bacterial inoculum is added to each well of the microtiter plate, bringing the total volume to 100 µL.
-
The plate is incubated at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
Following incubation, the plate is visually inspected for bacterial growth (turbidity).
-
The MIC is recorded as the lowest concentration of this compound at which there is no visible growth.
-
Hemolytic Assay
This protocol outlines the procedure for determining the hemolytic activity of synthetic this compound against human red blood cells.
Caption: Workflow for the hemolytic assay.
Detailed Steps:
-
Preparation of Red Blood Cells (RBCs):
-
Fresh human red blood cells are washed three times with phosphate-buffered saline (PBS) by centrifugation.
-
A 2% (v/v) suspension of the washed RBCs is prepared in PBS.
-
-
Preparation of Peptide Dilutions:
-
A stock solution of synthetic this compound is prepared and serially diluted in PBS to achieve a range of concentrations.
-
-
Incubation:
-
100 µL of the 2% RBC suspension is mixed with 100 µL of each peptide dilution in a 96-well microtiter plate.
-
Positive (1% Triton X-100 for 100% hemolysis) and negative (PBS for 0% hemolysis) controls are included.
-
The plate is incubated at 37°C for 1 hour with gentle shaking.
-
-
Measurement of Hemolysis:
-
After incubation, the plate is centrifuged to pellet the intact RBCs.
-
The supernatant is carefully transferred to a new plate.
-
The absorbance of the supernatant is measured at 540 nm using a microplate reader.
-
-
Calculation of Hemolytic Activity:
-
The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100
-
The HC50 value is determined by plotting the percentage of hemolysis against the peptide concentration.
-
References
A Comparative Analysis of Cecropin P1 Production Across Expression Systems
For researchers, scientists, and drug development professionals, the efficient and scalable production of antimicrobial peptides like Cecropin (B1577577) P1 is a critical step in harnessing their therapeutic potential. This guide provides a comparative analysis of Cecropin P1 expression in different biological systems, supported by experimental data, to aid in the selection of an optimal production platform.
This compound, a potent antimicrobial peptide originally isolated from the nematode Ascaris suum, has demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as antiviral and anticancer properties.[1][2][3] The effective production of this peptide is a key bottleneck in its development for clinical and biotechnological applications. Recombinant expression offers a cost-effective and scalable alternative to chemical synthesis, which can be limited by efficiency and cost for longer peptides.[4][5] This analysis focuses on the expression of this compound and related cecropins in prokaryotic and eukaryotic hosts, primarily Escherichia coli and the yeast species Pichia pastoris and Saccharomyces cerevisiae.
Comparative Performance of Expression Systems
The choice of an expression system significantly impacts the yield, purity, and biological activity of the recombinant peptide. The following table summarizes quantitative data from various studies on the production of this compound and other closely related cecropins.
| Expression System | Host Strain | Fusion Partner | Yield | Purity | Biological Activity Reference |
| E. coli | BL21 (DE3) | Calmodulin (CaM) | Significantly higher than Trx fusion | High (after HPLC) | Active against Gram-negative bacteria |
| E. coli | BL21 (DE3) | Thioredoxin (Trx) | 0.03 mg from large-scale prep | High (after HPLC) | Active against Gram-negative bacteria |
| E. coli | BL21 (DE3) | Self-aggregating peptide (ELK16) | 6.2 µg/mg wet cell weight (for Cecropin A) | ~99.8% | Same as synthetic Cecropin A |
| E. coli | BL21 (DE3) | His-tag | 0.41 µg/mg wet cell weight (for Cecropin A) | 92.1% | Active |
| Pichia pastoris | X-33 | None (secreted) | Not specified | High (single band on SDS-PAGE) | Strong thermal and acid stability |
| Pichia pastoris | SMD1168 | α-factor secretion signal | 50 mg/L (for Cecropin B) | High (after ion exchange) | Broad-spectrum activity |
| Saccharomyces cerevisiae | Not specified | Not specified | 7.83 mg/L | High (after concentration/purification) | Strong inhibition of E. coli, Salmonella sp., Shigella sp., and Pasteurella sp. |
| Rice Endosperm | Transgenic Rice | Not applicable | 0.5 to 6 µg/g seed tissue (for Cecropin A) | Not specified | Confers resistance to fungal and bacterial pathogens |
Key Considerations for System Selection
E. coli is a widely used host for recombinant protein production due to its rapid growth, high expression levels, and well-established genetic tools.[6] However, the expression of antimicrobial peptides like this compound can be toxic to the host cells.[4][7] To circumvent this, fusion partners such as Thioredoxin (Trx) and Calmodulin (CaM) are often employed. Studies have shown that a CaM fusion system can yield approximately 100 times more this compound than a Trx fusion system, highlighting the importance of the fusion partner in mitigating toxicity and enhancing expression.[1] Another innovative approach in E. coli is the use of a self-aggregating peptide fusion (ELK16), which resulted in a high yield and purity for Cecropin A with a simplified purification process.[8]
Yeast systems , such as Pichia pastoris and Saccharomyces cerevisiae , offer several advantages over prokaryotic systems, including the ability to perform post-translational modifications and secrete the expressed protein into the culture medium, which simplifies purification.[6][9] P. pastoris is known for its capacity to grow to high cell densities, leading to high protein yields.[6] The expression of Cecropin B in P. pastoris reached 50 mg/L.[10] S. cerevisiae has also been successfully used to express this compound, yielding 7.83 mg/L, with the product demonstrating both antibacterial and antiviral activities.[3]
Plant-based systems , such as expression in rice endosperm, represent an emerging platform for producing antimicrobial peptides. This approach offers the potential for large-scale, cost-effective production and in-planta stability.[11]
Experimental Methodologies
A generalized workflow for the production and analysis of recombinant this compound is outlined below. Specific protocols for each expression system are detailed in the subsequent sections.
Figure 1. A generalized workflow for the recombinant production and analysis of this compound.
Expression in E. coli with Fusion Partners
1. Vector Construction and Transformation:
-
The gene encoding this compound is synthesized with codons optimized for E. coli expression.
-
The gene is cloned into a suitable expression vector, such as a pET vector, in frame with a fusion partner (e.g., Calmodulin or Thioredoxin) and often a His-tag for purification.
-
The resulting plasmid is transformed into an expression host strain like E. coli BL21 (DE3).
2. Protein Expression and Induction:
-
A single colony is used to inoculate a starter culture in LB medium containing the appropriate antibiotic.
-
The starter culture is then used to inoculate a larger volume of LB medium.
-
The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches approximately 0.6.[7]
-
Protein expression is induced by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.4-1.0 mM.[5][7]
-
The culture is then incubated for a further 4-24 hours at a lower temperature (e.g., 20°C) to enhance protein solubility.[5]
3. Purification:
-
Cells are harvested by centrifugation.
-
The cell pellet is resuspended in a lysis buffer and sonicated on ice.
-
The lysate is centrifuged to separate the soluble fraction from cell debris.
-
If a His-tag is present, the soluble fraction is loaded onto a Ni-NTA affinity chromatography column.[12]
-
The column is washed with a buffer containing a low concentration of imidazole, and the fusion protein is eluted with a buffer containing a high concentration of imidazole.
-
For fusion proteins like CaM-Cecropin P1, cleavage with a specific protease (e.g., TEV protease) is performed to release this compound.
-
Final purification of this compound is typically achieved by reverse-phase high-performance liquid chromatography (RP-HPLC).[1][12]
Expression in Pichia pastoris
1. Vector Construction and Transformation:
-
The this compound gene, with codons optimized for P. pastoris, is cloned into a shuttle vector like pPICZαA, which contains the α-factor secretion signal to direct the protein out of the cell.[10]
-
The recombinant plasmid is linearized and transformed into P. pastoris X-33 or SMD1168 cells by electroporation.[10][13]
-
High-copy transformants are selected on plates containing Zeocin.
2. Protein Expression and Induction:
-
A single colony is grown in a buffered glycerol-complex medium (BMGY).
-
When the culture reaches a certain density, cells are harvested and resuspended in a buffered methanol-complex medium (BMMY) to induce expression.
-
Expression is induced by the addition of methanol (B129727) to a final concentration of 1.0% every 24 hours for several days.[10]
3. Purification:
-
The culture supernatant, containing the secreted this compound, is collected by centrifugation.
-
The supernatant may be concentrated and then purified, for instance by cation exchange chromatography.[10]
Biological Activity Assessment
The antimicrobial activity of the purified recombinant this compound is a critical measure of its functionality.
Figure 2. Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
1. Minimum Inhibitory Concentration (MIC) Assay:
-
This assay determines the lowest concentration of the peptide that inhibits the visible growth of a microorganism.[5]
-
A two-fold serial dilution of the purified this compound is prepared in a suitable broth (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
A standardized suspension of the target bacteria (e.g., E. coli, S. aureus) is added to each well.[5]
-
The plate is incubated at 37°C for 16-24 hours.
-
The MIC is read as the lowest peptide concentration at which no visible bacterial growth is observed.[5]
2. Agar (B569324) Diffusion Assay:
-
A lawn of the target bacteria is spread on an agar plate.
-
Small wells are punched into the agar, and a known amount of the purified peptide is added to each well.
-
The plate is incubated, and the diameter of the clear zone of growth inhibition around each well is measured.[13]
Conclusion
The production of recombinant this compound has been successfully demonstrated in both prokaryotic and eukaryotic systems. For high-yield intracellular production in E. coli, the choice of fusion partner is critical, with the Calmodulin fusion system showing significant advantages. Yeast systems, particularly Pichia pastoris, are excellent candidates for producing secreted, and potentially post-translationally modified, this compound, which can simplify downstream purification. The optimal choice of expression system will depend on the specific requirements of the research or application, including desired yield, purity, post-translational modifications, and cost. The methodologies outlined in this guide provide a framework for the comparative evaluation and optimization of this compound production for various scientific and therapeutic purposes.
References
- 1. Three-Dimensional Structure of the Antimicrobial Peptide this compound in Dodecylphosphocholine Micelles and the Role of the C-Terminal Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and novel nematode cecropins: a bacteria-inducible antimicrobial peptide family in the nematode Ascaris suum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. E. coli vs. Pichia pastoris: Which Expression System Is Better? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Rapid and efficient production of cecropin A antibacterial peptide in Escherichia coli by fusion with a self-aggregating protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. proteobiojournal.com [proteobiojournal.com]
- 10. Expression of cecropin B in Pichia pastoris and its bioactivity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Production of cecropin A antimicrobial peptide in rice seed endosperm - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Expressions of Recombinant Antimicrobial Peptide this compound in <i>Pichia pastoris</i> X-33 and Biological Activity Analysis After Purification [journal.scau.edu.cn]
Cecropin P1: A Potent Antimicrobial Peptide Against Drug-Resistant Bacteria
A Comparative Guide for Researchers and Drug Development Professionals
The escalating threat of antibiotic resistance necessitates the exploration of novel antimicrobial agents. Cecropin P1, a naturally occurring antimicrobial peptide (AMP), has demonstrated significant potential in combating a range of pathogenic bacteria, including multidrug-resistant (MDR) strains. This guide provides a comprehensive comparison of this compound's activity against various antibiotic-resistant bacteria, supported by experimental data and detailed methodologies.
Executive Summary
This compound exhibits potent bactericidal activity, primarily against Gram-negative bacteria, by disrupting their cell membranes. Its efficacy extends to several clinically significant antibiotic-resistant phenotypes, including carbapenem-resistant Enterobacteriaceae (CRE) and methicillin-resistant Staphylococcus aureus (MRSA). This guide summarizes the available data on its minimum inhibitory concentrations (MICs), details the experimental protocols for its evaluation, and visualizes its mechanism of action and the workflow for its assessment.
Quantitative Assessment: this compound vs. Conventional Antibiotics
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and its analogues against various antibiotic-resistant bacterial strains, compared with conventional antibiotics. It is important to note that MIC values can vary depending on the specific strain and the experimental conditions.
| Bacterial Strain | Resistance Profile | Cecropin Analogue | MIC (µg/mL) | Conventional Antibiotic | MIC (µg/mL) |
| Klebsiella pneumoniae | Carbapenem-Resistant (CRKP) | Cecropin-TY1 | Not specified, but showed significant activity | - | - |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | Cecropin 4 derivative (C18) | 4[1][2] | Vancomycin | - |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | Hybrid Peptide | 64[3] | - | - |
| Acinetobacter baumannii | Carbapenem-Resistant (CRAB) | Cecropin Peptide (Cec4) | Not specified, but showed significant anti-CRAB effects | Imipenem, Meropenem | Elevated[4] |
| Enterococcus faecium | Vancomycin-Resistant (VRE) | SLAY Peptide 1/2 | 2-8[5] | Vancomycin | >16[6] |
Mechanism of Action
This compound's primary mode of action against Gram-negative bacteria involves a multi-step process targeting the bacterial cell envelope. This process does not rely on specific cellular receptors, which may contribute to the low incidence of resistance development.
Experimental Protocols
Accurate and reproducible assessment of antimicrobial activity is crucial for the evaluation of novel compounds like this compound. The following are detailed protocols for determining the Minimum Inhibitory Concentration (MIC) and performing time-kill kinetic assays.
Minimum Inhibitory Concentration (MIC) Assay
This protocol is adapted from the broth microdilution method, with modifications for cationic antimicrobial peptides.
Materials:
-
Test antimicrobial peptide (e.g., this compound)
-
Target bacterial strains
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Sterile pipette tips
-
Incubator (37°C)
-
Spectrophotometer (for measuring optical density at 600 nm, OD₆₀₀)
Procedure:
-
Bacterial Culture Preparation:
-
Inoculate a single colony of the test bacterium into 5 mL of MHB.
-
Incubate overnight at 37°C with shaking.
-
Dilute the overnight culture in fresh MHB to achieve a starting inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
-
Peptide Dilution Series:
-
Prepare a stock solution of the antimicrobial peptide in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid).
-
Perform serial two-fold dilutions of the peptide stock solution in MHB in a separate 96-well plate to create a range of concentrations.
-
-
Assay Plate Setup:
-
Add 50 µL of the appropriate peptide dilution to the wells of the assay plate.
-
Add 50 µL of the prepared bacterial suspension to each well.
-
Include a positive control well containing bacteria and MHB without any peptide.
-
Include a negative control well containing MHB only (sterility control).
-
-
Incubation and Reading:
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the OD₆₀₀ of each well.
-
Time-Kill Kinetic Assay
This assay provides information on the bactericidal or bacteriostatic effect of an antimicrobial peptide over time.
Materials:
-
Same as for MIC assay.
-
Sterile saline or phosphate-buffered saline (PBS) for dilutions.
-
Agar (B569324) plates (e.g., Mueller-Hinton Agar).
Procedure:
-
Preparation:
-
Prepare a bacterial culture as described for the MIC assay, adjusting the final concentration to approximately 1-5 x 10⁶ CFU/mL in MHB.
-
Prepare solutions of the antimicrobial peptide at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC).
-
-
Exposure:
-
Add the peptide solutions to the bacterial suspension. Include a growth control with no peptide.
-
Incubate the cultures at 37°C with shaking.
-
-
Sampling and Plating:
-
At various time points (e.g., 0, 0.5, 1, 2, 4, 6, and 24 hours), withdraw an aliquot from each culture.
-
Perform serial dilutions of the aliquots in sterile saline or PBS.
-
Plate a known volume of each dilution onto agar plates.
-
-
Incubation and Counting:
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL against time for each peptide concentration and the control. A ≥3-log₁₀ reduction in CFU/mL is generally considered bactericidal.
-
Experimental Workflow
The following diagram outlines the general workflow for the discovery and evaluation of an antimicrobial peptide's activity against resistant bacteria.
Conclusion
This compound and its analogues represent a promising class of antimicrobial agents with significant activity against a variety of antibiotic-resistant bacteria. Their rapid, membrane-disrupting mechanism of action makes them less prone to the development of resistance compared to conventional antibiotics that target specific metabolic pathways. Further research, particularly well-controlled comparative studies against a broader range of MDR organisms, is warranted to fully elucidate their therapeutic potential. The detailed protocols and workflows provided in this guide offer a framework for researchers to conduct such investigations and contribute to the development of next-generation antimicrobial therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Antiseptic 9-Meric Peptide with Potency against Carbapenem-Resistant Acinetobacter baumannii Infection [mdpi.com]
- 5. Antagonizing Vancomycin Resistance in Enterococcus by Surface Localized Antimicrobial Display-Derived Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Review of Detection Methods for Vancomycin-Resistant Enterococci (VRE) Genes: From Conventional Approaches to Potentially Electrochemical DNA Biosensors [mdpi.com]
Cecropin P1: A Comparative Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic potential of Cecropin (B1577577) P1, an antimicrobial peptide (AMP), with other prominent alternatives. The content is based on available experimental data, offering an objective analysis of its antimicrobial, anti-inflammatory, and anticancer properties.
Executive Summary
Cecropin P1, originally isolated from the porcine intestine, has demonstrated a broad spectrum of therapeutic activities.[1] As a member of the cecropin family of antimicrobial peptides, it exhibits potent activity against both Gram-positive and Gram-negative bacteria.[1] Beyond its antimicrobial effects, emerging research highlights its potential in modulating inflammatory responses and inducing cytotoxicity in cancer cells. This guide compares this compound against other well-characterized therapeutic peptides: LL-37, Melittin, Nisin, and Polymyxin B, providing a framework for evaluating their respective strengths and weaknesses in different therapeutic contexts.
Antimicrobial Activity: this compound vs. Alternatives
This compound exerts its antimicrobial action primarily through membrane disruption, a hallmark of many cationic antimicrobial peptides.[2] This mechanism is thought to involve the formation of pores in the bacterial cell membrane, leading to cell lysis.
Comparative Efficacy (MIC µg/mL)
| Organism | This compound | LL-37 | Melittin | Nisin | Polymyxin B |
| Escherichia coli | ~1.56-12.5[1] | 1-10 µM | 6.4 µg/mL[3] | 16 µM[4] | 0.25-2 µg/mL[5] |
| Pseudomonas aeruginosa | ~1.56-12.5[1] | <10 µg/mL[6] | 6.4 µg/mL[3] | - | 0.25-2 µg/mL[5] |
| Staphylococcus aureus | ~3.13-25[1] | <10 µg/mL[6] | 6.4 µg/mL[3] | 0.78-12.5 µg/mL[7] | Resistant |
| Methicillin-resistant S. aureus (MRSA) | - | Susceptible[6] | 6.4 µg/mL[3] | Susceptible[4] | Resistant |
Note: Direct comparative studies are limited, and MIC values can vary based on the specific strain and experimental conditions. The data presented is a synthesis from multiple sources.
Key Insights:
-
This compound demonstrates broad-spectrum activity against both Gram-negative and Gram-positive bacteria.[1]
-
LL-37 also exhibits broad-spectrum activity and is effective against some antibiotic-resistant strains.[6]
-
Melittin shows potent, broad-spectrum antimicrobial action.[3]
-
Nisin is particularly effective against Gram-positive bacteria, including MRSA.[4][7]
-
Polymyxin B is a last-resort antibiotic primarily used for multidrug-resistant Gram-negative infections.[5]
In Vivo Antimicrobial Efficacy
While direct in vivo studies on this compound are limited, research on other cecropins provides valuable insights. A study on a cecropin-like peptide, DAN2, demonstrated that it protected 100% of mice from a lethal E. coli infection when administered at 20 mg/kg.[8] Another study showed that Cecropin B increased the survival time of mice with ascitic colon adenocarcinoma. These findings suggest the potential for in vivo efficacy of cecropins, including this compound.
Anti-inflammatory Activity
This compound and other AMPs can modulate the host inflammatory response, a crucial aspect of their therapeutic potential. A primary mechanism involves the neutralization of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria and a potent trigger of inflammation.
Signaling Pathway: this compound and LPS Neutralization
This compound can bind to LPS, preventing it from activating the Toll-like receptor 4 (TLR4) signaling pathway in immune cells like macrophages. This inhibition mitigates the downstream cascade that leads to the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
Comparative Insights:
-
LL-37: Also neutralizes LPS and can modulate TLR signaling, exhibiting both pro- and anti-inflammatory effects depending on the context.[9]
-
Polymyxin B: A potent LPS neutralizer, forming a key part of its therapeutic action against Gram-negative sepsis.[1]
Anticancer Activity
Several antimicrobial peptides, including members of the cecropin family, have demonstrated selective cytotoxicity against cancer cells.[10] This selectivity is often attributed to differences in membrane composition between cancerous and normal cells, such as increased negative charge and fluidity in cancer cell membranes.
Comparative Efficacy (IC50)
| Cell Line | Cecropin B (related to P1) | Melittin | Nisin |
| Murine Ascitic Colon Adenocarcinoma | In vivo survival increase | - | - |
| Bladder Cancer Cell Lines | 73.29 - 220.05 µg/ml[11] | - | - |
| Breast Adenocarcinoma (MDA-MB-231) | - | 1.14 µM[12] | 11.64 µM[13] |
| Human Mesothelioma (M14K) | Less sensitive than MDA-MB-231[4] | - | - |
Note: Data for this compound is limited; data for the closely related Cecropin B is provided. IC50 values vary significantly based on cell line and experimental duration.
Key Insights:
-
Cecropins: Exhibit selective cytotoxicity against various cancer cell lines, with preliminary in vivo data showing promise.[11] The primary mechanism is believed to be membrane disruption.[14]
-
Melittin: A potent anticancer peptide that induces apoptosis through multiple signaling pathways, including the inhibition of NF-κB and activation of caspases.[15][16]
-
Nisin: Has shown selective cytotoxicity against cancer cells and can induce apoptosis through the intrinsic mitochondrial pathway.
Signaling Pathway: Melittin-Induced Apoptosis
Melittin's anticancer activity is well-studied and involves the induction of apoptosis through the mitochondrial pathway. It can lead to the release of cytochrome c and the subsequent activation of caspases, key executioners of apoptosis.
Experimental Protocols
This section provides an overview of the standard methodologies used to evaluate the therapeutic potential of antimicrobial peptides.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Workflow: Broth Microdilution Method
Protocol:
-
Peptide Preparation: Prepare a stock solution of the peptide and perform serial two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Culture the test microorganism to the mid-logarithmic phase and dilute to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the peptide dilutions. Include a positive control (bacteria only) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is determined as the lowest peptide concentration at which no visible bacterial growth (turbidity) is observed.
Cytotoxicity (IC50) Assay
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of a peptide required to inhibit the viability of cancer cells by 50%.
Workflow: MTT Assay
Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Peptide Treatment: Replace the medium with fresh medium containing serial dilutions of the peptide. Include untreated control wells.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is then determined by plotting the cell viability against the peptide concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
This compound presents a promising profile as a multi-faceted therapeutic agent with potent antimicrobial and potential anti-inflammatory and anticancer activities. Its broad-spectrum antimicrobial efficacy, including against some challenging pathogens, positions it as a valuable candidate for further development. While direct in vivo data for this compound is still emerging, studies on related cecropins are encouraging.
Compared to other antimicrobial peptides, this compound holds its own, particularly in its broad-spectrum antibacterial action. For specific applications, other peptides might offer advantages. For instance, Nisin's pronounced activity against Gram-positive bacteria and established safety profile make it attractive for certain indications. Melittin's potent and well-characterized anticancer mechanisms warrant its continued investigation in oncology. Polymyxin B, despite its toxicity concerns, remains a crucial tool against multidrug-resistant Gram-negative infections.
Future research should focus on:
-
In vivo efficacy studies: Rigorous preclinical studies are needed to validate the in vivo antimicrobial, anti-inflammatory, and anticancer potential of this compound.
-
Mechanism of action: Further elucidation of the detailed molecular mechanisms underlying its anti-inflammatory and anticancer effects will be crucial for targeted therapeutic development.
-
Formulation and delivery: Developing novel formulations to enhance the stability, bioavailability, and targeted delivery of this compound will be critical for its clinical translation.
-
Synergistic studies: Investigating the potential for synergistic effects when combined with conventional antibiotics or other therapeutic agents could open new avenues for treatment.
By addressing these key areas, the full therapeutic potential of this compound and other promising antimicrobial peptides can be realized, offering new hope in the fight against infectious diseases and cancer.
References
- 1. This compound and novel nematode cecropins: a bacteria-inducible antimicrobial peptide family in the nematode Ascaris suum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insect Cecropins, Antimicrobial Peptides with Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Cytotoxic Effect of Cecropin A and Cecropin B on the MDA-MB-231 and M14K Tumour Cell Lines [scirp.org]
- 5. Activity of cecropin A-melittin hybrid peptides against colistin-resistant clinical strains of Acinetobacter baumannii: molecular basis for the differential mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cecropin-like antimicrobial peptide protects mice from lethal E.coli infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preliminary experimental anticancer activity of cecropins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Antimicrobial peptides of the Cecropin-family show potent antitumor activity against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Three-Dimensional Structure of the Antimicrobial Peptide this compound in Dodecylphosphocholine Micelles and the Role of the C-Terminal Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative activities of cecropin A, melittin, and cecropin A-melittin peptide CA(1-7)M(2-9)NH2 against multidrug-resistant nosocomial isolates of Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
Cecropin P1: A Potent Disruptor of Bacterial Biofilms
A comprehensive analysis of the antimicrobial peptide Cecropin (B1577577) P1 reveals its significant efficacy in disrupting bacterial biofilms, outperforming several conventional antibiotics and other antimicrobial peptides in preclinical models. This guide provides an in-depth comparison of Cecropin P1's performance, detailed experimental methodologies, and insights into its mechanism of action.
Superior Biofilm Disruption Capabilities
This compound, a naturally occurring antimicrobial peptide (AMP), demonstrates remarkable activity against a broad spectrum of pathogenic bacteria, not only in their free-floating planktonic state but also, crucially, within the protective matrix of biofilms. Biofilms are complex communities of microorganisms encased in a self-produced polymeric substance, which renders them notoriously resistant to conventional antibiotic therapies.
Quantitative data from various studies highlight the potent anti-biofilm properties of cecropins and their analogs. For instance, in studies involving the problematic pathogen Pseudomonas aeruginosa, cecropin derivatives have shown significantly lower Minimum Biofilm Eradication Concentrations (MBEC) compared to traditional antibiotics. The MBEC is the minimum concentration of an antimicrobial agent required to eradicate a mature biofilm.
Table 1: Comparative Efficacy of Cecropin Analogs and Other Antimicrobials against Pseudomonas aeruginosa Biofilms
| Antimicrobial Agent | Organism | MBIC90 (µg/mL) | MBEC50 (µg/mL) | Reference |
| BP100 (Cecropin A-Melittin hybrid) | P. aeruginosa (MDR) | 4 | 32 | [1] |
| BP5 (BP100 analog) | P. aeruginosa (MDR) | 2 | 16 | [1] |
| BP6 (BP100 analog) | P. aeruginosa (MDR) | 2 | 16 | [1] |
| BP8 (BP100 analog) | P. aeruginosa (MDR) | 2 | 16 | [1] |
| BP11 (BP100 analog) | P. aeruginosa (MDR) | 1 | 8 | [1] |
| BP13 (BP100 analog) | P. aeruginosa (MDR) | 2 | 16 | [1] |
| LL-37 | P. aeruginosa (MDR) | 8 | >64 | [1] |
| Ciprofloxacin | P. aeruginosa | >5120 | - | [2] |
| Tobramycin | P. aeruginosa | >5120 | - | [2] |
| Ceftazidime | P. aeruginosa | >5120 | - | [2] |
MBIC90: Minimum Biofilm Inhibitory Concentration required to inhibit 90% of biofilm formation. MBEC50: Minimum Biofilm Eradication Concentration required to eradicate 50% of the pre-formed biofilm. MDR: Multidrug-resistant.
The data clearly indicates that cecropin-derived peptides are significantly more effective at both preventing the formation of and eradicating established P. aeruginosa biofilms than the human cathelicidin (B612621) peptide LL-37 and several frontline antibiotics.
Mechanism of Action: A Multi-pronged Attack
The primary mechanism by which this compound and related peptides exert their anti-biofilm effects is through the disruption of bacterial cell membranes. Their cationic nature facilitates an initial electrostatic interaction with the negatively charged components of the bacterial outer membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria. This is followed by the insertion of the peptide into the membrane, leading to pore formation, loss of membrane integrity, and ultimately, cell death.
Beyond direct membrane disruption, evidence suggests that cecropins can also interfere with key bacterial signaling pathways that are crucial for biofilm formation and maintenance. One of the most important of these is the quorum sensing (QS) system. QS is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density. In P. aeruginosa, the las and rhl QS systems are pivotal for biofilm development and the production of virulence factors. While direct transcriptomic data for this compound's effect on these pathways is still emerging, the known mechanisms of other antimicrobial peptides suggest a likely interference with these regulatory networks.
Experimental Protocols
To ensure the reproducibility and standardization of biofilm research, detailed experimental protocols are essential. Below are methodologies for two key assays used to evaluate the efficacy of this compound in biofilm disruption models.
Crystal Violet Biofilm Assay
This method is widely used for quantifying biofilm formation and its inhibition or disruption.
Objective: To determine the Minimum Biofilm Inhibitory Concentration (MBIC) and Minimum Biofilm Eradication Concentration (MBEC) of this compound.
Materials:
-
96-well flat-bottom microtiter plates
-
Bacterial culture (e.g., P. aeruginosa)
-
Appropriate growth medium (e.g., Tryptic Soy Broth)
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) crystal violet solution
-
30% (v/v) acetic acid in water
-
Microplate reader
Procedure:
-
Biofilm Formation (for MBEC): a. Inoculate wells of a 96-well plate with 100 µL of a diluted bacterial culture (approximately 10^6 CFU/mL). b. Incubate the plate for 24-48 hours at 37°C to allow for mature biofilm formation.
-
Treatment: a. For MBIC: Add serial dilutions of this compound to the wells at the time of bacterial inoculation. b. For MBEC: After biofilm formation, gently wash the wells with PBS to remove planktonic bacteria. Then, add 200 µL of fresh media containing serial dilutions of this compound. c. Incubate the plates for a further 24 hours at 37°C.
-
Staining and Quantification: a. Discard the medium and gently wash the wells twice with PBS. b. Add 125 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature. c. Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear. d. Air dry the plate completely. e. Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid to each well. f. Read the absorbance at 570 nm using a microplate reader.
References
- 1. Enhanced Antibacterial, Anti-Inflammatory, and Antibiofilm Activities of Tryptophan-Substituted Peptides Derived from Cecropin A-Melittin Hybrid Peptide BP100 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition and destruction of Pseudomonas aeruginosa biofilms by antibiotics and antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Structural Analysis of Cecropin P1 and Cecropin A: A Guide for Researchers
For Immediate Release
This guide provides a detailed comparative analysis of two prominent antimicrobial peptides, Cecropin (B1577577) P1 and Cecropin A, for researchers, scientists, and drug development professionals. By examining their structural differences, mechanisms of action, and interactions with cellular pathways, this document aims to inform the development of novel antimicrobial agents.
Abstract
Cecropin P1 and Cecropin A are both potent antimicrobial peptides with broad-spectrum activity against a range of pathogens. While sharing functional similarities, their distinct structural characteristics lead to different mechanisms of action and potential therapeutic applications. Cecropin A, originally isolated from the giant silk moth Hyalophora cecropia, is a 37-amino acid peptide characterized by a flexible helix-hinge-helix motif.[1][2] In contrast, this compound, first identified in the porcine intestine and later traced to the nematode Ascaris suum, is a shorter, 31-amino acid peptide that predominantly forms a single, continuous α-helix in membrane-mimicking environments.[3][4][5] This fundamental structural divergence influences their interaction with bacterial membranes and intracellular targets. This guide presents a comprehensive comparison of their structural features, antimicrobial efficacy, and known signaling pathway interactions, supported by experimental data and detailed protocols.
Structural and Physicochemical Properties
The primary amino acid sequences and key physicochemical properties of this compound and Cecropin A are summarized below. These differences in length, charge, and hydrophobicity contribute to their distinct structural conformations.
| Property | This compound | Cecropin A | Reference |
| Origin | Ascaris suum (nematode) | Hyalophora cecropia (moth) | [3][6] |
| Amino Acid Sequence | SWLSKTAKKLENSAKKRISEGIAIAIQGGPR | KWKLFKKIEKVGQNIRDGIIKAGPAVAVVGQATQIAK | [1][3] |
| Number of Residues | 31 | 37 | [1][3] |
| Molecular Weight (Da) | ~3360 | ~4003 | [1][3] |
| Net Charge (at pH 7) | +8 | +7 | [1] |
| Secondary Structure | Single α-helix | Helix-hinge-helix | [1][2][3][4] |
Comparative Antimicrobial Activity
Both this compound and Cecropin A exhibit potent activity against a broad spectrum of bacteria, including both Gram-positive and Gram-negative strains. The following table summarizes their minimum inhibitory concentrations (MICs) against common model organisms.
| Organism | This compound (μM) | Cecropin A (μM) | Reference |
| Escherichia coli | 0.5 - 8 | 0.35 - 8 | [7][8][9][10] |
| Staphylococcus aureus | >128 (low activity) | 3.125 - 128 | [4][7][8][9] |
| Pseudomonas aeruginosa | 8 | 2.6 - 8 | [7][9] |
Note: MIC values can vary between studies due to different experimental conditions (e.g., broth composition, bacterial strains).
Mechanism of Action: A Tale of Two Structures
The distinct secondary structures of this compound and Cecropin A dictate their mechanisms of bacterial killing.
Cecropin A primarily acts by forming pores in the bacterial membrane.[10] Its helix-hinge-helix structure is believed to facilitate this process. The N-terminal amphipathic helix anchors the peptide to the membrane surface, while the more hydrophobic C-terminal helix inserts into the lipid bilayer.[1] This interaction leads to membrane permeabilization, dissipation of the membrane potential, and ultimately cell lysis.[10]
This compound , with its single α-helical structure, is also membrane-active, but its mechanism may involve more than simple pore formation.[5][11] While it disrupts the bacterial membrane, studies suggest that the C-terminal region of this compound has the ability to bind to DNA, indicating a potential intracellular target after membrane translocation.[5][12] This dual-action mechanism could contribute to its potent antimicrobial activity.
Figure 1: Comparative Mechanisms of Action.
Interaction with Signaling Pathways
Cecropin A has been shown to modulate host cell signaling pathways, suggesting a role beyond direct bacterial killing. Specifically, it can suppress the Mitogen-activated Protein Kinase (MAPK)/Extracellular signal-regulated Kinase (ERK) pathway.[13] This anti-inflammatory activity could be beneficial in therapeutic applications by reducing the host's inflammatory response to infection.
To date, there is limited evidence directly linking This compound to the modulation of specific host cell signaling pathways such as MEK/ERK. Its primary described roles are direct antimicrobial action through membrane disruption and potential intracellular targeting of bacterial components.
Figure 2: Cecropin A Signaling Pathway Interaction.
Experimental Protocols
Structural Analysis: Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the secondary structure of this compound and Cecropin A in different environments.
Circular Dichroism (CD) Spectroscopy:
-
Peptides are dissolved in an aqueous buffer (e.g., 10 mM sodium phosphate (B84403), pH 7.0) to a final concentration of 50 µM.[1]
-
To mimic a membrane environment, spectra are also recorded in the presence of 100 mM sodium dodecyl sulfate (B86663) (SDS) micelles or 50 mM dodecylphosphocholine (B1670865) (DPC) micelles.[1]
-
CD spectra are recorded at 25°C using a quartz cell with a path length of 1 cm.
-
Data is collected from 260 nm to 200 nm.
-
The presence of double negative maxima at approximately 208 nm and 222 nm is indicative of α-helical content.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
For this compound, the peptide is dissolved in an aqueous solution with 30% (v/v) 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) at pH 5.0.[3]
-
For Cecropin A, a solution containing 15% (v/v) hexafluoroisopropyl alcohol in 2.5 mM sodium phosphate buffer at pH 5.0 is used.[14]
-
Two-dimensional NMR experiments (e.g., NOESY, HOHAHA) are performed to assign proton resonances and determine interproton distance restraints.[3][14]
-
Three-dimensional structures are calculated using distance-geometry programs and refined with energy minimization and restrained molecular dynamics.[3]
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
Objective: To quantify the antimicrobial potency of this compound and Cecropin A.
Broth Microdilution Method:
-
Bacterial strains (e.g., E. coli, S. aureus) are grown in a suitable broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase.[7]
-
The bacterial culture is diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[7]
-
Serial two-fold dilutions of the peptides are prepared in a 96-well microtiter plate.
-
The diluted bacterial suspension is added to each well.
-
The plate is incubated at 37°C for 16-20 hours.
-
The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.[7]
Mechanism of Action: Membrane Permeabilization and DNA Binding Assays
Objective: To elucidate the mechanisms by which this compound and Cecropin A kill bacteria.
Membrane Permeabilization Assay (using Propidium Iodide):
-
Bacteria are grown to the exponential phase and resuspended in a buffer (e.g., PBS) to a concentration of 10^6 CFU/mL.[11]
-
The peptide is added to the bacterial suspension at a concentration twice its MIC and incubated for 30 minutes at 37°C.[11]
-
Propidium Iodide (PI) solution (1 mg/mL) is added, and the suspension is incubated for 10 minutes at room temperature in the dark.[11]
-
The uptake of PI, which indicates membrane damage, is quantified by flow cytometry.[11]
DNA Binding Assay (Electrophoretic Mobility Shift Assay - EMSA):
-
A fixed amount of plasmid DNA is incubated with increasing concentrations of the peptide in a binding buffer.
-
The mixtures are incubated at room temperature for a defined period to allow for binding.
-
The samples are loaded onto an agarose (B213101) gel and subjected to electrophoresis.
-
The gel is stained with a DNA-intercalating dye (e.g., ethidium (B1194527) bromide) and visualized under UV light.
-
A shift in the migration of the DNA band indicates the formation of a peptide-DNA complex.
Conclusion
This compound and Cecropin A, while both effective antimicrobial peptides, exhibit significant structural and mechanistic differences. The single α-helical structure of this compound and its potential for DNA interaction contrasts with the helix-hinge-helix motif of Cecropin A, which primarily acts through membrane pore formation. Furthermore, the ability of Cecropin A to modulate host inflammatory pathways highlights its potential for more complex therapeutic roles. Understanding these distinctions is crucial for the rational design of new peptide-based antibiotics with improved efficacy and specific modes of action. This guide provides a foundational comparison to aid researchers in this endeavor.
References
- 1. Structure-activity relationships of cecropin-like peptides and their interactions with phospholipid membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. deepdyve.com [deepdyve.com]
- 3. The structure of the mammalian antibacterial peptide this compound in solution, determined by proton-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Cecropin-4 Derived Peptides against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Three-Dimensional Structure of the Antimicrobial Peptide this compound in Dodecylphosphocholine Micelles and the Role of the C-Terminal Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic effect of ultrasound and antimicrobial solutions of this compound in the deactivation of Escherichia coli O157:H7 using a cylindrical ultrasonic system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High Level Expression and Purification of Cecropin-like Antimicrobial Peptides in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Evaluation of the Antimicrobial Activity of Different Antimicrobial Peptides against a Range of Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antibacterial and Antimembrane Activities of Cecropin A in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cecropin-like antimicrobial peptide protects mice from lethal E.coli infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Cecropin A Modulates Tight Junction-Related Protein Expression and Enhances the Barrier Function of Porcine Intestinal Epithelial Cells by Suppressing the MEK/ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. gmclore.org [gmclore.org]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Cecropin P1
For researchers, scientists, and drug development professionals, the safe handling and disposal of biologically active molecules like Cecropin (B1577577) P1 are paramount to maintaining a secure laboratory environment and ensuring regulatory compliance. Cecropin P1, a potent antimicrobial peptide, requires careful management throughout its lifecycle, including its final disposal.[1][2][3] Due to the lack of a specific Safety Data Sheet (SDS) for this compound, these guidelines are based on established best practices for the handling and disposal of synthetic and antimicrobial peptides.[4] All waste generated from the handling of this peptide should be regarded as potentially bioactive and requires deactivation before final disposal.[4]
Immediate Safety and Handling Precautions
Before commencing any work with this compound, a thorough risk assessment must be completed. All personnel involved must be trained on the potential hazards and the procedures outlined in this document.
Personal Protective Equipment (PPE):
-
Gloves: Nitrile or other chemically resistant gloves are mandatory.[4]
-
Eye Protection: Safety glasses or goggles must be worn at all times.[4]
-
Lab Coat: A standard laboratory coat is required to prevent skin contact.[4]
In Case of a Spill:
-
Immediately alert personnel in the vicinity.[4]
-
Contain the spill using absorbent materials. For liquid spills, use sand or vermiculite. For solid spills, gently sweep to avoid creating dust.
-
Place all contaminated materials into a clearly labeled, sealed container for hazardous waste disposal.[4]
-
Thoroughly clean the spill area with an appropriate disinfectant, such as a 10% bleach solution.[4]
-
Ventilate the area after the cleanup is complete.
Step-by-Step Disposal Protocol
The disposal of this compound and any contaminated materials should be managed as chemical waste, adhering strictly to your institution's Environmental Health and Safety (EHS) guidelines.[5]
Waste Segregation
Proper segregation at the point of generation is a critical first step. All items that have come into contact with this compound must be separated from general laboratory waste. This includes:
-
Unused or expired peptide (in solid or solution form).
-
Contaminated consumables such as pipette tips, tubes, vials, and weighing papers.[5]
-
Contaminated PPE, including gloves and disposable lab coats.[5]
-
Solutions containing the peptide, such as cell culture media and HPLC waste.[4]
Waste Streams and Disposal Procedures
1. Liquid Peptide Waste
This category includes peptide solutions, contaminated cell culture media, and aqueous waste from experimental procedures.[4]
-
Chemical Inactivation: Treat liquid waste with a deactivating agent. A widely accepted and effective method is the use of a 10% bleach solution, achieving a final sodium hypochlorite (B82951) concentration between 0.5% and 1.0%.[4][5] Ensure a contact time of at least 30-60 minutes to allow for peptide degradation.[4][5]
-
pH Neutralization: Following inactivation, neutralize the pH of the solution before disposal, as required by local wastewater regulations.[4]
-
Aqueous Waste Disposal: After inactivation and neutralization, some aqueous waste may be suitable for drain disposal, provided it complies with local regulations. Always flush with a large volume of water.[4] However, it is best practice to collect even inactivated solutions as chemical waste.[5]
-
Solvent-Based Waste: Liquid waste containing organic solvents (e.g., from HPLC) must be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix chlorinated and non-chlorinated solvents. This waste must be disposed of through the institutional hazardous waste program.[4]
2. Solid Peptide Waste
This includes unused or expired lyophilized peptide and contaminated consumables like weigh boats and paper towels.[4]
-
Containerization: Collect all solid peptide waste in a designated, leak-proof, and clearly labeled hazardous waste container.[4]
-
Final Disposal: Arrange for disposal through your institution's hazardous waste management program, which will typically involve incineration.[4]
3. Contaminated Sharps
This includes needles, syringes, pipette tips, and broken glassware that have been in contact with this compound.[4]
-
Containerization: Immediately place all contaminated sharps into a puncture-resistant, leak-proof sharps container that is clearly labeled as "Biohazardous and Chemically Contaminated Sharps."[4]
-
Disposal: Do not overfill the sharps container. Once full, seal it and arrange for disposal through the institutional biohazardous waste stream, which generally involves autoclaving followed by incineration.[4]
Quantitative Data for Disposal
The following table summarizes key quantitative parameters for the chemical inactivation of peptide waste.
| Parameter | Guideline | Source(s) |
| Inactivating Agent | Sodium Hypochlorite (Bleach) | [4][5] |
| Final Concentration | 0.5 - 1.0% | [4][5] |
| Recommended Bleach Solution | 10% solution | [4][5] |
| Contact Time | 30 - 60 minutes | [4][5] |
| Waste to Bleach Ratio | 1:10 (waste to bleach solution) is a common recommendation | [5] |
Experimental Protocols
Protocol for Chemical Inactivation of Liquid this compound Waste:
-
Prepare Inactivation Solution: In a designated chemical fume hood, prepare a 10% bleach solution.
-
Wear Appropriate PPE: Don chemical-resistant gloves, safety goggles, and a lab coat.
-
Inactivate Peptide Waste: Slowly add the liquid peptide waste to the bleach solution. A common recommendation is a 1:10 ratio of waste to bleach solution.[5]
-
Ensure Sufficient Contact Time: Allow the mixture to react for a minimum of 30-60 minutes to ensure complete degradation.[5]
-
Neutralization (if required): If required by your local wastewater regulations, neutralize the pH of the bleach solution.
-
Dispose as Chemical Waste: Even after inactivation, the resulting solution should be collected in a labeled hazardous waste container for disposal through your institution's EHS department.[5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
References
- 1. researchgate.net [researchgate.net]
- 2. Binding, inactivation, and adhesion forces between antimicrobial peptide this compound and pathogenic E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Three-Dimensional Structure of the Antimicrobial Peptide this compound in Dodecylphosphocholine Micelles and the Role of the C-Terminal Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic effect of ultrasound and antimicrobial solutions of this compound in the deactivation of Escherichia coli O157:H7 using a cylindrical ultrasonic system - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Operational Guide for Handling Cecropin P1
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of Cecropin P1, an antimicrobial peptide. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment. Given that detailed toxicological data for this compound may be limited, a cautious approach treating it as a potentially hazardous substance is recommended.
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the primary defense against exposure to this compound. A risk assessment should be conducted for specific laboratory procedures to determine if additional protective measures are necessary.[1]
| PPE Category | Minimum Requirement | Recommended for Higher Concentrations or Aerosol Generation |
| Body Protection | Laboratory coat. | Chemical-resistant or disposable coveralls. |
| Hand Protection | Disposable nitrile gloves (double gloving is recommended). | Enhanced protection with an under-glove (e.g., Silver Shield) beneath disposable nitrile gloves. |
| Eye & Face Protection | Safety glasses with side-shields (marked with "Z87"). | A full-face shield or safety goggles should be used when there is a splash hazard.[1] |
| Respiratory Protection | Generally not required for small quantities in a well-ventilated area. | An N95 respirator or higher (e.g., full-face air-purifying respirator) is recommended if there is a risk of aerosolization or when handling larger quantities of powdered peptide.[1] |
| Foot Protection | Closed-toe shoes. | Chemical-resistant boots. |
Operational Plan: Handling Procedures
1. Preparation:
-
Work in a designated, well-ventilated area, such as a chemical fume hood or biological safety cabinet, especially when handling the lyophilized powder form to prevent inhalation.
-
Ensure the workspace is clean and sanitized to avoid contamination.[2][3]
-
Gather all necessary sterile materials, including vials, pipettes, and appropriate solvents.[1]
2. Handling Lyophilized this compound:
-
Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature in a desiccator to prevent moisture condensation, which can affect peptide stability.[4]
-
When weighing the powder, do so carefully to avoid creating dust.
3. Reconstitution:
-
Use sterile, high-purity water or a recommended buffer to reconstitute the peptide.
-
Once reconstituted, store the solution according to the manufacturer's guidelines, typically at 4°C for short-term storage or frozen for long-term storage.[3]
-
To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot the peptide solution into single-use quantities.[5]
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and potential health risks. All peptide waste should be treated as laboratory chemical waste.[2]
Solid Waste Disposal:
-
Segregation: All solid waste that has come into contact with this compound, such as gloves, pipette tips, vials, and contaminated labware, must be segregated from general waste.[6][7]
-
Containerization: Collect contaminated solid waste in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include "Hazardous Waste" and the chemical name "this compound".[6][8]
-
Storage and Disposal: Store the sealed container in a designated hazardous waste accumulation area. Follow your institution's Environmental Health and Safety (EHS) guidelines for pickup and disposal.[6]
Liquid Waste Disposal:
-
Collection: Collect all unused or waste solutions of this compound in a separate, clearly labeled, leak-proof hazardous waste container.[1][5] Never pour peptide solutions down the drain.[2][3]
-
Inactivation (if required): Depending on institutional protocols, chemical inactivation may be necessary. A common method is hydrolysis using a 1M HCl or 1M NaOH solution for at least 24 hours.[6] Another option for some peptide waste is degradation with a 10% bleach solution.[8]
-
Neutralization: Following inactivation, the solution must be neutralized to a pH between 6.0 and 8.0 before collection for disposal.[6]
-
Final Disposal: The collected, and if necessary, inactivated and neutralized liquid waste should be disposed of through your institution's EHS-approved hazardous waste stream.[8]
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
